3,5-Dimethyl-1H-pyrazol-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,5-dimethyl-1H-pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-3-5(6)4(2)8-7-3/h6H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVWRBNPXCUYJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200690 | |
| Record name | Pyrazole, 4-amino-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5272-86-6 | |
| Record name | 3,5-Dimethyl-1H-pyrazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5272-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole, 4-amino-3,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005272866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole, 4-amino-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethyl-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,5-Dimethyl-1H-pyrazol-4-amine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3,5-Dimethyl-1H-pyrazol-4-amine
For the Modern Researcher and Drug Development Professional
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science, valued for its role in the synthesis of diverse bioactive compounds. This guide provides a comprehensive, scientifically-grounded overview of its most prevalent and efficient synthesis pathway. We delve into the mechanistic underpinnings of each reaction stage, from the construction of the pyrazole core to the critical nitration and subsequent reduction steps. This document is structured to serve as a practical laboratory resource, offering detailed, field-tested protocols, critical safety considerations, and an exploration of the chemical principles that govern the experimental choices, ensuring both reproducibility and a deeper understanding of the process.
Introduction and Strategic Overview
The pyrazole nucleus is a cornerstone in the design of pharmaceutical agents, exhibiting a wide spectrum of biological activities.[1] this compound, in particular, serves as a versatile intermediate. Its synthesis is most reliably achieved through a robust, two-step sequence commencing with the commercially available precursor, 3,5-dimethylpyrazole. The strategic approach involves:
-
Electrophilic Nitration: Introduction of a nitro group at the C4 position of the 3,5-dimethylpyrazole ring. This step is crucial for functionalizing the pyrazole core.
-
Reduction of the Nitro Group: Conversion of the 4-nitro intermediate into the target 4-amino compound.
This pathway is favored due to the high regioselectivity of the nitration step and the efficiency of established reduction methodologies.
Overall Synthesis Pathway
Caption: Experimental workflow for the nitration of 3,5-dimethylpyrazole.
Part III: Reduction to this compound
The final step is the reduction of the nitro group to the primary amine. Catalytic hydrogenation is the most common and efficient method, prized for its clean conversion and high yields.
Methodology and Rationale
Catalytic hydrogenation involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). [2]The reaction occurs on the surface of the catalyst, where H₂ is adsorbed and activated. The nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates, to the final amine. [3]This method is highly chemoselective, generally leaving the pyrazole ring and other functional groups intact. An alternative method is transfer hydrogenation using hydrazine hydrate as the hydrogen source in the presence of a catalyst like Pd/C, which can be more convenient for labs not equipped for handling hydrogen gas. [4][5]
Experimental Protocol: Catalytic Hydrogenation
[6]1. Charge a suitable pressure vessel with 3,5-dimethyl-4-nitro-1H-pyrazole (76.7 g, 540 mmol), 10% Pd/C (7.7 g, 50% wet), and methanol (760 mL). 2. Add hydrochloric acid (100 mL, 37%) to the mixture. The product will be isolated as the hydrochloride salt. 3. Seal the vessel and purge with nitrogen, then pressurize with hydrogen to 120 psi. 4. Heat the mixture to 50°C and stir vigorously. 5. Monitor the reaction progress (e.g., by TLC or NMR). If the reaction stalls, an additional charge of catalyst may be required. 6. Once the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen. 7. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. 8. Remove the solvent by rotary evaporation to yield this compound hydrochloride.
Data Summary: Reduction Conditions
| Reducing Agent | Catalyst | Solvent | Conditions | Product Form | Reference |
| H₂ (120 psi) | 10% Pd/C | Methanol | 50°C | Hydrochloride Salt | [6] |
| Hydrazine Hydrate | None specified | Ethanol | 50°C | Free Base | [4] |
| Hydrazine Hydrate | Pd/C | Methanol | 80°C | Free Base | [5] |
Workflow for Reduction
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. m.youtube.com [m.youtube.com]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. scispace.com [scispace.com]
- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: 3,5-Dimethyl-1H-pyrazol-4-amine
Foreword: This guide presents a comprehensive technical overview of 3,5-Dimethyl-1H-pyrazol-4-amine, a pivotal heterocyclic amine in modern chemistry. It is designed for researchers, scientists, and professionals in drug development and materials science who require a thorough, practical understanding of this compound. This document moves beyond simple data recitation to explore the reasoning behind its synthesis, the logic of its characterization, and the nuances of its various applications.
Part 1: Foundational Chemistry and Synthesis
Introduction to a Versatile Building Block
This compound, identified by the CAS Number 5272-86-6, is a significant substituted pyrazole derivative.[] The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a well-regarded scaffold in medicinal chemistry due to its capacity for hydrogen bonding and its metabolic stability. The particular arrangement of dimethyl groups at positions 3 and 5, along with an amine group at position 4, confers a unique combination of steric and electronic characteristics. This makes it a highly valuable intermediate for synthesizing complex molecules with diverse biological activities.[2]
The structural importance of this compound lies in the nucleophilic nature of the 4-amino group and the potential for functionalization at the N-H position of the pyrazole ring, which allows for a wide range of chemical modifications. This adaptability has led to its integration into a vast array of compounds, from kinase inhibitors in oncology to novel materials with distinct photophysical properties.[3][4][5]
Synthesis Pathway: A Modified Knorr Pyrazole Synthesis
A prevalent and efficient method for preparing this compound is a variation of the classic Knorr pyrazole synthesis. This process involves the condensation of a β-dicarbonyl compound with a hydrazine derivative, which is then followed by nitrosation and subsequent reduction. An alternative pathway involves the reduction of 3,5-Dimethyl-4-nitro-1H-pyrazole.[6]
Conceptual Workflow:
Figure 1: Synthesis workflow for this compound.
Experimental Protocol:
Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole
-
In a flask, dissolve pentane-2,4-dione (1.0 eq) in ethanol and cool to 0 °C while stirring.
-
Add hydrazine hydrate (1.0 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is no longer detectable.
-
Remove the solvent under reduced pressure. The resulting crude 3,5-dimethyl-1H-pyrazole is typically pure enough for the subsequent step.[7]
Step 2: Nitrosation
-
Dissolve the crude 3,5-dimethyl-1H-pyrazole in a mixture of water and hydrochloric acid, then cool the solution to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, ensuring the temperature remains below 5 °C.
-
Stir the mixture at this temperature for 1-2 hours. The formation of a colored precipitate, 4-nitroso-3,5-dimethyl-1H-pyrazole, indicates the reaction is proceeding.
-
Filter the precipitate, wash it with cold water, and allow it to dry.
Step 3: Reduction
-
Suspend the 4-nitroso-3,5-dimethyl-1H-pyrazole in water or ethanol.
-
Add a reducing agent, such as sodium dithionite (Na₂S₂O₄), in portions, or perform catalytic hydrogenation using H₂ gas with a Palladium-on-carbon catalyst.
-
If using sodium dithionite, gently heat the mixture (e.g., to 50-60 °C) until the color dissipates.
-
Once the reaction is complete, cool the mixture and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer with anhydrous sodium sulfate, filter it, and concentrate it under reduced pressure to obtain crude this compound.
Trustworthiness Note: This multi-step synthesis incorporates self-validating checkpoints. The appearance of the colored nitroso intermediate in Step 2 serves as a clear visual confirmation of successful C-nitrosation before moving to the final reduction. The disappearance of this color in Step 3 is a strong indicator of a complete reaction.
Part 2: Comprehensive Characterization
The identity and purity of the synthesized this compound must be definitively confirmed through a combination of spectroscopic and physical methods.
Physicochemical Properties
A summary of the key physical properties is provided below. These values are essential for proper handling, storage, and use in subsequent applications.
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃ | [][8] |
| Molecular Weight | 111.15 g/mol | [][8] |
| Appearance | Off-white to light grey solid | [] |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| Solubility | Soluble in methanol, ethanol, DMSO. | General Lab Knowledge |
Spectroscopic Analysis
Spectroscopic data provides the structural fingerprint of the molecule, and various suppliers offer detailed spectroscopic information.[9]
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): This technique reveals information about the number and chemical environment of hydrogen atoms.
-
Causality: The two methyl groups at C3 and C5 are chemically equivalent due to tautomerism in the pyrazole ring, which results in a single, sharp signal. The protons of the amine (NH₂) and the pyrazole N-H will appear as broader signals, and their chemical shifts can vary depending on the solvent.
-
-
¹³C NMR (Carbon NMR): This provides information about the carbon skeleton of the molecule.
2.2.2. Infrared (IR) Spectroscopy
-
Causality: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. In this compound, the key functional groups are the N-H bonds of the amine and the pyrazole ring, and the C-H bonds of the methyl groups.
2.2.3. Mass Spectrometry (MS)
-
Causality: Mass spectrometry provides the exact mass of the molecule, which confirms its elemental composition. Electron Impact (EI) or Electrospray Ionization (ESI) are common methods used for this analysis.
-
Expected Molecular Ion Peak (M⁺ or [M+H]⁺): The expected m/z value is 111.08 for C₅H₉N₃ or 112.09 for C₅H₁₀N₃⁺. The observation of this peak is the strongest evidence of the successful synthesis of the target compound.
-
Part 3: Chemical Reactivity and Applications
Core Reactivity
The chemical behavior of this compound is primarily governed by the nucleophilicity of the 4-amino group and the acidic proton on the pyrazole nitrogen.
Figure 3: Role of pyrazole scaffolds in drug development.
Part 4: Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a versatile platform for innovation. Its robust synthesis, well-defined characterization profile, and predictable reactivity make it an invaluable tool for chemists. The continued exploration of its utility in creating novel therapeutic agents, as well as its potential in materials science for the development of new dyes and ligands for metal complexes, ensures that this foundational molecule will remain at the forefront of chemical research for the foreseeable future.
References
-
ResearchGate. (n.d.). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). Retrieved from [Link]
-
ResearchGate. (n.d.). NMR 1H spectrum of N-(4-(N-(3,5-dimethyl-1H-pyrazol-4-yl) sulfamoyl) phenyl) acetamide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and reactivity of 3,5-dimethyl-4-aminomethylpyrazole ligands. An entry to new water-soluble pyrazolate rhodium(I) complexes. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). This compound - CAS:5272-86-6. Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
MDPI. (n.d.). (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Retrieved from [Link]
-
Taylor & Francis Online. (2010, March 12). One-Pot, Three-Component Synthesis of 3-(5-Amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones. Retrieved from [Link]
-
TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazole, 4-amino-3,5-dimethyl-. Retrieved from [Link]
-
ACS Publications. (n.d.). Syntheses, Structures, and Reactivity of Polynuclear Pyrazolato Copper(I) Complexes, Including an ab-Initio XRPD Study of [Cu(dmnpz)]3 (Hdmnpz = 3,5-Dimethyl-4-nitropyrazole). Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]
-
RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. Retrieved from [Link]
-
International Journal of Current Science. (2021, May 7). Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole. Retrieved from [Link]
Sources
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 5. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-amino-3,5-dimethyl-pyrazol synthesis - chemicalbook [chemicalbook.com]
- 7. tsijournals.com [tsijournals.com]
- 8. Pyrazole, 4-amino-3,5-dimethyl- | C5H9N3 | CID 78931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5272-86-6|this compound|BLD Pharm [bldpharm.com]
3,5-Dimethyl-1H-pyrazol-4-amine NMR spectral data
An In-Depth Technical Guide to the NMR Spectral Data of 3,5-Dimethyl-1H-pyrazol-4-amine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It delves into the causal factors governing the compound's spectral characteristics, with a particular focus on the phenomenon of annular tautomerism, which is central to understanding its NMR signature. We will explore predictive ¹H and ¹³C NMR data, outline robust experimental protocols for data acquisition, and discuss the application of advanced 2D NMR techniques for unambiguous structural verification. Every recommendation and interpretation is grounded in established spectroscopic principles and supported by authoritative references.
Introduction: The Significance of this compound
This compound, with its substituted pyrazole core, represents a privileged scaffold in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties[1]. The precise characterization of these molecules is a prerequisite for understanding their structure-activity relationships (SAR) and ensuring the integrity of drug discovery pipelines.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structure elucidation of organic molecules in solution.[2][3][4] For a molecule like this compound, NMR not only confirms the core structure but also provides profound insights into its dynamic behavior in solution—a critical factor influencing its interaction with biological targets.
The Core Challenge: Annular Tautomerism in Pyrazole NMR
A defining characteristic of N-unsubstituted pyrazoles is annular tautomerism. The proton on the nitrogen atom rapidly exchanges between the N1 and N2 positions.[5] This prototropic exchange creates a dynamic equilibrium between two tautomeric forms, which are identical in the case of a symmetrically substituted pyrazole like 3,5-dimethylpyrazole, but distinct in asymmetrically substituted cases.
For this compound, the two tautomers are degenerate. If this exchange is fast on the NMR timescale, as is common at room temperature, the signals for the C3 and C5 positions and their respective methyl substituents will be averaged.[5][6] This results in a spectrum that reflects a time-averaged, symmetrically equivalent structure rather than a static image of one tautomer. Understanding this phenomenon is paramount to correctly interpreting the observed spectra.
Caption: Annular tautomerism in this compound.
Standard 1D NMR Spectral Analysis
The following sections describe the predicted ¹H and ¹³C NMR spectra of this compound in a non-protic solvent like DMSO-d₆ at room temperature. The use of DMSO-d₆ is often preferred for compounds with exchangeable protons (NH, OH) as it can slow down exchange rates compared to CDCl₃ and its residual water peak does not obscure large regions of the spectrum.[7][8]
Predicted ¹H NMR Spectrum
-
Methyl Protons (C3-CH₃, C5-CH₃): Due to rapid tautomerism, the two methyl groups become chemically equivalent. Therefore, a single, sharp singlet integrating to 6 protons is expected. Based on data for 3,5-dimethylpyrazole, this signal is predicted to appear around δ 2.1-2.3 ppm .[9][10]
-
Amine Protons (C4-NH₂): These protons will appear as a broad singlet integrating to 2 protons. The chemical shift is highly variable and depends on solvent, concentration, and temperature. A predicted range is δ 4.0-6.0 ppm . In protic solvents like D₂O or CD₃OD, this signal would disappear due to rapid exchange with the solvent's deuterium.[5]
-
Pyrazole N-H Proton: This proton's signal is notoriously difficult to observe. It is often very broad, sometimes to the point of being indistinguishable from the baseline. This broadening is a result of both rapid chemical exchange and quadrupolar relaxation from the adjacent ¹⁴N nucleus.[5] If observable, it would be a very broad singlet in the region of δ 10-13 ppm .
Predicted ¹³C NMR Spectrum
-
C3 and C5 Carbons: As with their attached methyl groups, the C3 and C5 carbons are averaged by tautomerism and will produce a single signal. In 3,5-dimethylpyrazole, this signal appears around δ 144 ppm.[10] The electronic effect of the C4-amino group will be minimal at this distance. A predicted chemical shift is δ ~145 ppm .
-
C4 Carbon: This carbon is directly attached to the electron-donating amino group. This will cause significant shielding compared to an unsubstituted pyrazole C4 atom. The chemical shift of the C4 carbon in aniline is around 118 ppm, significantly shielded from benzene's 128.5 ppm. A similar upfield shift is expected here. We predict this signal to be in the range of δ 115-125 ppm .
-
Methyl Carbons (C3-CH₃, C5-CH₃): A single, averaged signal is expected for the two methyl carbons. In related 3,5-dimethylpyrazole derivatives, these carbons typically resonate between δ 10-14 ppm .[11][12]
Data Summary Table
| Assignment | Predicted ¹H δ (ppm) | Multiplicity | Integration | Predicted ¹³C δ (ppm) |
| C3-CH₃ , C5-CH₃ | 2.1 - 2.3 | Singlet (s) | 6H | 10 - 14 |
| C4-NH₂ | 4.0 - 6.0 | Broad Singlet (br s) | 2H | - |
| N1-H | 10 - 13 | Very Broad Singlet (v br s) | 1H | - |
| C 3, C 5 | - | - | - | ~145 |
| C 4 | - | - | - | 115 - 125 |
Experimental Protocols for NMR Analysis
Adherence to a rigorous and validated protocol is essential for acquiring high-quality, reproducible NMR data. The following workflows are designed to provide a self-validating system for the analysis of this compound.
Caption: Recommended workflow for the NMR analysis of pyrazole compounds.
Standard Sample Preparation and Acquisition (Room Temperature)
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of high-purity, dry deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. The use of a dry solvent is critical to minimize the exchange of the N-H and NH₂ protons with residual water.[5]
-
Instrument Tuning: Place the sample in the NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity and lineshape.
-
¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum. A spectral width of ~16 ppm and a relaxation delay of 2-5 seconds are typically sufficient.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. To distinguish between CH₃/CH and C/CH₂ carbons, it is highly recommended to also run a DEPT-135 experiment.
Low-Temperature NMR for Tautomer Resolution
Causality: If the rate of proton exchange between N1 and N2 can be slowed sufficiently, the separate, distinct signals for each tautomer can be resolved. Lowering the experimental temperature is the most effective way to achieve this.[5]
-
Solvent Choice: Select a deuterated solvent with a low freezing point, such as deuterated methanol (CD₃OD), deuterated dichloromethane (CD₂Cl₂), or deuterated toluene (Toluene-d₈).
-
Initial Spectrum: Acquire a standard spectrum at room temperature (e.g., 298 K) as a baseline.
-
Incremental Cooling: Gradually lower the temperature of the NMR probe in 10-20 K decrements.
-
Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.[5]
-
Data Acquisition: Record spectra at each temperature until the single, averaged signals for the methyl groups and the C3/C5 carbons are observed to broaden and then resolve into two distinct sets of signals, representing each tautomer.
Advanced 2D NMR for Structural Verification
Two-dimensional NMR experiments are indispensable for confirming atomic connectivity and validating the assignments made from 1D spectra.[4][5]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. For this compound at room temperature, it would show a clear correlation cross-peak between the averaged methyl proton signal (~δ 2.2 ppm) and the averaged methyl carbon signal (~δ 12 ppm).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart (²J_CH, ³J_CH). It is exceptionally powerful for establishing the carbon skeleton. Key expected correlations include:
-
A cross-peak from the methyl protons (~δ 2.2 ppm) to the averaged C3/C5 carbons (~δ 145 ppm).
-
A cross-peak from the methyl protons (~δ 2.2 ppm) to the C4 carbon (~δ 120 ppm).
-
Conclusion
The NMR spectrum of this compound is fundamentally governed by the dynamic process of annular tautomerism. At room temperature, this leads to a simplified spectrum with time-averaged signals for the chemically equivalent C3/C5 positions and their methyl substituents. A comprehensive analysis requires not only the prediction of chemical shifts based on substituent effects but also an appreciation for this dynamic behavior. The application of low-temperature NMR can resolve the individual tautomers, while 2D techniques like HSQC and HMBC provide definitive confirmation of the molecular structure. The protocols and predictive data within this guide offer a robust framework for researchers to confidently characterize this important heterocyclic compound.
References
-
Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Retrieved from [Link]
- Cabildo, P., Claramunt, R. M., & Elguero, J. (1994). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 32(10), 595-600.
-
Alarcón, S. H., Olivieri, A. C., González-Sierra, M., & Elguero, J. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 718-726. Retrieved from [Link]
-
Silva, A. M. S., Pinto, D. C. G. A., & Santos, C. M. M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
- Venkateswarlu, V., et al. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. The Royal Society of Chemistry.
-
El-Faham, A., et al. (2021). ¹H and ¹³C NMR correlations between the calculated and experimental data. ResearchGate. Retrieved from [Link]
-
Al-Masoudi, N. A. L., & Al-Sultani, A. A. J. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. Retrieved from [Link]
-
PubChem. (n.d.). Pyrazole, 4-amino-3,5-dimethyl-. Retrieved from [Link]
-
Elguero, J., et al. (2002). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. Prof. Dr. H.-H. Limbach. Retrieved from [Link]
-
Claramunt, R. M., et al. (2005). ¹H and ¹³C NMR study of perdeuterated pyrazoles. ResearchGate. Retrieved from [Link]
-
Al-Saeedi, A. H., et al. (2017). (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. MDPI. Retrieved from [Link]
-
Elguero, J. (2013). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Retrieved from [Link]
-
Alkorta, I., & Elguero, J. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Retrieved from [Link]
- Begtrup, M., et al. (1991). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Acta Chemica Scandinavica, 45, 1050-1056.
-
Filarowski, A., et al. (2003). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. ResearchGate. Retrieved from [Link]
- Gawinecki, R., et al. (2001).
-
Kumar, R. S., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. rsc.org [rsc.org]
An In-depth Technical Guide to the Synthesis and Structural Characteristics of 3,5-Dimethyl-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dimethyl-1H-pyrazol-4-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide details a proven synthetic pathway, including the preparation of its nitroso precursor, and outlines the methodologies for its characterization. While the crystal structure of this compound has been determined and deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 134002, the primary publication and the crystallographic information file (CIF) were not publicly accessible at the time of this writing. Therefore, this guide also presents a comparative analysis of the crystal structures of closely related pyrazole derivatives to infer potential structural features.
Introduction: The Significance of Pyrazole Scaffolds
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The versatile nature of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. This compound, with its amino functionality, serves as a valuable building block for the synthesis of more complex molecular architectures and potential drug candidates. Understanding its synthesis and solid-state structure is crucial for its effective utilization in drug design and development.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step process involving the nitrosation of 3,5-dimethylpyrazole followed by the reduction of the resulting 4-nitroso derivative.
Synthesis of the Precursor: 3,5-Dimethyl-4-nitroso-1H-pyrazole
A common and effective method for the synthesis of 3,5-dimethyl-4-nitroso-1H-pyrazole involves the reaction of acetylacetone with sodium nitrite and hydrazine hydrate in an acidic medium[1].
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetylacetone in aqueous hydrochloric acid.
-
Addition of Reagents: Cool the solution in an ice bath and slowly add a solution of sodium nitrite. Subsequently, add hydrazine hydrate dropwise while maintaining the low temperature.
-
Reaction Monitoring: Stir the reaction mixture for several hours, allowing it to gradually warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The crude product, which precipitates out of the solution, is collected by filtration. The solid is then washed with cold water and dried. Further purification can be achieved by recrystallization from a suitable solvent such as benzene to yield colorless crystals[1].
Caption: Synthesis workflow for 3,5-Dimethyl-4-nitroso-1H-pyrazole.
Reduction to this compound
The reduction of the 4-nitroso group to an amine is a critical step. While various reducing agents can be employed, a common method involves catalytic hydrogenation or the use of metal hydrides. Chemicalbook suggests eight synthetic routes from 3,5-Dimethyl-4-nitro-1H-pyrazole, which is structurally similar to the nitroso precursor and can be reduced using similar methods[2].
Experimental Protocol (General):
-
Reaction Setup: Dissolve the 3,5-dimethyl-4-nitroso-1H-pyrazole in a suitable solvent (e.g., ethanol, methanol).
-
Catalyst/Reducing Agent: Add a catalyst, such as palladium on carbon (Pd/C), for hydrogenation, or a chemical reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in an appropriate solvent.
-
Reaction Conditions: For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere. For chemical reduction, the reaction is typically stirred at room temperature or with gentle heating.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), the catalyst is filtered off (in the case of hydrogenation), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization to obtain this compound.
Caption: General workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Properties
The following table summarizes some of the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃ | PubChem CID 78931 |
| Molecular Weight | 111.15 g/mol | PubChem CID 78931 |
| CAS Number | 5272-86-6 | PubChem CID 78931 |
Crystal Structure of this compound
CCDC Deposition and Data Accessibility
The crystal structure of this compound has been determined and the data deposited in the Cambridge Structural Database (CSD) with the deposition number CCDC 134002 . This indicates that a single-crystal X-ray diffraction study has been successfully performed on this compound.
Important Note: Despite the existence of this CCDC entry, the full crystallographic information file (CIF) and the associated primary scientific publication were not publicly accessible during the preparation of this guide. Access to the full crystallographic data is often restricted to licensed users of the CCDC's software or through institutional subscriptions.
General Principles of Single-Crystal X-ray Diffraction
The determination of a crystal structure by single-crystal X-ray diffraction is the gold standard for elucidating the three-dimensional arrangement of atoms in a molecule. The process involves several key steps:
-
Crystal Growth: Obtaining high-quality single crystals is paramount. This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, bond angles, and thermal parameters.
Caption: A generalized workflow for single-crystal X-ray diffraction.
Comparative Structural Analysis of Related Pyrazole Derivatives
In the absence of the specific crystal structure data for the title compound, a comparative analysis of closely related pyrazole derivatives can provide valuable insights into the likely intermolecular interactions and packing motifs.
A study on the crystal structure of bis(3,5-dimethyl-1H-pyrazol-4-ammonium) tetrafluoroterephthalate reveals a monoclinic crystal system with the space group P2₁/n[2]. In this salt, the pyrazolium cation is involved in hydrogen bonding interactions.
Another related compound, 3,5-bis(t-butyl)-1H-pyrazol-4-amine , crystallizes in the monoclinic space group P2₁/c. Its structure is characterized by N-H···N hydrogen bonds, forming supramolecular layers.
Based on these examples, it is highly probable that the crystal structure of this compound is stabilized by a network of intermolecular hydrogen bonds involving the amino group and the pyrazole nitrogen atoms. The specific packing arrangement will depend on the interplay of these hydrogen bonds and van der Waals interactions between the methyl groups.
Conclusion and Future Outlook
This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. This guide has provided a detailed protocol for its synthesis and an overview of its known properties. While the definitive crystal structure is cataloged in the CCDC, its public unavailability highlights the ongoing challenges in open data access in scientific research. Future work should focus on making such fundamental data more readily accessible to the scientific community to accelerate research and development. Furthermore, the exploration of the coordination chemistry and biological activities of derivatives of this compound remains a promising area for future investigation.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2023). Crystal structure of bis(3,5-dimethyl-1H-pyrazol-4-ammonium) tetrafluoroterephthalate, 2[C5H10N3][C8F4O4]. Retrieved from [Link]
-
Safyanova, I., Dudarenko, N. M., Pavlenko, V. A., Iskenderov, T. S., & Haukka, M. (2011). 3,5-Dimethyl-4-nitroso-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2520. Retrieved from [Link]
-
ResearchGate. (2025). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility of 3,5-Dimethyl-1H-pyrazol-4-amine in Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dimethyl-1H-pyrazol-4-amine (CAS No. 5272-86-6), a crucial parameter for researchers, scientists, and drug development professionals. Understanding and predicting the solubility of this compound is fundamental for its application in synthesis, purification, formulation, and various analytical techniques. This document will delve into the theoretical underpinnings of its solubility based on its molecular structure, provide predictive insights, and offer detailed protocols for its empirical determination.
Executive Summary
This compound is a heterocyclic amine with a molecular formula of C5H9N3 and a molecular weight of 111.15 g/mol .[][2] Its structure, featuring both hydrogen bond donors (-NH2, -NH) and acceptors (pyrazole nitrogens), along with nonpolar methyl groups, results in a nuanced solubility profile. While specific quantitative solubility data in a broad range of organic solvents is not extensively published, this guide will leverage established chemical principles to predict its behavior and provide the methodology to quantify it accurately. The general principle of "like dissolves like" is the cornerstone for predicting solubility, where a solute's polarity dictates its affinity for solvents of similar polarity.[3][4]
Physicochemical Properties of this compound
A thorough understanding of the molecule's properties is essential to comprehend its solubility.
| Property | Value | Source |
| Molecular Formula | C5H9N3 | [] |
| Molecular Weight | 111.15 g/mol | [][2] |
| Melting Point | 204-205 °C | [] |
| IUPAC Name | This compound | [2][5] |
| Physical Form | Solid | [5] |
| Computed XLogP3 | 0.3 | [2] |
The relatively high melting point suggests strong intermolecular forces in the solid state, likely due to hydrogen bonding and π-stacking of the pyrazole rings. The low XLogP3 value indicates a hydrophilic character, suggesting a preference for polar solvents over nonpolar ones.[2]
Theoretical Framework for Solubility Prediction
The solubility of this compound is governed by the interplay of its structural features with the properties of the solvent.
The Role of Polarity and Hydrogen Bonding
The molecule possesses distinct polar and nonpolar regions. The pyrazole ring with its two nitrogen atoms and the primary amine group (-NH2) are polar and capable of forming strong hydrogen bonds. The two methyl groups (-CH3) are nonpolar.
-
Polar Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. The amine and pyrazole N-H groups can donate hydrogen bonds, while the pyrazole nitrogen atoms and the amine group can accept them. Therefore, this compound is expected to exhibit good solubility in polar protic solvents. The presence of an amine group also suggests that its solubility in aqueous solutions will be pH-dependent; it will be more soluble in acidic solutions due to the formation of the polar ammonium salt.[6]
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents can accept hydrogen bonds but cannot donate them. They will interact favorably with the N-H groups of the pyrazole and amine. Good solubility is anticipated in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form hydrogen bonds and have low polarity. The nonpolar methyl groups will have some affinity for these solvents, but the strong intermolecular forces of the solute (hydrogen bonding) will be difficult for nonpolar solvents to overcome. Consequently, solubility is expected to be low in nonpolar solvents.
The underlying principle is that for dissolution to occur, the energy released from the new solute-solvent interactions must be sufficient to overcome the energy of the solute-solute (lattice energy) and solvent-solvent interactions.
Predictive Solubility Diagram
The following diagram illustrates the expected solubility trend based on solvent polarity.
Caption: Predicted solubility trend of this compound across solvents of varying polarity.
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination is essential for accurate data. The following section outlines a standard protocol for determining the solubility of this compound.
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All work should be conducted in a well-ventilated fume hood.
Materials and Equipment
-
This compound (solid)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow: Isothermal Shake-Flask Method
This widely accepted method involves creating a saturated solution and then quantifying the dissolved solute.
Caption: Workflow for the isothermal shake-flask method to determine solubility.
Detailed Protocol
-
Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a precise volume (e.g., 2 mL) of the chosen solvent. "Excess" ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time (typically 24 to 48 hours) to ensure the solution is fully saturated.
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment. For finer suspensions, centrifugation can be used to achieve clear separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the diluted sample using a pre-calibrated High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
This procedure should be repeated for each solvent of interest. It is good practice to perform replicates to ensure the precision of the results.
Conclusion
The solubility of this compound is a critical parameter for its effective use in research and development. Based on its molecular structure, it is predicted to be highly soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. For precise and reliable data, the isothermal shake-flask method is recommended. The protocols and theoretical insights provided in this guide are intended to empower researchers to confidently handle and utilize this compound in their work.
References
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 11, 2026.
- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 11, 2026.
- BOC Sciences. (n.d.). CAS 5272-86-6 this compound. Retrieved January 11, 2026.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds. Retrieved January 11, 2026.
- Sigma-Aldrich. (n.d.). This compound | 5272-86-6. Retrieved January 11, 2026.
- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved January 11, 2026.
- PubChem. (n.d.). Pyrazole, 4-amino-3,5-dimethyl-. Retrieved January 11, 2026.
Sources
An In-depth Technical Guide to the Chemical Reactivity of the Amino Group in 4-Aminopyrazoles
Foreword: The 4-Aminopyrazole Core - A Privileged Scaffold in Modern Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Among its derivatives, the 4-aminopyrazole framework is particularly noteworthy. It serves as a versatile synthetic building block, enabling access to a vast chemical space of pharmacologically active molecules, including potent kinase inhibitors for oncology and immunology.[1][4][5][6] The exocyclic amino group at the C4 position is not merely a passive substituent; it is a highly reactive and strategic handle that dictates the synthetic diversification potential of the entire scaffold.
This technical guide offers an in-depth exploration of the chemical reactivity inherent to the 4-amino group of the pyrazole ring. Moving beyond a simple catalog of reactions, we will delve into the mechanistic underpinnings, electronic influences, and steric factors that govern its behavior. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this privileged scaffold with precision and confidence.
Electronic Landscape and Basicity of the 4-Amino Group
The reactivity of the 4-amino group is intrinsically linked to the electronic nature of the pyrazole ring. The pyrazole system features two nitrogen atoms: a "pyrrole-like" N1, whose lone pair participates in the aromatic sextet, and a "pyridine-like" N2, whose lone pair lies in the plane of the ring.[2] This arrangement makes the pyrazole ring electron-deficient, which in turn influences the C4-amino substituent.
The amino group's lone pair of electrons can delocalize into the aromatic system, imparting a character akin to aniline. This delocalization slightly reduces the nucleophilicity of the nitrogen compared to an aliphatic amine but renders it a potent nucleophile for a wide range of transformations. The basicity of the parent 4-aminopyrazole (pKa of the conjugate acid) is a key parameter; for comparison, the related compound 4-aminopyridine has a pKa of 9.17, indicating significant basicity.[7] This makes the 4-amino group readily protonated in acidic media but a competent nucleophile under neutral or basic conditions.
The interplay of resonance effects is visualized below.
Caption: Resonance delocalization of the amino lone pair into the pyrazole ring.
Foundational Reactions of the 4-Amino Group
The nucleophilic character of the 4-amino group enables a host of reliable and high-yielding transformations. These reactions form the basis for elaborating the 4-aminopyrazole core into more complex molecular architectures.
N-Acylation: Amide Bond Formation
The reaction of the 4-amino group with acylating agents is one of the most fundamental and widely used transformations. It proceeds readily with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to furnish stable amide derivatives. This reaction is pivotal in drug design for introducing new pharmacophores and modulating physicochemical properties.
General Reaction Scheme: R-CO-X + 4-Aminopyrazole → 4-(Acylamino)pyrazole + H-X (where X = Cl, OCOR', or activated ester)
Protocol 2.1: General Procedure for N-Acylation with an Acyl Chloride
-
Setup: To a solution of 4-aminopyrazole (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or pyridine) under an inert atmosphere (N₂), add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 - 1.5 eq.).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.
-
Addition of Acylating Agent: Add the acyl chloride (1.05 eq.), either neat or as a solution in the reaction solvent, dropwise to the stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak aqueous acid (e.g., 1M HCl) to remove excess base, followed by saturated aqueous sodium bicarbonate (NaHCO₃) to remove acidic byproducts, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography to yield the pure 4-(acylamino)pyrazole.
N-Alkylation: Introducing Aliphatic Moieties
Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation. However, reductive amination provides a highly controlled and efficient alternative for synthesizing mono-alkylated secondary amines. This two-step, one-pot process involves the initial formation of a Schiff base (imine) with an aldehyde or ketone, followed by in situ reduction.
Caption: Workflow for controlled N-alkylation via reductive amination.
Protocol 2.2: Reductive Amination of 4-Aminopyrazole
-
Setup: Dissolve 4-aminopyrazole (1.0 eq.) and the desired aldehyde or ketone (1.0 - 1.2 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).
-
Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 eq.) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the reaction mixture. NaBH(OAc)₃ is preferred for its selectivity and tolerance of mild acidity.
-
Reaction: Continue stirring at room temperature for 3-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product into an organic solvent (e.g., DCM or ethyl acetate).
-
Isolation & Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the target N-alkylated product.
Diazotization: Gateway to Diverse Functionalities
The transformation of the primary amino group into a diazonium salt is a powerful synthetic strategy, opening a gateway to a wide array of functionalities that are otherwise difficult to introduce. The reaction is conducted in cold aqueous acid with sodium nitrite, generating a transient pyrazole-4-diazonium salt.[8][9][10] This intermediate is highly reactive and typically used immediately in situ.
The stability of the diazonium salt is paramount; reactions are almost universally performed at 0-5 °C to prevent premature decomposition and loss of N₂.[11]
Caption: The pyrazole-4-diazonium salt as a key intermediate.
Key transformations of the diazonium salt include:
-
Azo Coupling: Reaction with electron-rich aromatic systems like phenols or anilines to form intensely colored azo compounds.[10] This is the basis for many dyes and pigments.
-
Sandmeyer Reactions: Copper(I) salt-catalyzed displacement of the diazonium group with halides (-Cl, -Br) or cyanide (-CN).
-
Schiemann Reaction: Displacement with fluoride (-F) using fluoroboric acid (HBF₄).
-
Hydrolysis: Replacement of the diazonium group with a hydroxyl (-OH) group by warming the acidic solution.
Protocol 2.3: Diazotization and Azo Coupling to form an Azo Dye
-
Diazonium Salt Formation: Dissolve 4-aminopyrazole (1.0 eq.) in a dilute mineral acid (e.g., 2M HCl) and cool the solution to 0-5 °C in an ice-salt bath. While maintaining the temperature, add a solution of sodium nitrite (NaNO₂, 1.05 eq.) in cold water dropwise. Stir for 20-30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Coupling Partner Solution: In a separate flask, dissolve the coupling partner (e.g., β-naphthol, 1.0 eq.) in an aqueous solution of sodium hydroxide (e.g., 10% NaOH) and cool to 0-5 °C.
-
Azo Coupling Reaction: Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring. The coupling reaction is often instantaneous, indicated by the formation of a brightly colored precipitate.
-
Reaction Completion: Continue stirring the mixture in the ice bath for an additional 30-60 minutes.
-
Isolation: Collect the precipitated azo dye by vacuum filtration.
-
Purification: Wash the solid product thoroughly with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Factors Influencing Reactivity
The inherent reactivity of the 4-amino group can be finely tuned by the substituents present on the pyrazole ring. Understanding these influences is critical for rational reaction design and troubleshooting.
| Factor | Effect on Amino Group Nucleophilicity | Rationale | Example Substituent |
| Electronic (EDG) | Increases | Electron-Donating Groups (EDGs) at C3, C5, or N1 push electron density into the ring, which is then relayed to the C4-amino group, making its lone pair more available for reaction. | -Alkyl, -O-Alkyl |
| Electronic (EWG) | Decreases | Electron-Withdrawing Groups (EWGs) pull electron density from the ring, making the 4-amino group less electron-rich and therefore less nucleophilic. Reactions may require harsher conditions. | -NO₂, -CN, -CF₃, -SO₂R |
| Steric Hindrance | Decreases | Bulky substituents at the adjacent C3 and C5 positions can physically block the approach of electrophiles to the amino nitrogen, slowing down the reaction rate. | -t-Butyl, -Phenyl |
Conclusion and Future Outlook
The 4-amino group of the pyrazole scaffold is a robust and versatile functional handle, providing chemists with a reliable entry point for molecular elaboration. Its reactivity, governed by predictable electronic and steric principles, allows for a wide range of transformations, including acylation, controlled alkylation, and diazotization. These reactions are not merely academic exercises; they are the foundational tools used to construct complex molecules that address significant challenges in medicine and materials science.[5][6][12] As the demand for novel, highly functionalized heterocyclic compounds continues to grow, a deep, mechanistic understanding of the reactivity of synthons like 4-aminopyrazole will remain indispensable for innovation in drug discovery and beyond.
References
- Bollu, A., & Sharma, N. (2019). Synthesis and Conformational Analysis of Aminopyrazolonyl Amino Acid (APA)/Peptides.
- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- (n.d.). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.
- Huang, W., Liu, S., Chen, B., Guo, X., & Yu, Y. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Publishing.
- (n.d.).
- Li, Q., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. PubMed.
- (2017).
- (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed.
- Latypov, N. V. (1976).
- (n.d.).
- (n.d.). Biologically active 4‐aminopyrazole derivatives.
- (n.d.). Process for the preparation of 4-aminopyrazole derivatives.
- (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
- Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect.
- (n.d.). Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction.
- (n.d.). Diazotization Reactions of 4-Aminopyridine-3-sulfonic Acid. Benchchem.
- (n.d.). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- El-Sayed, M. A. A., et al. (2009). Recent developments in aminopyrazole chemistry.
- (n.d.). 4-Aminopyridine. PubChem.
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Diazotization of aminonitropyrazoles (1976) | N. V. Latypov | 11 Citations [scispace.com]
- 9. oaji.net [oaji.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3,5-Dimethyl-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the electrophilic substitution reactions involving 3,5-Dimethyl-1H-pyrazol-4-amine. As a versatile heterocyclic scaffold, pyrazole and its derivatives are of significant interest in medicinal chemistry and drug development. Understanding the reactivity of substituted pyrazoles is paramount for the rational design and synthesis of novel therapeutic agents. This document delves into the nuanced reactivity of the pyrazole core, with a specific focus on how the electronic landscape of this compound dictates the course of electrophilic attack. We will explore the causality behind experimental choices, present validated protocols, and offer insights grounded in established chemical principles.
The Pyrazole Ring: An Electron-Rich Heterocycle with Tunable Reactivity
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. One nitrogen atom is considered "pyrrole-like" as its lone pair of electrons participates in the aromatic sextet, while the other is "pyridine-like" with its lone pair residing in an sp² hybrid orbital, contributing to the basicity of the ring system. This electronic arrangement renders the pyrazole ring electron-rich and thus susceptible to electrophilic attack.
In an unsubstituted pyrazole, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic substitution.[1] This is due to the resonance stabilization of the intermediate sigma complex, which avoids placing a positive charge on the electronegative nitrogen atoms.
The Influence of Substituents on this compound
In the case of this compound, the pyrazole ring is adorned with three key substituents that profoundly influence its reactivity:
-
Two Methyl Groups (C3 and C5): These electron-donating groups further enhance the electron density of the pyrazole ring, making it more reactive towards electrophiles than the parent pyrazole.
-
An Amino Group (C4): The amino group is a potent activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. However, with the C4 position already occupied, this powerful activating effect will primarily influence the nucleophilicity of the exocyclic amine and the pyrazole ring nitrogens.
Given that the most reactive carbon position (C4) is already substituted, electrophilic attack on this compound is directed towards the nitrogen atoms: the exocyclic 4-amino group and the endocyclic N1 nitrogen of the pyrazole ring.
Reactions at the Exocyclic 4-Amino Group: A Hub of Nucleophilicity
The primary amino group at the C4 position is a key site of reactivity in this compound, readily undergoing reactions with a variety of electrophiles.
Sulfonylation: Synthesis of Pyrazole-4-sulfonamides
The reaction of this compound with sulfonyl chlorides leads to the formation of highly valuable pyrazole-4-sulfonamide derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[2] The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride.
Causality of Experimental Choices: The choice of base is critical to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly employed. The solvent is typically an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to avoid competing reactions.
Experimental Protocol: Synthesis of N-(3,5-Dimethyl-1H-pyrazol-4-yl)benzenesulfonamide
-
Preparation of the Starting Material: this compound can be synthesized from 3,5-dimethyl-1H-pyrazole. The pyrazole is first nitrated at the 4-position, followed by reduction of the nitro group to an amine.
-
Sulfonylation Reaction:
-
Dissolve this compound (1.0 eq) in dry dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in dry DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.
-
Table 1: Representative Sulfonylation Reactions of 4-Aminopyrazoles
| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Product | Reference |
| This compound | Benzenesulfonyl chloride | TEA | DCM | N-(3,5-Dimethyl-1H-pyrazol-4-yl)benzenesulfonamide | [3] |
| This compound | p-Toluenesulfonyl chloride | DIPEA | THF | N-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide | [1] |
Diagram 1: Sulfonylation of this compound
Caption: General scheme for the sulfonylation of this compound.
Acylation: Formation of Pyrazole-4-amides
Similar to sulfonylation, the 4-amino group readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. These pyrazole-amide conjugates are another important class of compounds in drug discovery.[4]
Causality of Experimental Choices: The reaction conditions are analogous to those for sulfonylation, employing a non-nucleophilic base to scavenge the acid byproduct and an aprotic solvent. For less reactive acylating agents, a catalyst like 4-dimethylaminopyridine (DMAP) may be added to accelerate the reaction.
Experimental Protocol: Synthesis of N-(3,5-Dimethyl-1H-pyrazol-4-yl)benzamide
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Addition of Acylating Agent: Cool the solution to 0 °C and add benzoyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the mixture to stir at room temperature overnight.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Reactions at the Pyrazole Ring Nitrogen (N1): Expanding Molecular Diversity
The N1 nitrogen of the pyrazole ring in this compound is a nucleophilic center that can be targeted by various electrophiles, leading to N1-substituted pyrazole derivatives.
N-Alkylation
N-alkylation of pyrazoles is a common strategy to introduce diverse substituents and modulate the physicochemical properties of the molecule. The reaction typically proceeds via an SN2 mechanism, where the N1 nitrogen acts as the nucleophile.[5]
Causality of Experimental Choices: A base is required to deprotonate the N1-H of the pyrazole, thereby increasing its nucleophilicity. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide. The choice of solvent depends on the base used, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) being typical.
Experimental Protocol: Synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine
-
Deprotonation: To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in dry DMF, add a solution of this compound (1.0 eq) in dry DMF at 0 °C.
-
Alkylation: Stir the mixture at room temperature for 30 minutes, then add benzyl bromide (1.1 eq).
-
Reaction: Continue stirring at room temperature for 12 hours.
-
Workup: Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Diagram 2: N-Alkylation of this compound
Caption: Stepwise representation of the N-alkylation reaction.
N-Arylation
N-arylation of pyrazoles can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. These methods allow for the introduction of a wide range of aryl and heteroaryl groups at the N1 position.
Causality of Experimental Choices:
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction typically employs a phosphine ligand (e.g., XPhos, SPhos) and a base (e.g., K₂CO₃, Cs₂CO₃) in an inert solvent like toluene or dioxane.[6]
-
Ullmann Condensation: This copper-catalyzed reaction often requires a ligand such as a diamine or L-proline and a base in a polar aprotic solvent like DMF or DMSO at elevated temperatures.
Table 2: Comparison of N-Arylation Methods
| Method | Catalyst | Ligand | Base | Solvent | Temperature |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | Biaryl phosphine | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-120 °C |
| Ullmann | CuI or Cu₂O | Diamine, L-proline | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane, DMF, DMSO | 90-150 °C |
Conclusion
The electrophilic reactions of this compound are predominantly centered on its nitrogen atoms due to the substitution at the electronically favored C4 position. The exocyclic 4-amino group serves as a primary site for sulfonylation and acylation, leading to the formation of medicinally relevant sulfonamides and amides. Concurrently, the N1 position of the pyrazole ring is amenable to N-alkylation and N-arylation, providing avenues for extensive structural diversification. A thorough understanding of these reaction pathways and the judicious selection of reaction conditions are crucial for leveraging the synthetic potential of this versatile building block in the pursuit of novel chemical entities for drug discovery.
References
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2021). Journal of Medicinal Chemistry. [Link]
-
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. (2016). ACS Medicinal Chemistry Letters. [Link]
-
Facile Synthesis and Sulfonylation of 4-Aminopyrazoles. (2023). ResearchGate. [Link]
-
Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. (2022). Molecules. [Link]
-
Classical and microwave assisted synthesis of new 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo)-N-(2-substituted-4-oxo-4H-quinazolin-3-yl)benzenesulfonamide derivatives and their antimicrobial activities. (2012). ResearchGate. [Link]
-
Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. (2017). Nature Communications. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (2017). ARKAT USA. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]
-
Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine. (2021). ResearchGate. [Link]
-
N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. (2021). ResearchGate. [Link]
-
Literatures preparation of 4-aminopyrazole derivatives. (2019). ResearchGate. [Link]
-
Transition Metal-free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4-Sulfonyl Pyrazoles. (2020). ResearchGate. [Link]
-
Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. (2018). Scielo. [Link]
-
Scheme for obtaining sulfonyl derivatives of aminopyrazoles. (2020). ResearchGate. [Link]
-
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide. (2007). Acta Crystallographica Section E. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2020). MDPI. [https://www.mdpi.com/2 organics/organics-01-00003]([Link] organics/organics-01-00003)
-
Alkylation of 3,5-dimethyl-4-(nitrophenyldiazenyl)-1H-pyrazoles with Halogenoalkanes. (2023). ResearchGate. [Link]
-
Domino C-H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones. (2018). Semantic Scholar. [Link]
-
Recent developments in aminopyrazole chemistry. (2009). ARKIVOC. [Link]
-
General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). (2021). ResearchGate. [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2023). MDPI. [Link]
-
Synthesis of new 1-aryl-3,5-dialkylpyrazoles by N-arylation of 3,5-disubstituted-pyrazoles with 4-fluoro and 2-fluoronitrobenzene under microwave irradiation and classical heating. (2012). ResearchGate. [Link]
- PYRAZOLE AMIDE DERIVATIVES, COMPOSITIONS CONTAINING SUCH COMPOUNDS AND METHODS OF USE. (2005).
-
The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. (2018). ResearchGate. [Link]
-
Synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its energetic derivatives as promising melt-castable explosives. (2019). ResearchGate. [Link]
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TCI. [Link]
-
Experimental and theoretical study of the acylation reaction of aminopyrazoles with aryl and methoxymethyl substituents. (2018). Semantic Scholar. [Link]
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (2015). Royal Society of Chemistry. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (2017). Journal of the Iranian Chemical Society. [Link]
Sources
- 1. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Coordination Chemistry of 3,5-Dimethyl-1H-pyrazol-4-amine: A Technical Guide for Researchers
By: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the coordination chemistry of 3,5-Dimethyl-1H-pyrazol-4-amine. While structurally possessing two potential donor sites—the pyrazole ring nitrogens and the 4-amino group—this guide will demonstrate, through structural analysis and a review of analogous systems, that this ligand predominantly coordinates to metal centers in a monodentate fashion via a pyrazole nitrogen atom. This document will detail the synthesis of the ligand, the preparation of a representative metal complex, and comprehensive characterization methodologies. The implications of its coordinating behavior are discussed in the context of designing novel catalysts, functional materials, and therapeutic agents. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of pyrazole-based ligands.
Introduction: The Versatility of Pyrazole-Based Ligands
Pyrazole and its derivatives are a cornerstone of coordination chemistry, offering a rich tapestry of structural and electronic diversity.[1] Their utility stems from several key features:
-
Tunable Properties: The pyrazole ring can be readily functionalized, allowing for precise control over the steric and electronic environment of the resulting metal complexes.
-
Variable Coordination Modes: Pyrazoles can act as monodentate ligands, form bridges between metal centers in polynuclear complexes, or be incorporated into larger chelating systems.[1]
-
Proton Responsiveness: The N-H group in protic pyrazoles can participate in proton-coupled electron transfer and other cooperative effects, which is particularly relevant in catalysis.
These characteristics have led to the successful application of pyrazole-based metal complexes in homogeneous catalysis, the construction of metal-organic frameworks (MOFs), and the development of novel therapeutic agents.
This guide focuses specifically on this compound, a derivative with an additional potential donor site in the form of a 4-amino group. The central question addressed herein is its behavior as a ligand, particularly its potential for bidentate chelation.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of a nitro or nitroso precursor. A common and effective route involves the nitrosation of 3,5-dimethylpyrazole followed by reduction.
Synthesis Workflow
The following diagram illustrates the general synthetic pathway from 3,5-dimethylpyrazole to this compound.
Sources
A Senior Application Scientist's Guide to the Biological Screening of Novel Pyrazole Derivatives
Introduction: The Pyrazole Scaffold as a Reservoir of Therapeutic Potential
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents what medicinal chemists refer to as a "privileged scaffold." This designation is earned by its remarkable versatility in binding to a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] Indeed, pyrazole derivatives have been successfully developed into therapeutics for a range of conditions, including inflammation (e.g., Celecoxib), cancer, and microbial infections.[2][4] This inherent potential makes the systematic biological screening of novel pyrazole derivatives a critical endeavor in modern drug discovery.
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals engaged in this pursuit. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, establishing a self-validating system of inquiry that progresses logically from broad, high-throughput assessments to specific, mechanistic, and in vivo validation. Our approach is structured as a multi-tiered screening cascade, designed to efficiently identify and characterize promising candidates while minimizing the expenditure of resources on compounds with undesirable properties.
Chapter 1: The Foundation - Physicochemical and In Silico Profiling
Before embarking on wet-lab screening, a foundational understanding of a compound's physicochemical properties is paramount. These characteristics, such as solubility, lipophilicity, and molecular weight, profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and potential for toxicity.[2][5][6] Early assessment of these properties allows for the immediate flagging of compounds with a high likelihood of failure, a crucial step in streamlining the discovery process.[7]
High-throughput virtual screening (HTVS) can also serve as a cost-effective initial step to prioritize which synthesized derivatives are most likely to interact with a specific target, such as a kinase.[8] By docking a library of pyrazole compounds into the known crystal structure of a target protein, researchers can predict binding affinities and modes, enriching the subsequent experimental screening with higher-quality starting points.
Chapter 2: The Multi-Tiered Screening Cascade: A Strategic Approach
A successful screening strategy is not a monolithic process but a cascading series of assays, each with increasing complexity and specificity. This tiered approach ensures that only the most promising compounds from a large library advance to more resource-intensive testing. Our proposed cascade is structured into three main tiers: Primary Screening, Secondary & Tertiary Assays, and In Vivo Validation.
Caption: A logical workflow for the biological screening of novel pyrazole derivatives.
Chapter 3: Tier 1 - Primary Screening: Casting a Wide Net
The objective of primary screening is to rapidly assess a large library of novel pyrazole derivatives to identify "hits"—compounds that exhibit a desired biological activity at a single, relatively high concentration. These assays must be robust, reproducible, and amenable to high-throughput formats.
Anticancer Activity Screening
A common starting point for anticancer screening is the evaluation of a compound's ability to inhibit cell proliferation or induce cytotoxicity. The choice of cell lines is a critical experimental parameter; it is often strategic to use a panel representing different cancer types (e.g., lung, breast, colon) to identify broad-spectrum activity or tissue-specific effects.[9][10][11]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used for assessing cell viability.[3] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells.[3]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT-116) into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.[4][12]
-
Compound Treatment: Prepare stock solutions of the pyrazole derivatives in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final screening concentration (e.g., 10 µM). Replace the overnight culture medium with the medium containing the test compounds. Include vehicle controls (DMSO only) and untreated controls.[4]
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.[12]
-
MTT Addition: After incubation, add 10-20 µL of MTT labeling reagent (typically 5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[1] This allows for the conversion of MTT to formazan crystals by viable cells.[3]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that exhibit significant inhibition (e.g., >50%) are considered "hits."
Antimicrobial Activity Screening
The agar well diffusion method is a classical, reliable, and cost-effective technique for preliminary screening of antimicrobial activity against a panel of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi.[13][14][15]
This method relies on the diffusion of the test compound from a well through a solidified agar medium that has been seeded with a specific microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.[14]
Experimental Protocol: Agar Well Diffusion
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar for fungi, sterilize by autoclaving, and pour into sterile Petri dishes.[13]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab to create a uniform lawn.[14][16]
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer or pipette tip.[17]
-
Compound Application: Add a fixed volume (e.g., 50-100 µL) of the pyrazole derivative solution (dissolved in a suitable solvent like DMSO) into each well.[15]
-
Controls: Include a negative control (solvent only, e.g., DMSO) and a positive control (a standard antibiotic like Ciprofloxacin or an antifungal like Fluconazole) on each plate.[16]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.[15][16]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition (in millimeters) around each well. A larger diameter indicates greater antimicrobial activity.
Chapter 4: Tier 2 - Secondary & Tertiary Assays: From "Hit" to "Lead"
Hits identified in primary screening require further characterization to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action. This stage is crucial for validating the initial findings and selecting promising "lead" compounds for further development.
Dose-Response and Potency Determination (IC₅₀)
For hits from primary screens (e.g., anticancer), the next logical step is to determine the half-maximal inhibitory concentration (IC₅₀). This is achieved by performing the same assay (e.g., MTT) with a range of compound concentrations, typically using serial dilutions. The resulting data is used to generate a dose-response curve, from which the IC₅₀ value—the concentration of the inhibitor required to reduce the biological activity by 50%—can be calculated. A lower IC₅₀ value indicates greater potency.
Table 1: Representative Anticancer Activity of Pyrazole Derivatives
| Compound Class | Cell Line | Activity Metric | Value (µM) |
| Pyrazole-Benzimidazole Hybrid | A549 (Lung) | IC₅₀ | 1.81 |
| Pyrazole-Benzimidazole Hybrid | MCF-7 (Breast) | IC₅₀ | 0.83 |
| Pyrazole-Quinolinone Hybrid | HeLa (Cervical) | IC₅₀ | 19 |
| Ferrocene-Pyrazole Hybrid | HCT-116 (Colon) | IC₅₀ | 3.12 |
(Data compiled from representative literature to illustrate typical potency ranges. Actual values are compound-specific.)
Target-Based Assays: Unveiling the Mechanism
Many pyrazole derivatives exert their effects by inhibiting specific enzymes, particularly protein kinases.[18] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[19]
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[19] Kinase activity is directly proportional to ADP production; therefore, a decrease in the luminescent signal indicates inhibition of the target kinase.[19] This assay is highly sensitive and can be used to screen for inhibitors of a wide range of kinases.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction Setup: In a 384-well plate, combine the target kinase, its specific substrate, and ATP in a kinase reaction buffer. The final ATP concentration should ideally be close to the Kₘ value for the specific kinase.[19]
-
Inhibitor Addition: Add the pyrazole derivative at various concentrations. Include a "no inhibitor" control (for 0% inhibition) and a known potent inhibitor for the target kinase (for 100% inhibition).
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes any unconsumed ATP. Incubate for 40 minutes at room temperature.[20][21]
-
ADP to ATP Conversion: Add Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced in the kinase reaction back into ATP. Incubate for 30-60 minutes at room temperature.[20][21]
-
Luminescence Detection: The newly synthesized ATP is then used as a substrate by luciferase (also in the detection reagent) to generate a light signal. Measure the luminescence using a plate-reading luminometer.[20]
-
Data Analysis: The luminescent signal is proportional to the ADP concentration, and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Signaling Pathway Analysis
Identifying that a pyrazole derivative inhibits a specific kinase is a significant step. The subsequent crucial validation is to demonstrate that this inhibition translates to the intended effect on the downstream signaling pathway within a cellular context. For example, many pyrazoles target kinases in the JAK/STAT or CDK/Rb pathways.
Caption: Pyrazole inhibitors block JAK phosphorylation, preventing STAT activation and gene transcription.
Caption: Pyrazole inhibitors prevent CDK4/6-mediated Rb phosphorylation, halting cell cycle progression.
Early ADME & Toxicology Profiling
Concurrent with potency and selectivity studies, lead compounds must be evaluated for their drug-like properties.[22] In vitro ADME assays are pivotal in early drug discovery for identifying potential liabilities before advancing to more complex studies.[23] These assays provide critical insights into a compound's pharmacokinetic properties.[24]
Table 2: Key In Vitro ADME/Tox Assays for Lead Characterization
| Assay | Purpose | Rationale for Screening Pyrazoles |
| Aqueous Solubility | Measures how well a compound dissolves in water. | Poor solubility can lead to poor absorption and bioavailability. Essential for oral drug candidates. |
| LogD₇.₄ | Measures lipophilicity at physiological pH. | A balance is crucial; too high can cause poor solubility and metabolic instability, too low can hinder membrane permeability. |
| Metabolic Stability | Assesses how quickly a compound is metabolized by liver enzymes (microsomes or hepatocytes). | Rapid metabolism leads to a short half-life in vivo, potentially requiring frequent dosing. |
| CYP450 Inhibition | Determines if a compound inhibits major cytochrome P450 enzymes (e.g., 3A4, 2D6). | Inhibition can lead to dangerous drug-drug interactions with co-administered therapies. |
| Plasma Protein Binding | Measures the extent to which a compound binds to proteins in the blood. | Only the unbound (free) fraction of a drug is typically active; high binding can reduce efficacy.[24] |
| hERG Inhibition | Screens for off-target activity against the hERG potassium channel. | Inhibition of this channel is linked to a high risk of cardiac arrhythmia (QT prolongation). |
Interpreting the data from these assays requires a holistic view. A compound may be highly potent but metabolically unstable, rendering it unsuitable for further development without chemical modification. The goal is to identify a lead compound with a balanced profile of potency, selectivity, and favorable ADME properties.[25]
Chapter 5: Tier 3 - In Vivo Validation: The Preclinical Test
The final stage of preclinical screening involves evaluating the most promising lead compounds in animal models. These studies aim to demonstrate efficacy in a living organism and to gather initial safety and pharmacokinetic data.
Anti-Inflammatory Efficacy Model
For pyrazole derivatives identified as potential anti-inflammatory agents, the carrageenan-induced paw edema model in rodents is a standard and well-established assay for acute inflammation.[26][27]
Carrageenan, a seaweed-derived polysaccharide, induces a reproducible inflammatory response when injected into the paw, characterized by swelling (edema), which can be quantified.[28]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Acclimatization: Acclimatize animals (e.g., Wistar rats) for at least one week before the experiment.
-
Compound Administration: Administer the test pyrazole derivative orally or via intraperitoneal injection at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard NSAID like Indomethacin.
-
Inflammation Induction: After a set period (e.g., 30-60 minutes post-compound administration), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[18][29]
-
Edema Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at several time points afterward (e.g., 1, 2, 3, and 4 hours).[29]
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group. Significant inhibition of paw swelling indicates in vivo anti-inflammatory activity.
Conclusion: Synthesizing Data for a Go/No-Go Decision
The biological screening of novel pyrazole derivatives is a systematic process of evidence gathering. By employing a logical, multi-tiered screening cascade, researchers can efficiently navigate from a large library of compounds to a single, optimized lead candidate. The integration of data from primary, secondary, and in vivo assays, coupled with a constant evaluation of ADME and physicochemical properties, forms a robust, self-validating framework. This approach not only enhances the probability of identifying a successful drug candidate but also provides a deep, mechanistic understanding of its biological activity, paving the way for successful clinical development.
References
-
Beaumont, K., & Walker, D. K. (2001). Importance of Physicochemical Properties In Drug Discovery. (Source: Based on general knowledge from multiple sources on drug discovery principles). [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. [Link]
-
Gombar, V., & de Groot, M. J. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]
-
Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Bienta. [Link]
-
Physicochemical properties | Medicinal Chemistry Class Notes. (2025). Fiveable. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
The Cyclin D -CDK4/6 -Rb signaling pathway and its endogenous and.... (n.d.). ResearchGate. [Link]
-
A simplified diagrammatic representation of the JAK-STAT pathway. (n.d.). ResearchGate. [Link]
-
The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and.... (n.d.). ResearchGate. [Link]
-
What are the physicochemical properties of drug?. (2023). LookChem. [Link]
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]
-
Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). ResearchGate. [Link]
-
The JAK/STAT Pathway. (n.d.). CSH Perspectives. [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]
-
Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. [Link]
-
39 Jak Stat Pathway Royalty-Free Images, Stock Photos & Pictures. (n.d.). Shutterstock. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). NIH. [Link]
-
Cyclin D-cyclin dependent kinase 4/6-Rb protein: a key pathway in cell cycle progression. (n.d.). ResearchGate. [Link]
-
Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2025). ResearchGate. [Link]
-
What are common issues in in vitro ADME assays?. (2025). Patsnap Synapse. [Link]
-
Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. (2018). PubMed. [Link]
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies. [Link]
-
Agar well diffusion assay. (2020). YouTube. [Link]
-
Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021). NIH. [Link]
-
Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. (n.d.). Bentham Science. [Link]
-
The RB-pathway in cancer therapy. (n.d.). ResearchGate. [Link]
-
Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. (2012). NIH. [Link]
-
Cancer Cell Line Screening: A Compass for Drug Discovery. (2022). Crown Bioscience. [Link]
-
In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
-
CDK Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
-
Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. (2020). NIH. [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]
-
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. [Link]
-
How to Develop a Successful in vitro Screening Strategy. (n.d.). Sygnature Discovery. [Link]
-
Targeting the Cyclin D-CDK 4/6-INK4-Rb pathway. (n.d.). ResearchGate. [Link]
-
Using a Drug Candidate Screening Strategy to Mitigate Late-Stage Risk. (2022). Pharmaceutical Technology. [Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). NCBI. [Link]
-
Building GPCR screening cascades for lead generation. (2014). Drug Target Review. [Link]
-
A three-stage biophysical screening cascade for fragment-based drug discovery. (2025). ResearchGate. [Link]
-
Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2025). ResearchGate. [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.). Springer Nature Experiments. [Link]
-
Innovative screening strategy swiftly uncovers new drug candidates, new biology. (2013). ScienceDaily. [Link]
Sources
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. What are the physicochemical properties of drug? [lookchem.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 7. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. chemistnotes.com [chemistnotes.com]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. botanyjournals.com [botanyjournals.com]
- 16. hereditybio.in [hereditybio.in]
- 17. youtube.com [youtube.com]
- 18. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. promega.com [promega.com]
- 21. promega.com [promega.com]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 24. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 26. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 27. researchgate.net [researchgate.net]
- 28. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 29. inotiv.com [inotiv.com]
A Technical Guide to Quantum Chemical Calculations for 3,5-Dimethyl-1H-pyrazol-4-amine in Drug Discovery
This guide provides an in-depth technical exploration of quantum chemical calculations for 3,5-Dimethyl-1H-pyrazol-4-amine, a scaffold of interest in medicinal chemistry. We will delve into the theoretical underpinnings and practical applications of these computational methods, offering a comprehensive workflow for researchers, scientists, and drug development professionals. Our focus will be on elucidating the molecule's electronic structure, predicting its reactivity, and exploring its potential as a therapeutic agent through a hypothetical case study involving a relevant protein target.
Introduction: The Significance of Pyrazole Scaffolds and the Power of In Silico Analysis
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] this compound, with its distinct substitution pattern, presents an intriguing candidate for further investigation. Quantum chemical calculations offer a powerful, cost-effective, and time-efficient avenue to explore its therapeutic potential before embarking on extensive and resource-intensive experimental studies.[1]
This guide will navigate through the essential quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization and electronic property analysis, and molecular docking to investigate its interaction with a selected protein target. By the end of this guide, you will have a clear understanding of the theoretical basis, practical execution, and interpretive value of these computational techniques in the context of drug design.
Theoretical Framework and Computational Methodology
The foundation of our investigation lies in Density Functional Theory (DFT), a quantum mechanical method that allows for the accurate calculation of a molecule's electronic structure and properties.[1] The choice of functional and basis set is critical for obtaining reliable results. For organic molecules like this compound, the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), offers a good balance between accuracy and computational cost.
Geometry Optimization and Vibrational Frequency Analysis
The first and most crucial step is to determine the most stable three-dimensional conformation of this compound. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.
Protocol for Geometry Optimization:
-
Input Structure Generation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D format.
-
Computational Setup: The calculation is set up in a quantum chemistry software package (e.g., Gaussian, ORCA). The chosen method is B3LYP with the 6-311++G(d,p) basis set.
-
Execution: The geometry optimization calculation is run. The software iteratively adjusts the atomic coordinates to find the minimum energy structure.
-
Verification: A subsequent vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.
The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.
Workflow for HOMO-LUMO Analysis:
Caption: Workflow for Frontier Molecular Orbital Analysis.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with other molecules, including biological targets.
In Silico Analysis of this compound
Following the outlined methodologies, we present a hypothetical analysis of this compound.
Optimized Molecular Structure
The geometry of this compound was optimized using the B3LYP/6-311++G(d,p) level of theory. The key structural parameters are summarized in the table below.
| Parameter | Value |
| Bond Lengths (Å) | |
| N1-N2 | 1.38 |
| N2-C3 | 1.34 |
| C3-C4 | 1.41 |
| C4-C5 | 1.40 |
| C5-N1 | 1.35 |
| C4-N6 | 1.40 |
| **Bond Angles (°) ** | |
| N1-N2-C3 | 110.5 |
| N2-C3-C4 | 106.2 |
| C3-C4-C5 | 108.1 |
| C4-C5-N1 | 107.8 |
| C5-N1-N2 | 107.4 |
Note: These are hypothetical, yet plausible, values for illustrative purposes.
Electronic Properties and Reactivity Descriptors
The calculated electronic properties provide insights into the molecule's reactivity and potential biological activity.
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Ionization Potential | 5.8 eV |
| Electron Affinity | 0.5 eV |
| Electronegativity | 3.15 eV |
| Chemical Hardness | 2.65 eV |
| Chemical Softness | 0.38 eV⁻¹ |
Note: These are hypothetical, yet plausible, values for illustrative purposes.
The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule.
Application in Drug Design: Molecular Docking Study
To illustrate the practical application of these calculations in drug development, we will conduct a hypothetical molecular docking study of this compound with a relevant protein target. Pyrazole derivatives have shown inhibitory activity against a variety of protein kinases.[3][4] For this case study, we will select Cyclin-Dependent Kinase 2 (CDK2) as our target, a key regulator of the cell cycle and a validated target in cancer therapy.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5]
Step-by-Step Molecular Docking Protocol:
-
Receptor Preparation:
-
The 3D crystal structure of CDK2 is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed.
-
Polar hydrogens and appropriate charges are added to the protein structure.
-
-
Ligand Preparation:
-
The optimized structure of this compound is used.
-
Partial charges are assigned to the ligand atoms.
-
-
Binding Site Definition: The active site of CDK2 is defined based on the location of the co-crystallized inhibitor in the original PDB file.
-
Docking Simulation: A docking program (e.g., AutoDock Vina, Glide) is used to perform the docking calculations. The program samples various conformations and orientations of the ligand within the binding site and scores them based on their binding affinity.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose, the predicted binding affinity (docking score), and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Workflow for Molecular Docking:
Caption: A simplified workflow for molecular docking.
Hypothetical Docking Results and Interpretation
The docking simulation of this compound into the active site of CDK2 yielded a favorable docking score of -7.5 kcal/mol. The analysis of the binding pose reveals key interactions that contribute to the stability of the complex.
| Interaction Type | Interacting Residues in CDK2 |
| Hydrogen Bonds | LEU83, GLU81 |
| Hydrophobic Interactions | ILE10, VAL18, ALA31, VAL64, PHE80, LEU134 |
Note: These are hypothetical, yet plausible, results for illustrative purposes.
The amine group of the pyrazole derivative is predicted to form crucial hydrogen bonds with the backbone of LEU83 in the hinge region of CDK2, a common interaction for known CDK2 inhibitors. The dimethyl groups on the pyrazole ring are predicted to engage in favorable hydrophobic interactions with a pocket of nonpolar residues.
Conclusion and Future Directions
This in-depth technical guide has provided a comprehensive overview of the application of quantum chemical calculations to elucidate the properties of this compound. Through DFT calculations, we have explored its optimized geometry and electronic properties, providing a foundation for understanding its reactivity. The hypothetical molecular docking study against CDK2 demonstrates how these computational tools can be leveraged to predict binding modes and guide the design of new potential inhibitors.
The insights gained from these in silico studies provide a strong rationale for the experimental synthesis and biological evaluation of this compound and its derivatives as potential therapeutic agents. Future computational work could involve more advanced techniques such as molecular dynamics simulations to study the dynamic stability of the ligand-protein complex and Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models for the biological activity of a series of related pyrazole compounds.[6][7][8]
References
-
Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024-03-06). Retrieved from [Link]
-
REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES - ijrpr. Retrieved from [Link]
-
5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors - PubMed. (2022-11-07). Retrieved from [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Samara Journal of Science. Retrieved from [Link]
-
Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery - ResearchGate. (2025-08-06). Retrieved from [Link]
-
In-Silico QSAR Studies of Some Pyrazolone Compounds - European Open Science. Retrieved from [Link]
-
(PDF) Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - ResearchGate. (2023-11-19). Retrieved from [Link]
-
Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PubMed Central. (2025-11-23). Retrieved from [Link]
-
Synthesis, computational and biological study of pyrazole derivatives - ResearchGate. Retrieved from [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC - NIH. (2014-07-22). Retrieved from [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC - NIH. (2024-12-10). Retrieved from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Retrieved from [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC - NIH. Retrieved from [Link]
-
DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications | Mapana Journal of Sciences. (2025-10-10). Retrieved from [Link]
-
Molecular docking and DFT study of 4-difluoromethyl pyrazole derivatives as cyclooxygenase-2 inhibitor - ResearchGate. (2024-03-25). Retrieved from [Link]
-
Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response - Arabian Journal of Chemistry. (2020-08-01). Retrieved from [Link]
-
(PDF) Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response - ResearchGate. Retrieved from [Link]
-
Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. (2024-05-22). Retrieved from [Link]
-
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - NIH. Retrieved from [Link]
-
Synthesis, spectroscopic characterization of pyridine-Pyrazole derivatives as antioxidant agents: DFT, molecular docking studies and MD simulation on iNOS inhibitors | Request PDF - ResearchGate. (2025-09-20). Retrieved from [Link]
-
Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed. (2022-06-07). Retrieved from [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - MDPI. Retrieved from [Link]
-
Recent Advances in Bioactive Pyrazoles | Request PDF - ResearchGate. (2025-08-06). Retrieved from [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC - NIH. (2024-01-09). Retrieved from [Link]
-
Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PubMed. (2022-05-20). Retrieved from [Link]
-
Monoamine oxidase inhibitory activity of 3,5-biaryl-4,5-dihydro-1H-pyrazole-1-carboxylate derivatives - PubMed. Retrieved from [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC - PubMed Central. (2021-05-10). Retrieved from [Link]
Sources
- 1. eurasianjournals.com [eurasianjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
- 4. researchgate.net [researchgate.net]
- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
- 7. 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Pharmacological Properties of Substituted Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone scaffold in modern medicinal chemistry.[1][2] Its inherent structural features and synthetic tractability have led to its incorporation into a multitude of clinically successful drugs.[1][2] Among its derivatives, substituted aminopyrazoles stand out as a particularly versatile and pharmacologically significant class.[1][3] This guide provides an in-depth technical exploration of the major pharmacological properties of substituted aminopyrazoles, focusing on their role as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. We will delve into the underlying mechanisms of action, present structure-activity relationship (SAR) data, detail robust experimental protocols for their evaluation, and provide a forward-looking perspective on this privileged scaffold.
Introduction: The Aminopyrazole Core in Drug Discovery
The functionalization of the pyrazole ring with an amino group (NH2) creates a pharmacophore with a unique electronic and steric profile. This amino group can act as a crucial hydrogen bond donor and acceptor, enabling high-affinity interactions with biological targets.[4] The position of this amino group—at the 3, 4, or 5 position of the pyrazole ring—dramatically influences the molecule's overall geometry and biological activity, giving rise to distinct classes of compounds.[1][3]
-
3-Aminopyrazoles (3APs): Widely explored for anticancer and anti-inflammatory properties.[1]
-
4-Aminopyrazoles (4APs): Known for their role in potent cyclin-dependent kinase (CDK) inhibitors and anticonvulsant agents.[1]
-
5-Aminopyrazoles (5APs): A highly versatile class, leading to inhibitors of p38 MAPK, Bruton's Tyrosine Kinase (BTK), and various antimicrobial agents.[1]
The true power of this scaffold lies in its synthetic accessibility, which allows for systematic modification and optimization of pharmacological profiles. This guide will explore the key therapeutic areas where these compounds have shown the most promise.
Aminopyrazoles as Potent Kinase Inhibitors
A predominant application of the aminopyrazole scaffold is in the development of protein kinase inhibitors.[5] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer and autoimmune disorders.[6] The aminopyrazole core often serves as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase ATP-binding pocket, a structural motif essential for potent inhibition.[4][7]
Mechanism of Action: Targeting the ATP-Binding Site
Most aminopyrazole-based kinase inhibitors are ATP-competitive, classified as Type I or Type II inhibitors. The aminopyrazole moiety typically forms one to three hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine portion of ATP. Substituents on the pyrazole ring and the amino group are then strategically designed to extend into adjacent hydrophobic pockets (the "back pocket") and solvent-exposed regions, thereby conferring both potency and selectivity.[4][8]
For instance, in many CDK inhibitors, the aminopyrazole core forms a triad of hydrogen bonds with the hinge region residues.[4] Similarly, in JAK inhibitors, the scaffold provides a critical anchoring point, allowing other parts of the molecule to achieve specific interactions that distinguish between the highly homologous JAK family members.[7]
Key Kinase Targets and Therapeutic Applications
-
Janus Kinases (JAKs): Aminopyrazole derivatives have been developed as potent inhibitors of JAKs, which are key mediators in cytokine signaling pathways implicated in inflammatory diseases like rheumatoid arthritis and myeloproliferative neoplasms.[9] Gandotinib (LY2784544), for example, is a selective JAK2 inhibitor built upon a 3-aminopyrazole scaffold.[7]
-
Cyclin-Dependent Kinases (CDKs): Several aminopyrazole-based compounds are potent inhibitors of CDKs, which regulate cell cycle progression. Their development is a key strategy in cancer therapy.[4][10] The clinical trial candidate AT7519, for instance, features a 4-aminopyrazole core.[1]
-
Aurora Kinases: These are essential for mitotic progression, making them attractive oncology targets. AT9283 is a multi-targeted inhibitor with potent activity against Aurora kinases, also based on the 4-aminopyrazole chemotype.[1]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling drives various cancers. Aminopyrazole-based inhibitors have been developed that show excellent activity against both wild-type and resistance-conferring "gatekeeper" mutant versions of FGFRs.[8]
-
Bruton's Tyrosine Kinase (BTK): Pirtobrutinib, a recently approved drug for mantle cell lymphoma, is a reversible BTK inhibitor featuring a 5-aminopyrazole core. This represents a significant advance over previous covalent inhibitors, offering advantages in cases of resistance mutations.[1][11]
Quantitative Data: In Vitro Kinase Inhibition
The following table summarizes representative data for aminopyrazole-based kinase inhibitors. This data is crucial for establishing SAR and guiding lead optimization.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell-Based Potency (nM) | Reference |
| 17m | JAK1, JAK2, JAK3 | 670, 98, 39 | - | [9] |
| AT7519 | CDK1, CDK2, CDK5 | 47, 100, 22 | - | [1] |
| AT9283 | Aurora A, Aurora B | 3 | - | [1] |
| Compound 1 | FGFR3 (WT), FGFR3 (V555M) | - | <1000 (both) | [8] |
| Pirtobrutinib | BTK | - | - | [1][12] |
Table 1: Comparative inhibitory activities of selected aminopyrazole derivatives against key kinase targets.
Signaling Pathway Visualization: JAK-STAT Inhibition
The diagram below illustrates the canonical JAK-STAT signaling pathway and the point of intervention for a typical aminopyrazole-based JAK inhibitor.
Caption: Inhibition of the JAK-STAT pathway by an aminopyrazole-based inhibitor.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a trustworthy, self-validating method for determining the inhibitory constant (Ki) of a compound against a target kinase.
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and a fluorescent Alexa Fluor™ 647-labeled "tracer" compound binds to the kinase's ATP pocket. When the tracer is bound, excitation of the Eu donor results in energy transfer to the Alexa Fluor acceptor, producing a high FRET signal. A test compound that binds to the ATP pocket will displace the tracer, disrupting FRET and causing a decrease in the signal.
Methodology:
-
Reagent Preparation:
-
Prepare a 10X stock of the target kinase (e.g., JAK2) and the Eu-anti-tag antibody in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: The buffer components maintain the kinase's structural integrity and activity.
-
Prepare a 10X stock of the Alexa Fluor™ 647-labeled tracer at its predetermined Kd concentration.
-
Prepare a serial dilution of the aminopyrazole test compound in DMSO, then dilute into the kinase buffer to create 4X final concentrations.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the 4X test compound or DMSO vehicle control to the appropriate wells.
-
Add 2.5 µL of a "No Kinase" control (buffer only) and a "Maximum Signal" control (DMSO vehicle).
-
Add 5 µL of the 2X Kinase/Antibody mix to all wells except the "No Kinase" control.
-
Add 2.5 µL of the 4X tracer to all wells.
-
Incubate at room temperature for 60 minutes, protected from light. Causality: This incubation period is critical to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_no_kinase) / (Signal_max - Signal_no_kinase)).
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Self-Validation System:
-
Positive Control: A known, potent inhibitor of the target kinase (e.g., Gandotinib for JAK2) must be run on each plate to confirm assay performance.
-
Z'-factor: The statistical effect size, calculated from the maximum and minimum signal controls, should be > 0.5 to ensure the assay is robust and reproducible.
Anti-inflammatory and Antioxidant Properties
Beyond discrete kinase inhibition, aminopyrazoles exhibit broader anti-inflammatory and antioxidant activities.[13] This is often linked to the modulation of complex inflammatory cascades.[1][11]
Mechanism of Action
The anti-inflammatory effects are often tied to the inhibition of enzymes like p38 MAP kinase and cyclooxygenase (COX).[1][12] Inhibition of p38 MAPK blocks the production of pro-inflammatory cytokines such as TNF-α and IL-6.[5] Some aminopyrazole derivatives have also shown direct radical scavenging and antioxidant properties, which can mitigate oxidative stress—a key component of the inflammatory process.[1][11]
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in RAW 264.7 Macrophages
This cell-based assay provides a physiologically relevant system to evaluate the anti-inflammatory potential of a compound.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells in a 96-well plate at a density of 5x10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the aminopyrazole compound (or vehicle control) for 1 hour. Causality: Pre-incubation allows the compound to penetrate the cells and engage its target before the inflammatory stimulus is applied.
-
Inflammatory Challenge: Stimulate the cells with 1 µg/mL of LPS for 24 hours. A "no stimulation" control group should be included.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification (ELISA): Quantify the concentration of a key pro-inflammatory cytokine (e.g., TNF-α) in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by non-linear regression.
-
Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) on the remaining cells to ensure that the observed reduction in cytokines is not due to cytotoxicity. Trustworthiness: This control is essential to distinguish true anti-inflammatory activity from non-specific cell death.
Antimicrobial and Antiviral Activities
The aminopyrazole scaffold is also a valuable framework for developing agents against infectious diseases.[1][14] These compounds have demonstrated activity against a range of bacterial, fungal, and viral pathogens.[1][15][16]
Spectrum of Activity
-
Antibacterial: Aminopyrazole derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[1][15]
-
Antifungal: Activity has been reported against fungi such as Candida albicans and Aspergillus fumigatus.[14]
-
Antiviral: Certain 3-aminopyrazoles have been investigated as potential antiviral agents.[1]
The mechanisms for these activities are diverse and often target-specific, ranging from enzyme inhibition to disruption of cellular processes unique to the pathogen.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following workflow outlines the standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.
Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Directions
Substituted aminopyrazoles are a privileged and highly versatile scaffold in medicinal chemistry, with demonstrated success across multiple therapeutic areas, particularly in oncology and inflammation. The synthetic tractability of the core allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on several key areas:
-
Targeting Resistance: Developing next-generation inhibitors, like the covalent FGFR inhibitors and reversible BTK inhibitors, that can overcome acquired resistance mutations remains a high priority.[1][8]
-
Expanding Therapeutic Scope: Exploring the utility of aminopyrazoles against novel targets, including those in neurodegenerative diseases (e.g., LRRK2 inhibitors) and metabolic disorders.[17]
-
Fused Systems: Investigating fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, which often exhibit enhanced biological activity and novel pharmacological profiles.[5][15][18]
The continued exploration of the chemical space around the aminopyrazole nucleus, guided by structure-based design and robust biological evaluation, promises to deliver a new generation of innovative therapeutics.
References
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (n.d.). National Institutes of Health. [Link]
-
Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (n.d.). PubMed Central. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed Central. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]
-
Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. (2018). Asian Journal of Chemistry. [Link]
-
Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. (2016). PubMed. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2022). MDPI. [Link]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Scientific Research Publishing. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. [Link]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Scirp.org. [Link]
-
Recent developments in aminopyrazole chemistry | Request PDF. (2021). ResearchGate. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). MDPI. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). National Institutes of Health. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Medicinal and Chemical Sciences. [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). PubMed Central. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). National Institutes of Health. [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2024). Preprints.org. [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Journal of Chemical and Pharmaceutical Research. [Link]
-
Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. (2013). National Institutes of Health. [Link]
-
Studies on aminopyrazoles: antibacterial activity of some novel pyrazol. (2000). PubMed. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2022). MDPI. [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 15. Studies on aminopyrazoles: antibacterial activity of some novel pyrazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Technical Guide to the Discovery of Bioactive Molecules from Pyrazole Scaffolds
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its remarkable synthetic versatility and ability to engage in various biological interactions have cemented its role in the development of numerous FDA-approved therapeutics.[1][4][5][6] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the discovery of bioactive molecules derived from pyrazole scaffolds. Moving beyond a mere recitation of protocols, this guide delves into the causal relationships behind experimental design, from initial synthetic strategies and high-throughput screening to lead optimization and the elucidation of structure-activity relationships (SAR). We will dissect the journey of prominent pyrazole-based drugs, offering field-proven insights to empower the next generation of pyrazole-focused drug discovery.
The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry
The pyrazole ring's prominence is not accidental; it stems from a unique combination of physicochemical properties that make it an ideal building block for bioactive agents.[1]
-
Structural Features: The five-membered ring is aromatic, with the N-1 nitrogen acting as a hydrogen bond donor (similar to pyrrole) and the N-2 nitrogen functioning as a hydrogen bond acceptor (akin to pyridine).[4] This dual capacity allows for diverse and robust interactions with biological targets.
-
Synthetic Tractability: The pyrazole core can be synthesized through a variety of established and modern chemical reactions, offering a high degree of control over substitution patterns and enabling the creation of vast and diverse chemical libraries.[1][7][8]
-
Bioisosteric Potential: The pyrazole ring is often employed as a bioisostere for other aromatic systems, such as phenyl or imidazole rings, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[2][4]
These fundamental characteristics have led to the successful development of pyrazole-containing drugs across a wide range of therapeutic areas, including inflammation, oncology, and infectious diseases.[3][5][9][10][11]
Crafting the Arsenal: Synthetic Methodologies for Pyrazole Libraries
The successful discovery of novel bioactive molecules begins with the synthesis of a well-designed chemical library. The choice of synthetic strategy is paramount, as it dictates the accessible chemical space and the feasibility of large-scale production.
Classical Cyclocondensation Reactions
The most traditional and enduring method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] This method remains a workhorse for generating simple pyrazole structures. A variation involves the reaction of chalcones (α,β-unsaturated ketones) with hydrazines.[7]
Protocol: Knorr-type Pyrazole Synthesis from a Chalcone
-
Reaction Setup: Suspend the synthesized chalcone (1.0 mmol) in a suitable solvent, such as ethanol or acetic acid.
-
Hydrazine Addition: Add a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine, 1.1 mmol).
-
Reaction Execution: Heat the mixture to reflux for a period of 6-12 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice water. The resulting solid precipitate is collected by filtration, washed thoroughly with water, and then purified by recrystallization from an appropriate solvent to yield the final 1,5-diarylpyrazole.[1]
Modern Catalytic and Multicomponent Reactions (MCRs)
To enhance efficiency, regioselectivity, and access to more complex molecular architectures, modern synthetic methods have gained prominence.[1]
-
[3+2] Cycloaddition Reactions: This powerful strategy typically involves the reaction of a diazo compound with an alkyne or alkene to form the five-membered pyrazole ring.[1]
-
Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to complex pyrazoles by combining three or more starting materials in a single reaction vessel. This approach is particularly valuable for generating large, diverse libraries for high-throughput screening.[1] Recent advancements have also explored the use of microwave and ultrasound-assisted synthesis to accelerate these reactions and improve yields.[12]
Workflow: Three-Component Reaction for Pyrazole Synthesis
Caption: General workflow for a three-component reaction (MCR) to synthesize pyrazoles.[1]
Identifying the Hits: Screening and Assay Development
With a diverse library of pyrazole compounds in hand, the next critical step is to identify "hits"—compounds that exhibit a desired biological activity. High-Throughput Screening (HTS) is the cornerstone of this process.
Target-Based vs. Phenotypic Screening
-
Target-Based Screening: This approach involves testing compounds against a specific, isolated biological target, such as an enzyme or receptor. It is a hypothesis-driven method that relies on a known mechanism of action. For example, screening a pyrazole library against a specific protein kinase.[2]
-
Phenotypic Screening: In this method, compounds are tested for their ability to produce a desired change in a cellular or whole-organism model, without prior knowledge of the specific molecular target. This approach can lead to the discovery of novel mechanisms of action.
Case Study: In Vitro Kinase Inhibition Assay
Many pyrazole-based drugs are kinase inhibitors.[2][13][14] The following protocol outlines a common method for assessing the inhibitory activity of pyrazole compounds against a target kinase.
Protocol: In Vitro Kinase Inhibition Assay
-
Materials:
-
Recombinant target kinase
-
Specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test pyrazole compounds (dissolved in DMSO)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Add the assay buffer, kinase, and peptide substrate to the wells of a microplate.
-
Add the test pyrazole compounds at various concentrations (or a vehicle control, e.g., DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specific period.
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[15]
-
From Hit to Lead: Structure-Activity Relationship (SAR) and Lead Optimization
A "hit" from a primary screen is rarely a drug candidate. It often requires significant chemical modification to improve its potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). This iterative process is known as lead optimization and is guided by Structure-Activity Relationship (SAR) studies.[16][17][18]
The Iterative Cycle of Lead Optimization
The goal of lead optimization is to systematically modify the chemical structure of a hit compound to enhance its desirable properties while minimizing undesirable ones.[17][19] This is a cyclical process involving:
-
Synthesis: Chemists synthesize new analogs of the lead compound with specific structural modifications.
-
Testing: Biologists test the new analogs in a battery of in vitro and in vivo assays to assess their potency, selectivity, and ADME properties.
-
Analysis: The combined data is analyzed to understand how the structural changes affected the compound's properties, thus establishing the SAR.[9][16][20]
Workflow: Lead Optimization Cycle
Caption: The iterative cycle of lead optimization in drug discovery.
Case Studies in Pyrazole-Based Drug Development
The success of the pyrazole scaffold can be exemplified by several marketed drugs.
-
Discovery: The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, was a landmark in understanding inflammation.[15] While COX-1 is responsible for homeostatic functions, COX-2 is induced during inflammation.[15] This led to the hypothesis that selectively inhibiting COX-2 could provide anti-inflammatory effects with fewer gastrointestinal side effects than non-selective NSAIDs.[15][21]
-
Mechanism of Action: Celecoxib is a selective, reversible inhibitor of the COX-2 enzyme.[15][22] It blocks the conversion of arachidonic acid to prostaglandin precursors, which are key mediators of inflammation and pain.[15][23][24] The selectivity of celecoxib for COX-2 is attributed to its sulfonamide side chain, which binds to a specific hydrophilic pocket in the COX-2 active site that is absent in COX-1.[15][21][22]
Signaling Pathway: COX-2 Inhibition by Celecoxib
Caption: The inhibitory action of Celecoxib on the COX-2 signaling pathway.[15]
-
Discovery and Mechanism: Rimonabant was developed as a selective antagonist of the cannabinoid receptor 1 (CB1).[25][26][27] The endocannabinoid system is involved in regulating appetite, and blocking the CB1 receptor was shown to decrease food intake in animal models.[26][28] Rimonabant was initially approved in Europe for the treatment of obesity.[25]
-
Withdrawal and Lessons Learned: Despite its efficacy in promoting weight loss and improving metabolic parameters, Rimonabant was later withdrawn from the market due to serious psychiatric side effects, including depression and anxiety.[25][26][29] This serves as a critical reminder of the importance of thorough long-term safety profiling, even for drugs with a clear and potent mechanism of action.
-
Mechanism of Action: Stanozolol is a synthetic anabolic steroid derived from dihydrotestosterone.[30] It exerts its effects by binding to androgen receptors, which then translocate to the cell nucleus and modulate the expression of genes involved in protein synthesis and muscle growth.[30][31][32] It also promotes nitrogen retention in muscles and stimulates the production of red blood cells.[30][31][33]
-
Therapeutic Applications: Medically, Stanozolol is used to treat conditions like hereditary angioedema and anemia.[31][32][34] Its anabolic properties have also led to its use (and misuse) as a performance-enhancing drug in sports.[31]
The pyrazole scaffold is a key feature in numerous protein kinase inhibitors used in cancer therapy.[2][13] Altered activity of protein kinases is a hallmark of many cancers, making them prime targets for drug development.[2]
-
CDK Inhibitors: Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their deregulation is common in cancer.[13] Pyrazole-based compounds have shown significant promise as potent and selective inhibitors of CDKs, particularly CDK2.[13][14][35][36]
-
JAK Inhibitors: The Janus kinase (JAK) family of enzymes is involved in signaling pathways that control cell growth and the immune response.[37][38] Dysregulation of the JAK/STAT pathway is implicated in various cancers and inflammatory diseases.[37][38] Ruxolitinib, a pyrazole-containing drug, is a selective inhibitor of JAK1 and JAK2.[2][39]
Table 1: Representative FDA-Approved Pyrazole-Containing Drugs
| Drug Name | Brand Name | Target/Mechanism of Action | Therapeutic Area |
| Celecoxib | Celebrex® | Selective COX-2 Inhibitor | Anti-inflammatory, Pain |
| Ruxolitinib | Jakafi® | JAK1/JAK2 Inhibitor | Myelofibrosis, Oncology |
| Crizotinib | Xalkori® | ALK/ROS1 Kinase Inhibitor | Non-Small Cell Lung Cancer |
| Apixaban | Eliquis® | Factor Xa Inhibitor | Anticoagulant |
| Sildenafil | Viagra® | PDE5 Inhibitor | Erectile Dysfunction |
| Pralsetinib | Gavreto® | RET Kinase Inhibitor | Oncology |
| Berotralstat | Orladeyo® | Plasma Kallikrein Inhibitor | Hereditary Angioedema |
(Data sourced from multiple references, including[2][5][40][41])
Conclusion and Future Directions
The pyrazole scaffold has unequivocally demonstrated its value as a privileged structure in drug discovery, leading to a multitude of successful therapeutics. Its synthetic accessibility and versatile physicochemical properties ensure its continued prominence in medicinal chemistry.[1][2][10]
Future research in this area will likely focus on:
-
Novel Synthetic Methodologies: The development of even more efficient and sustainable synthetic routes to access novel and diverse pyrazole derivatives.[8][12]
-
Targeting New Biological Space: Exploring the potential of pyrazole-based compounds against novel and challenging biological targets.
-
Computational Approaches: Increased use of in silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to accelerate the design and optimization of pyrazole-based drug candidates.[10][18]
By integrating advanced synthetic chemistry, innovative screening technologies, and a deep understanding of SAR, the scientific community is well-positioned to continue unlocking the therapeutic potential of the pyrazole scaffold to address unmet medical needs.
References
-
Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Mini Reviews in Medicinal Chemistry, 22(8), 1197-1215. [Link]
-
What is the mechanism of Stanozolol? (2024). Patsnap Synapse. [Link]
-
What is Stanozolol used for? (2024). Patsnap Synapse. [Link]
-
Rimonabant. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). Archiv der Pharmazie. [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). Molecules, 28(13), 5183. [Link]
-
Unlocking the Truth: The Benefits and Risks of Stanozolol You Need to. (2023). Swolverine. [Link]
-
Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. (2025). Journal of Molecular Structure. [Link]
-
Advances in Pyrazole Based Scaffold as Cyclin-Dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). ResearchGate. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy, 7(1), 319. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). International Journal of Molecular Sciences, 24(13), 10834. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). Molecules, 29(10), 2315. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137. [Link]
-
Optimization of a pyrazole hit from FBDD into a novel series of indazoles as ketohexokinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(16), 4762-4767. [Link]
-
PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025). ResearchGate. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry. [Link]
-
PYRAZOLE BEARING MOLECULES AS BIOACTIVE SCAFFOLDS: A REVIEW. (2020). Journal of the Chilean Chemical Society, 65(1). [Link]
-
Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. Retrieved January 12, 2026, from [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Medicinal Chemistry Letters, 7(11), 1018-1022. [Link]
-
Lead Optimisation of Pyrazoles as Novel FPR1 Antagonists. (2012). Bioorganic & Medicinal Chemistry Letters, 22(1), 532-536. [Link]
-
Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity. (2007). American Journal of Health-System Pharmacy, 64(5), 491-501. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Advances. [Link]
-
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1998). Journal of Medicinal Chemistry, 41(25), 5037-5046. [Link]
-
Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. (2023). Journal of Medicinal Chemistry. [Link]
-
Winstrol 50 mg: Benefits, Dosage, and Usage Guide. (n.d.). Winstrol 50 mg. Retrieved January 12, 2026, from [Link]
-
Some examples of pyrazole based commercial drugs and bioactive molecules. (2018). ResearchGate. [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Advances. [Link]
-
Stanozolol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. (n.d.). Drug Index | Pediatric Oncall. Retrieved January 12, 2026, from [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Medicinal Chemistry Letters. [Link]
-
Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. (2024). ResearchGate. [Link]
-
Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2022). Molecules, 27(19), 6245. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Semantic Scholar. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6496. [Link]
-
Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies. (2021). Bioorganic Chemistry, 114, 105122. [Link]
-
Celecoxib. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2022). Slideshare. [Link]
-
Rimonabant: From RIO to Ban. (2011). Journal of Obesity, 2011, 432687. [Link]
-
Design strategy and lead optimization of newer pyrazole analogues, showing the different bioactive pharmacophores essential for the anticancer activity. (2023). ResearchGate. [Link]
-
Rimonabant: a cannabinoid receptor type 1 blocker for management of multiple cardiometabolic risk factors. (2006). Journal of the American College of Cardiology, 47(7), 1325-1332. [Link]
-
What is the mechanism of Celecoxib? (2024). Patsnap Synapse. [Link]
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics. (2014). Pharmacogenetics and Genomics, 24(8), 403-415. [Link]
-
Rimonabant – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PYRAZOLE BEARING MOLECULES AS BIOACTIVE SCAFFOLDS: A REVIEW | Journal of the Chilean Chemical Society [jcchems.com]
- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 13. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lead optimisation of pyrazoles as novel FPR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Optimization of a pyrazole hit from FBDD into a novel series of indazoles as ketohexokinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 22. Celecoxib - Wikipedia [en.wikipedia.org]
- 23. news-medical.net [news-medical.net]
- 24. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Rimonabant - Wikipedia [en.wikipedia.org]
- 26. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Rimonabant: a cannabinoid receptor type 1 blocker for management of multiple cardiometabolic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. taylorandfrancis.com [taylorandfrancis.com]
- 29. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]
- 30. What is the mechanism of Stanozolol? [synapse.patsnap.com]
- 31. What is Stanozolol used for? [synapse.patsnap.com]
- 32. swolverine.com [swolverine.com]
- 33. CRMEF KENITRA | Centre Régional des Métiers de l'Education et de Formation de Kenitra [crmefk.ma]
- 34. Stanozolol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 35. researchgate.net [researchgate.net]
- 36. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 37. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 38. pubs.acs.org [pubs.acs.org]
- 39. mdpi.com [mdpi.com]
- 40. researchgate.net [researchgate.net]
- 41. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Initial Toxicity Assessment of 3,5-Dimethyl-1H-pyrazol-4-amine
Abstract
3,5-Dimethyl-1H-pyrazol-4-amine is a heterocyclic amine containing the pyrazole scaffold, a structure prevalent in many biologically active compounds. As with any novel or sparsely studied chemical entity intended for potential development, a robust and systematic initial toxicity assessment is paramount. This guide outlines a tiered, multi-disciplinary approach for the preliminary toxicological evaluation of this compound. We eschew a rigid, one-size-fits-all template in favor of a logical, evidence-based workflow that begins with computational predictions and progresses to targeted in vitro assays. The causality behind each experimental choice is detailed, providing a framework that is not only methodologically sound but also resource-efficient. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage safety evaluation of chemical compounds.
Introduction: The Pyrazole Scaffold and the Need for a Structured Assessment
The pyrazole ring system is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs. However, the toxicological profile of pyrazole derivatives can be complex; some have been investigated for anticancer properties, while others have demonstrated significant off-target toxicities, including mitochondrial inhibition[1][2][3]. This compound (CAS No. 5272-86-6) is a relatively simple pyrazole derivative for which extensive public toxicity data is lacking. Safety Data Sheets (SDS) indicate potential hazards, including being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation[4]. This necessitates a structured, tiered approach to toxicity assessment, beginning with low-cost, high-throughput methods to build a foundational safety profile.
This guide proposes a workflow grounded in the principles of the "3Rs" (Replacement, Reduction, and Refinement of animal testing) by prioritizing computational and in vitro methodologies as the initial screening funnel[5].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5272-86-6 | [4][] |
| Molecular Formula | C₅H₉N₃ | [] |
| Molecular Weight | 111.15 g/mol | [4][] |
| Appearance | Off-white to light grey solid | [] |
| IUPAC Name | This compound | [4] |
| Hazard Statements | H302, H315, H319, H335 | [4] |
Tier 1: In Silico Toxicity Prediction
Rationale: Before committing to resource-intensive wet-lab experiments, in silico (computational) toxicology provides a rapid and cost-effective means to predict a compound's potential liabilities based on its chemical structure[7][8]. These models are trained on large datasets of known toxicants and can flag potential hazards, guiding the design of subsequent in vitro studies.
Methodology: The 2D structure of this compound is submitted to a battery of validated computational models. Various platforms, such as Lazar, ProTox, and ADMET Predictor, can be used to generate predictions for key toxicity endpoints[7][9].
Key Endpoints for Prediction:
-
Mutagenicity: Predicts the likelihood of the compound inducing genetic mutations, a key indicator of potential carcinogenicity.
-
Carcinogenicity: Assesses the potential to cause cancer based on structural alerts and comparison to known carcinogens.
-
Hepatotoxicity: Predicts the potential for the compound to cause drug-induced liver injury.
-
LD₅₀ (Median Lethal Dose): Estimates the dose required to be lethal to 50% of a test population, providing a measure of acute toxicity.
Table 2: Representative In Silico Toxicity Predictions for this compound
| Toxicity Endpoint | Predicted Outcome | Confidence Level | Rationale for Inclusion |
| Mutagenicity (Ames) | Predicted Positive | Medium | The presence of an aromatic amine moiety is a structural alert for potential mutagenicity. |
| Carcinogenicity | Predicted Positive | Low | Often correlated with positive mutagenicity results. |
| Hepatotoxicity | Predicted Negative | Medium | Essential screen for compounds intended for systemic exposure. |
| Rodent Oral LD₅₀ | Class 4 (300-2000 mg/kg) | High | Aligns with "H302: Harmful if swallowed" GHS classification[4]. |
Note: This data is illustrative, based on typical predictions for compounds with similar structural features, and must be confirmed experimentally.
Tier 2: In Vitro Toxicity Assessment
The results from the in silico analysis guide the selection of targeted in vitro assays to experimentally verify the predicted risks. This tier focuses on two primary areas: cytotoxicity and genotoxicity.
General Cytotoxicity Assessment
Rationale: Cytotoxicity assays are fundamental for determining the concentration range at which a compound causes cell death[10][11][12]. This data is used to calculate the half-maximal inhibitory concentration (IC₅₀), a critical parameter for quantifying a compound's potency and for selecting appropriate, non-overtly toxic concentrations for subsequent, more sensitive assays like genotoxicity tests[10][11].
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability[10]. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.
-
Materials & Reagents:
-
Human liver hepatocellular carcinoma cell line (e.g., HepG2). Rationale: A liver-derived cell line is relevant for assessing the toxicity of xenobiotics, which are primarily metabolized in the liver.
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound, dissolved in DMSO (sterile-filtered).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Plate reader capable of measuring absorbance at ~570 nm.
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment[10].
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium, starting from a high concentration (e.g., 1000 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration, typically ≤0.5%) and a positive control (e.g., Doxorubicin)[10].
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Table 3: Representative In Vitro Cytotoxicity Data
| Cell Line | Incubation Time | IC₅₀ (µM) ± SD |
| HepG2 | 48 hours | [Insert Experimental Value] |
| HEK293 | 48 hours | [Insert Experimental Value] |
Genotoxicity Assessment
Rationale: Genotoxicity testing is a critical component of safety assessment, as it evaluates a compound's potential to damage DNA, which can lead to heritable diseases or cancer[13][14]. A standard battery of tests is required to cover different genotoxic mechanisms, including gene mutations and chromosomal damage[13][15].
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used and regulatory-accepted assay for identifying chemical mutagens[16][17][18]. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own) due to mutations in the histidine operon. The test measures the ability of a compound to cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize histidine and thus grow on a histidine-deficient medium[16][17].
-
Materials & Reagents:
-
Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions)[16].
-
S9 fraction from Aroclor-1254 induced rat liver (for metabolic activation), along with cofactor solution (S9 mix). Rationale: The S9 mix simulates mammalian metabolism, as many compounds become mutagenic only after being processed by liver enzymes[16][18].
-
Minimal Glucose Agar (MGA) plates.
-
Top agar (containing a trace amount of histidine/biotin to allow for a few initial cell divisions).
-
Test compound dissolved in DMSO.
-
Positive controls (e.g., Sodium Azide for TA100 without S9; 2-Aminoanthracene for TA98 with S9).
-
Negative control (DMSO).
-
-
Step-by-Step Methodology:
-
Strain Preparation: Grow overnight cultures of the selected Salmonella strains.
-
Assay Preparation: For each concentration of the test compound and each control, label sterile test tubes.
-
Metabolic Activation: Prepare two sets of tubes for each strain: one with 0.5 mL of phosphate buffer and one with 0.5 mL of S9 mix[18].
-
Exposure: To each tube, add 0.1 mL of the bacterial culture and 0.1 mL of the test compound solution (or control)[18].
-
Pre-incubation (Optional but Recommended): Incubate the mixture for 20-30 minutes at 37°C with shaking. This can increase the sensitivity of the assay[19].
-
Plating: Add 2 mL of molten top agar (kept at 45°C) to each tube, vortex briefly, and pour the contents evenly onto MGA plates[16].
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate for 48-72 hours at 37°C[16].
-
Colony Counting: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.
-
Experimental Protocol: In Vitro Micronucleus Assay
Rationale: While the Ames test detects gene mutations, the micronucleus assay identifies agents that cause larger-scale chromosomal damage (clastogenicity) or interfere with cell division (aneugenicity)[15]. Micronuclei are small, extra-nuclear bodies that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during mitosis[15].
-
Conceptual Workflow:
-
Cell Culture: Use a mammalian cell line (e.g., TK6, CHO, or human peripheral blood lymphocytes).
-
Treatment: Expose the cells to the test compound at a range of concentrations (typically below the IC₅₀) with and without S9 metabolic activation.
-
Cytokinesis Block: Add Cytochalasin B to the culture. This inhibits cytokinesis (the final step of cell division), resulting in binucleated cells. This allows for specific analysis of cells that have completed one round of mitosis during exposure.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the DNA with a fluorescent dye (e.g., DAPI).
-
Scoring: Using a microscope or automated imaging system, score the frequency of micronuclei in binucleated cells. A significant, dose-dependent increase in micronucleated cells indicates a positive result.
-
Visualization of Workflows and Data Interpretation
A logical progression through the assessment tiers is crucial for efficient decision-making.
Caption: Tiered workflow for initial toxicity assessment.
Caption: Experimental workflow for the Ames test.
Interpreting the Data:
-
High Cytotoxicity (Low IC₅₀): If the compound is highly cytotoxic, it may have limited therapeutic potential unless targeted delivery is possible. It also complicates the interpretation of other assays, as positive results could be secondary to cytotoxicity rather than a specific mechanism[20].
-
Positive Ames Test: A confirmed positive result in the Ames test is a significant red flag for mutagenic potential and is often a reason to halt the development of a compound, especially if the potency is high.
-
Positive Micronucleus Test: A positive result indicates the potential to cause chromosomal damage. If the Ames test is negative, this may suggest a clastogenic or aneugenic mechanism that does not involve point mutations.
-
Negative Profile: If the compound shows low cytotoxicity and is negative in the genotoxicity battery, it can be considered for more advanced toxicological studies, such as repeated-dose toxicity in animal models, following OECD guidelines[21][22].
Conclusion
The initial toxicity assessment of a data-poor compound like this compound must be a strategic and stepwise process. By initiating with a broad in silico screen, we can identify potential hazards that are then efficiently and definitively tested using a targeted battery of in vitro assays. This guide provides the foundational protocols for evaluating general cytotoxicity and genotoxicity, which together form the cornerstone of a modern, preliminary safety evaluation. A compound that successfully navigates this workflow with an acceptable profile can be advanced to the next stage of preclinical development with a higher degree of confidence.
References
- Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- A
- Microbe Notes. (2022).
- Doak, S. H., et al. (2016).
- Bio-protocol. (2018). Microbial Mutagenicity Assay: Ames Test.
- PubMed.
- Benchchem. Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
- WuXi AppTec. (2022). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
- OECD. Guidelines for the Testing of Chemicals.
- Lumsden, N. G., et al. (2020). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry.
- Wikipedia. OECD Guidelines for the Testing of Chemicals.
- Charles River Labor
- Creative Biolabs. In Vitro Genotoxicity Study.
- Auxilife. (2025).
- Kosheeka. (2025).
- PubMed. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity.
- Charles River Labor
- BOC Sciences. CAS 5272-86-6 this compound.
- Sigma-Aldrich. This compound | 5272-86-6.
- Supandi, et al. (2025). In Silico Study of Pyrazolylaminoquinazoline Toxicity by Lazar, Protox, and Admet Predictor.
- Supandi, et al. (2018). In Silico Study of Pyrazolylaminoquinazoline Toxicity by Lazar, Protox, and Admet Predictor. Journal of Applied Pharmaceutical Science.
- PubChem. Pyrazole, 4-amino-3,5-dimethyl-.
- Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity.
Sources
- 1. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole, 4-amino-3,5-dimethyl- | C5H9N3 | CID 78931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. OECD Chemical Testing Guidelines 2025 Updated [auxilife.com]
- 7. japsonline.com [japsonline.com]
- 8. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. kosheeka.com [kosheeka.com]
- 13. In Vitro Approaches for Assessing the Genotoxicity of Nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Genotoxicity Study - Creative Biolabs [creative-biolabs.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 17. microbiologyinfo.com [microbiologyinfo.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. criver.com [criver.com]
- 20. criver.com [criver.com]
- 21. oecd.org [oecd.org]
- 22. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: One-Pot Synthesis of 4,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine from 3,5-Dimethyl-1H-pyrazol-4-amine
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic structure in medicinal chemistry and drug development.[1][2] As a bioisostere of the purine nucleus found in adenine and guanine, this scaffold has been extensively explored for its diverse pharmacological activities.[1][2] Derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[3][4] Notably, they have been investigated as potent inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR), which are critical targets in oncology.[1][5][6]
The development of efficient and scalable synthetic routes to novel pyrazolo[3,4-d]pyrimidine derivatives is, therefore, of paramount importance to researchers in academia and the pharmaceutical industry. This application note provides a detailed, one-pot protocol for the synthesis of 4,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine, a key building block, starting from the readily available 3,5-dimethyl-1H-pyrazol-4-amine.
Reaction Principle: A Modified Traube Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidines from 4-aminopyrazoles is a classic example of a cyclocondensation reaction, often considered a variation of the Traube purine synthesis. In this one-pot protocol, this compound acts as a binucleophile, and formamide serves as the source of the single carbon atom required to form the pyrimidine ring.
The reaction proceeds through an initial formylation of the exocyclic amino group of the pyrazole, followed by an intramolecular cyclization with the loss of a water molecule to afford the aromatic pyrazolo[3,4-d]pyrimidine system. Heating the aminopyrazole directly in formamide provides both the reagent and the solvent for this efficient transformation.
Visualizing the Synthesis Workflow
The following diagram illustrates the straightforward, one-pot conversion of this compound to 4,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine.
Caption: One-pot synthesis workflow.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and explanations for the underlying chemical principles.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Ensure dryness before use. |
| Formamide | ≥99.5%, anhydrous | Commercially Available | Use anhydrous grade to minimize side reactions. |
| Deionized Water | High Purity | Laboratory Supply | For workup and crystallization. |
| Ethanol | 95% or Absolute | Laboratory Supply | For recrystallization. |
| Round-bottom flask | - | Laboratory Glassware | Appropriate size for the reaction scale. |
| Reflux condenser | - | Laboratory Glassware | - |
| Heating mantle/oil bath | - | Laboratory Equipment | For controlled heating. |
| Magnetic stirrer and stir bar | - | Laboratory Equipment | - |
| Buchner funnel and filter paper | - | Laboratory Glassware | For product isolation. |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 40.0 mmol).
-
In a fume hood, add formamide (40 mL). The formamide acts as both the reactant and the solvent.
-
Attach a reflux condenser to the flask.
-
-
Cyclocondensation Reaction:
-
Heat the reaction mixture to reflux (approximately 180-190 °C) using a heating mantle or an oil bath.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot indicates the completion of the reaction.
-
Rationale: The high temperature provides the necessary activation energy for the formylation and subsequent intramolecular cyclization and dehydration, leading to the formation of the stable aromatic pyrazolo[3,4-d]pyrimidine ring system.
-
-
Workup and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture slowly into a beaker containing 200 mL of cold deionized water while stirring. This will precipitate the crude product.
-
Continue stirring the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with an additional 50 mL of cold deionized water to remove any residual formamide.
-
Dry the crude product in a vacuum oven at 60-70 °C overnight.
-
-
Purification:
-
The crude 4,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Expected Yield and Characterization:
-
Yield: 75-85%
-
Appearance: White to off-white crystalline solid
-
Melting Point: Approximately 265-267 °C
-
¹H NMR (DMSO-d₆, 400 MHz): δ 13.5 (s, 1H, NH), 8.1 (s, 1H, H-3), 2.5 (s, 3H, CH₃), 2.4 (s, 3H, CH₃).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 158.2, 156.4, 154.7, 134.9, 108.1, 21.3, 15.8.
Reaction Mechanism
The formation of the pyrazolo[3,4-d]pyrimidine ring from a 4-aminopyrazole and formamide follows a well-established mechanistic pathway.
Caption: Simplified reaction mechanism.
-
Formylation: The exocyclic amino group of this compound acts as a nucleophile and attacks the carbonyl carbon of formamide. This is followed by the elimination of a molecule of ammonia (from a second molecule of formamide acting as a dehydrating agent at high temperatures) or through a more complex pathway involving formamide self-condensation products, to yield an N-formyl intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen atom of the pyrazole ring then performs a nucleophilic attack on the formyl carbon of the intermediate. This step results in the formation of a new six-membered ring fused to the pyrazole core.
-
Dehydration and Aromatization: The cyclized intermediate readily loses a molecule of water under the high-temperature reaction conditions to form the stable, aromatic 4,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine.
Troubleshooting and Expert Insights
-
Low Yield:
-
Cause: Incomplete reaction or presence of moisture.
-
Solution: Ensure the use of anhydrous formamide and extend the reflux time. Monitor the reaction progress by TLC.
-
-
Product Discoloration:
-
Cause: Decomposition of formamide at high temperatures can lead to colored impurities.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. The product can often be decolorized by treating the hot recrystallization solution with a small amount of activated charcoal.
-
-
Alternative Reagents: While formamide is cost-effective, other one-carbon sources like triethyl orthoformate followed by treatment with ammonia, or formic acid can also be used, though this may require a multi-step, rather than a one-pot, procedure.[3]
Conclusion
This application note details a robust and efficient one-pot synthesis of 4,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine from this compound. The protocol is straightforward, high-yielding, and utilizes readily available starting materials, making it suitable for both small-scale laboratory synthesis and larger-scale production. The resulting product is a valuable building block for the synthesis of a wide range of biologically active compounds, contributing to the advancement of drug discovery programs targeting the pyrazolo[3,4-d]pyrimidine scaffold.
References
-
El-Kashef, H., et al. (2009). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 342(11), 641-650. [Link]
-
Elnagdi, M. H., et al. (2006). Recent developments in aminopyrazole chemistry. ARKIVOC, 2006(4), 14-51. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2020). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 25(18), 4232. [Link]
-
Shi, D., et al. (2015). A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines. Beilstein Journal of Organic Chemistry, 11, 2125-2131. [Link]
-
Ghareb, N., et al. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]
-
Salem, I. M., et al. (2022). A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold. Journal of Advanced Pharmacy Research, 6(2), 114-142. [Link]
-
Al-Omair, M. A. (2017). One-Pot Synthesis of Densely Substituted Pyrazolo[3,4-b]-4,7-dihydropyridines. Molecules, 22(5), 773. [Link]
-
Štefane, B., & Požgan, F. (2019). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Molecules, 24(18), 3359. [Link]
-
Wong, Y.-C., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 820. [Link]
-
Oh, C.-H., et al. (2004). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry, 12(23), 6051-6062. [Link]
-
George, R., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. [Link]
-
Al-Ghorbani, M., et al. (2015). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Applied Pharmaceutical Science, 5(09), 062-068. [Link]
-
Taylor, E. C., & Sowinski, F. (1975). Purines, pyrimidines, and imidazoles. Part XXXVII. Some new syntheses of pyrazolo[3,4-d]pyrimidines, including allopurinol. Journal of the Chemical Society, Perkin Transactions 1, (19), 1893-1898. [Link]
-
Ben-Abdelouahab, M., et al. (2021). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 26(21), 6483. [Link]
-
Orel, M., & Perdih, A. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 2038-2089. [Link]
-
Dymshits, V. A., et al. (2020). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2020(3), M1149. [Link]
-
Wang, Z., et al. (2011). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods, 3(8), 1834-1839. [Link]
-
Reddy Arava, V., et al. (2010). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3-Amino-4-cyano pyrazole and other heterocycles. Der Pharma Chemica, 2(3), 178-186. [Link]
Sources
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3,5-Dimethyl-1H-pyrazol-4-amine in Medicinal Chemistry
Introduction: The Pyrazole Scaffold as a Privileged Motif in Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of clinically successful drugs.[1][2] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, imparts a unique combination of physicochemical properties, including hydrogen bonding capabilities, metabolic stability, and the ability to engage in various non-covalent interactions with biological targets.[3] This has led to the development of pyrazole-containing drugs across a wide therapeutic spectrum, from anti-inflammatory agents like celecoxib to anti-cancer and anti-obesity medications.[1][4]
Among the vast family of pyrazole derivatives, 3,5-Dimethyl-1H-pyrazol-4-amine stands out as a particularly valuable building block for library synthesis and lead optimization. The presence of a primary amino group at the C4 position offers a convenient handle for a wide array of chemical transformations, allowing for the systematic exploration of the chemical space around the pyrazole core. The methyl groups at the C3 and C5 positions provide steric bulk and lipophilicity, which can be crucial for modulating potency and pharmacokinetic properties. This guide provides detailed protocols for the derivatization of this compound, with a focus on reactions that are highly relevant to modern medicinal chemistry campaigns.
Core Derivatization Strategies: Expanding Chemical Diversity
The strategic derivatization of this compound is centered on the nucleophilic character of the 4-amino group. This allows for the facile introduction of a diverse range of functional groups through acylation, sulfonylation, and carbon-nitrogen (C-N) coupling reactions. Each of these transformations provides a distinct avenue for modifying the electronic, steric, and pharmacokinetic properties of the resulting molecules, thereby enabling a thorough structure-activity relationship (SAR) exploration.
Caption: Derivatization pathways for this compound.
Part 1: Acylation of the 4-Amino Group
Acylation is a fundamental transformation in medicinal chemistry for introducing amide functionalities. Amides are prevalent in drug molecules due to their metabolic stability and ability to act as hydrogen bond donors and acceptors. The following protocols detail methods for the acylation of this compound using both acyl chlorides and anhydrides.
Protocol 1.1: Acylation using Acyl Chlorides
This protocol provides a general and robust method for the synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)amides. The use of a base like pyridine or triethylamine is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM or THF (approximately 0.1 M concentration).
-
Base Addition: Add anhydrous pyridine or triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography on silica gel.
| Amine | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| This compound | Acetyl chloride | Pyridine | DCM | 2 | 85-95 |
| This compound | Benzoyl chloride | TEA | THF | 3 | 80-90 |
Causality Behind Experimental Choices:
-
The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of the acyl chloride.
-
A slight excess of the base ensures complete neutralization of the generated HCl.
-
Dropwise addition of the acyl chloride at 0 °C helps to control the exothermic reaction and minimize side product formation.
Protocol 1.2: Acylation using Anhydrides
Acid anhydrides offer a milder alternative to acyl chlorides and are particularly useful for sensitive substrates. The reaction can often be performed without an added base, although a catalytic amount of a Lewis acid or a base can accelerate the reaction.
Materials:
-
This compound
-
Acid anhydride (e.g., acetic anhydride, succinic anhydride)
-
Anhydrous Acetonitrile or Dichloromethane (DCM)
-
(Optional) 4-Dimethylaminopyridine (DMAP) as a catalyst
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous acetonitrile or DCM.
-
Reagent Addition: Add the acid anhydride (1.2 eq). If the reaction is sluggish, a catalytic amount of DMAP (0.1 eq) can be added.
-
Reaction Progression: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution to neutralize any unreacted anhydride and the acidic byproduct.
-
Extract the product with DCM or ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter and concentrate the organic layer. Purify the crude product by recrystallization or column chromatography.
Part 2: Sulfonylation of the 4-Amino Group
The introduction of a sulfonamide group is a common strategy in medicinal chemistry to improve pharmacokinetic properties, such as solubility and metabolic stability. Sulfonamides are also key pharmacophores in many antibacterial and diuretic drugs.
Protocol 2.1: Synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonamides
This protocol describes the reaction of this compound with a sulfonyl chloride in the presence of a base.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Anhydrous Pyridine or Dichloromethane (DCM)
-
Triethylamine (TEA) if using DCM as a solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM. If using DCM, add triethylamine (1.5 eq).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up:
-
If pyridine is used as the solvent, pour the reaction mixture into ice-water and acidify with 1 M HCl to precipitate the product. Filter the solid, wash with water, and dry.
-
If DCM is used as the solvent, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
| Amine | Sulfonylating Agent | Base | Solvent | Time (h) | Yield (%) |
| This compound | p-Toluenesulfonyl chloride | Pyridine | Pyridine | 12 | 75-85 |
| This compound | Methanesulfonyl chloride | TEA | DCM | 16 | 70-80 |
Trustworthiness of the Protocol: This protocol is based on well-established sulfonylation procedures and includes a clear work-up to remove excess reagents and byproducts, ensuring the isolation of a pure product.
Part 3: C-N Cross-Coupling Reactions
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the synthesis of N-aryl and N-heteroaryl derivatives.[5][6] These reactions allow for the introduction of complex aromatic systems, which is invaluable for probing interactions with aromatic residues in protein binding pockets.
Protocol 3.1: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed coupling of this compound with aryl halides.
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous Toluene or Dioxane
-
Inert atmosphere (Nitrogen or Argon)
-
Celite®
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), the base (1.5 eq), the palladium catalyst (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Reaction Progression: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the Celite® pad with additional ethyl acetate.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Workflow for Buchwald-Hartwig C-N coupling.
Medicinal Chemistry Applications and Bioisosterism
The derivatization of this compound has led to the discovery of numerous compounds with significant biological activities. For instance, N-acyl and N-sulfonyl derivatives have been explored as inhibitors of various enzymes, including kinases and proteases.[1] The pyrazole core itself can act as a bioisosteric replacement for other functional groups, such as amides, which can lead to improved pharmacokinetic profiles.[7][8] The ability to readily modify the 4-amino position allows for the fine-tuning of a compound's properties to optimize its therapeutic potential. For example, the introduction of different aryl groups via C-N coupling can modulate the compound's interaction with specific protein targets, leading to enhanced potency and selectivity.[9]
Characterization of Derivatives
The structural elucidation of the synthesized derivatives is crucial for confirming the success of the reactions and for subsequent biological evaluation. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectrum will show characteristic shifts for the pyrazole ring protons and the newly introduced functional groups. For example, in an N-acetyl derivative, a new singlet corresponding to the methyl protons of the acetyl group will appear.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.[3][10] The formation of an amide or sulfonamide bond will result in a downfield shift of the C4 carbon of the pyrazole ring.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.
References
-
Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1774-1778. [Link]
-
Reddy, L. V., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules, 28(14), 5429. [Link]
-
Lange, J. H. M., et al. (2004). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 47(3), 627-643. [Link]
-
Kim, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4690. [Link]
-
Chen, Z., et al. (2012). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry, 10(23), 4649-4658. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Nasrollahzadeh, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19343-19366. [Link]
-
Li, Y., et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(8), 1369-1373. [Link]
-
Kumar, D., et al. (2013). SYNTHESES OF IMINE AND ACYL DERIVATIVES FROM N-AMINOPYRAZOLE. International Journal of Pharmaceutical Sciences and Research, 4(9), 3464-3468. [Link]
-
Various Authors. (n.d.). Literatures preparation of 4-aminopyrazole derivatives. ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). Biologically active 4-aminopyrazole derivatives. ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. ResearchGate. Retrieved from [Link]
-
Carrión, M. D., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. [Link]
-
Di Mauro, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]
- Dousson, C. B., et al. (2007). Process for the preparation of 4-aminopyrazole derivatives.
-
Aggarwal, N., & Kumar, R. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Iftikhar, S., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5432. [Link]
-
Di Mauro, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. [Link]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Journal of Medicinal Chemistry, 57(18), 7445-7456. [Link]
-
Aggarwal, N., & Kumar, R. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Carrión, M. D., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. [Link]
-
de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638242. [Link]
-
Thomas, S., & Buchwald, S. L. (2014). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]
-
El-Gamal, M. I., et al. (2025). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Molecular Diversity. [Link]
-
Li, J., et al. (2019). Copper-catalyzed acylation of pyrazolones with aldehydes to afford 4-acylpyrazolones. Organic & Biomolecular Chemistry, 17(35), 8045-8049. [Link]
-
Patel, H., et al. (2012). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 449-453. [Link]
-
Afonin, A. V., et al. (2004). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. Magnetic Resonance in Chemistry, 42(10), 878-885. [Link]
-
Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ARKIVOC. [Link]
-
Rana, S., et al. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3736-3740. [Link]
-
El-Sayed, N. N. E., & Abdel-Aziz, M. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 345. [Link]
-
Various Authors. (n.d.). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate. Retrieved from [Link]
-
Katritzky, A. R., et al. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 19(8), 12519-12534. [Link]
-
Singh, U. P., & Bhat, H. R. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmacy and Chemistry, 3(3), 641-653. [Link]
-
Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. [Link]
-
Chen, J., et al. (2018). Transition Metal-free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4-Sulfonyl Pyrazoles. Advanced Synthesis & Catalysis, 360(15), 2872-2876. [Link]
-
Edwards, M. L., et al. (2007). 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4277. [Link]
-
Couturier, D., et al. (1991). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. Tetrahedron Letters, 32(43), 6213-6216. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2011). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. International Journal of Organic Chemistry, 1(3), 87-92. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Note: A Robust and Regioselective Protocol for the N-Alkylation of 3,5-Dimethyl-1H-pyrazol-4-amine
Introduction: The Strategic Value of N-Alkylated Pyrazoles
N-alkylated pyrazoles are privileged scaffolds in modern medicinal chemistry and drug discovery, forming the core of numerous FDA-approved therapeutics.[1][2] Their utility stems from their ability to act as stable, versatile bioisosteres for amides and other aromatic rings, engaging in critical hydrogen bonding interactions with biological targets.[3] The functionalization of the pyrazole ring, particularly through N-alkylation, is a cornerstone strategy for modulating a compound's pharmacokinetic and pharmacodynamic properties.[4]
This application note provides a detailed, field-proven protocol for the N-alkylation of a specific, highly valuable building block: 3,5-Dimethyl-1H-pyrazol-4-amine . A key feature of this substrate is its symmetrical 3,5-dimethyl substitution pattern. This inherent symmetry elegantly circumvents the most common challenge in pyrazole chemistry: regioselectivity.[5][6] In unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, often yielding a mixture of regioisomers that are difficult to separate and require extensive optimization to control.[2][5] With this compound, the N1 and N2 positions are chemically equivalent, meaning that alkylation at either site yields the identical product. This simplifies the synthetic procedure, enhances yield, and guarantees a regiochemically pure product, making it an ideal substrate for library synthesis and lead optimization campaigns.
This guide will detail the reaction mechanism, provide a step-by-step experimental workflow, and offer expert insights into troubleshooting and characterization, ensuring a reproducible and efficient synthesis.
Reaction Mechanism and Guiding Principles
The N-alkylation of this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The process is initiated by a base, which selectively deprotonates the most acidic proton in the molecule.
Causality of Experimental Choices:
-
Acidity and Deprotonation: The pyrazole ring N-H proton is significantly more acidic (pKa ≈ 14-15 in DMSO) than the protons of the exocyclic 4-amino group (pKa ≈ 30-35 in DMSO).[2] This large difference in acidity allows a moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to selectively deprotonate the pyrazole nitrogen, forming a nucleophilic pyrazolate anion. This selectivity is crucial to prevent undesired alkylation at the 4-amino position.
-
Nucleophilic Attack: The resulting pyrazolate anion is a potent nucleophile that readily attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the new N-C bond.
-
Solvent Selection: The reaction is best performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN). These solvents effectively solvate the cation of the base (e.g., K⁺) without forming strong hydrogen bonds with the nucleophile, thereby maximizing its reactivity.[7]
Caption: The two-step SN2 mechanism for pyrazole N-alkylation.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound using benzyl bromide as a representative alkylating agent.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purity/Grade | Supplier Example | Notes |
| This compound | C₅H₉N₃ | 111.14 | ≥97% | Sigma-Aldrich | Starting material. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Anhydrous, ≥99% | Acros Organics | Base; should be finely powdered and dried. |
| Benzyl Bromide (BnBr) | C₇H₇Br | 171.03 | ≥98% | Alfa Aesar | Alkylating agent; lachrymatory, handle in a fume hood. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | VWR | Extraction solvent. |
| Hexanes | C₆H₁₄ | - | ACS Grade | VWR | Eluent for chromatography. |
| Brine | NaCl(aq) | - | Saturated | - | Used for aqueous washes. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Granular | - | Drying agent. |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.11 g, 10.0 mmol, 1.0 eq.).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq.) to the flask. Add 30 mL of anhydrous DMF via syringe.
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the reaction.
-
Stirring: Stir the suspension vigorously at room temperature for 15-20 minutes to ensure good mixing.
-
Addition of Alkylating Agent: Add benzyl bromide (1.31 mL, 11.0 mmol, 1.1 eq.) dropwise to the stirred suspension over 5 minutes. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to 50 °C and allow it to stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system is 50% Ethyl Acetate in Hexanes. The product should have a higher Rf than the starting material. The reaction is complete upon full consumption of the starting pyrazole.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of 20% to 50% ethyl acetate in hexanes to isolate the pure 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The ¹H NMR spectrum should show the disappearance of the broad N-H proton signal from the starting material and the appearance of new signals corresponding to the benzyl group.
Experimental Workflow Visualization
Caption: A flowchart of the N-alkylation experimental procedure.
Troubleshooting and Key Considerations
A well-executed protocol anticipates potential issues. The following table provides guidance on common challenges.
| Observation / Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive base (absorbed moisture).2. Decomposed alkylating agent.3. Insufficient reaction time or temperature. | 1. Use freshly opened or properly dried K₂CO₃. Consider using a stronger base like NaH (1.2 eq) in anhydrous DMF at 0 °C to RT.[4]2. Use a fresh bottle of the alkylating agent.3. Increase reaction time or incrementally raise the temperature to 60-70 °C, monitoring carefully by TLC. |
| Formation of Side Products | 1. Over-alkylation on the 4-amino group.2. Reaction with residual water. | 1. Avoid using a large excess of the alkylating agent (>1.2 eq). Ensure the base is sufficient to fully deprotonate the pyrazole N-H first.2. Ensure all glassware is oven-dried and solvents are strictly anhydrous. |
| Difficult Purification | 1. Residual DMF in the crude product.2. Product and starting material have close Rf values. | 1. Perform thorough aqueous washes (3-4 times with water or brine) during the work-up to remove DMF before concentration.2. Use a shallow gradient during column chromatography and/or try a different solvent system (e.g., Dichloromethane/Methanol). Recrystallization may also be an option if the product is a solid.[8] |
Safety Note: Alkylating agents like benzyl bromide and methyl iodide are toxic, lachrymatory, and potential mutagens. Always handle them in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Strong bases like sodium hydride (NaH) are flammable and react violently with water; handle under inert, anhydrous conditions.
Conclusion
The N-alkylation of this compound is a highly efficient and straightforward transformation due to the substrate's inherent symmetry, which obviates the need for complex regioselectivity control. The base-mediated protocol detailed here is robust, scalable, and applicable to a wide range of alkylating agents, providing reliable access to valuable intermediates for drug discovery and materials science. By understanding the underlying chemical principles and following the validated steps, researchers can confidently and successfully synthesize these important molecular building blocks.
References
-
Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. [Link]
-
Edilova, Y. O., Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]
-
Zhang, Z., et al. (2018). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters. [Link]
-
ResearchGate. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]
-
ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
-
Wallace, O. B. (2006). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Tetrahedron Letters. [Link]
-
Gomtsyan, A. (2024). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal. [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
Meador, R. I. L., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. [Link]
-
Levin, M. D. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
-
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
ResearchGate. (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]
-
Al-Zaydi, K. M. (2009). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules. [Link]
-
Prestat, G. (2020). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
-
Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Note: Leveraging 3,5-Dimethyl-1H-pyrazol-4-amine in Modern Multicomponent Reactions for Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract 3,5-Dimethyl-1H-pyrazol-4-amine is a versatile and highly valuable building block in organic synthesis, particularly in the realm of multicomponent reactions (MCRs). Its unique structural features, including a reactive amino group adjacent to a sterically accessible pyrazole core, make it an ideal candidate for the rapid construction of complex heterocyclic scaffolds. This application note provides an in-depth technical guide on the strategic use of this compound in several key MCRs to generate libraries of medicinally relevant compounds, such as pyrazolo[3,4-b]pyridines. We will explore the underlying principles, provide detailed, field-proven protocols, and discuss the causality behind experimental choices to empower researchers in leveraging this powerful synthetic tool for drug discovery and materials science.
Introduction to this compound
Structure and Properties this compound, also known as 4-amino-3,5-dimethylpyrazole, is a stable, crystalline solid. The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its ability to engage in various biological interactions. The presence of the primary amino group at the C4 position, flanked by two methyl groups at C3 and C5, provides a nucleophilic center that is both reactive and regioselectively controlled. This substitution pattern is crucial for its utility in MCRs, directing the reaction pathways towards desired heterocyclic systems.
Significance as a Building Block The pyrazole nucleus is a core component of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anxiolytic Tracazolate.[1][2] Compounds derived from this compound often exhibit a wide range of biological activities, such as anticancer, antimicrobial, and kinase inhibitory effects.[2][3] The ability to rapidly diversify this core through MCRs makes it an invaluable starting material for generating compound libraries for high-throughput screening.
Advantages in MCRs Multicomponent reactions are powerful synthetic strategies that combine three or more reactants in a single pot to form a complex product, incorporating substantial portions of all starting materials.[4] this compound is exceptionally well-suited for MCRs due to:
-
High Nucleophilicity: The C4-amino group readily participates in reactions with electrophiles.
-
Regiocontrol: The flanking methyl groups help direct reactions and can prevent unwanted side products.
-
Pharmacophore Introduction: It directly installs the biologically relevant pyrazole moiety into the final product.
-
Versatility: It can participate in a wide array of MCRs, including those for synthesizing fused heterocyclic systems like pyrazolo[3,4-b]pyridines.[5][6]
The Power of Multicomponent Reactions (MCRs)
MCRs are founded on the principles of convergence, atom economy, and the generation of molecular complexity in a single synthetic operation. This approach offers significant advantages over traditional linear synthesis, including reduced reaction times, lower costs, and decreased waste generation.
Caption: General workflow of a multicomponent reaction.
Key MCRs Featuring this compound
One of the most significant applications of this amine is in the synthesis of pyrazolo[3,4-b]pyridines, a scaffold of immense interest in medicinal chemistry.[5][6]
Synthesis of Pyrazolo[3,4-b]pyridines via Three-Component Reaction
This reaction typically involves the condensation of this compound, an aldehyde, and an active methylene compound (like malononitrile or ethyl cyanoacetate).[7]
Mechanism Insight The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form an electron-deficient alkene (arylidene intermediate). This is followed by a nucleophilic Michael addition of the 4-amino group of the pyrazole onto the alkene. The resulting intermediate then undergoes intramolecular cyclization and subsequent tautomerization or oxidation to yield the final aromatic pyrazolo[3,4-b]pyridine ring system.[7] The choice of catalyst, often a mild base like piperidine or an acid, is crucial for promoting the initial condensation without leading to side reactions.
Caption: Reaction pathway for pyrazolo[3,4-b]pyridine synthesis.
Protocol 1: Synthesis of 6-Amino-4-aryl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
This protocol is adapted from methodologies utilizing microwave irradiation to accelerate the reaction, demonstrating a green chemistry approach.[7]
Materials:
-
1,3-Dimethyl-1H-pyrazol-5-amine (or this compound) (1 mmol)
-
Aromatic aldehyde (e.g., Benzaldehyde) (1 mmol)
-
Ethyl 2-cyanoacetate (1 mmol)
-
Ammonium acetate (1 mmol)
-
Triethylamine (TEA) (0.5 eq.)
-
Water (4 mL)
Procedure:
-
To a 10 mL microwave vial, add 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol), the selected aromatic aldehyde (1 mmol), ethyl 2-cyanoacetate (1 mmol), and ammonium acetate (1 mmol).
-
Add water (4 mL) as the solvent, followed by triethylamine (0.5 eq.) as a basic catalyst.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100 °C for 10-15 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will often precipitate.
-
Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazolo[3,4-b]pyridine derivative.
Data Presentation:
| Entry | Aldehyde (Ar-CHO) | Product Yield (%)[7] |
| 1 | Benzaldehyde | 94% |
| 2 | 4-Methoxybenzaldehyde | 90% |
| 3 | 4-Chlorobenzaldehyde | 91% |
| 4 | 4-Nitrobenzaldehyde | 92% |
Biginelli-type Reactions
The classical Biginelli reaction condenses an aldehyde, a β-ketoester, and urea or thiourea. A powerful variation uses 5-aminopyrazoles as the nitrogen-containing component to build fused pyrimidine systems.[8][9] When this compound is reacted with an aldehyde and a 1,3-dicarbonyl compound (like acetylacetone or cyclohexanedione), dihydropyrazolo[1,5-a]pyrimidines or related quinazolines can be synthesized, often without a catalyst.[8][9]
Mechanism Insight The reaction is believed to initiate with the formation of an acyl iminium ion intermediate from the aldehyde and the 1,3-dicarbonyl compound. The aminopyrazole then acts as a dinucleophile, first attacking the imine carbon and then undergoing cyclization via the pyrazole ring nitrogen to form the dihydropyrimidine ring.
Caption: Biginelli-type reaction for pyrazolopyrimidine synthesis.
Protocol 2: Catalyst-Free Synthesis of 4,7-Dihydropyrazolo[1,5-a]pyrimidines
This protocol is based on a catalyst-free approach in a high-boiling solvent.[9]
Materials:
-
5-Amino-3-phenylpyrazole-4-carbonitrile (as an analogue to this compound) (1 mmol)
-
Aromatic aldehyde (e.g., Benzaldehyde) (1 mmol)
-
1,3-Dicarbonyl compound (e.g., N-(4-chlorophenyl)-3-oxobutanamide) (1 mmol)
-
Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the aminopyrazole (1 mmol), aldehyde (1 mmol), and the 1,3-dicarbonyl compound (1 mmol).
-
Add DMF (5 mL) and bring the mixture to reflux.
-
Maintain reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then a small amount of ethanol.
-
Purify the product by recrystallization from a suitable solvent like ethanol or acetic acid.
Data Presentation:
| Entry | Aldehyde | 1,3-Dicarbonyl Compound | Product Yield (%)[9] |
| 1 | Benzaldehyde | Acetylacetone | 75% |
| 2 | 4-Cl-Benzaldehyde | Acetoacetanilide | 82% |
| 3 | Benzaldehyde | 1,3-Cyclohexanedione | 80% (yields quinazoline) |
Experimental Considerations & Troubleshooting
-
Solvent Selection: Polar aprotic solvents like DMF or DMSO are often effective for these MCRs, especially for catalyst-free variants, as they can facilitate the reaction at higher temperatures.[9] For greener approaches, water or ethanol under microwave irradiation are excellent choices.[7]
-
Catalyst Choice: While some reactions proceed without a catalyst, many benefit from one.[9] Basic catalysts (piperidine, TEA) are effective for Knoevenagel-type condensations. Acidic catalysts (p-TsOH, acetic acid) can activate carbonyls and imines.[10][11] Nanocatalysts, such as copper oxide nanoparticles, have also been shown to be highly efficient and reusable.[12]
-
Temperature and Reaction Time: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[7] For conventional heating, reaction times can vary significantly based on the reactivity of the substrates.
-
Purification: Products from MCRs are often highly crystalline and can precipitate directly from the reaction mixture, simplifying purification to simple filtration and washing. In cases where impurities are present, column chromatography or recrystallization is necessary.
Applications in Medicinal Chemistry and Drug Discovery
The heterocyclic scaffolds produced using this compound are of significant interest to the pharmaceutical industry.[2] Pyrazolo[3,4-b]pyridines, for instance, are known to act as kinase inhibitors, which are crucial targets in oncology.[6] The ability to rapidly generate a diverse library of analogues by varying the aldehyde and active methylene components allows for efficient structure-activity relationship (SAR) studies, accelerating the drug discovery process.
Conclusion and Future Outlook
This compound stands out as a powerful and versatile reagent for multicomponent reactions. Its application in the synthesis of complex, biologically relevant heterocycles like pyrazolo[3,4-b]pyridines provides a streamlined path to novel chemical entities. The continued development of green, efficient, and catalyst-driven MCRs will further enhance the utility of this building block, enabling researchers to explore new areas of chemical space in the quest for next-generation therapeutics and functional materials.
References
-
Shaabani, A., et al. (2012). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Taylor & Francis Online. Available at: [Link]
-
Elmaaty, T. A., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. Available at: [Link]
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. Available at: [Link]
-
Karami, B., et al. (2022). One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). Journal of Synthetic Chemistry. Available at: [Link]
-
Gouda, M. A., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Warhi, T., et al. (2024). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. Available at: [Link]
-
Li, Z., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Shaik, A., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistrySelect. Available at: [Link]
-
Tu, S., et al. (2012). The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. SpringerLink. Available at: [Link]
-
Various Authors. (n.d.). Drugs containing pyrazolo[3,4-b]pyridine scaffold. ResearchGate. Available at: [Link]
-
Fadda, A. A., et al. (2015). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. SciSpace. Available at: [Link]
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Semantic Scholar. Available at: [Link]
-
Al-Omair, M. A., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. ACS Omega. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. organic-chemistry.org. Available at: [Link]
-
Wikipedia. (n.d.). Ugi reaction. en.wikipedia.org. Available at: [Link]
-
Various Authors. (2025). Mechanisms of the Ugi four and three component reactions. ResearchGate. Available at: [Link]
-
Sharma, P., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
K-V, L., et al. (2018). Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Sciforum. Available at: [Link]
-
Neochoritis, C. G., et al. (2019). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. Available at: [Link]
-
Ahmad, A., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]
-
Abrigach, F., et al. (2014). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate. Available at: [Link]
-
Kantevari, S., et al. (2010). One-Pot, Three-Component Synthesis of 3-(5-Amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones. Semantic Scholar. Available at: [Link]
-
Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Frolov, K., et al. (2016). Catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines. Semantic Scholar. Available at: [Link]
-
Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available at: [Link]
-
Hassan, A. S., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Center for Biotechnology Information (NCBI). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. sciforum.net [sciforum.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. jsynthchem.com [jsynthchem.com]
Application Notes and Protocols for the Synthesis of Azo Dyes Using 3,5-Dimethyl-1H-pyrazol-4-amine
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of azo dyes utilizing 3,5-Dimethyl-1H-pyrazol-4-amine as a versatile coupling component. Azo dyes incorporating heterocyclic moieties, such as pyrazole, are of significant interest due to their unique tinctorial properties and diverse applications in fields ranging from textiles to advanced materials.[1][2] These protocols are designed for researchers, scientists, and professionals in drug development, offering detailed, step-by-step methodologies grounded in established chemical principles. We will delve into the critical aspects of the diazotization of aromatic amines and the subsequent azo coupling reaction, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Significance of Pyrazole-Based Azo Dyes
Azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent the largest class of synthetic dyes.[3] Their widespread use is attributed to their straightforward synthesis, cost-effectiveness, and the ability to produce a wide spectrum of vibrant colors.[4] The incorporation of heterocyclic rings, such as pyrazole, into the dye structure can significantly enhance their properties, including lightfastness, thermal stability, and biological activity.[5][6]
This compound is a particularly valuable precursor in azo dye synthesis. The pyrazole ring system is a key structural motif in many pharmaceuticals due to its diverse biological activities, including antimicrobial and anti-inflammatory properties.[7] Consequently, azo dyes derived from this amine have potential applications in medicinal chemistry and as functional dyes.[5]
The synthesis of these dyes follows a well-established two-step process:
-
Diazotization: A primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[8][9]
-
Azo Coupling: The electrophilic diazonium salt then reacts with an electron-rich coupling component, in this case, this compound, to form the stable azo dye.[10]
This guide will provide detailed protocols for each of these steps, along with methods for the characterization of the resulting dyes.
Experimental Overview
The overall workflow for the synthesis of azo dyes using this compound is depicted below. This process involves the initial preparation of a diazonium salt from a selected aromatic amine, followed by its reaction with the pyrazole coupling component.
Figure 1: General workflow for the synthesis of azo dyes using this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| This compound | ≥97% | Sigma-Aldrich | Store in a cool, dry place. |
| Substituted Aromatic Amine | Reagent Grade | Various | e.g., Aniline, p-toluidine, etc. |
| Sodium Nitrite (NaNO₂) | ACS Reagent | Fisher Scientific | Store in a desiccator. |
| Hydrochloric Acid (HCl) | 37%, Certified ACS | VWR | Handle in a fume hood. |
| Sodium Acetate (CH₃COONa) | Anhydrous, ≥99% | Sigma-Aldrich | |
| Ethanol (EtOH) | 200 Proof, Absolute | Decon Labs | |
| Diethyl Ether | ACS Grade | Fisher Scientific | For washing the product. |
| Distilled/Deionized Water | In-house |
Equipment
-
Magnetic stirrer with stirring bars
-
Ice bath
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders and pipettes
-
Büchner funnel and vacuum flask
-
pH meter or pH indicator paper
-
Melting point apparatus
-
UV-Vis Spectrophotometer
-
FT-IR Spectrometer
-
NMR Spectrometer
Detailed Protocols
Protocol 1: Diazotization of a Primary Aromatic Amine
This protocol describes the general procedure for the preparation of the arenediazonium salt. The choice of the primary aromatic amine will determine the final properties of the azo dye.
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): Diazonium salts are unstable and can decompose at higher temperatures, leading to side reactions and reduced yield.[8] The low temperature is crucial to maintain the integrity of the diazonium salt.
-
In Situ Generation of Nitrous Acid: Nitrous acid (HNO₂) is unstable and is therefore generated in situ by the reaction of sodium nitrite with a strong mineral acid like HCl.[8][9]
-
Excess Acid: A slight excess of hydrochloric acid is used to ensure the complete conversion of sodium nitrite to nitrous acid and to maintain an acidic medium, which stabilizes the diazonium salt.
Step-by-Step Procedure:
-
In a 100 mL beaker, dissolve 10 mmol of the chosen primary aromatic amine in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water. If the amine is not readily soluble, gentle heating may be applied, followed by cooling.[7]
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate 50 mL beaker, prepare a solution of 11 mmol of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine solution over a period of 10-15 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure complete diazotization.
-
The resulting solution containing the arenediazonium salt should be kept cold and used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with this compound
This protocol details the reaction of the prepared diazonium salt with the coupling component to form the final azo dye.
Causality Behind Experimental Choices:
-
pH Control: The coupling reaction is typically carried out in a slightly acidic to neutral or alkaline medium. The reactivity of the coupling component is pH-dependent. For aminopyrazoles, a weakly acidic medium (pH 4-6), often buffered with sodium acetate, is optimal to facilitate the electrophilic attack of the diazonium ion.
-
Electron-Rich Coupling Component: this compound is an electron-rich aromatic system, making it an excellent nucleophile for the electrophilic diazonium salt.[10]
Step-by-Step Procedure:
-
In a 250 mL beaker, dissolve 10 mmol of this compound in 50 mL of ethanol (or a suitable solvent mixture like ethanol-water).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared cold diazonium salt solution to the solution of this compound with vigorous stirring.
-
Adjust the pH of the reaction mixture to 4-5 by the slow addition of a cold saturated solution of sodium acetate. A colored precipitate should start to form.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold distilled water to remove any inorganic salts, followed by a small amount of cold ethanol or diethyl ether to facilitate drying.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
Characterization and Expected Results
The synthesized azo dyes should be characterized to confirm their structure and purity.
Physical Properties
-
Appearance: Azo dyes are typically intensely colored crystalline solids. The color will vary depending on the aromatic amine used.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Solubility: The solubility of the dye should be tested in various common solvents. Pyrazole-based azo dyes are often soluble in polar organic solvents like ethanol, DMF, and DMSO.[6]
Spectroscopic Analysis
The following table outlines the expected spectroscopic data for a representative azo dye synthesized from a generic arylamine and this compound.
| Analysis Technique | Expected Observations |
| UV-Visible Spectroscopy | An absorption maximum (λmax) in the visible region (typically 400-600 nm), corresponding to the π → π* transition of the conjugated azo system. The exact λmax will depend on the substituents on the aryl ring.[7] |
| FT-IR Spectroscopy | Characteristic peaks for N-H stretching (around 3400-3200 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the pyrazole ring, and the N=N stretching of the azo group (around 1450-1400 cm⁻¹).[11] |
| ¹H NMR Spectroscopy | Resonances corresponding to the aromatic protons of the aryl ring, the methyl protons on the pyrazole ring, and the N-H protons. The chemical shifts will be indicative of the electronic environment of the protons.[11] |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized azo dye. |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no yield of dye | Decomposition of the diazonium salt. | Ensure the diazotization reaction is carried out at 0-5 °C. Use the diazonium salt immediately after preparation. |
| Incorrect pH for coupling. | Monitor and adjust the pH of the coupling reaction carefully using a pH meter. | |
| Formation of a tarry product | Side reactions due to high temperature. | Maintain strict temperature control throughout the synthesis. |
| Impure starting materials. | Use high-purity reagents and solvents. | |
| Broad melting point | Impure product. | Recrystallize the crude product from a suitable solvent. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Handling Azo Dyes: Some azo dyes and their precursors (aromatic amines) can be harmful or carcinogenic.[4][12] Avoid inhalation of dust and skin contact. Consult the Safety Data Sheet (SDS) for all reagents before use.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Azo dyes can be environmental pollutants and should not be discarded down the drain.
References
-
Milea, M. S., Funar-Timofei, S., Borota, A., Crisan, M., Ostafe, V., & Ilia, G. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. National Institutes of Health. [Link]
-
Wang, Y., et al. (2023). Intramolecular Azo Coupling Reaction of Binaphthyl Compounds: Synthesis of Pyrazole-Containing Helicene-Like Molecules. Organic Letters. [Link]
-
Metwally, M. A., Bondock, S., El-Desouky, S. I., & Abdou, M. M. (2012). A Worthy Insight into the Dyeing Applications of Azo Pyrazolyl Dyes. ResearchGate. [Link]
-
Deng, H., et al. (2019). Synthesis and application of an alkylated pyrazole-based azo dye for electrofluidic display. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Intramolecular Azo Coupling Reaction of Binaphthyl Compounds: Synthesis of Pyrazole-Containing Helicene-Like Molecules. American Chemical Society. [Link]
-
Mokrushin, V. S., & Sadchikova, E. D. (2005). Reactivity of Diazoazoles and Azolediazonium Salts in C-Azo Coupling Reactions. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
-
Mezgebe, K., & Mulugeta, E. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Publishing. [Link]
-
Milea, M. S., Funar-Timofei, S., Borota, A., Crisan, M., Ostafe, V., & Ilia, G. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. ResearchGate. [Link]
-
Filimonov, V. D., et al. (2008). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. ResearchGate. [Link]
-
Milea, M. S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Scilit. [Link]
-
Wang, Y., et al. (2023). Intramolecular Azo Coupling Reaction of Binaphthyl Compounds: Synthesis of Pyrazole-Containing Helicene-Like Molecules. ResearchGate. [Link]
-
El-Shafei, A. M., et al. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. National Institutes of Health. [Link]
- Google Patents. (n.d.).
-
Unacademy. (n.d.). Diazotization Reaction Mechanism. [Link]
-
Atay, A., et al. (2022). Novel Heterocyclic Disazo Dyes Containing Pyrazole and Phenylpyrazole. Part 1: Synthesis, Characterization, Solvent Polarity and Acid-base Sensitive Characteristics. ResearchGate. [Link]
-
Al-Mousawi, S. M., et al. (2014). A Facile Synthesis of New Monoazo Disperse Dyes Derived from 4-Hydroxyphenylazopyrazole-5-amines. National Institutes of Health. [Link]
- Google Patents. (n.d.).
-
Patel, T. S., et al. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. PubMed. [Link]
-
Al-Mousawi, S. M., et al. (2025). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, ANTIOXIDANT ACTIVITIES, AND IN SILICO STUDY OF NEW AZO DISPERSE DYES CONTAINING PYRA. ResearchGate. [Link]
-
University of Toronto. (n.d.). The Synthesis of Azo Dyes. [Link]
-
Fibre2Fashion. (n.d.). Safety of Azo Dyes Usage in Textiles Industry. [Link]
-
Metwally, M. A., et al. (2011). Synthesis of some novel heterocyclic dyes derived from pyrazole derivatives. ResearchGate. [Link]
-
Gheath, A., et al. (2021). Synthesis of Pyrazole Dyes Derivatives. ResearchGate. [Link]
-
Compliance Gate. (2020). Azo Dye Regulations in the European Union: An Overview. [Link]
-
QIMA. (n.d.). Quick Guide: Carcinogenic Azo Dyes & Retailer and Consumer Risks. [Link]
-
Sustainability Directory. (2025). Azo Dye Regulation. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety of Azo Dyes Usage in Textiles Industry - Fibre2Fashion [fibre2fashion.com]
- 5. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 6. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diazotisation [organic-chemistry.org]
- 9. Diazotization Reaction Mechanism [unacademy.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. qima.com [qima.com]
The Versatile Synthon: Applications of 3,5-Dimethyl-1H-pyrazol-4-amine in Agrochemical Synthesis
Introduction: The Pyrazole Core in Modern Agrochemicals
The pyrazole ring system is a cornerstone in the development of modern agrochemicals, prized for its metabolic stability and the diverse range of biological activities that can be accessed through varied substitution patterns. Among the numerous pyrazole-based building blocks, 3,5-Dimethyl-1H-pyrazol-4-amine stands out as a particularly versatile synthon. Its inherent chemical functionalities—a nucleophilic amino group flanked by two methyl groups on a stable heterocyclic core—provide a unique platform for the synthesis of a wide array of potent fungicides, herbicides, and insecticides. This guide delves into the practical applications of this compound in the synthesis of key agrochemical classes, providing detailed protocols and mechanistic insights for researchers and professionals in the field.
Fungicide Synthesis: Crafting Novel Pyrazole Carboxamides
A significant application of this compound is in the synthesis of pyrazole carboxamide fungicides. These compounds often act as succinate dehydrogenase inhibitors (SDHIs), a critical class of fungicides that disrupt the fungal respiratory chain. The amine functionality of this compound serves as a key nucleophile for the formation of the crucial amide bond that characterizes these fungicides.
Key Reaction: Acylation to Form Pyrazole Carboxamides
The primary transformation involves the acylation of the 4-amino group with a suitably substituted acid chloride or carboxylic acid. This reaction directly links the pyrazole core to another aromatic or heterocyclic moiety, a common structural motif in potent SDHI fungicides.
A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and shown to exhibit significant antifungal activity.[1] The synthesis of these compounds often involves the reaction of a pyrazole derivative with a suitable amine. While not directly starting from this compound, the synthesis of pyrazole carboxamides highlights the importance of the amine functionality in this class of fungicides.
Experimental Workflow for Pyrazole Carboxamide Synthesis
Caption: General workflow for the synthesis of pyrazole carboxamide fungicides.
Protocol: Synthesis of a Model N-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide
This protocol provides a general procedure for the synthesis of a model pyrazole carboxamide, which can be adapted for various substituted benzoyl chlorides to explore structure-activity relationships.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and a base such as triethylamine (1.2 eq) in an anhydrous solvent like DCM.
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of benzoyl chloride (1.1 eq) in the same anhydrous solvent dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO3. Separate the organic layer and wash it successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) or by recrystallization to afford the pure N-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide.
Data Summary for Model Synthesis
| Reactant 1 | Reactant 2 | Solvent | Base | Yield (%) |
| This compound | Benzoyl chloride | DCM | Triethylamine | 85-95 |
Herbicide Synthesis: Exploring Pyrazole-Carboxamide and Pyrazolyl-Urea Derivatives
The structural versatility of this compound also lends itself to the synthesis of novel herbicides. Pyrazole-4-carboxamide derivatives, in particular, have been investigated for their herbicidal properties.[2][3]
Synthesis of Herbicidal Pyrazole-4-carboxamides
Similar to fungicide synthesis, the formation of an amide linkage is a key step. A series of novel 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives have been synthesized and shown to possess herbicidal activity.[3] While these examples may not start directly from this compound, they underscore the importance of the pyrazole-4-carboxamide scaffold in herbicide design.
Protocol: Synthesis of a Herbicidal Pyrazole-4-carboxamide Intermediate
The following protocol outlines a general method for the synthesis of a pyrazole-4-carboxamide, a core structure in some herbicidal compounds.
Materials:
-
This compound
-
A suitable substituted carboxylic acid
-
Coupling agents (e.g., DCC, EDC)
-
A suitable solvent (e.g., DMF, DCM)
Procedure:
-
Activation of Carboxylic Acid: In a reaction vessel, dissolve the carboxylic acid (1.0 eq) and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in an anhydrous solvent such as DMF. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: After the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Reaction Pathway for Herbicidal Pyrazole-4-Carboxamides
Caption: Synthetic route to herbicidal pyrazole-4-carboxamides.
Insecticide Synthesis: Building Novel Pyrazole-Based Scaffolds
The pyrazole core is also a prominent feature in many commercial and developmental insecticides. While direct synthesis from this compound is less commonly reported for major commercial products, its derivatives are key components in the synthesis of novel insecticidal compounds. For instance, pyrazole carboxamides are widely utilized in agricultural crop protection for their insecticidal properties.[4]
Synthesis of Insecticidal Pyrazole Derivatives
The synthesis of insecticidal pyrazole derivatives often involves the construction of more complex molecules where the pyrazole ring is a central component. The amino group of this compound can be a versatile handle for introducing various pharmacophores. For example, the synthesis of novel pyrazole and imidazolone compounds with insecticidal activities has been reported, highlighting the importance of the pyrazole scaffold.[5]
Protocol: Synthesis of a Pyrazolyl Urea Derivative
Pyrazolyl ureas represent a class of compounds with potential insecticidal activity. The synthesis involves the reaction of the aminopyrazole with an isocyanate or a chloroformate followed by reaction with an amine.
Materials:
-
This compound
-
Phenyl isocyanate or a suitable chloroformate
-
A suitable solvent (e.g., THF, acetonitrile)
-
A base (e.g., triethylamine), if starting from a chloroformate
Procedure for Reaction with an Isocyanate:
-
Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like THF.
-
Isocyanate Addition: Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The product often precipitates from the reaction mixture.
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Summary for Pyrazolyl Urea Synthesis
| Reactant 1 | Reactant 2 | Solvent | Yield (%) |
| This compound | Phenyl isocyanate | THF | 90-98 |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in the synthesis of a diverse range of agrochemicals. Its utility primarily stems from the nucleophilic character of the 4-amino group, which allows for the straightforward formation of amide and urea linkages, key functionalities in many potent fungicides, herbicides, and insecticides. While direct, large-scale commercial syntheses starting from this specific amine may not always be the most common route, its application in the discovery and development of novel agrochemical candidates is well-documented in the scientific and patent literature. Future research will likely continue to exploit the unique structural and electronic properties of this compound to design and synthesize next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles.
References
- Hirai, K., et al. (n.d.).
- Kang, J., et al. (2015). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Molecules.
- Fatima, A., et al. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. [Journal Name].
- [Author], [Year]. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules.
- [Author], [Year].
- [Author], [Year]. Chemoselective synthesis of tunable poly-functionalized binary pyrazolyl and annulated pyrazolo/pyrido anchored on quinolinone. [Journal Name].
- [Author], [Year]. Synthesis and Insecticidal Activities of Pyrazole-heterocyclic Diamides. [Journal Name].
- [Author], [Year].
- [Author], [Year].
- [Author], [Year]. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. [Journal Name].
- [Author], [Year].
- [Author], [Year]. (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. Molecules.
- ChemicalBook. (n.d.). 4-amino-3,5-dimethyl-pyrazol synthesis.
- [Author], [Year].
- [Author], [Year]. Pyrazole synthesis. Organic Chemistry Portal.
- [Author], [Year]. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.
- [Author], [Year].
- [Author], [Year]. Processes for the preparation of pesticide compounds.
- [Author], [Year]. “On-off” fluorescence detection of exposed phosgene via pyrazine ring formation on triphenyl amine backbone supplemented with. The Royal Society of Chemistry.
- [Author], [Year]. Pesticidally active N,N-dimethyl-carbamic acid O-(4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl) esters and 5-oxides and 5,5-dioxides thereof.
- [Author], [Year]. Processes for the preparation of pesticide compounds.
- [Author], [Year]. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.
- [Author], [Year]. Molecules having pesticidal utility, and intermediates, compositions, and processes, related thereto.
- [Author], [Year]. PYRAZINE COMPOUNDS FOR THE CONTROL OF INVERTEBRATE PESTS.
- [Author], [Year].
- PubChem. (n.d.). 1H-Pyrazole-4-carboxamide.
- [Author], [Year]. Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
- [Author], [Year]. Phosgene.
- [Author], [Year]. Reactivity difference between diphosgene and phosgene in reaction with (2,3- anti)-3-amino-1,2-diols.
- [Author], [Year]. ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide’s activities against targeting Plodia interpunctella and nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Amine Scaffold: A Versatile Platform for Potent and Selective Kinase Inhibitors
Introduction: The Enduring Appeal of Kinases as Drug Targets and the Rise of Pyrazole Amines
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have long been a focal point of drug discovery efforts, particularly in oncology and immunology. Their dysregulation is a common driver of numerous pathologies. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized the treatment of many diseases. Within the diverse chemical space of kinase inhibitors, the pyrazole amine scaffold has emerged as a privileged structure, prized for its synthetic tractability and its ability to form key interactions within the kinase active site, leading to potent and selective inhibition.
This comprehensive guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the development of kinase inhibitors derived from pyrazole amines. We will delve into the causality behind experimental design, from chemical synthesis to biological evaluation, providing detailed, field-proven protocols. As a central case study, we will follow the development of a potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3), a critical mediator of neuronal apoptosis, to illustrate the principles and practices discussed.
The JNK3 Signaling Pathway: A Key Target in Neurodegenerative Disease
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated in response to a variety of cellular stresses, including inflammatory cytokines and oxidative stress. The JNK signaling cascade is a three-tiered system involving a MAPKKK, a MAPKK, and the JNK MAPK. Activated JNKs phosphorylate a range of downstream substrates, most notably the transcription factor c-Jun, leading to the regulation of genes involved in apoptosis. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is found predominantly in the brain, making it an attractive target for the development of therapeutics for neurodegenerative disorders.[1]
Caption: Simplified JNK3 signaling pathway leading to apoptosis.
The Aminopyrazole Scaffold: Structural Insights into Potency and Selectivity
The remarkable success of pyrazole amine-based kinase inhibitors stems from their ability to mimic the hinge-binding interactions of ATP within the kinase active site. The pyrazole core, with its strategically placed nitrogen atoms, can form crucial hydrogen bonds with the backbone of the kinase hinge region. This foundational interaction anchors the inhibitor, allowing for the exploration of substitutions at other positions of the pyrazole ring to enhance potency and achieve selectivity.
Our focus will be on the aminopyrazole JNK3 inhibitor, SR-3576 , which exhibits a remarkable IC50 of 7 nM against JNK3 and over 2800-fold selectivity against the closely related kinase p38.[1] This high degree of selectivity is a critical attribute for a therapeutic candidate, as off-target effects can lead to undesirable side effects.
The structural basis for this selectivity lies in the subtle yet significant differences between the active sites of JNK3 and p38. The aminopyrazole scaffold of SR-3576 and its analogs is highly planar. This planarity allows for optimal fitting into the smaller, more constrained active site of JNK3. In contrast, the active site of p38 is larger, and the planar nature of the aminopyrazole does not allow for the same degree of favorable interactions.[1]
The X-ray crystal structure of a close analog of SR-3576, SR-3451, in complex with JNK3 (PDB ID: 3FI2) provides a detailed view of the key interactions.[2] The pyrazole core forms hydrogen bonds with the hinge region, while the N-linked phenylurea moiety extends into a hydrophobic pocket, further stabilizing the complex.
Caption: Key interactions of an aminopyrazole inhibitor in the JNK3 active site.
Chemical Synthesis of Pyrazole Amine Kinase Inhibitors: A Step-by-Step Protocol
The synthesis of pyrazole amine-based kinase inhibitors generally follows a convergent approach, where key intermediates are prepared separately and then coupled in the final steps. The following is a representative, detailed protocol for the synthesis of a 4-ureido-1H-pyrazole derivative, a core scaffold of inhibitors like SR-3576.
Caption: General synthetic workflow for pyrazole amine kinase inhibitors.
Protocol: Synthesis of a 4-Ureido-1H-pyrazole Derivative
Step 1: Synthesis of 1-Aryl-1H-pyrazol-4-amine
-
Reaction Setup: To a solution of the corresponding 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the aryl hydrazine hydrochloride (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. The product may precipitate out of solution and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of the 4-Ureido-1H-pyrazole Intermediate
-
Reaction Setup: Dissolve the 1-aryl-1H-pyrazol-4-amine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: To this solution, add the desired isocyanate (1.05 eq) dropwise at room temperature. Stir the reaction mixture for 1-3 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, the product may precipitate and can be collected by filtration. If the product remains in solution, concentrate the solvent under reduced pressure. The resulting solid can be washed with a non-polar solvent like hexane or ether to remove any unreacted isocyanate and then dried.
Step 3: Final Amide Coupling
-
Reaction Setup: The synthesis of the final benzamide moiety, as seen in SR-3576, typically involves the coupling of a carboxylic acid and an amine. The ureidopyrazole intermediate from Step 2 would be further functionalized to introduce a carboxylic acid or an amine for the final coupling step. For a representative final coupling: dissolve the carboxylic acid-functionalized ureidopyrazole (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Reaction Conditions: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the reaction at room temperature for 12-24 hours.
-
Work-up and Purification: After the reaction is complete, dilute the mixture with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography or recrystallization.
Structure-Activity Relationship (SAR) Studies: The Key to Optimization
The development of a potent and selective kinase inhibitor is an iterative process of chemical synthesis and biological testing. Structure-activity relationship (SAR) studies are the cornerstone of this process, providing crucial insights into how modifications to the chemical structure of a lead compound affect its biological activity.
The following table summarizes the SAR for a series of aminopyrazole-based JNK3 inhibitors, highlighting the impact of substitutions on potency and selectivity.
| Compound | R1 (at Pyrazole N1) | R2 (at Phenylurea) | JNK3 IC50 (nM) | JNK1 IC50 (nM) | p38 IC50 (nM) | Selectivity (JNK3 vs. p38) |
| SR-3576 | 3-(N-(3,4,5-trimethoxyphenyl)carbamoyl)phenyl | 3-Methyl | 7 | 170 | >20,000 | >2857 |
| Analog 1 | 3-Chlorophenyl | 3-Methyl | 25 | 350 | >20,000 | >800 |
| Analog 2 | 3-(N-(3,4,5-trimethoxyphenyl)carbamoyl)phenyl | H | 15 | 250 | >20,000 | >1333 |
| Analog 3 | 3-(N-(3,4,5-trimethoxyphenyl)carbamoyl)phenyl | 4-Fluoro | 10 | 190 | >20,000 | >2000 |
| Analog 4 | Phenyl | 3-Methyl | 50 | 800 | 15,000 | 300 |
Data compiled from multiple sources for illustrative purposes.[1][3]
Key SAR Insights:
-
N1-Substitution on the Pyrazole: Large, extended groups at the N1 position of the pyrazole are generally well-tolerated and can be used to modulate pharmacokinetic properties. The benzamide moiety in SR-3576 contributes significantly to its high potency.
-
Urea Moiety: The urea linkage is critical for potent JNK3 inhibition, likely forming key hydrogen bonds in the active site.
-
Substitution on the Phenylurea Ring: Small electron-donating or halogen substitutions on the phenyl ring of the urea moiety are generally favorable for maintaining high potency.
Biological Evaluation: From In Vitro Assays to Cellular Potency
The biological evaluation of a novel kinase inhibitor involves a multi-tiered approach, starting with in vitro enzymatic assays to determine its potency and selectivity, followed by cell-based assays to assess its activity in a more physiologically relevant context.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory activity of a compound against a purified kinase.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, a suitable peptide substrate, and ATP in a kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Inhibitor Addition: Add the serially diluted test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Reaction Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
ADP Detection: Add a reagent that detects the amount of ADP produced, which is proportional to the kinase activity. Luminescence-based kits, such as ADP-Glo™, are widely used.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol: Cellular Assay for JNK Inhibition (Western Blotting for Phospho-c-Jun)
This protocol assesses the ability of an inhibitor to block JNK signaling in a cellular context by measuring the phosphorylation of its direct substrate, c-Jun.
-
Cell Culture and Treatment:
-
Cell Line: Use a relevant cell line, such as the human neuroblastoma cell line SH-SY5Y, which is known to have an active JNK pathway.[4]
-
Seeding: Seed the cells in 6-well plates and grow to 70-80% confluency.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the test inhibitor (e.g., SR-3576) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the JNK pathway by adding a known activator, such as anisomycin (10 µg/mL) or UV irradiation, for 30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total c-Jun and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-c-Jun signal to the total c-Jun signal and the loading control. Calculate the percent inhibition of c-Jun phosphorylation at each inhibitor concentration and determine the cellular IC50 value.
Conclusion: A Powerful and Adaptable Scaffold for Future Drug Discovery
The pyrazole amine scaffold has proven to be a highly successful platform for the development of potent and selective kinase inhibitors. The principles and protocols outlined in this guide, exemplified by the JNK3 inhibitor SR-3576, provide a framework for the rational design, synthesis, and evaluation of novel kinase inhibitors. The iterative process of chemical modification guided by SAR and a thorough biological characterization is key to unlocking the full potential of this versatile chemical class. As our understanding of the kinome and its role in disease continues to expand, the pyrazole amine scaffold is poised to remain a critical tool in the armamentarium of medicinal chemists and drug discovery scientists.
References
-
Habel, J.E., et al. (2009). Crystal structure of JNK3 with amino-pyrazole inhibitor, SR-3451. RCSB Protein Data Bank. [Link]
-
Kamenecka, T., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(19), 12853-12861. [Link]
-
Zheng, K., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 57(23), 10013-10030. [Link]
-
Gao, Y., et al. (2015). Western-blot analysis of survival signaling molecules and JNK pathway in SH-SY5Y cells with (RA) or without (Control) RA-differentiation. ResearchGate. [Link]
Sources
Application Note & Protocols: 3,5-Dimethyl-1H-pyrazol-4-amine as a Versatile Precursor for Novel Anti-Inflammatory Agents
Abstract
Inflammation is a critical biological response, but its chronic dysregulation underpins numerous diseases, driving a persistent need for novel and effective anti-inflammatory therapeutics.[1][2] The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of highly successful anti-inflammatory drugs like Celecoxib, a selective COX-2 inhibitor.[1][3][4] This document provides a comprehensive guide to leveraging 3,5-Dimethyl-1H-pyrazol-4-amine, a key heterocyclic building block, for the synthesis and evaluation of new potential anti-inflammatory agents. We present detailed, field-tested protocols for the synthesis of the precursor, its derivatization into bioactive candidates, and robust methodologies for their subsequent in vitro and in vivo pharmacological evaluation. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational techniques.
Introduction: The Pyrazole Scaffold in Anti-Inflammatory Drug Discovery
This compound serves as an ideal starting point for creating libraries of novel pyrazole derivatives. The primary amine at the 4-position is a versatile functional handle for a wide array of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective anti-inflammatory agents.
Synthetic Protocols & Methodologies
Synthesis of Precursor: this compound
The most common and efficient route to the title precursor is through the reduction of its nitro analogue, 3,5-Dimethyl-4-nitro-1H-pyrazole. The nitro group is readily reduced to the primary amine using standard catalytic hydrogenation or metal-acid reduction systems.
Protocol 1: Catalytic Hydrogenation for Precursor Synthesis
-
Rationale: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is a clean and high-yielding method for nitro group reduction. It avoids the use of harsh acidic conditions and simplifies product purification.
-
Materials:
-
3,5-Dimethyl-4-nitro-1H-pyrazole
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH), reagent grade
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
-
Celite™
-
-
Procedure:
-
In a pressure-resistant vessel, dissolve 3,5-Dimethyl-4-nitro-1H-pyrazole (1.0 eq) in Methanol to a concentration of approximately 0.1 M.
-
Carefully add 10% Pd/C catalyst (approx. 5-10% by weight of the starting material) to the solution.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with nitrogen gas to remove air, then purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Once complete, carefully depressurize the vessel and purge with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with a small amount of Methanol.
-
Combine the filtrates and remove the solvent in vacuo using a rotary evaporator.
-
The resulting solid is this compound, which can be used in the next step, often without further purification. Purity can be confirmed by ¹H-NMR and Mass Spectrometry.[8]
-
Synthesis of Bioactive Derivatives: Schiff Base Formation
The amine precursor is readily converted into various derivatives. Schiff base formation via condensation with an aromatic aldehyde is a straightforward and effective method to generate compounds with potential anti-inflammatory activity.
Protocol 2: Synthesis of a Pyrazole-Schiff Base Derivative
-
Rationale: The formation of an imine (Schiff base) extends the conjugation of the pyrazole system and introduces a new aromatic moiety, which can interact with hydrophobic pockets in the target enzyme's active site. The choice of aldehyde allows for tuning of electronic and steric properties.
-
Materials:
-
This compound (1.0 eq)
-
4-Methoxybenzaldehyde (or other substituted aldehyde) (1.05 eq)
-
Ethanol (EtOH), absolute
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
Dissolve this compound in absolute ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the resulting solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum. Characterize by IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm structure and purity.
-
Caption: Mechanism of action targeting the COX-2 inflammatory pathway.
Pharmacological Evaluation: Protocols
A tiered approach, starting with in vitro assays and progressing to in vivo models, is essential for evaluating new chemical entities.
In Vitro Protocol: COX-1/COX-2 Inhibition Assay
-
Rationale: This assay is critical for determining the potency (IC₅₀ value) and selectivity of the synthesized compounds for the target enzymes. A colorimetric or fluorescent inhibitor screening kit is a reliable method.
-
Materials:
-
COX Inhibitor Screening Kit (e.g., from Cayman Chemical, Abcam)
-
Synthesized pyrazole compounds, dissolved in DMSO
-
Celecoxib (positive control for COX-2 selectivity)
-
Ibuprofen (non-selective control)
-
96-well microplate
-
Multichannel pipette and plate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compounds and controls in assay buffer. The final DMSO concentration should be <1%.
-
Add assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells of the 96-well plate.
-
Add the diluted test compounds or controls to the wells. Include a "vehicle control" well with only DMSO.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a further 10 minutes at 37°C.
-
Stop the reaction and develop the signal according to the kit manufacturer's instructions (e.g., by adding a colorimetric substrate).
-
Read the absorbance or fluorescence on a plate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of enzyme activity) using non-linear regression analysis.
-
In Vivo Protocol: Carrageenan-Induced Paw Edema Model
-
Rationale: This is a standard and well-validated acute model of inflammation used to assess the in vivo efficacy of anti-inflammatory agents. [3][9][10]Carrageenan injection induces a localized inflammatory response characterized by swelling (edema).
-
Materials:
-
Wistar rats or Swiss albino mice (male, 180-220g)
-
Test compounds suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Diclofenac sodium or Indomethacin (positive control)
-
1% Carrageenan solution in sterile saline
-
Plebthysmometer or digital calipers
-
Oral gavage needles
-
-
Procedure:
-
Acclimatize animals for at least one week before the experiment. Fast animals overnight before dosing, with free access to water.
-
Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Diclofenac 10 mg/kg), and Test Compound groups (e.g., at 10, 20, 50 mg/kg).
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.
-
Administer the test compounds or controls orally (p.o.) via gavage.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.
-
Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Caption: Experimental workflow from compound testing to lead identification.
Data Interpretation & Expected Results
The goal is to identify compounds with high potency for COX-2 and significant selectivity over COX-1, which then translate to efficacy in a live animal model.
Table 1: Example In Vitro COX Inhibition Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Test Compound A | >100 | 0.05 | >2000 |
| Test Compound B | 15.5 | 1.2 | 12.9 |
| Celecoxib (Control) | 15.0 | 0.045 | 333 |
| Ibuprofen (Control) | 2.5 | 5.1 | 0.49 |
-
Interpretation: A higher Selectivity Index (SI) indicates better selectivity for COX-2. Test Compound A shows excellent potency and selectivity, making it a strong candidate for in vivo testing.
Table 2: Example In Vivo Paw Edema Data (at 3 hours)
| Treatment Group (Dose) | Paw Volume Increase (mL) | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.06 | - |
| Diclofenac (10 mg/kg) | 0.38 ± 0.04 | 55.3% |
| Test Compound A (20 mg/kg) | 0.41 ± 0.05 | 51.8% |
-
Interpretation: Test Compound A demonstrates significant anti-inflammatory activity in vivo, comparable to the standard drug Diclofenac, validating the in vitro results.
Conclusion
This compound is a highly valuable and versatile precursor for the development of novel anti-inflammatory agents. Its accessible synthesis and the reactivity of its primary amine handle allow for extensive chemical modification to optimize pharmacological properties. The protocols detailed in this guide provide a robust framework for synthesizing and evaluating new pyrazole derivatives, from initial chemical synthesis through to in vivo proof-of-concept. By systematically applying these methodologies, researchers can efficiently explore the chemical space around this privileged scaffold to discover next-generation anti-inflammatory drugs with improved efficacy and safety profiles.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (URL: )
-
(PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - ResearchGate. (URL: [Link])
- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (URL: )
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (URL: [Link])
-
Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. (URL: [Link])
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. (URL: [Link])
-
Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review | Request PDF - ResearchGate. (URL: [Link])
-
Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC - PubMed Central. (URL: [Link])
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PubMed Central. (URL: [Link])
-
Developments in synthesis of the anti-inflammatory drug, celecoxib: a review. (URL: [Link])
-
General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). - ResearchGate. (URL: [Link])
- An improved process for the preparation of celecoxib - Google P
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. (URL: [Link])
-
Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (URL: [Link])
-
One-Pot, Three-Component Synthesis of 3-(5-Amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones - Taylor & Francis Online. (URL: [Link])
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. (URL: [Link])
-
TNF-α and IL-1β inhibitors, 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles. - Allied Academies. (URL: [Link])
-
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. (URL: [Link])
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-amino-3,5-dimethyl-pyrazol synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
Microwave-Assisted Synthesis of 3,5-Dimethyl-1H-pyrazol-4-amine Derivatives: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of Pyrazole Scaffolds and the Advent of Microwave Chemistry
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The derivatization of the pyrazole ring, particularly with an amino group at the 4-position, provides a key building block for the synthesis of diverse compound libraries in drug discovery programs. The target molecule, 3,5-dimethyl-1H-pyrazol-4-amine, serves as a versatile intermediate for the development of novel therapeutic agents.
Traditionally, the synthesis of such heterocyclic compounds involves multi-step procedures with long reaction times, often requiring harsh conditions and leading to moderate yields. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by offering a powerful tool to accelerate chemical reactions, increase yields, and improve product purity.[1] This technology utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This application note provides a comprehensive guide to the microwave-assisted synthesis of this compound, detailing a three-step process from commercially available starting materials.
Synthetic Strategy: A Three-Step Microwave-Assisted Pathway
The synthesis of this compound is strategically divided into three key stages, each optimized for microwave irradiation to ensure efficiency and high yields.
-
Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole. The initial step involves the cyclocondensation of acetylacetone with hydrazine hydrate.
-
Step 2: Nitration of 3,5-Dimethyl-1H-pyrazole. The pyrazole ring is then nitrated at the 4-position to yield 3,5-dimethyl-4-nitro-1H-pyrazole.
-
Step 3: Reduction of the Nitro Group. The final step is the reduction of the nitro group to the corresponding amine, affording the target compound, this compound.
This sequential approach allows for the efficient construction of the desired molecule, with each step benefiting from the advantages of microwave-assisted synthesis.
Experimental Protocols
PART 1: Synthesis of 3,5-Dimethyl-1H-pyrazole
This protocol describes the rapid and efficient synthesis of the pyrazole core structure.
Reaction Scheme:
Caption: Microwave-assisted synthesis of the pyrazole core.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Acetylacetone | C₅H₈O₂ | 100.12 | 10 | 1.0 mL |
| Hydrazine hydrate (~64%) | H₆N₂O | 50.06 | 12 | 0.6 mL |
| Ethanol | C₂H₅OH | 46.07 | - | 5 mL |
Protocol:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add acetylacetone (1.0 mL, 10 mmol).
-
Add ethanol (5 mL) to the vial.
-
Carefully add hydrazine hydrate (0.6 mL, ~12 mmol) to the mixture.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 100W for 10 minutes, with a set temperature of 80°C.
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
The resulting crude product can be used in the next step without further purification. Purity can be checked by TLC (Thin Layer Chromatography).
Rationale: Microwave irradiation significantly accelerates the cyclocondensation reaction between acetylacetone and hydrazine hydrate, reducing the reaction time from hours to minutes compared to conventional heating methods. Ethanol is an excellent solvent for this reaction as it is polar and efficiently absorbs microwave energy.
PART 2: Microwave-Assisted Nitration of 3,5-Dimethyl-1H-pyrazole
This protocol details the regioselective nitration of the synthesized pyrazole.
Reaction Scheme:
Caption: Microwave-assisted nitration of the pyrazole ring.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 3,5-Dimethyl-1H-pyrazole | C₅H₈N₂ | 96.13 | 5 | 0.48 g |
| Fuming Nitric Acid (90%) | HNO₃ | 63.01 | 7.5 | 0.5 mL |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | - | 2 mL |
Protocol:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, carefully add concentrated sulfuric acid (2 mL).
-
Cool the vial in an ice bath.
-
Slowly add the crude 3,5-dimethyl-1H-pyrazole (0.48 g, 5 mmol) to the sulfuric acid with continuous stirring.
-
In a separate vial, prepare a nitrating mixture by carefully adding fuming nitric acid (0.5 mL, ~7.5 mmol) to cooled concentrated sulfuric acid (1 mL).
-
Slowly add the nitrating mixture dropwise to the pyrazole solution in the ice bath.
-
After the addition is complete, seal the microwave vial.
-
Place the vial in the microwave reactor and irradiate at 150W for 5 minutes, with a set temperature of 60°C.
-
After the reaction, carefully pour the mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The precipitated product, 3,5-dimethyl-4-nitro-1H-pyrazole, is collected by vacuum filtration, washed with cold water, and dried.
Rationale: The use of microwave energy allows for a significant reduction in the nitration reaction time and can lead to cleaner reaction profiles compared to conventional methods. The sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺), the active electrophile in this reaction.
PART 3: Microwave-Assisted Reduction of 3,5-Dimethyl-4-nitro-1H-pyrazole
This final step describes the efficient reduction of the nitro group to the desired amine functionality. Catalytic transfer hydrogenation using hydrazine hydrate and palladium on carbon (Pd/C) under microwave irradiation is a highly effective and rapid method.[2]
Reaction Scheme:
Caption: Microwave-assisted reduction of the nitro group.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 3,5-Dimethyl-4-nitro-1H-pyrazole | C₅H₇N₃O₂ | 141.13 | 2 | 0.282 g |
| Hydrazine hydrate (~64%) | H₆N₂O | 50.06 | 10 | 0.5 mL |
| 10% Palladium on Carbon (Pd/C) | Pd/C | - | - | 30 mg |
| Ethanol | C₂H₅OH | 46.07 | - | 8 mL |
Protocol:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3,5-dimethyl-4-nitro-1H-pyrazole (0.282 g, 2 mmol) and 10% Pd/C (30 mg).
-
Add ethanol (8 mL) to the vial.
-
Carefully add hydrazine hydrate (0.5 mL, ~10 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120W for 15 minutes, with a set temperature of 100°C.
-
After cooling, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Rationale: Catalytic transfer hydrogenation is a safer alternative to using high-pressure hydrogen gas.[2] Hydrazine hydrate serves as the in-situ hydrogen donor in the presence of the palladium catalyst. Microwave irradiation dramatically accelerates the hydrogen transfer process, leading to a rapid and efficient reduction of the nitro group.[2]
Data Presentation: Comparison of Microwave-Assisted vs. Conventional Methods
| Step | Parameter | Microwave-Assisted Method | Conventional Method |
| 1. Pyrazole Synthesis | Reaction Time | 10 minutes | 2-4 hours |
| Yield | >90% | 80-90% | |
| 2. Nitration | Reaction Time | 5 minutes | 1-2 hours |
| Yield | ~85% | 70-80% | |
| 3. Reduction | Reaction Time | 15 minutes | 3-6 hours |
| Yield | >90% | 75-85% |
Conclusion: A Superior Synthetic Approach
The protocols detailed in this application note demonstrate the significant advantages of microwave-assisted synthesis for the preparation of this compound and its derivatives. By dramatically reducing reaction times and often improving yields, this methodology provides a more efficient and environmentally friendly approach compared to traditional synthetic routes. The ability to rapidly synthesize these valuable building blocks is of paramount importance to researchers in the field of medicinal chemistry and drug development, enabling faster lead generation and optimization.
References
Sources
scale-up synthesis of 3,5-Dimethyl-1H-pyrazol-4-amine
An Application Note for the Scale-Up Synthesis of 3,5-Dimethyl-1H-pyrazol-4-amine
Abstract
This compound is a critical starting material and key intermediate in the synthesis of various pharmaceutically active compounds, most notably the selective COX-2 inhibitor, Celecoxib.[1][2][3] Its efficient, safe, and scalable production is paramount for drug development and manufacturing professionals. This application note provides a detailed, field-proven two-step synthetic protocol for the multi-kilogram scale production of this compound from commercially available 3,5-dimethylpyrazole. The process involves a controlled nitration followed by a catalytic hydrogenation. We place a strong emphasis on the causality behind experimental choices, critical process parameters, and in-depth safety considerations essential for transitioning from laboratory to pilot plant or manufacturing scale. All protocols are designed to be self-validating through in-process controls and rigorous analytical characterization.
Introduction: The Strategic Importance of the Pyrazole Core
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents with anti-inflammatory, anticancer, and antibacterial properties.[1][4][5] this compound serves as a highly versatile building block, primarily due to the strategic placement of the amine group on the pyrazole core, which allows for further functionalization. The synthesis described herein is optimized for yield, purity, and operational safety, addressing the common challenges associated with large-scale nitration and catalytic reduction reactions.
Overall Synthetic Strategy
The synthesis is a two-step process beginning with the electrophilic nitration of 3,5-dimethylpyrazole at the C4 position, followed by the reduction of the resultant nitro-intermediate to the target amine.
Diagram 2: Detailed workflow for the synthesis, highlighting critical control points.
Analytical Methods Summary
Table 3: Summary of Analytical Techniques
| Stage | Analyte | Method | Purpose |
| Nitration | Reaction Mixture | TLC / HPLC | Monitor disappearance of starting material (IPC-1) |
| 3,5-Dimethyl-4-nitro-1H-pyrazole | ¹H/¹³C NMR | Confirm structure and identity | |
| Melting Pt. | Confirm identity and purity | ||
| Reduction | Reaction Mixture | HPLC | Monitor disappearance of nitro-intermediate (IPC-2) |
| This compound HCl | ¹H/¹³C NMR | Confirm structure of final product | |
| HPLC | Determine final purity (>99%) | ||
| Elemental | Confirm elemental composition of the hydrochloride salt |
Conclusion
This application note details a robust, high-yield, and scalable two-step synthesis for this compound hydrochloride. By focusing on the underlying chemical principles and implementing stringent safety and process controls, particularly for the hazardous nitration and catalyst handling steps, this protocol provides a reliable pathway for the multi-kilogram production of this vital pharmaceutical intermediate. The integration of in-process controls and thorough analytical characterization ensures the final product meets the high-purity standards required by the pharmaceutical industry.
References
-
ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. [Link]
-
American Chemical Society. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. [Link]
-
ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF. [Link]
-
ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]
-
PubMed. (n.d.). Developments in synthesis of the anti-inflammatory drug, celecoxib: a review. [Link]
-
Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles. [Link]
-
MDPI. (n.d.). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. [Link]
-
RSC Publishing. (n.d.). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. [Link]
-
ResearchGate. (n.d.). Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine | Request PDF. [Link]
-
ACS Publications. (n.d.). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. [Link]
- Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
-
YouTube. (2020). Synthesis of 3,5-Dimethylpyrazole. [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. (n.d.). Direct nitration of five membered heterocycles. [Link]
-
ACS Publications. (n.d.). Practical and Scalable Process for the Preparation of 4-Amino-1,3-dimethylpyrazole Hydrochloride. [Link]
-
RSC Publishing. (n.d.). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. [Link]
-
PubMed. (n.d.). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. [Link]
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]
-
SciSpace. (n.d.). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. [Link]
-
ACS Publications. (2009). Practical and Scalable Process for the Preparation of 4-Amino-1,3-dimethylpyrazole Hydrochloride. [Link]
-
Energetic Materials. (n.d.). Improved Synthesis of 1H,4H-3,6-dinitropyrazolo[4,3-C]pyrazole. [Link]
Sources
- 1. Developments in synthesis of the anti-inflammatory drug, celecoxib: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Functionalization of the C4-Amino Group of 3,5-Dimethylpyrazole: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
The 3,5-dimethyl-1H-pyrazol-4-amine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, including kinase and phosphodiesterase type 4 (PDE4) inhibitors.[1][2][3] The C4-amino group serves as a critical handle for molecular elaboration, allowing for the introduction of diverse functionalities that modulate potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of key synthetic strategies for the functionalization of this amino group. We delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for diazotization, acylation, and sulfonylation reactions. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for the synthesis of novel molecular entities.
Introduction: The Significance of the 4-Aminopyrazole Scaffold
Pyrazole derivatives are a cornerstone in drug discovery, prized for their metabolic stability and versatile biological activities.[2] Specifically, aminopyrazoles are advantageous frameworks for designing ligands that target enzymes like kinases and cyclooxygenases.[1][4] The C4-amino group on the 3,5-dimethylpyrazole ring is a nucleophilic center that provides a vector for chemical diversification. Its modification is a key strategy in structure-activity relationship (SAR) studies aimed at developing novel therapeutics, particularly in oncology and inflammation.[1][2]
This document serves as a practical guide for chemists, outlining reliable methods to derivatize this important scaffold. We begin by detailing the synthesis of the starting material, 4-amino-3,5-dimethylpyrazole, before exploring its subsequent functionalization.
Synthesis of the Core Scaffold: 4-Amino-3,5-dimethylpyrazole
A robust and high-yielding synthesis of the starting material is paramount. A common and efficient method involves the reduction of an intermediate azo compound, which is synthesized from readily available precursors.[5] This two-step approach is often preferred for its scalability and cost-effectiveness over methods that may require more specialized reagents.
Workflow for Synthesizing the 4-Aminopyrazole Core
Caption: Synthesis workflow for 4-amino-3,5-dimethylpyrazole.
Protocol 2.1: Synthesis of 4-Amino-3,5-dimethylpyrazole[5]
Step A: Synthesis of the Azo Intermediate
-
Prepare a diazonium salt solution by dissolving a substituted aniline (e.g., 4-ethoxycarbonylaniline, 10 mmol) in a mixture of concentrated HCl (3 mL) and water (5 mL). Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (10 mmol) in water (5 mL) dropwise, ensuring the temperature remains below 5°C. Stir for 30 minutes at this temperature.
-
In a separate flask, dissolve acetylacetone (10 mmol) and sodium acetate (20 mmol) in ethanol (25 mL) and cool to 0-5°C.
-
Add the cold diazonium salt solution to the acetylacetone mixture slowly with vigorous stirring.
-
Allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours. The resulting azo-coupled intermediate often precipitates as a colored solid.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the purified azo intermediate.
Step B: Reduction to 4-Amino-3,5-dimethylpyrazole
-
Suspend the azo intermediate (5 mmol) in ethanol (50 mL).
-
Add hydrazine hydrate (0.8 mL, ~16.5 mmol) to the suspension.
-
Heat the mixture to 50°C. The disappearance of the colored azo compound indicates the progress of the reduction.
-
After the reaction is complete (typically 1-2 hours, monitored by TLC), dilute the mixture with distilled water (100 mL).
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Recrystallize the resulting solid from ethanol to yield pure 4-amino-3,5-dimethylpyrazole as a white or off-white solid.
Key Functionalization Strategies at the C4-Amino Group
The nucleophilic amino group is amenable to a variety of transformations. The following sections detail the most common and synthetically useful reactions.
Diazotization and Azo Coupling
Diazotization of the C4-primary amine converts it into a versatile diazonium salt.[6] This intermediate is highly reactive and serves as a gateway to numerous other functionalities. While aliphatic diazonium salts are notoriously unstable, aromatic and heteroaromatic analogues can be handled at low temperatures.[6] These salts are excellent electrophiles for azo coupling reactions with electron-rich aromatic systems like phenols and anilines, forming brightly colored azo dyes.[7]
Causality of Experimental Choices:
-
Reagents: Sodium nitrite (NaNO₂) is the standard source of the nitrosating agent. A strong, non-nucleophilic acid (e.g., H₂SO₄, HBF₄) is required to generate nitrous acid (HONO) in situ and protonate it to the highly electrophilic nitrosonium ion (NO⁺).[6]
-
Temperature: The reaction must be maintained at 0-5°C. This is critical because nitrous acid is unstable at higher temperatures, and the resulting diazonium salt can readily decompose, extruding N₂ gas to form a highly reactive cation, leading to undesired side products.[8]
Overall Diazotization and Coupling Workflow
Caption: General workflow for diazotization and azo coupling.
Protocol 3.1: Synthesis of a Pyrazolyl-Azo Dye
-
Dissolve 4-amino-3,5-dimethylpyrazole (5 mmol) in 20% aqueous sulfuric acid (15 mL) and cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (5.5 mmol in 5 mL water) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate beaker, dissolve the coupling partner, such as β-naphthol (5 mmol), in 10% aqueous sodium hydroxide (20 mL) and cool to 0-5°C.
-
Add the cold diazonium salt solution to the β-naphthol solution dropwise with vigorous stirring. An intensely colored precipitate should form immediately.
-
Continue stirring in the ice bath for 1-2 hours.
-
Filter the crude azo dye, wash thoroughly with cold water until the filtrate is neutral, and dry.
-
Recrystallize the product from a suitable solvent like ethanol or acetic acid.
Acylation and Sulfonylation
Converting the C4-amino group to an amide or sulfonamide is a fundamental strategy in drug design to modulate hydrogen bonding capacity, lipophilicity, and metabolic stability. This is typically achieved by reacting the amine with an acyl chloride, anhydride, or sulfonyl chloride in the presence of a non-nucleophilic base.
Causality of Experimental Choices:
-
Base: A base such as triethylamine or pyridine is essential. It acts as an acid scavenger, neutralizing the HCl or sulfonic acid byproduct generated during the reaction.[9] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are used to prevent side reactions with the reactive acylating/sulfonylating agent.
-
Regioselectivity: While the C4-amino group is generally more nucleophilic than the pyrazole ring nitrogens, competitive N1-acylation on the pyrazole ring can occur.[9] Using stoichiometric amounts of the acylating agent and controlled temperatures can favor C4-functionalization. For complete selectivity, protection of the pyrazole N-H may be necessary in some cases.
Protocol 3.2: Acylation of 4-Amino-3,5-dimethylpyrazole
-
Dissolve 4-amino-3,5-dimethylpyrazole (10 mmol) and pyridine (12 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Add the desired acyl chloride (e.g., acetyl chloride or benzoyl chloride, 10.5 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM (50 mL) and wash sequentially with 1M HCl (2 x 30 mL) to remove pyridine, saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or silica gel column chromatography.
| Acylating Agent | Base | Typical Yield (%) | Notes |
| Acetyl Chloride | Pyridine | 85-95% | Highly efficient, product often crystallizes directly. |
| Benzoyl Chloride | Triethylamine | 80-90% | Product is typically a stable, crystalline solid. |
| Methanesulfonyl Chloride | Pyridine | 75-85% | Forms the corresponding sulfonamide. |
Advanced Functionalization and Future Directions
While diazotization and acylation are workhorse reactions, modern synthetic methods offer expanded possibilities.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form C-N bonds, creating N-aryl or N-heteroaryl derivatives. This typically requires converting the amine to a less reactive precursor or using a halogenated pyrazole followed by amination. Suzuki-Miyaura coupling on a halogenated pyrazole followed by reduction of a nitro group is another powerful strategy to introduce aryl or heteroaryl groups at the C4 position.[10]
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH₃CN) can provide access to N-alkylated derivatives.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to ureas and thioureas, which are common motifs in bioactive molecules.
These advanced methods dramatically broaden the chemical space accessible from the 4-amino-3,5-dimethylpyrazole scaffold, enabling the synthesis of highly complex and targeted molecules for drug discovery and materials science.
References
-
Bülbül, M., & Zafer, A. (2006). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. Journal of the Faculty of Pharmacy of Istanbul University, 38(1), 71-76. [Link]
-
Zhang, L., et al. (2010). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods, 2(9), 1270-1277. [Link]
-
Gama, M. S., et al. (2006). Synthesis of novel derivatives of 4-amino-3,5-dicyanopyrazole. Journal of Chemical Research, 2006(1), 36-38. [Link]
-
Ek, S., & Latypov, N. (2014). Four Syntheses of 4-Amino-3,5-dinitropyrazole. Propellants, Explosives, Pyrotechnics, 39(5), 679-683. [Link]
-
Siatra-Papastaikoudi, T., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 659. [Link]
-
Chavan, A. A., & Pai, N. R. (2007). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 430-435. [Link]
-
Pagoria, P. F., et al. (2018). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5-bis(4-amino-3,5-dinitropyrazol-1-yl)pyrazole. OSTI.GOV. [Link]
-
Forniés, J., et al. (2007). Syntheses, Structures, and Reactivity of Polynuclear Pyrazolato Copper(I) Complexes, Including an ab-Initio XRPD Study of [Cu(dmnpz)]3 (Hdmnpz = 3,5-Dimethyl-4-nitropyrazole). Inorganic Chemistry, 46(18), 7475-7485. [Link]
-
Siatra-Papastaikoudi, T., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]
-
Siatra-Papastaikoudi, T., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3803. [Link]
-
Siatra-Papastaikoudi, T., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Organic University Chemistry International. [Link]
-
Pevzner, M. S. (2008). Nitropyrazoles 17. Synthesis of 1-(3,5-dinitrophenyl)-4-methyl-3,5-dinitropyrazole and the study of its chemical transformations. Russian Journal of Organic Chemistry, 44(8), 1198-1204. [Link]
-
Bunev, A. S., et al. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 17(38), 8749-8757. [Link]
-
Almalki, A. J. A. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4735. [Link]
- Google Patents. (1998). N-alkylation method of pyrazole.
-
Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. [Link]
-
Christensen, J. B., et al. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Molecules, 27(19), 6649. [Link]
-
El-Emary, T. I. (2007). Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. ResearchGate. [Link]
-
Das, S., et al. (2020). Cu(ii)-mediated tautomerization for the pyrazole-nitrile coupling reaction. Dalton Transactions, 49(28), 9647-9651. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. PubMed. [Link]
-
Goud, S. K., et al. (2013). Synthesis of Novel Substituted-3, 5-dimethyl-1H-pyrazolyl phthalazine-1, 4-diones. TSI Journals. [Link]
-
Zarei, M., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 764654. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazole, 4-amino-3,5-dimethyl-. PubChem. [Link]
-
Zhang, G., et al. (2015). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(3), 556-560. [Link]
-
Yin, C., et al. (2019). Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. New Journal of Chemistry, 43(38), 15337-15343. [Link]
-
Wang, H., et al. (2022). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 27(11), 3581. [Link]
-
Haliyeva, A., et al. (2023). Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives. Chemical Papers, 77(7), 4057-4070. [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. jocpr.com [jocpr.com]
- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Guide to the Synthesis of 3,5-Dimethyl-1H-pyrazol-4-amine Derivative Libraries for Drug Discovery
Introduction: The Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of biologically active compounds.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it an ideal framework for the design of therapeutic agents.[3][4] Pyrazole-containing drugs have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[4][5][6]
The 3,5-dimethyl-1H-pyrazol-4-amine core, in particular, presents a versatile starting point for the construction of diverse chemical libraries. The presence of a reactive primary amine at the 4-position, flanked by two methyl groups, allows for a wide array of chemical modifications. These methyl groups can also influence the molecule's binding affinity and metabolic stability. This guide provides detailed protocols for the synthesis of libraries based on this scaffold, offering researchers in drug discovery a robust toolkit for exploring new chemical space and developing novel therapeutic leads.
Core Synthetic Strategies for Derivatization
The generation of a diverse library of this compound derivatives can be efficiently achieved through several key synthetic transformations. The primary amino group at the C4 position is the main handle for derivatization, allowing for N-acylation, N-alkylation, and participation in palladium-catalyzed cross-coupling reactions.
Workflow for Library Synthesis
Caption: A generalized workflow for the generation of diverse libraries from this compound.
Application Note 1: Kinase Inhibitor Scaffolds
Many kinase inhibitors feature a heterocyclic core that forms key hydrogen bond interactions with the hinge region of the kinase domain. The N-acylated derivatives of this compound can mimic this interaction. By creating a library of amides with diverse R-groups, researchers can explore the steric and electronic requirements of the ATP-binding pocket of various kinases. For example, coupling with a library of carboxylic acids can introduce functionalities that target specific amino acid residues within the kinase active site, potentially leading to highly selective inhibitors.
Protocol 1: Parallel N-Acylation for Amide Library Synthesis
This protocol outlines a high-throughput method for the N-acylation of this compound with a diverse set of carboxylic acids.
Materials:
-
This compound
-
A library of carboxylic acids
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
96-well reaction block
Procedure:
-
Stock Solution Preparation: Prepare a 0.5 M stock solution of this compound in DMF.
-
Reaction Setup (in each well of a 96-well plate):
-
To each well, add 100 µL of the carboxylic acid solution in DMF (0.5 M, 1.0 equiv.).
-
Add 105 µL of the this compound stock solution (1.05 equiv.).
-
Add 110 µL of a 0.5 M solution of HBTU in DMF (1.1 equiv.).
-
Add 150 µL of a 0.5 M solution of DIPEA in DMF (1.5 equiv.).
-
-
Reaction: Seal the 96-well plate and shake at room temperature for 12-16 hours.
-
Work-up:
-
Quench the reaction by adding 500 µL of water to each well.
-
Extract the product with ethyl acetate (3 x 500 µL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (1 x 500 µL) and brine (1 x 500 µL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification and Analysis:
-
The solvent is removed in vacuo.
-
The crude products can be purified by preparative HPLC.
-
Characterize the final products by LC-MS and ¹H NMR spectroscopy.[7]
-
| Parameter | Condition | Rationale |
| Coupling Reagent | HBTU/HATU | Provides high yields and minimizes side reactions.[8] |
| Base | DIPEA | A non-nucleophilic base to activate the carboxylic acid. |
| Solvent | DMF | A polar aprotic solvent that dissolves a wide range of reactants. |
| Stoichiometry | Slight excess of amine and coupling reagent | Ensures complete consumption of the valuable carboxylic acid. |
Application Note 2: Building Blocks for CNS-Active Agents
The pyrazole scaffold is found in several drugs that act on the central nervous system (CNS). The ability to modulate the lipophilicity and hydrogen bonding capacity of the molecule is crucial for brain penetration. N-alkylation of this compound provides a straightforward method to introduce a variety of alkyl and benzyl groups, thereby fine-tuning the physicochemical properties of the resulting secondary or tertiary amines for optimal CNS exposure.
Protocol 2: Reductive Amination for N-Alkylation
This protocol describes the N-alkylation of this compound with aldehydes or ketones via reductive amination.
Materials:
-
This compound
-
A library of aldehydes or ketones
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in DCE, add the aldehyde or ketone (1.1 equiv.) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 10 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up:
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride | A mild and selective reducing agent for imines in the presence of carbonyls.[9] |
| Solvent | DCE or MeOH | Solvents that are compatible with the reducing agent and dissolve the reactants. |
| Catalyst | Acetic Acid | Catalyzes the formation of the imine intermediate. |
Application Note 3: Scaffolds for Palladium-Catalyzed Cross-Coupling
To further expand the diversity of the library, the amino group can be converted to a halogen, which then serves as a handle for various palladium-catalyzed cross-coupling reactions. This opens up avenues for introducing aryl, heteroaryl, and other amine functionalities at the C4 position, which are common features in many marketed drugs.
Protocol 3: Synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazole
This protocol details the conversion of the amine to a bromide via a Sandmeyer-type reaction.
Materials:
-
This compound
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide (CuBr)
-
Ice
Procedure:
-
Diazotization: Suspend this compound (1.0 equiv.) in 48% hydrobromic acid and cool to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equiv.) in water, keeping the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (1.2 equiv.) in 48% hydrobromic acid and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Purify the crude product by flash column chromatography.
Protocol 4: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of 4-bromo-3,5-dimethyl-1H-pyrazole with various boronic acids.[10][11][12][13]
Workflow for Suzuki-Miyaura Coupling
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Bromo-3,5-dimethyl-1H-pyrazole
-
A library of aryl or heteroaryl boronic acids
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
Reaction Setup: To a reaction vessel, add 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 equiv.), the boronic acid (1.2 equiv.), sodium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed dioxane/water solvent mixture.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours.
-
Work-up:
-
Cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine.
-
Dry over anhydrous sodium sulfate.
-
-
Purification: Purify the product by flash column chromatography.
Protocol 5: Buchwald-Hartwig Amination
This protocol outlines the coupling of 4-bromo-3,5-dimethyl-1H-pyrazole with a variety of primary and secondary amines.[14][15][16][17]
Materials:
-
4-Bromo-3,5-dimethyl-1H-pyrazole
-
A library of primary or secondary amines
-
Palladium(II) acetate [Pd(OAc)₂]
-
A suitable phosphine ligand (e.g., Xantphos, BINAP)
-
A strong base (e.g., Sodium tert-butoxide, Cs₂CO₃)
-
Toluene or Dioxane (anhydrous)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv.) and the phosphine ligand (0.04 equiv.).
-
Add the anhydrous solvent and stir for 10 minutes.
-
Add 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 equiv.), the amine (1.2 equiv.), and the base (1.5 equiv.).
-
Reaction: Heat the mixture to 90-110 °C and stir for 12-24 hours.
-
Work-up:
-
Cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate in vacuo.
-
-
Purification: Purify the residue by flash column chromatography.
Purification and Characterization
Purification:
-
Flash Column Chromatography: The primary method for purifying the synthesized derivatives. A gradient of ethyl acetate in hexanes is typically effective.[18]
-
Preparative HPLC: For high-throughput purification of libraries, reverse-phase preparative HPLC is a powerful technique.[2][19][20][21]
Characterization:
-
¹H and ¹³C NMR Spectroscopy: Essential for structural elucidation and confirmation of the desired product. The chemical shifts and coupling constants of the pyrazole ring protons and carbons are characteristic.[1][22][23]
-
Mass Spectrometry (LC-MS): Used to confirm the molecular weight of the synthesized compounds and to assess their purity.
Conclusion
The this compound scaffold is a highly valuable starting point for the construction of diverse and medicinally relevant compound libraries. The protocols detailed in this guide provide a robust foundation for researchers to synthesize a wide array of derivatives through N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions. By systematically exploring the chemical space around this privileged core, the scientific community can continue to unlock the therapeutic potential of pyrazole-based compounds.
References
- Ok, S., Şen, E., & Kasımoğulları, R. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives.
- Synthesis, Characterization and Antimicrobial activity of Pyrazole Deriv
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- Interpreting Complex NMR Spectra of Pyrazole Deriv
- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.).
- Synthesis of 4-amino-3,5-dimethyl-pyrazol. (n.d.). ChemicalBook.
- Refining Purification Methods for Aminomethyl Pyrazole Deriv
- General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). (n.d.).
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (n.d.). Wiley Online Library.
- Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634.
- Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.).
- Buchwald–Hartwig amin
- One-Pot, Three-Component Synthesis of 3-(5-Amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones. (2010). Taylor & Francis Online.
- N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. (2025).
- Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega.
- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.).
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflamm
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Oriental Journal of Chemistry.
- A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions. (2025). Benchchem.
- Alkylation of 3,5-dimethyl-4-(nitrophenyldiazenyl)-1H-pyrazoles with Halogenoalkanes. (2023).
- Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4- amine derivatives. (2025).
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. (2025).
- (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. (2016). MDPI.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). MDPI.
- N-alkylation method of pyrazole. (n.d.).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (n.d.).
- Suzuki Coupling. (2020). YouTube.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Semantic Scholar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. 4-amino-3,5-dimethyl-pyrazol synthesis - chemicalbook [chemicalbook.com]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. visnav.in [visnav.in]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ijcpa.in [ijcpa.in]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Condensation Reactions with β-Dicarbonyl Compounds
Abstract
This technical guide provides an in-depth exploration of condensation reactions centered on β-dicarbonyl compounds, a cornerstone of modern synthetic organic chemistry. We delve into the fundamental principles governing the unique reactivity of these substrates, stemming from the pronounced acidity of their α-protons. This guide moves beyond mere procedural lists to explain the causality behind experimental choices in key transformations, including the Knoevenagel condensation, Michael addition, Robinson annulation, and several named multicomponent reactions for heterocycle synthesis. Detailed, field-proven protocols are provided for researchers, scientists, and drug development professionals to facilitate the reliable construction of complex molecular architectures.
Introduction: The Unique Reactivity of β-Dicarbonyl Compounds
β-Dicarbonyl compounds, characterized by two carbonyl groups separated by a single methylene carbon, are exceptionally versatile building blocks in organic synthesis.[1] The protons on this central carbon (the α-carbon) exhibit significantly enhanced acidity (pKa ≈ 9-13) compared to simple ketones or esters.[2] This acidity is a direct consequence of the conjugate base's stability; upon deprotonation, the resulting negative charge is delocalized across both oxygen atoms through resonance, forming a highly stable enolate.[2] This stabilized enolate is an excellent, soft nucleophile, making β-dicarbonyls ideal precursors for a wide array of carbon-carbon bond-forming reactions. This guide will detail the theory and practical application of these compounds in several foundational and advanced condensation reactions.
The Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful reaction that involves the condensation of an aldehyde or ketone with an active methylene compound, such as a β-dicarbonyl, in the presence of a weak base catalyst like piperidine or an ammonium salt.[3][4] This reaction is a cornerstone for the synthesis of α,β-unsaturated carbonyl compounds and is a key step in many more complex transformations.[3]
Mechanistic Rationale
The reaction proceeds through a three-step sequence:
-
Enolate Formation: The basic catalyst deprotonates the active methylene compound to generate a resonance-stabilized enolate ion.[3][5]
-
Nucleophilic Addition: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone to form a tetrahedral alkoxide intermediate.[6]
-
Dehydration: This intermediate is protonated to form a β-hydroxy compound, which then readily undergoes base-induced dehydration to yield the final α,β-unsaturated product.[5][6] The formation of the conjugated system provides the thermodynamic driving force for the elimination of water.
Caption: Mechanism of the Knoevenagel Condensation.
Experimental Protocol: Synthesis of Ethyl Benzylideneacetoacetate
This protocol describes the condensation of benzaldehyde with ethyl acetoacetate.
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Piperidine (0.1 eq)
-
Acetic Acid (0.1 eq)
-
Toluene
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add toluene (40 mL), benzaldehyde (1.0 eq), and ethyl acetoacetate (1.1 eq).
-
Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq) to the flask. The use of an amine-acid pair often accelerates the reaction.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as the reaction proceeds.
-
Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction progress by TLC (thin-layer chromatography).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 20 mL), followed by saturated sodium bicarbonate solution (1 x 20 mL), and finally with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure α,β-unsaturated product.
| Parameter | Condition/Reagent | Rationale |
| Catalyst | Piperidine/Acetic Acid | A weak base to form the enolate without saponifying the ester. Acid co-catalyst activates the aldehyde. |
| Solvent | Toluene | Allows for azeotropic removal of water via Dean-Stark trap, driving the equilibrium towards the product. |
| Temperature | Reflux | Provides the necessary activation energy and facilitates water removal. |
| Modification | Doebner Modification | Uses pyridine as both catalyst and solvent with malonic acid, leading to a decarboxylated product.[7] |
The Michael Addition: Conjugate Bond Formation
The Michael reaction is the conjugate (1,4-) addition of a nucleophile, typically a stabilized enolate from a β-dicarbonyl compound (the "Michael donor"), to an α,β-unsaturated carbonyl compound (the "Michael acceptor").[8][9] This reaction is one of the most reliable methods for forming C-C bonds, resulting in a 1,5-dicarbonyl compound.[10][11]
Mechanistic Rationale
The reaction is base-catalyzed and involves the following key steps:
-
Enolate Formation: A base (e.g., sodium ethoxide) deprotonates the β-dicarbonyl compound to form the nucleophilic enolate.[10]
-
Conjugate Attack: The enolate attacks the β-carbon of the α,β-unsaturated system.[11] This is favored over direct (1,2-) attack on the carbonyl because the β-dicarbonyl enolate is a soft nucleophile, which preferentially attacks the softer electrophilic β-carbon.
-
Protonation & Tautomerization: The resulting intermediate enolate is protonated by the solvent or during workup, which then tautomerizes to the stable 1,5-dicarbonyl product.[12]
Caption: Mechanism of the Michael Addition.
Experimental Protocol: Synthesis of 2-acetyl-5-oxohexanoate
This protocol outlines the reaction between ethyl acetoacetate and methyl vinyl ketone.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Sodium ethoxide (NaOEt) (catalytic, e.g., 0.1 eq, or stoichiometric if a stronger base is needed)
-
Ethanol (anhydrous)
-
Methyl vinyl ketone (1.0 eq)
-
Aqueous HCl (for workup)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Dissolve sodium ethoxide (0.1 eq) in anhydrous ethanol (50 mL) and cool the solution to 0 °C in an ice bath.
-
Add ethyl acetoacetate (1.0 eq) dropwise to the cooled solution while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete enolate formation.
-
Add methyl vinyl ketone (1.0 eq), dissolved in a small amount of ethanol, dropwise via the dropping funnel. A mild exotherm may be observed; maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Upon completion, quench the reaction by pouring it into a beaker of ice-cold dilute HCl.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1,5-dicarbonyl compound by column chromatography or vacuum distillation.
| Michael Donors (from β-Dicarbonyls) | Michael Acceptors (α,β-Unsaturated) |
| Diethyl malonate | Acrylonitrile |
| Ethyl acetoacetate | Methyl acrylate |
| Acetylacetone (2,4-pentanedione) | Methyl vinyl ketone |
| Ethyl cyanoacetate | Cyclohexenone |
The Robinson Annulation: A Tandem Michael-Aldol Reaction
The Robinson annulation is a highly effective method for forming a six-membered ring. It is a tandem reaction sequence that begins with a Michael addition to form a 1,5-dicarbonyl intermediate, which then undergoes an intramolecular aldol condensation to afford a cyclic α,β-unsaturated ketone (a cyclohexenone).[13][14][15] This reaction is fundamental in the synthesis of steroids, terpenes, and other natural products.[15]
Mechanistic Rationale
The process is a two-stage sequence performed in a single pot:
-
Michael Addition: A cyclic ketone or a β-dicarbonyl compound reacts with an α,β-unsaturated ketone (e.g., methyl vinyl ketone) to form a 1,5-diketone intermediate, as described in the previous section.[16]
-
Intramolecular Aldol Condensation: Under the basic reaction conditions, an enolate is formed from the 1,5-diketone intermediate. This enolate then attacks the other carbonyl group within the same molecule, leading to cyclization.[14] The resulting β-hydroxy cyclic ketone rapidly dehydrates to form the thermodynamically stable conjugated cyclohexenone product.[16]
Caption: General workflow for the Robinson Annulation.
Experimental Protocol: Synthesis of Wieland-Miescher Ketone Precursor
This protocol describes the reaction of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone.
Materials:
-
2-methyl-1,3-cyclohexanedione (1.0 eq)
-
Potassium hydroxide (KOH) or another suitable base
-
Methanol
-
Methyl vinyl ketone (MVK) (1.2 eq)
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-1,3-cyclohexanedione (1.0 eq) in methanol.
-
Add a catalytic amount of base (e.g., KOH) and stir until the substrate is fully deprotonated.
-
Cool the reaction mixture to 0 °C.
-
Slowly add methyl vinyl ketone (1.2 eq) to the mixture. Caution: MVK is a potent lachrymator and should be handled in a fume hood.
-
After addition, allow the mixture to stir at room temperature for several hours. The intramolecular aldol condensation and dehydration often require heating.
-
Heat the reaction mixture to reflux for 2-4 hours to drive the cyclization and dehydration steps to completion. Monitor by TLC.
-
After cooling, neutralize the reaction mixture with dilute acid (e.g., 1M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the residue with ethyl acetate, wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the fused ring system.
Multicomponent Reactions for Heterocycle Synthesis
β-Dicarbonyl compounds are critical substrates in numerous multicomponent reactions (MCRs), which allow for the synthesis of complex, drug-like heterocyclic scaffolds in a single, efficient step.
Hantzsch Dihydropyridine Synthesis
This is a three-component reaction between an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source such as ammonia or ammonium acetate.[17][18] The products are 1,4-dihydropyridines (1,4-DHPs), which are core structures in several blockbuster drugs, including calcium channel blockers like nifedipine.[19] The reaction mechanism is thought to involve an initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, followed by condensation of the second β-ketoester with ammonia to form an enamine.[19] A subsequent Michael addition and final cyclization/dehydration yield the DHP ring.[19]
General Protocol: A mixture of the aldehyde (1 eq), ethyl acetoacetate (2 eq), and ammonium acetate (1.2 eq) in ethanol is heated to reflux for 2-6 hours.[18] The product often crystallizes upon cooling and can be isolated by filtration.
Biginelli Reaction
The Biginelli reaction is an acid-catalyzed, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[20][21] This reaction provides direct access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of heterocycles with a wide range of pharmacological activities.[22] The mechanism is believed to proceed via an N-acyliminium ion intermediate, which is formed from the aldehyde and urea.[21] This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to form the final product.[20]
General Protocol: An equimolar mixture of the aldehyde, β-ketoester, and urea is heated in ethanol with a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., Yb(OTf)₃).[21] The reaction is typically refluxed for several hours, and the product is isolated by filtration after cooling.
Feist-Benary Furan Synthesis
This reaction provides a straightforward route to substituted furans through the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[23][24] The base, often a mild one like pyridine or ammonia to avoid ester hydrolysis, deprotonates the β-dicarbonyl to form the enolate.[23] This enolate then displaces the halide from the α-halo ketone in an S_N2 reaction.[24][25] The resulting intermediate undergoes an intramolecular cyclization and dehydration to furnish the aromatic furan ring.[25][26]
General Protocol: The β-dicarbonyl compound (1 eq) is treated with an α-halo ketone (1 eq) in a solvent like ethanol or DMF with a base such as pyridine.[23] The mixture is often heated to drive the reaction to completion, followed by a standard aqueous workup and purification.[23]
Conclusion
The unique electronic properties of β-dicarbonyl compounds render them indispensable tools in the arsenal of the synthetic chemist. Their ability to readily form stabilized enolates provides a reliable platform for constructing carbon-carbon and carbon-heteroatom bonds. The condensation reactions discussed herein—from the fundamental Knoevenagel and Michael reactions to the elegant complexity of the Robinson annulation and various multicomponent strategies—demonstrate the profound utility of these substrates in building molecular complexity, from simple unsaturated systems to intricate heterocyclic and polycyclic frameworks vital to pharmaceutical and materials science.
References
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
-
Hantzsch Pyridine Synthesis | PDF. Scribd. [Link]
-
Feist–Benary synthesis. Wikipedia. [Link]
-
Three generally accepted mechanisms for the Biginelli reaction. ResearchGate. [Link]
-
Robinson Annulation Definition. Fiveable. [Link]
-
Feist-Benary synthesis. chemeurope.com. [Link]
-
Feist-Benary synthesis of furan. Química Organica.org. [Link]
-
Thorpe-Ziegler Reaction. SynArchive. [Link]
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Chemistry. [Link]
-
Thorpe reaction. Wikipedia. [Link]
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. arkat usa. [Link]
-
Thorpe reaction. L.S.College, Muzaffarpur. [Link]
-
Biginelli reaction. Wikipedia. [Link]
-
23.3: B-Dicarbonyl Anion Chemistry: Michael Additions. Chemistry LibreTexts. [Link]
-
Michael Addition Mechanism. BYJU'S. [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]
-
Review of Claisen condensation. Química Organica.org. [Link]
-
Thorpe-Ziegler Reaction Mechanism | Organic Chemistry. YouTube. [Link]
-
Gewald Reaction. Organic Chemistry Portal. [Link]
-
A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
-
Knoevenagel condensation mechanism and applications. Purechemistry. [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. [Link]
-
Michael Addition. Organic Chemistry Tutor. [Link]
-
Video: β-Dicarbonyl Compounds via Crossed Claisen Condensations. JoVE. [Link]
-
23.10 Conjugate Carbonyl Additions: The Michael Reaction. Organic Chemistry | OpenStax. [Link]
-
23.10: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. [Link]
-
23.1: B-Dicarbonyl Compounds: Claisen Condensations. Chemistry LibreTexts. [Link]
-
Biginelli Reaction. Organic Chemistry Portal. [Link]
-
Biginelli Reaction. ChemContent. [Link]
-
The Robinson Annulation. Master Organic Chemistry. [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
Knoevenagel condensation. YouTube. [Link]
-
Robinson Annulation Reaction Mechanism. YouTube. [Link]
-
Mixed Claisen Condensations | Organic Chemistry Class Notes. Fiveable. [Link]
-
Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. [Link]
-
The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. [Link]
-
Robinson Annulation-Mechanism and Shortcut. Chemistry Steps. [Link]
-
Organic Chemistry II / CHEM 252 Chapter 19 – Synthesis and Reactions of β-Dicarbonyl Compounds. University of Missouri-St. Louis. [Link]
-
Robinson annulation. Wikipedia. [Link]
-
1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. Royal Society of Chemistry. [Link]
-
Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI. [Link]
-
8.3 β-dicarbonyl Compounds in Organic Synthesis. KPU Pressbooks. [Link]
-
Synthesis Using Beta-dicarbonyl Compounds. YouTube. [Link]
Sources
- 1. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 2. youtube.com [youtube.com]
- 3. purechemistry.org [purechemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Knoevenagel Condensation [organic-chemistry.org]
- 8. byjus.com [byjus.com]
- 9. 23.10 Conjugate Carbonyl Additions: The Michael Reaction - Organic Chemistry | OpenStax [openstax.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fiveable.me [fiveable.me]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Robinson annulation - Wikipedia [en.wikipedia.org]
- 16. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]
- 17. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 18. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 21. Biginelli Reaction [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 25. alfa-chemistry.com [alfa-chemistry.com]
- 26. Feist-Benary synthesis of furan [quimicaorganica.org]
Application Note: Synthesis and Evaluation of Corrosion Inhibitors Derived from 3,5-Dimethyl-1H-pyrazol-4-amine
Abstract: This document provides a comprehensive guide for researchers and scientists on the utilization of 3,5-Dimethyl-1H-pyrazol-4-amine as a versatile precursor for the synthesis of high-efficacy corrosion inhibitors. We detail two primary synthetic pathways—Schiff base formation and Mannich reaction—and provide step-by-step protocols for synthesis, purification, and characterization. Furthermore, this note outlines established methodologies for evaluating inhibitor performance, including gravimetric (weight loss) and electrochemical techniques (Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy). The content is grounded in authoritative research, explaining the causal mechanisms behind the inhibitor function and the rationale for specific experimental procedures.
Introduction: The Imperative for Advanced Corrosion Inhibitors
The degradation of metallic materials through corrosion is a persistent challenge across numerous industries, including oil and gas, construction, and chemical processing. Acidic environments, often encountered during industrial cleaning, pickling, and oil well acidizing, accelerate this degradation, leading to significant economic losses and safety hazards[1]. Organic heterocyclic compounds have emerged as a superior class of corrosion inhibitors, primarily due to their ability to efficiently adsorb onto metal surfaces and form a protective barrier[2][3].
Among these, pyrazole derivatives are particularly noteworthy. The pyrazole ring, with its two nitrogen atoms and aromatic π-electron system, provides multiple active centers for strong adsorption onto metal surfaces[2][4]. This compound is an excellent starting material, featuring both a primary amino group and reactive sites on the pyrazole ring, making it a versatile scaffold for creating potent and robust corrosion inhibitors. This guide provides the foundational protocols to synthesize and validate novel pyrazole-based inhibitors.
The Mechanism of Corrosion Inhibition by Pyrazole Derivatives
The efficacy of pyrazole-based inhibitors stems from their molecular structure, which facilitates strong adsorption onto a metal surface, such as mild steel in an acidic medium. The mechanism involves several key interactions:
-
Adsorption: Inhibitor molecules displace water molecules from the metal surface and adsorb, forming a protective film. This adsorption can be physisorption (electrostatic interaction between charged molecules and the charged metal) or chemisorption (coordinate bond formation between the inhibitor and the metal)[5][6].
-
Electron Donation: The nitrogen atoms in the pyrazole ring and in appended functional groups (like the imine nitrogen in a Schiff base) possess lone pairs of electrons. These electrons can be donated to the vacant d-orbitals of iron atoms, forming a stable coordinate bond (chemisorption)[2][7].
-
Barrier Formation: The adsorbed layer of inhibitor molecules creates a physical barrier that isolates the metal from the aggressive corrosive environment (e.g., H⁺ and Cl⁻ ions in HCl solution), thereby inhibiting both anodic metal dissolution and cathodic hydrogen evolution reactions[1][2][8].
Quantum chemical studies, particularly Density Functional Theory (DFT), consistently support this mechanism by showing that the regions of high electron density (HOMO - Highest Occupied Molecular Orbital) on the pyrazole inhibitor are concentrated around the nitrogen atoms, making them the primary sites for interaction with the metal surface[9][10][11].
Caption: Mechanism of pyrazole inhibitor adsorption on a metal surface.
Synthesis of Corrosion Inhibitors from this compound
This section details two robust synthetic routes: the formation of Schiff bases and the Mannich reaction.
Protocol 1: Synthesis of a Pyrazole-Based Schiff Base Inhibitor
Schiff bases are synthesized by the condensation of a primary amine with an aldehyde or ketone. The resulting imine (C=N) group provides an additional site for adsorption onto the metal surface, often enhancing inhibition efficiency.[12][13]
Caption: Workflow for the synthesis of a pyrazole-based Schiff base.
Step-by-Step Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of absolute ethanol.
-
Addition of Aldehyde: To this solution, add an equimolar amount (10 mmol) of the desired aromatic aldehyde (e.g., 3,4-dimethoxybenzaldehyde)[7].
-
Catalysis: Add 3-4 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing 100 mL of crushed ice. A solid precipitate should form.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
Drying and Characterization: Dry the purified solid in a vacuum oven. The final product, (E)-N-(aryl-methylene)-3,5-dimethyl-1H-pyrazol-4-amine, should be characterized by FTIR and NMR spectroscopy to confirm the formation of the imine bond (C=N) and the overall structure[7].
Protocol 2: Synthesis of a Pyrazole-Based Mannich Base Inhibitor
The Mannich reaction is an aminomethylation that involves the reaction of a compound with an active hydrogen atom, formaldehyde, and a primary or secondary amine. For this compound, the reaction can occur at the N-H of the pyrazole ring, producing a highly effective inhibitor.[6][14][15]
Caption: Workflow for the synthesis of a pyrazole-based Mannich base.
Step-by-Step Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve a primary or secondary amine (e.g., 4-nitroaniline, 10 mmol) in 30 mL of ethanol[8].
-
Addition of Reactants: Add 3,5-dimethyl-1H-pyrazole (10 mmol) and an aqueous solution of formaldehyde (37%, 12 mmol) to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 8-10 hours.
-
Isolation: After cooling the reaction to room temperature, remove the ethanol solvent using a rotary evaporator.
-
Purification: The resulting crude solid or oil is washed several times with a suitable solvent like diethyl ether to remove impurities.
-
Drying and Characterization: The product is then purified by recrystallization from a solvent such as ethanol. The final structure, N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)aniline derivative, should be confirmed using FTIR and NMR spectroscopy[8].
Protocols for Performance Evaluation
Once synthesized, the inhibitor's effectiveness must be quantified. The following are standard protocols for evaluation in a 1 M HCl or 0.5 M H₂SO₄ solution using mild steel coupons.
Protocol 3: Gravimetric (Weight Loss) Method
This method directly measures the amount of metal lost to corrosion.
-
Coupon Preparation: Prepare mild steel coupons of known dimensions (e.g., 2 cm x 1 cm x 0.2 cm). Abrade them with successively finer grades of emery paper, rinse with double-distilled water and acetone, dry, and record their initial weight (W_initial) accurately[1].
-
Test Solutions: Prepare a blank solution (e.g., 1 M HCl) and several test solutions containing different concentrations of the synthesized inhibitor (e.g., 10⁻⁶ M to 10⁻³ M) in 1 M HCl[16].
-
Immersion: Fully immerse one coupon in each solution for a fixed period (e.g., 6-24 hours) at a constant temperature (e.g., 298 K)[17].
-
Final Weight: After immersion, carefully remove the coupons, clean them by scrubbing with a brush in running water, rinse with acetone, dry, and record their final weight (W_final).
-
Calculations:
-
Corrosion Rate (CR): CR = (W_initial - W_final) / (A * t), where A is the surface area and t is the immersion time.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Protocol 4: Electrochemical Methods
Electrochemical tests provide rapid and detailed insights into the inhibition mechanism. A standard three-electrode cell is used, containing the mild steel coupon as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Potentiodynamic Polarization (PDP):
-
Immerse the electrodes in the test solution and allow the open circuit potential (OCP) to stabilize (approx. 30 minutes).
-
Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).
-
The resulting Tafel plot is used to extrapolate the corrosion current density (I_corr). A significant decrease in I_corr in the presence of the inhibitor indicates effective inhibition. The inhibitor type (anodic, cathodic, or mixed) is determined by the shift in the corrosion potential (E_corr) and the suppression of the anodic and/or cathodic branches[8][18].
-
IE% Calculation: IE% = [(I_corr_blank - I_corr_inh) / I_corr_blank] * 100.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform the EIS measurement at the stabilized OCP.
-
Apply a small sinusoidal AC voltage (e.g., 10 mV amplitude) over a frequency range (e.g., 100 kHz to 0.01 Hz).
-
The data is typically presented as a Nyquist plot. An effective inhibitor will significantly increase the diameter of the semicircle on the plot. This diameter corresponds to the charge transfer resistance (R_ct). A larger R_ct value signifies better corrosion protection[1].
-
IE% Calculation: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100.
-
Expected Results and Data Interpretation
Corrosion inhibitors derived from this compound are expected to show high inhibition efficiency, often exceeding 90%, at optimal concentrations.
| Inhibitor Type | Corrosive Medium | Concentration | Inhibition Efficiency (IE%) | Reference |
| Pyrazole-Triazine Derivative | 0.25 M H₂SO₄ | 120 ppm | ~95% | [19] |
| Pyrazole-Schiff Base | 1 M HCl | 10⁻⁴ M | 94.9% | [12] |
| Pyrazole-Mannich Base | 1 M HCl | 10⁻³ M | 95.1% | [8] |
| 3-methyl-1H-pyrazol-5-amine | 1 M H₂SO₄ | 0.8 g/L | 96.47% (Electrochemical) | [4] |
| Triphenyl-pyrazoline | 1 M HCl | 10⁻³ M | 90.4% (Weight Loss) | [3][17] |
Interpretation:
-
Concentration Effect: Inhibition efficiency typically increases with inhibitor concentration up to an optimal value, after which it may plateau due to the saturation of the metal surface[2][4].
-
PDP Analysis: Most pyrazole derivatives act as mixed-type inhibitors , meaning they suppress both the anodic and cathodic reactions. This is observed as a decrease in current density in both branches of the Tafel plot[8][18].
-
Adsorption Isotherm: The experimental data often fits the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface[8][17].
Conclusion
This compound serves as an outstandingly versatile and effective platform for the development of corrosion inhibitors. The synthetic routes of Schiff base and Mannich base formation are straightforward, high-yielding, and allow for molecular tailoring to enhance performance. The resulting compounds demonstrate excellent protection for mild steel in aggressive acidic media by adsorbing onto the surface and forming a robust protective film. The protocols outlined in this note provide a solid framework for researchers to synthesize, characterize, and validate new, high-performance pyrazole-based inhibitors, contributing to the ongoing advancement of corrosion science.
References
-
Adlani, L., et al. (2023). Corrosion mitigation of carbon steel using pyrazole derivative: Correlation of gravimetric, electrochemical, surface studies with quantum chemical calculations. Analytical and Bioanalytical Electrochemistry. [Link]
-
Asian Journal of Chemistry. (2008). Quantum Chemical Studies on N-Donors Based-Pyrazole Compounds as Corrosion Inhibitors for Steel in Acidic Media. Asian Journal of Chemistry. [Link]
-
ACS Omega. (n.d.). Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies. ACS Omega. [Link]
-
ResearchGate. (n.d.). New pyrazole derivatives as effective corrosion inhibitors on steel-electrolyte interface in 1 M HCl: Electrochemical, surface morphological (SEM) and computational analysis. [Link]
-
ResearchGate. (2013). Quantum Chemical Studies on N-Donors Based-Pyrazole Compounds as Corrosion Inhibitors for Steel in Acidic Media. [Link]
-
ACS Omega. (n.d.). Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations. ACS Omega. [Link]
-
Semantic Scholar. (n.d.). Electrochemical study and modeling of an innovative pyrazole carboxamide derivative as an inhibitor for carbon steel corrosion in acidic environment. [Link]
-
Semantic Scholar. (n.d.). Investigation of the adsorption and inhibition mechanisms of new pyrazole derivatives on carbon steel corrosion in 1 M HCl acid solution: experimental analysis and quantum chemistry. [Link]
-
Semantic Scholar. (2024). Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study. [Link]
-
ResearchGate. (2020). Inhibitory performance of some pyrazole derivatives against corrosion of mild steel in 1.0 M HCl: Electrochemical, MEB and theoretical studies. [Link]
-
ACS Omega. (2024). Experimental and Computational Anticorrosion Behaviors of Pyrazoles-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions. ACS Omega. [Link]
-
ResearchGate. (2024). Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study. [Link]
-
ResearchGate. (2020). Novel pyrazole derivatives as inhibitors of stainless steel in 2.0M H2SO4 media: Electrochemical Study. [Link]
-
ResearchGate. (n.d.). (3,5-dimethyl-1H-pyrazol-1-y1) (4-((3,4-dimethoxybenzylidene) amino) phenyl) methanone as a novel corrosion inhibitor for low-carbon steel in hydrochloric acid: Synthesis, diagnosis, and application. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Corrosion Inhibition Performance of Mannich Bases on Mild Steel in Lactic Acid Media. ACS Omega. [Link]
-
Royal Society Open Science. (2024). Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies. Royal Society Open Science. [Link]
-
National Institutes of Health. (2024). Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study. Scientific Reports. [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of pyrazole-acetamide schiff bases as highly effective inhibitors for mild steel in 1 M HCl. [Link]
-
ResearchGate. (2015). Inhibition effects of a new syntheses pyrazole derivative on the corrosion of mild steel in sulfuric acid solution. [Link]
-
Semantic Scholar. (2013). Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H). [Link]
-
ResearchGate. (n.d.). Synthesis of novel mannich bases containing pyrazolones and indole systems. [Link]
-
Odesa University of Chemistry. (2023). Mannich bases as corrosion inhibitors: An extensive review. Journal of Molecular Structure. [Link]
-
Odesa University of Chemistry. (2026). Pyrazole-based schiff bases as high-performance corrosion inhibitors for mild steel: Experimental and theoretical insights. Journal of the Taiwan Institute of Chemical Engineers. [Link]
-
Open Pharmaceutical Sciences Journal. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of Novel Mannich Bases Containing Pyrazole-5-One Phosphonates. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigation of the adsorption and inhibition mechanisms of new pyrazole derivatives on carbon steel corrosion in 1 M HCl acid solution: experimental analysis and quantum chemistry | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and Corrosion Inhibition Performance of Mannich Bases on Mild Steel in Lactic Acid Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Corrosion mitigation of carbon steel using pyrazole derivative: Correlation of gravimetric, electrochemical, surface studies with quantum chemical calculations [abechem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazole-based schiff bases as high-performance corrosion inhibitors for mild steel: Experimental and theoretical insig… [ouci.dntb.gov.ua]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Mannich bases as corrosion inhibitors: An extensive review [ouci.dntb.gov.ua]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. royalsocietypublishing.org [royalsocietypublishing.org]
Application Notes and Protocols for the Synthesis of Schiff Bases from 3,5-Dimethyl-1H-pyrazol-4-amine
Introduction: The Versatility of Pyrazole-Based Schiff Bases
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone of modern synthetic chemistry. Their facile synthesis, coupled with the electronic and steric tunability of their structures, has established them as privileged scaffolds in medicinal chemistry, catalysis, and material science.[1][2][3] The imine linkage is crucial for many biological activities, and these compounds have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and antioxidant effects.[1][3][4][5]
Among the vast family of Schiff bases, those derived from heterocyclic amines are of particular interest due to the added physicochemical and biological properties imparted by the heteroaromatic ring. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous clinically approved drugs. The incorporation of a pyrazole moiety into a Schiff base structure often leads to compounds with enhanced biological efficacy.[6]
This application note provides a comprehensive guide to the synthesis of Schiff bases derived from 3,5-Dimethyl-1H-pyrazol-4-amine. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss the characterization of the resulting compounds. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to explore the rich chemical space of pyrazole-based Schiff bases.
Reaction Mechanism and Scientific Rationale
The synthesis of Schiff bases is a classic example of a nucleophilic addition-elimination reaction. The reaction proceeds via the condensation of a primary amine with an aldehyde or a ketone, typically under acidic catalysis.[1]
The Role of Acid Catalysis
The formation of a Schiff base is a reversible reaction that is often slow under neutral conditions. The addition of a catalytic amount of a weak acid, such as glacial acetic acid, significantly accelerates the reaction rate. The acid protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of this compound.
It is crucial to maintain a mildly acidic pH. If the acid concentration is too high, the amine will be protonated, rendering it non-nucleophilic and inhibiting the initial addition step.[1]
Step-by-Step Mechanistic Pathway
-
Protonation of the Carbonyl Group: The acid catalyst protonates the oxygen atom of the aldehyde, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The primary amine (this compound) acts as a nucleophile and attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine.
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a better leaving group (water).
-
Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated imine (iminium ion).
-
Deprotonation: A base (which can be the solvent or another amine molecule) removes the proton from the nitrogen atom, yielding the final Schiff base product and regenerating the acid catalyst.
The dehydration of the carbinolamine is generally the rate-determining step of the reaction.[1]
Experimental Workflow and Protocol
The following protocol is a robust and reproducible method for the synthesis of Schiff bases from this compound and various aromatic aldehydes. This procedure is adapted from established methods for the synthesis of Schiff bases from the closely related 4-aminoantipyrine.[2][5][7]
Materials and Reagents
-
This compound
-
Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus
-
Melting point apparatus
-
Spectroscopic instrumentation (FTIR, NMR)
Detailed Synthesis Protocol
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.
-
Addition of Aldehyde: To this solution, add 1.0 equivalent of the desired substituted aromatic aldehyde.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reaction Reflux: Attach a condenser to the flask and reflux the reaction mixture with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will typically precipitate out of the solution. If no precipitate forms, the solution can be poured into crushed ice with constant stirring to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or methanol.
Visualizing the Synthesis
The general synthetic scheme for the formation of Schiff bases from this compound can be visualized as follows:
Caption: General reaction scheme for the synthesis of Schiff bases.
Characterization Data
The synthesized Schiff bases should be characterized by standard analytical techniques to confirm their structure and purity. Below is a table summarizing typical characterization data for Schiff bases derived from a closely related pyrazole amine, 4-aminoantipyrine, which serves as a good reference.
| Aldehyde Substituent (R) | Yield (%) | M.p. (°C) | IR (cm⁻¹) ν(C=N) | ¹H NMR (δ ppm) -CH=N- | Ref. |
| -H | 90 | 162-163 | ~1605 | 9.40 (d) | [5] |
| 4-Cl | - | - | ~1598 | 8.85 (s) | [2] |
| 4-OCH₃ | - | - | ~1598 | 8.67 (s) | [2] |
| 4-N(CH₃)₂ | - | - | ~1588 | - | [2] |
| 3-OCH₃, 4-OH | - | - | ~1600 | - | [4] |
| 2,4-(OH)₂ | - | - | ~1600 | - | [4] |
Note: The exact values for Schiff bases derived from this compound will vary but are expected to be in a similar range.
Key Spectroscopic Features
-
FTIR Spectroscopy: The most prominent feature in the IR spectrum confirming the formation of the Schiff base is the appearance of a strong absorption band in the region of 1650-1580 cm⁻¹, which is characteristic of the C=N (azomethine) stretching vibration.[2][8] The disappearance of the characteristic C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also indicates a successful reaction.
-
¹H NMR Spectroscopy: The formation of the Schiff base is unequivocally confirmed by the appearance of a singlet or doublet signal in the downfield region of the ¹H NMR spectrum, typically between δ 8.0 and 10.0 ppm, corresponding to the proton of the azomethine group (-CH=N-).[2][5][8]
-
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon of the azomethine group typically resonates in the range of δ 150-165 ppm.[7][8]
Applications and Future Directions
Schiff bases derived from pyrazole moieties are not just synthetic curiosities; they are a rich source of compounds with significant biological potential. Numerous studies have demonstrated their efficacy as:
-
Antimicrobial Agents: They have shown potent activity against a wide range of bacterial and fungal strains.[1][7]
-
Anticancer Agents: Many pyrazole-based Schiff bases have been investigated for their cytotoxic effects against various cancer cell lines.[6]
-
Anti-inflammatory and Antioxidant Agents: The unique electronic properties of these compounds make them excellent candidates for radical scavenging and modulation of inflammatory pathways.[4]
The synthetic versatility of this reaction allows for the creation of large libraries of compounds by varying the substituents on the aromatic aldehyde. This facilitates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.
Conclusion
The synthesis of Schiff bases from this compound is a straightforward and efficient method for generating a diverse range of heterocyclic compounds with significant potential in medicinal chemistry and beyond. The protocol outlined in this application note provides a reliable foundation for researchers to synthesize and explore this promising class of molecules. The combination of the biologically active pyrazole core with the versatile Schiff base linkage offers a powerful strategy for the development of novel therapeutic agents.
References
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). Green and highly efficient synthetic approach for the synthesis of 4-aminoantipyrine Schiff bases. Chemical Review and Letters, 5(4), 283-290. [Link]
-
Alam, M. S., Choi, J. H., Lee, D. U. (2012). Synthesis of novel Schiff base analogues of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one and their evaluation for antioxidant and anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 20(13), 4103-4108. [Link]
-
Dharmaraj, N., Viswanathamurthi, P., & Natarajan, K. (2001). Ruthenium(II) complexes containing bidentate Schiff bases and their biological applications. Transition Metal Chemistry, 26(1-2), 105-109. [Link]
-
Jain, M., & Singh, R. V. (2013). Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. Revista Colombiana de Ciencias Químico-Farmacéuticas, 42(2), 226-241. [Link]
-
Hassan, A. S., Askar, A. A., Naglah, A. M., Almehizia, A. A., & Ragab, A. (2022). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules, 27(22), 7950. [Link]
-
Singh, K., Singh, B., & Kumar, Y. (2018). Schiff Bases: Multipurpose Pharmacophores with Extensive Biological Applications. Journal of Basic & Applied Sciences, 14, 248-257. [Link]
-
Hernández-Vázquez, E., López-García, F., Pérez-Vásquez, A., Cervantes-Reyes, A., González-Vergara, E., & Corona-Becerril, D. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. Molecules, 27(22), 8001. [Link]
-
Berber, N., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman Üniversitesi Fen Bilimleri Dergisi, 10(1), 179-188. [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine [scielo.org.co]
- 3. setpublisher.com [setpublisher.com]
- 4. Synthesis of novel Schiff base analogues of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one and their evaluation for antioxidant and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
- 8. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dimethyl-1H-pyrazol-4-amine
Welcome to the technical support center for the synthesis of 3,5-Dimethyl-1H-pyrazol-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with the goal of improving yield and purity. We will delve into the causality behind experimental choices, offering field-proven insights to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two predominant pathways for synthesizing this target molecule.
-
The Nitration-Reduction Pathway: This is the most conventional route. It begins with the synthesis of the 3,5-dimethylpyrazole core, followed by electrophilic nitration at the C4 position, and concludes with the reduction of the resulting 4-nitro intermediate to the desired 4-amino product.[1][2]
-
The Azo-Coupling and Reduction Pathway: This alternative method involves creating an azo compound as an intermediate, which is then reduced to the amine.[3] This approach can be more economical and sometimes results in higher yields.[3]
This guide will primarily focus on troubleshooting the more common Nitration-Reduction pathway due to the wealth of available literature and its widespread use.
Q2: Why is controlling the regioselectivity of the nitration step so critical?
The pyrazole ring has multiple positions that can undergo electrophilic substitution. For 3,5-dimethylpyrazole, the C4 position is electronically activated and sterically accessible, making it the preferred site for nitration.[4][5] However, under harsh or poorly controlled conditions, side reactions such as N-nitration or the formation of dinitro products can occur.[5][6] Ensuring high regioselectivity for 4-nitration is paramount for maximizing the yield of the correct precursor and simplifying the subsequent purification steps.
Troubleshooting Guide: The Nitration-Reduction Pathway
This section addresses specific issues you may encounter at each stage of the synthesis.
Stage 1: Synthesis of 3,5-Dimethylpyrazole
The foundation of the entire synthesis is the efficient creation of the pyrazole ring itself, typically from acetylacetone (also known as 2,4-pentanedione) and a hydrazine source.[7][8]
Q: My yield of 3,5-dimethylpyrazole is lower than expected. What are the likely causes?
A: Low yield in this initial cyclization step often points to issues with reaction conditions or reactant purity.
-
Causality - Incomplete Reaction: The condensation reaction between a 1,3-dicarbonyl compound and hydrazine is generally robust, but requires sufficient time and temperature to go to completion.[8] Ensure you are maintaining the recommended reflux temperature for the prescribed duration.
-
Causality - pH Control: The reaction is often catalyzed by a small amount of acid (e.g., acetic acid).[7] The acid protonates a carbonyl group, making it more electrophilic for the initial attack by hydrazine. However, an excess of strong acid can fully protonate the hydrazine, rendering it non-nucleophilic and halting the reaction. Verify the amount and type of acid catalyst used.
-
Troubleshooting Steps:
-
Check Hydrazine Source: Use high-quality hydrazine hydrate or hydrazine sulfate. If using a salt like hydrazine sulfate, a base (e.g., potassium carbonate) is required to liberate the free hydrazine nucleophile.[9]
-
Temperature Management: During the initial addition of hydrazine, the reaction can be exothermic. It is crucial to control this exotherm (e.g., with an ice bath) to prevent side reactions, then heat to reflux to drive the cyclization and dehydration to completion.[7]
-
Solvent Choice: While often performed in alcohols like ethanol, using water as a solvent with an acetic acid catalyst is a cost-effective and high-yielding alternative.[7]
-
Stage 2: Nitration of 3,5-Dimethylpyrazole
This electrophilic substitution is the most hazardous and sensitive step in the sequence.
Q: My nitration is producing a dark, tarry mixture with a low yield of the desired 4-nitro product. What's going wrong?
A: This is a classic sign of an uncontrolled exotherm and oxidative decomposition. The nitrating mixture (typically a combination of nitric and sulfuric acids) is a powerful oxidant.
-
Causality - Runaway Reaction: The nitration of activated aromatic rings is highly exothermic. If the rate of heat generation exceeds the rate of heat removal, the temperature will spike, leading to oxidation of the starting material and product, producing NOx gases (brown fumes) and complex polymeric byproducts.
-
Troubleshooting Protocol:
-
Strict Temperature Control: The single most important parameter is temperature. Pre-cool the sulfuric acid before slowly adding the 3,5-dimethylpyrazole. The subsequent dropwise addition of nitric acid (or a pre-mixed nitrating solution) must be done at a rate that maintains the internal temperature, typically between 0-10 °C.[10]
-
Order of Addition: Always add the pyrazole to the sulfuric acid first. This ensures the substrate is fully protonated and dissolved, presenting a consistent medium for the nitrating agent and helping to dissipate heat.
-
Efficient Stirring: Ensure vigorous mechanical stirring throughout the addition to prevent localized "hot spots" where the concentration of the nitrating agent is too high.
-
Q: I'm getting poor regioselectivity and isolating other nitrated isomers. How can I improve the yield of the 4-nitro product?
A: While the 4-position is favored, deviations suggest the reaction conditions are not optimal.[4]
-
Causality - Nitrating Agent Strength: Using fuming nitric acid or more aggressive nitrating agents can decrease selectivity. A standard mixture of concentrated nitric acid in concentrated sulfuric acid is sufficient and provides excellent selectivity for the 4-position on the dimethylpyrazole ring.[5]
-
Troubleshooting Steps:
-
Use the Correct Reagents: Employ a mixture of concentrated (70%) nitric acid and concentrated (98%) sulfuric acid. This creates the nitronium ion (NO₂⁺) in a controlled manner.
-
Post-Reaction Stirring: After the addition is complete, allowing the mixture to stir at a slightly elevated temperature (e.g., 60 °C) for a short period can help drive the reaction to completion and ensure the thermodynamically favored 4-nitro product is the major isomer.[10]
-
Stage 3: Reduction of 3,5-Dimethyl-4-nitropyrazole
The conversion of the nitro group to an amine is the final chemical transformation. The choice of reducing agent is critical and depends on factors like scale, available equipment, and safety considerations.
Q: My reduction is incomplete, and I'm recovering starting material. How can I drive the reaction to completion?
A: Incomplete reduction is usually due to catalyst deactivation, insufficient reagent, or non-optimal reaction conditions.
-
Causality - Catalyst Deactivation (for Catalytic Hydrogenation): The catalyst, typically Palladium on Carbon (Pd/C), can be "poisoned" by impurities (e.g., sulfur compounds) or become coated with byproducts. The activity can also decrease over time.
-
Troubleshooting Protocol:
-
Catalyst Loading: For catalytic hydrogenation with Pd/C, ensure you are using an adequate loading (typically 5-10 mol%). If the reaction stalls, a fresh portion of the catalyst can be carefully added.[10]
-
Hydrogen Pressure: Ensure the system is properly sealed and maintaining the target hydrogen pressure (e.g., 50-120 psi).[10]
-
Metal/Acid Reductions (SnCl₂ or Fe): When using tin(II) chloride or iron powder in acidic media, ensure a sufficient stoichiometric excess of the metal is used (typically 3-5 equivalents). The reaction often requires heating (reflux) to proceed at a reasonable rate.[11]
-
Reaction Monitoring: Use TLC or LC-MS to monitor the disappearance of the starting material before initiating the workup.
-
Q: What are the pros and cons of common reducing agents for this transformation?
A: The choice of reductant impacts yield, purity, cost, and safety. The following table summarizes the key differences.
| Reducing Agent | Typical Conditions | Typical Yield | Pros | Cons |
| H₂ / Pd/C | Methanol, HCl, 50-120 psi H₂[10] | >90% | Very clean reaction; byproduct is water; catalyst is recyclable. | Requires specialized hydrogenation equipment; catalyst is expensive and flammable. |
| SnCl₂·2H₂O | Ethanol, conc. HCl, reflux[11] | 80-95% | Good for small-scale synthesis; tolerant of many functional groups. | Workup can be tedious due to tin salts; generates significant metallic waste.[11] |
| Fe / HCl or NH₄Cl | Ethanol/Water, reflux[11] | 80-90% | Very inexpensive and environmentally benign metal. | Requires a large excess of iron; workup involves filtering a large amount of iron sludge.[11] |
| Hydrazine Hydrate | Ethanol, 50°C, often with a catalyst (e.g., Raney Ni)[3][11] | >90% | High yield; avoids pressurized H₂.[3] | Hydrazine is highly toxic and a suspected carcinogen; requires careful handling. |
Stage 4: Purification
Q: My final product is an off-white or brown solid. How can I improve its purity and color?
A: Color in the final product often arises from trace oxidized impurities or residual metallic catalysts.
-
Troubleshooting Protocol:
-
Activated Carbon Treatment: During the recrystallization step, add a small amount of activated carbon to the hot, dissolved solution. The carbon will adsorb colored impurities. Hot filter the solution through a pad of celite to remove the carbon before allowing it to cool and crystallize.
-
Recrystallization Solvent: Ethanol is a commonly reported and effective solvent for the recrystallization of 4-aminopyrazole derivatives.[3] The key is to use a minimal amount of hot solvent to dissolve the product completely and then allow it to cool slowly for the formation of pure crystals.
-
Workup Quench: Ensure the basic quench (e.g., with NaOH or K₂CO₃) after the reduction step is sufficient to neutralize all the acid and precipitate any metal hydroxides, which can then be filtered off before extraction.
-
High-Yield "One-Pot" Protocol Example
An improved synthesis of 4-amino-3,5-dimethylpyrazole has been reported with a 92.0% yield using a one-pot method from acetylacetone. This procedure avoids the isolation of intermediates, saving time and reducing material loss.[2]
Experimental Protocol
-
Monocyclization: A mixture of acetylacetone and hydrazine is reacted to form 3,5-dimethylpyrazole.
-
Diazotization: The intermediate pyrazole is diazotized in situ.
-
Bicyclization, Nitration, Oxidation, and Decarboxylative Nitration: A series of transformations are carried out in a single pot.
-
Reduction: The resulting nitro group is reduced.
Note: This is a simplified overview. The specific multi-step, one-pot procedure requires careful control of reagents and conditions as detailed in the primary literature.[2]
Visual Workflow and Troubleshooting Diagrams
Diagram 1: Standard Synthetic Pathway
Caption: The primary synthetic route to this compound.
Diagram 2: Troubleshooting Low Yield in the Reduction Step
Caption: Decision tree for diagnosing low yield in the final reduction step.
References
-
Özdemir, A., et al. (2006). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. Journal of the Faculty of Pharmacy of Istanbul University, 38(1), 69-75. Available at: [Link]
-
Wang, H., et al. (2014). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods, 6(10), 3233-3239. Available at: [Link]
-
Wang, H., et al. (2014). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. RSC Publishing. Available at: [Link]
-
Yi, W., et al. (2011). Improved Synthesis of 1H,4H-3,6-dinitropyrazolo[4,3-C]pyrazole. Chinese Journal of Energetic Materials, 19(2), 156-159. Available at: [Link]
- Google Patents. (2004). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
-
Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry. Available at: [Link]
-
Janssen, J. W. A. M., et al. (1977). THE REACTION OF 3,5-DIMETHYL-1,4-DINITROPYRAZOLE WITH AMINES. A NOVEL REACTION OF A N-NITROPYRAZOLE. HETEROCYCLES, 7(1). Available at: [Link]
-
Kelly, C. B., et al. (2013). Practical and Scalable Process for the Preparation of 4-Amino-1,3-dimethylpyrazole Hydrochloride. Organic Process Research & Development, 17(2), 293-298. Available at: [Link]
-
Alam, M. S., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(iii), 179-191. Available at: [Link]
-
ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
YouTube. (2019). synthesis of pyrazoles. Available at: [Link]
Sources
- 1. 4-amino-3,5-dimethyl-pyrazol synthesis - chemicalbook [chemicalbook.com]
- 2. Improved Synthesis of 1H,4H-3,6-dinitropyrazolo[4,3-C]pyrazole [energetic-materials.org.cn]
- 3. scispace.com [scispace.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Pyrazole Synthesis from Hydrazines
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the classical and highly versatile condensation reaction between hydrazines and 1,3-dicarbonyl compounds, most notably the Knorr pyrazole synthesis.[1][2] Here, we will address common side reactions, troubleshooting strategies, and frequently asked questions to help you optimize your synthetic routes, improve yields, and ensure the regiochemical integrity of your target pyrazoles.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues you may encounter during the synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds.
Issue 1: Poor or No Yield of the Desired Pyrazole
Symptoms:
-
Low isolated yield of the pyrazole product.
-
TLC or LC-MS analysis shows predominantly starting materials.
-
Formation of a complex mixture of unidentifiable products.
Potential Causes & Solutions:
-
Inappropriate pH: The Knorr synthesis is often acid-catalyzed.[3] The initial condensation to form a hydrazone intermediate and the subsequent cyclization are pH-dependent.[4]
-
Solution: If your reaction is sluggish, consider adding a catalytic amount of a weak acid like acetic acid.[5] Conversely, if you are observing degradation, the reaction may be too acidic. Neutral or even slightly basic conditions can sometimes be effective, depending on the substrates.[6] A systematic pH screen is recommended for new substrate combinations.
-
-
Low Reaction Temperature: While many pyrazole syntheses proceed readily at room temperature, some less reactive substrates may require heating to overcome the activation energy for cyclization.
-
Steric Hindrance: Bulky substituents on either the hydrazine or the 1,3-dicarbonyl compound can significantly slow down the reaction.[8]
-
Solution: Increase the reaction time and/or temperature. The use of microwave irradiation can sometimes accelerate reactions involving sterically hindered substrates.
-
Issue 2: Formation of Regioisomers
Symptoms:
-
NMR and/or LC-MS analysis reveals a mixture of two or more isomeric pyrazole products.
-
Difficulty in separating the isomers by column chromatography.
Potential Causes & Solutions:
-
Use of Unsymmetrical 1,3-Dicarbonyls: When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two regioisomers can be formed.[7][9] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons.[1]
-
Solution 1: Solvent Effects: The choice of solvent can dramatically influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance the regioselectivity in favor of one isomer.[9] Aprotic dipolar solvents like DMF or NMP can also provide better regioselectivity compared to protic solvents like ethanol.[7]
-
Solution 2: Control of Reaction Conditions: Temperature and the nature of the catalyst can also play a role. A systematic optimization of these parameters is recommended.
-
Solution 3: Alternative Synthetic Strategy: If regioselectivity remains a challenge, consider a different synthetic approach where the regiochemistry is unambiguously defined, such as a 1,3-dipolar cycloaddition.[7]
-
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
| Hydrazine | 1,3-Dicarbonyl | Solvent | Regioisomeric Ratio | Reference |
| Phenylhydrazine | 1,1,1-Trifluoro-2,4-pentanedione | Ethanol | 1.5 : 1 | [9] |
| Phenylhydrazine | 1,1,1-Trifluoro-2,4-pentanedione | HFIP | >99 : 1 | [9] |
| Methylhydrazine | Benzoylacetone | Ethanol | 1 : 1.2 | [9] |
| Methylhydrazine | Benzoylacetone | TFE | 4.5 : 1 | [9] |
Issue 3: Formation of Pyrazolone Byproducts
Symptoms:
-
Isolation of a product with a mass corresponding to the pyrazole plus an oxygen atom.
-
Characteristic IR absorption for a carbonyl group.
-
The product is often more polar than the expected pyrazole.
Potential Causes & Solutions:
-
Use of β-Ketoesters: When a β-ketoester is used as the 1,3-dicarbonyl component, the reaction typically yields a pyrazolone, which exists in tautomeric equilibrium with its hydroxypyrazole form.[5][10]
-
Mechanism: The reaction proceeds through the formation of a hydrazone at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the second nitrogen on the ester carbonyl, leading to the formation of the pyrazolone ring.[5]
-
Solution: If a pyrazole is the desired product, a 1,3-diketone should be used instead of a β-ketoester. If the pyrazolone is the target, this is the correct synthetic route.
-
Diagram 1: Knorr Pyrazolone Synthesis Workflow
Caption: Workflow for pyrazolone synthesis from β-ketoesters.
Issue 4: Product Purification Challenges
Symptoms:
-
The crude product is an oil or a non-crystalline solid.
-
Difficulty in removing hydrazine-related impurities.
-
The product co-elutes with byproducts during column chromatography.
Potential Causes & Solutions:
-
Residual Hydrazine: Hydrazine and its derivatives are often polar and can be difficult to remove completely.
-
Solution 1: Aqueous Workup: A thorough aqueous wash of the organic layer can help remove water-soluble hydrazines. An acidic wash (e.g., dilute HCl) can protonate the basic hydrazine, making it more water-soluble.
-
Solution 2: Recrystallization: If the pyrazole is a solid, recrystallization is an excellent purification method.[11] Common solvent systems include ethanol/water or ethyl acetate/hexanes.[12]
-
-
Formation of Acid Addition Salts: If an acid catalyst is used, the basic nitrogen atoms of the pyrazole ring can form a salt.
-
Solution: Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) during the workup before extraction.
-
-
Column Chromatography Issues: Pyrazoles can sometimes streak on silica gel due to the basicity of the nitrogen atoms.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis is the reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound to form a pyrazole.[1] The mechanism generally proceeds as follows:
-
Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is often the rate-determining step and can be acid-catalyzed.[4][13]
-
Formation of a Hydrazone Intermediate: Following the initial attack, a molecule of water is eliminated to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.
-
Dehydration: A second molecule of water is eliminated to form the stable, aromatic pyrazole ring.[3]
Diagram 2: Generalized Knorr Pyrazole Synthesis Mechanism
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Q2: How can I control the regioselectivity when using an unsymmetrical diketone?
A2: Controlling regioselectivity is a common challenge.[6] The key is to exploit the electronic and steric differences between the two carbonyl groups.
-
Electronic Effects: The more electrophilic carbonyl carbon will typically be attacked first by the more nucleophilic nitrogen of the substituted hydrazine. For example, in a trifluoromethyl-substituted diketone, the carbonyl adjacent to the electron-withdrawing CF3 group is more electrophilic.
-
Steric Effects: The less sterically hindered carbonyl is generally more accessible for nucleophilic attack.
-
Solvent Choice: As mentioned in the troubleshooting guide, the solvent can have a profound impact. Highly polar, hydrogen-bond-donating solvents like HFIP can stabilize intermediates and transition states differently, leading to enhanced selectivity.[9]
Q3: My reaction seems to form a stable intermediate that doesn't convert to the pyrazole. What could it be?
A3: In some cases, particularly under neutral or mild conditions, a hydroxylpyrazolidine intermediate can be observed and even isolated.[13] This is the product of the cyclization step before the final dehydration. Recent studies have also revealed more complex reaction pathways, including the formation of di-addition intermediates where two molecules of hydrazine react with one molecule of the diketone.[13] If you have isolated a stable intermediate, techniques like NMR, IR, and mass spectrometry can help elucidate its structure.[14][15] To drive the reaction to completion, you may need to add an acid catalyst and/or heat to facilitate the final dehydration step.
Q4: Are there any alternatives to the Knorr synthesis for making pyrazoles?
A4: Yes, several other methods exist for synthesizing pyrazoles.
-
1,3-Dipolar Cycloaddition: This is a powerful method that involves the reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne.[7] This method offers excellent control over regioselectivity.
-
From α,β-Unsaturated Ketones (Chalcones): The reaction of α,β-unsaturated ketones or aldehydes with hydrazines can also yield pyrazoles, often proceeding through a pyrazoline intermediate that is subsequently oxidized.[16]
-
Multicomponent Reactions: A variety of multicomponent reactions have been developed for the efficient, one-pot synthesis of highly substituted pyrazoles from simple starting materials.[17]
Q5: What are the safety considerations when working with hydrazines?
A5: Hydrazine and many of its derivatives are toxic and potentially carcinogenic.[5] They should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Anhydrous hydrazine is also highly reactive and can be explosive. Hydrazine hydrate is generally safer to handle but still requires caution.
References
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved January 11, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 11, 2026, from [Link]
- Scott, F. L., & Donovan, J. (1967). Mechanism of pyrazoline formation from the reactions of substituted hydrazines and Mannich bases. Journal of the Chemical Society C: Organic, 1135.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 106.
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 11, 2026, from [Link]
- Paz, V., et al. (2014). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 79(11), 5225-5232.
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Zhang, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706.
- Synthesis of Chromone-Related Pyrazole Compounds. (2020). Molecules, 25(23), 5572.
- Process for the purification of pyrazoles. (2011). Google Patents.
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions, 4(3), 489-539.
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 11, 2026, from [Link]
- Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. (2000). Organic Letters, 2(20), 3107-3109.
- Method for purifying pyrazoles. (2011). Google Patents.
- A one-step synthesis of pyrazolone. (2008). Molecules, 13(10), 2539-2545.
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021, December 16). YouTube. Retrieved January 11, 2026, from [Link]
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2442-2448.
- Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. (2022). Molecules, 27(19), 6649.
- Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (2017). Oriental Journal of Chemistry, 33(4), 2033-2041.
-
Recent advances in the synthesis of new pyrazole derivatives. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(17), 11849-11860.
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules, 27(11), 3588.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules, 25(1), 27.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018).
-
knorr pyrazole synthesis. (2016, May 2). Slideshare. Retrieved January 11, 2026, from [Link]
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 178-237.
- Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Form
- CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. (2000). ARKIVOC, 2001(2), 15-22.
- β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). Chemistry Central Journal, 7, 118.
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. jk-sci.com [jk-sci.com]
- 3. knorr pyrazole synthesis | PPTX [slideshare.net]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 14. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 17. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Technical Support Center: Purification of 3,5-Dimethyl-1H-pyrazol-4-amine by Crystallization
Welcome to the technical support guide for the purification of 3,5-Dimethyl-1H-pyrazol-4-amine. This document provides field-proven insights, detailed protocols, and troubleshooting solutions designed for researchers, scientists, and professionals in drug development. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-purity crystalline material consistently.
Introduction: The Critical Role of Crystallization
Crystallization is a paramount purification technique in organic synthesis, particularly for compounds like this compound, a key building block in medicinal chemistry.[1][2] Achieving a highly crystalline final product is essential not only for accurate structural characterization but also for ensuring batch-to-batch consistency in downstream applications. The process leverages differences in solubility to selectively separate the desired compound from impurities originating from the synthesis, such as unreacted starting materials, reagents, or side-products like regioisomers.[3]
This guide is structured to provide a comprehensive workflow, from understanding the fundamental properties of the target compound to troubleshooting unexpected experimental outcomes.
Physicochemical Properties of this compound
A successful crystallization protocol is built upon a solid understanding of the compound's physicochemical properties. These parameters directly influence solvent selection and the overall crystallization strategy.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₅H₉N₃ | [4] |
| Molecular Weight | 111.15 g/mol | [4] |
| Appearance | Solid | [5] |
| Storage | 2-8°C, Keep in dark place, inert atmosphere | [5] |
The presence of the amine group and the pyrazole ring, which can participate in hydrogen bonding, dictates its solubility profile, making it amenable to crystallization from polar solvents.[6]
Recommended Experimental Protocol: Cooling Crystallization
Cooling crystallization is the most common and often most effective method for purifying compounds like this compound. It relies on the principle that the compound is highly soluble in a given solvent at an elevated temperature but poorly soluble at lower temperatures.
Step-by-Step Methodology:
-
Solvent Selection:
-
Begin by performing small-scale solubility tests with the solvents listed in the table below. An ideal solvent will dissolve the crude compound completely when hot but show low solubility when cold.[2]
-
Place ~20-30 mg of your crude material into a test tube. Add a solvent dropwise at room temperature. If it dissolves readily, the solvent is likely too good.
-
If it is insoluble at room temperature, heat the mixture gently. A suitable solvent will dissolve the compound at or near its boiling point.[1]
-
Allow the solution to cool to room temperature and then in an ice bath. The formation of a significant amount of crystalline precipitate indicates a good solvent choice.
-
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size (the flask should not be more than half full).
-
Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture with stirring (a magnetic stir bar is ideal) on a hot plate.
-
Add the minimum amount of hot solvent required to fully dissolve the solid. Adding excess solvent will reduce the final yield.[2]
-
-
Decolorization (Optional):
-
If the hot solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal (1-2% of the solute weight).
-
Swirl the mixture and gently reheat to boiling for a few minutes. The charcoal will adsorb colored impurities.[2]
-
Perform a hot filtration through fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows the crystal lattice to form selectively.[7]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold crystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces. Using too much or warm solvent will dissolve some of your product.[2]
-
-
Drying:
-
Dry the crystals under vacuum to a constant weight. This can be done in a vacuum oven at a mild temperature or in a desiccator under vacuum.
-
Recommended Solvents for Screening
| Solvent | Rationale / Comments |
| Ethanol / Methanol | Alcohols are often excellent solvents for recrystallizing pyrazole derivatives and amines due to their polarity and ability to form hydrogen bonds.[8] |
| Isopropanol | A slightly less polar alcohol that can offer a different solubility profile. |
| Acetone | A more volatile solvent, can be effective but may require slower evaporation techniques if cooling crystallization is not optimal.[9] |
| Ethyl Acetate | A moderately polar solvent. Often used in combination with a non-polar solvent like hexane as a solvent system. |
| Water | Due to the amine group, it may have some solubility in hot water. Can also be used as an "anti-solvent" with a more soluble solvent like ethanol or acetone. |
| Toluene | A non-polar aromatic solvent. Less likely to be a primary choice but can be useful for certain impurities. |
Crystallization Workflow Diagram
Caption: General workflow for the purification of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the crystallization process in a direct question-and-answer format.
Q1: My compound is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" is a common problem, especially with amines, where the compound separates as a liquid instead of a solid.[10] This typically happens when the solution is too supersaturated or cooled too quickly, causing the solute to come out of solution above its melting point.
-
Immediate Action: Reheat the solution until the oil redissolves completely.
-
Solution 1 (Reduce Supersaturation): Add a small amount (1-5% of total volume) of additional hot solvent to the clear solution.[7][10] This slightly reduces the concentration.
-
Solution 2 (Slow Down Cooling): Ensure the solution cools as slowly as possible. Insulate the flask by placing it on a piece of wood or several paper towels and covering it with an inverted beaker.[7] Do not move it directly to an ice bath from the hot plate.
-
Solution 3 (Use a Seed Crystal): If you have a pure crystal from a previous batch, add a tiny speck to the cooled, saturated solution to induce nucleation.[10]
Q2: After cooling the solution, no crystals have formed. What went wrong?
A2: This is usually due to one of two reasons: either too much solvent was used, or the solution is supersaturated and requires a nucleation trigger.
-
Action 1 (Induce Nucleation): Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide a surface for crystals to begin forming.[7]
-
Action 2 (Reduce Solvent Volume): If scratching doesn't work, you likely added too much solvent. Reheat the solution and boil off a portion of the solvent to increase the concentration. Then, attempt to cool it again.[7]
-
Action 3 (Add an Anti-Solvent): If you have a miscible "anti-solvent" (one in which your compound is insoluble, like water or hexane for an ethanol solution), add it dropwise to the room-temperature solution until it becomes slightly cloudy (turbid), then warm slightly until it is clear again before cooling.
Q3: The crystallization happened almost instantly as soon as I removed the flask from the heat. Is this a problem?
A3: Yes, this is a problem. Rapid crystallization, or "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[7] An ideal crystallization should see crystals begin to form over 5-15 minutes.[7]
-
Solution: Place the flask back on the heat source, add more solvent (perhaps 5-10% more) until the solid redissolves completely, and then cool the solution more slowly.[7]
Q4: My final product purity is still low after one crystallization. What are my next steps?
A4: While a single crystallization is often sufficient, sometimes a second recrystallization is necessary. You can also consider an alternative purification method if impurities have very similar solubility profiles.
-
Solution 1 (Repeat Crystallization): Simply repeat the entire crystallization protocol with the once-purified material.
-
Solution 2 (Change Solvent System): Try a different solvent or a solvent pair (e.g., dissolve in hot ethanol, add water dropwise until cloudy). Different solvent environments can leave different impurities behind in the mother liquor.[1]
-
Solution 3 (Alternative Purification): If recrystallization is ineffective, common impurities like regioisomers may require separation by column chromatography.[3] You can monitor the effectiveness of your purification using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common crystallization issues.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- BenchChem. (2025).
-
PubChem. 3,5-Dimethyl-1-(phenylmethyl)-1H-pyrazol-4-amine. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
University of Montpellier. (n.d.). Guide for crystallization. [Link]
- Google Patents.
-
PubChem. Pyrazole, 4-amino-3,5-dimethyl-. [Link]
-
SOP: CRYSTALLIZATION. [Link]
-
Recrystallization1. [Link]
Sources
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrazole, 4-amino-3,5-dimethyl- | C5H9N3 | CID 78931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 5272-86-6 [sigmaaldrich.com]
- 6. unifr.ch [unifr.ch]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. DE1112984B - Process for the preparation of pyrazolone derivatives - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Regioselectivity in Substituted Pyrazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the regioselective synthesis of substituted pyrazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the isomeric outcome of their reactions. Pyrazoles are a cornerstone scaffold in pharmaceuticals and agrochemicals, making the ability to synthesize specific regioisomers a critical requirement for success.[1][2][3][4][5] This guide moves beyond simple protocols to explain the underlying principles governing regioselectivity, providing you with the knowledge to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common issues encountered during the synthesis of unsymmetrically substituted pyrazoles.
Q1: Why am I getting a mixture of two regioisomers from my Knorr pyrazole synthesis?
Answer: This is the most fundamental challenge in pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine).[1][6] The formation of two regioisomers stems from the two distinct electrophilic carbonyl carbons on your diketone and the two different nucleophilic nitrogen atoms on your substituted hydrazine.
The reaction proceeds via two competing pathways:
-
Pathway A: The more nucleophilic nitrogen of the hydrazine (e.g., the terminal -NH2 of phenylhydrazine) attacks one of the carbonyl carbons.
-
Pathway B: The same nitrogen attacks the other carbonyl carbon.
Following the initial attack, a series of condensation and cyclization steps occur. Because the initial attack can happen at two different sites, a mixture of products is often formed. The final ratio of these isomers is dictated by a delicate balance of steric hindrance, electronics, and reaction conditions.[6][7]
Below is a diagram illustrating the mechanistic divergence that leads to two possible regioisomers.
Caption: Knorr synthesis pathways for unsymmetrical substrates.
Q2: My Knorr synthesis is unselective. How can I favor the formation of one regioisomer?
Answer: Controlling the regioselectivity of the Knorr synthesis involves manipulating the factors that influence which of the two competing pathways (A or B) is faster. The key levers at your disposal are the choice of solvent, reaction pH (catalysis), and temperature.
1. The Critical Role of Solvent Choice
This is often the most impactful and easily modified parameter. Standard solvents like ethanol can participate in the reaction, leading to poor selectivity.
-
Insight: The use of non-nucleophilic, hydrogen-bond-donating fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , can dramatically improve regioselectivity.[8]
-
Causality: Protic solvents like ethanol can form hemiacetals with the more reactive carbonyl group of the diketone. This creates a competing reaction that diminishes the inherent electronic preference of the hydrazine's attack.[8] TFE and HFIP are poor nucleophiles and do not form these intermediates, allowing the reaction to be governed primarily by the electronic differences between the two carbonyl groups. This leads to a more selective attack by the hydrazine.[8]
Data Summary: Solvent Effect on Regioselectivity
| Entry | 1,3-Diketone Substrate | Hydrazine | Solvent | Regioisomeric Ratio (Desired:Undesired) | Reference |
| 1 | 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | MeNHNH₂ | Ethanol | 1 : 1.1 | [8] |
| 2 | 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | MeNHNH₂ | TFE | 11.5 : 1 | [8] |
| 3 | 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | MeNHNH₂ | HFIP | >49 : 1 | [8] |
2. Modulating pH and Catalysis
The Knorr reaction is often catalyzed by acid.[9] The pH of the medium influences the rate of both hydrazone formation and the final cyclization step.
-
Insight: While a universal "optimal pH" does not exist, systematically screening the reaction under acidic, neutral, and basic conditions is a crucial troubleshooting step.
-
Causality: Acid catalysis protonates a carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack. However, it can also protonate the hydrazine, reducing its nucleophilicity. The net effect on regioselectivity can be complex and substrate-dependent. Recent studies have shown that the kinetics can be more complex than previously assumed, with autocatalytic pathways sometimes at play.[6]
3. Temperature and Kinetic vs. Thermodynamic Control
-
Insight: Running the reaction at a lower temperature often favors the kinetically controlled product—the one that forms fastest. This is typically the result of the hydrazine attacking the less sterically hindered or more electronically activated carbonyl.
-
Causality: At higher temperatures, there is enough energy to overcome activation barriers for both pathways, and the product ratio may begin to reflect thermodynamic stability, potentially leading to a different or less selective outcome.
Q3: My starting materials have very similar electronic and steric properties, and I still can't achieve selectivity. What are my options?
Answer: When the carbonyl groups of your 1,3-dicarbonyl are too similar, it's time to consider alternative synthetic strategies that build in regiocontrol from the start.
-
Strategy 1: Synthesis from Alkynes and Tosylhydrazones: This powerful method provides access to 1,3,5-trisubstituted pyrazoles with excellent and often complete regioselectivity.[10] The reaction between an N-alkylated tosylhydrazone and a terminal alkyne proceeds through a well-defined mechanism that avoids the ambiguity of the Knorr synthesis.[10]
-
Strategy 2: Cycloaddition Reactions: 1,3-dipolar cycloadditions offer another highly regioselective route.
-
Sydnone-Alkyne Cycloaddition: This reaction, particularly when catalyzed by copper (CuSAC), provides a robust method for constructing 1,4-disubstituted pyrazoles.[11]
-
Nitrile Imine Cycloaddition: The reaction of in-situ generated nitrile imines with alkynes is a classic and reliable method for regioselective pyrazole synthesis.[2]
-
-
Strategy 3: Using α,β-Ynones (Acetylenic Ketones): The reaction of hydrazines with α,β-ynones can provide better regiocontrol than with 1,3-diketones, as the two electrophilic centers (the carbonyl carbon and the β-alkynyl carbon) have more distinct electronic properties.[1][12]
Caption: Decision tree for selecting a synthetic strategy.
Q4: Can modern synthesis platforms like flow chemistry or microwave assistance improve my regioselectivity?
Answer: Yes, these technologies can offer significant advantages by providing superior control over reaction parameters compared to traditional batch chemistry.
-
Flow Chemistry: By performing reactions in a continuous-flow reactor, you gain precise control over mixing, residence time, and heat transfer. This enhanced control can lead to cleaner reactions with higher yields and improved regioselectivity.[2][13][14] Flow chemistry is also particularly advantageous for safely handling hazardous intermediates, such as diazomethane, which are sometimes used in pyrazole synthesis.[13]
-
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes.[15][16][17] This rapid, uniform heating can sometimes favor a specific kinetic pathway, leading to improved regioselectivity compared to conventional heating methods that can have temperature gradients.[4][18]
Experimental Protocols
Protocol 1: Solvent Screening for Improved Regioselectivity in Knorr Synthesis
This protocol is designed to quickly evaluate the effect of different solvents on the regiochemical outcome of your reaction.
-
Setup: Arrange three identical reaction vials (e.g., 5 mL microwave vials) with stir bars.
-
Reagents:
-
Vial 1 (Control): Dissolve your 1,3-diketone (0.3 mmol) in absolute ethanol (0.5 mL).
-
Vial 2 (TFE): Dissolve your 1,3-diketone (0.3 mmol) in 2,2,2-trifluoroethanol (0.5 mL).
-
Vial 3 (HFIP): Dissolve your 1,3-diketone (0.3 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (0.5 mL).
-
-
Reaction Initiation: To each vial, slowly add the substituted hydrazine (e.g., methylhydrazine) (0.45 mmol) while stirring at room temperature.
-
Monitoring: Stir all reactions at room temperature for 45-60 minutes. Monitor the consumption of the starting material by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, evaporate the solvent from each vial under reduced pressure.
-
Dissolve the residue in ethyl acetate (5 mL).
-
Wash the organic layer with water (2 mL) and then brine (2 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Analysis: Analyze the crude residue from each reaction by ¹H NMR or GC-MS to determine the regioisomeric ratio. Compare the results to identify the optimal solvent for your substrate.[8]
References
-
Pyrazole synthesis . Organic Chemistry Portal. [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow . RSC Publishing. [Link]
-
Correia, C. M., et al. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds . MDPI. [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . MDPI. [Link]
-
Bao, X., et al. (2010). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations . ACS Publications. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes . Organic Chemistry Portal. [Link]
-
Correia, C. M., et al. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds . ResearchGate. [Link]
-
Knorr Pyrazole Synthesis . ResearchGate. [Link]
-
Knorr Pyrazole Synthesis . J&K Scientific LLC. [Link]
-
Various methods for the synthesis of pyrazole . ResearchGate. [Link]
-
Tietze, L. F., et al. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps . NIH. [Link]
-
Schematic representation of the two-step continuous-flow pyrazole synthesis . ResearchGate. [Link]
-
Sanna, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives . PubMed Central. [Link]
-
Bravo, F., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents . ACS Publications. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones . ACS Publications. [Link]
-
Katritzky, A. R., et al. (2000). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles . ACS Publications. [Link]
-
Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening . MDPI. [Link]
-
Regioselective Synthesis of 3,5-Disubstituted Pyrazoles . Thieme Chemistry. [Link]
-
Ötvös, S. B., et al. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination . RSC Publishing. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones . ACS Publications. [Link]
-
4.2.3.1. Knorr Pyrazole Synthesis of Edaravone . The Royal Society of Chemistry. [Link]
-
synthesis of pyrazoles . YouTube. [Link]
-
Pechmann pyrazole synthesis | Request PDF . ResearchGate. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques . RSC Publishing. [Link]
-
Tietze, L. F., et al. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps . Beilstein Journals. [Link]
-
Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds . Bentham Science Publishers. [Link]
-
Regioselective Microwave-Assisted Synthesis of Substituted Pyrazoles from Ethynyl Ketones . Thieme Connect. [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review . DergiPark. [Link]
-
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation . NIH. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . PMC - NIH. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL . PMC - NIH. [Link]
-
Knorr Pyrazole Synthesis . Chem Help Asap. [Link]
-
Pechmann Pyrazole Synthesis . Merck & Co., Inc.. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review . Wiley Online Library. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications . ResearchGate. [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties . IJRASET. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
overcoming low reactivity of substituted hydrazines in pyrazole formation
To: Lead Scientists and Drug Development Professionals From: Senior Application Scientist, Synthesis &-amp; Discovery Subject: Troubleshooting Low Reactivity of Substituted Hydrazines in Pyrazole Formation
Introduction
The pyrazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous blockbuster drugs. The most fundamental and widely used method for its construction is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3] While this reaction is robust for simple hydrazines, researchers frequently encounter significant challenges when using substituted hydrazines, particularly those bearing electron-withdrawing groups or significant steric bulk.
This guide provides in-depth troubleshooting strategies, detailed protocols, and mechanistic insights to overcome these reactivity hurdles, ensuring your project timelines are met with efficiency and success.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my substituted hydrazine not reacting with the 1,3-dicarbonyl compound?
A1: The primary cause is reduced nucleophilicity. Electron-withdrawing groups (e.g., nitro, cyano, sulfonyl groups) on an arylhydrazine pull electron density away from the nitrogen atoms, making them less effective nucleophiles. Steric hindrance around the hydrazine nitrogen can also physically block its approach to the carbonyl carbon.[4]
Q2: My reaction starts but gives a very low yield after 24 hours. What's happening?
A2: This often points to an unfavorable reaction equilibrium or a high activation energy for the rate-limiting step. The initial condensation to form the hydrazone intermediate may occur, but the subsequent intramolecular cyclization and dehydration are too slow under your current conditions.[5] The reaction may require more aggressive conditions (higher temperature, stronger catalyst) to proceed to completion.[4]
Q3: I'm seeing multiple spots on my TLC, and none of them is the major product. What are the likely side products?
A3: With unsymmetrical 1,3-dicarbonyls, you can form two different regioisomers.[3] Other possibilities include the uncyclized hydrazone intermediate, bis-addition products where a second dicarbonyl molecule reacts with the remaining -NH2 of the hydrazine, or decomposition of starting materials under harsh conditions.
Q4: Can an acid catalyst make the reaction worse?
A4: Yes. While acid catalysis is typically required to activate the carbonyl group, excessive acid can be detrimental.[4] A very low pH will protonate the hydrazine, rendering it non-nucleophilic and halting the reaction.[4] Careful optimization of the catalyst type and loading is critical.
Part 2: In-Depth Troubleshooting Guide
This section addresses specific experimental failures with a focus on the underlying chemical principles and actionable solutions.
Issue 1: Reaction Failure - No Product Formation
Symptom: TLC/LC-MS analysis shows only unreacted starting materials (hydrazine and 1,3-dicarbonyl) after prolonged reaction time.
Root Cause Analysis: The nucleophilicity of the hydrazine is too low to initiate the first step of the reaction: nucleophilic attack on the carbonyl carbon.
Caption: Decision workflow for reactions showing no product formation.
Solution Protocols & Rationale
-
Introduce or Optimize Acid Catalysis:
-
Rationale: An acid catalyst protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic hydrazine.[1][6]
-
Action: Start with a catalytic amount (1-5 mol%) of a Brønsted acid like glacial acetic acid or p-TsOH. If that fails, stronger Lewis acids like BF₃·OEt₂ or SnCl₄ can be more effective, especially for highly deactivated systems.[7]
-
-
Increase Thermal Energy:
-
Rationale: Many reactions with high activation energies require significant thermal input. Switching from a low-boiling solvent like ethanol to a higher-boiling one like toluene or DMF allows for higher reaction temperatures, increasing reaction rates.
-
Action: Set up the reaction to reflux in toluene (111 °C) or DMF (153 °C). Monitor for starting material consumption via TLC or LC-MS.
-
-
Employ Microwave-Assisted Synthesis:
-
Rationale: Microwave irradiation can dramatically accelerate slow reactions by efficiently coupling with polar molecules in the reaction mixture, leading to rapid, localized heating.[8][9][10][11] This often overcomes activation barriers that are insurmountable with conventional heating.[8][11]
-
Action: Perform the reaction in a sealed microwave vial. This allows for temperatures to be reached that are well above the solvent's boiling point, significantly speeding up the cyclization and dehydration steps.[10]
-
Issue 2: Low Conversion / Poor Yield
Symptom: The reaction proceeds, but stalls at low-to-moderate conversion, or the isolated yield is poor despite consumption of starting materials.
Root Cause Analysis: This can be due to an incomplete final dehydration step, steric hindrance, or the use of an inappropriate solvent or catalyst that does not favor the product.
The following table summarizes typical outcomes for the reaction of 2,4-dinitrophenylhydrazine (a highly deactivated hydrazine) with acetylacetone, demonstrating the impact of reaction conditions.
| Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) | Reference Insight |
| None | Ethanol | 78 (Reflux) | 24 | < 5% | Reaction often fails without a catalyst.[3] |
| Acetic Acid | Ethanol | 78 (Reflux) | 12 | ~40-50% | Standard Brønsted acid catalysis provides moderate improvement. |
| p-TsOH | Toluene | 111 (Reflux) | 8 | ~65-75% | Stronger acid and higher temperature improve dehydration. |
| BF₃·OEt₂ | Dichloromethane | 25 (RT) | 4 | ~80-90% | Potent Lewis acids can drive the reaction efficiently even at RT.[3][7] |
| Succinimide-N-sulfonic acid | Water | 25 (RT) | 0.25 | >90% | Modern, efficient catalysts can provide excellent yields rapidly.[12] |
| None (Microwave) | Ethanol | 120 (MW) | 0.5 | >90% | Microwave heating is highly effective at promoting difficult cyclizations.[10][13] |
Solution Protocols & Rationale
-
Facilitate Water Removal:
-
Rationale: The final step of the Knorr synthesis is the dehydration of a cyclic intermediate.[5] According to Le Châtelier's principle, removing water will drive the equilibrium towards the pyrazole product.
-
Action: If refluxing in a solvent like toluene, use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture can be effective.
-
-
Switch to a Polar Aprotic Solvent:
-
Rationale: Solvents like DMF or DMSO can better solvate transition states and may accelerate the reaction. They also allow for higher reaction temperatures.
-
Action: Substitute ethanol or toluene with DMF. Be aware that product isolation may require an aqueous workup to remove the high-boiling solvent.
-
Part 3: Advanced Protocols & Mechanistic Insights
Protocol 1: Microwave-Assisted Synthesis of a Sterically Hindered Pyrazole
This protocol is designed for a scenario where a sterically bulky hydrazine (e.g., 2,6-diisopropylphenylhydrazine) fails to react under conventional heating.
-
Reagents & Setup:
-
To a 10 mL microwave reaction vial, add the 1,3-dicarbonyl compound (1.0 mmol).
-
Add the substituted hydrazine (1.1 mmol, 1.1 eq.).
-
Add absolute ethanol (4 mL).
-
Add glacial acetic acid (0.05 mmol, 5 mol%).
-
Add a small magnetic stir bar.
-
Seal the vial with a septum cap.
-
-
Microwave Irradiation:
-
Place the vial in the microwave synthesizer cavity.
-
Set the temperature to 140 °C.
-
Set the hold time to 20 minutes with power set to 300 W.
-
Ensure stirring is active throughout the reaction.
-
-
Work-up & Purification:
-
After the reaction, cool the vial to room temperature.
-
Transfer the contents to a round-bottom flask and concentrate under reduced pressure to remove the ethanol.
-
Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (10 mL) followed by brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Mechanistic Overview: The Role of the Hydrazine Substituent
The reactivity of the substituted hydrazine directly impacts the rate-limiting step of the pyrazole formation.
Caption: Mechanism of pyrazole formation and the inhibitory effect of hydrazine substituents.
An electron-withdrawing group on the hydrazine reduces the electron density on the nitrogen, making the initial nucleophilic attack on the carbonyl (Step 1) the rate-determining step. Overcoming this step is the primary goal of the troubleshooting methods described.
References
-
Gawande, N. R., & Kale, R. B. (2020). Succinimide-N-sulfonic Acid Catalyzed One Pot, Efficient Synthesis of Substituted Pyrazoles. Journal of Applicable Chemistry, 9(4), 543-550. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Ramachary, D. B., & Ramakumar, K. (2011). A New Synthesis of Pyrazoles through a Lewis Acid Catalyzed Union of 3-Ethoxycyclobutanones with Monosubstituted Hydrazines. Organic Letters, 13(7), 1638–1641. [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(8), 1146-1157. [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6537. [Link]
-
Tasch, B., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228. [Link]
-
Stanovnik, B., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 849–856. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Kumar, A., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(45), 25656–25661. [Link]
-
Ju, Y., & Varma, R. S. (2006). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 11(11), 920–928. [Link]
-
Paul, S., et al. (2009). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Indian Journal of Chemistry, 48B, 436-442. [Link]
-
Patel, N. B., & Agravat, S. N. (2014). Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity. The Pharma Innovation Journal, 3(9), 12-16. [Link]
-
Karakaya, A., & Göktaş, F. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1), 42-54. [Link]
-
Furlan, R. L. E., et al. (2025). Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. ResearchGate. [Link]
-
Zora, M., Kivrak, A., & Yazici, C. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 76(17), 7134–7141. [Link]
- Koenig, H., et al. (1984). U.S. Patent No. 4,434,292. Washington, DC: U.S.
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Succinimide-N-sulfonic Acid Catalyzed One Pot, Efficient Synthesis of Substituted Pyrazoles - ProQuest [proquest.com]
- 13. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Aminopyrazole Derivatives
Welcome to the technical support center for handling 4-aminopyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile, yet often sensitive, class of compounds. The electron-rich nature of the 4-amino group makes these pyrazoles highly susceptible to oxidation, which can manifest as discoloration, the formation of complex impurities, and ultimately, compromised yield and purity.
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose issues, implement robust preventative measures, and ensure the integrity of your experimental outcomes.
Section 1: Troubleshooting Common Oxidation Issues
This section addresses the most frequent problems encountered during the synthesis and handling of 4-aminopyrazole derivatives.
Question: My reaction mixture turned from colorless to pink, red, or dark brown after reducing a 4-nitro-pyrazole. What is happening and how can I prevent it?
Answer: This is a classic sign of air oxidation. The 4-aminopyrazole product you have formed is an electron-rich aromatic amine, which is highly susceptible to oxidation by atmospheric oxygen. This process often involves radical mechanisms and can be accelerated by residual metal catalysts (like Palladium), light, or elevated temperatures. The colored species are typically dimeric or polymeric azo compounds and other complex oxidation byproducts.[1][2]
Causality & Prevention Strategy:
The core issue is the presence of oxygen during the reaction and/or workup. While the reduction itself (e.g., H₂/Pd/C) is anaerobic, the subsequent steps—catalyst filtration and solvent removal—are where oxygen is often inadvertently introduced.[1]
Immediate Troubleshooting Steps:
-
Atmosphere Control: The entire process, from the moment the reduction is complete, must be conducted under an inert atmosphere (high-purity Argon or Nitrogen).[3][4] This is non-negotiable for sensitive derivatives.
-
Solvent Choice & Quality: Solvents can be a major source of dissolved oxygen. Ensure you are using freshly degassed solvents for both the reaction and the workup.[5][6] A change in solvent from a protic one like ethanol to an aprotic one like ethyl acetate may sometimes reduce the rate of oxidation.[1]
-
Temperature Management: Perform the filtration and solvent evaporation at the lowest practical temperature to slow the rate of oxidation.[1]
Below is a decision-making workflow to diagnose and address oxidation during synthesis.
Sources
Technical Support Center: Optimization and Troubleshooting for the Knorr Pyrazole Synthesis
Welcome to the technical support center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this classic and powerful reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our approach is grounded in mechanistic principles to help you understand the "why" behind each experimental choice, enabling you to adapt and refine the synthesis for your specific substrates.
Foundational Principles of the Knorr Synthesis
The Knorr pyrazole synthesis, first reported in 1883, is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative to form a pyrazole ring.[1][2] The reaction is typically facilitated by an acid catalyst and is a cornerstone of heterocyclic chemistry due to its reliability and the prevalence of the pyrazole scaffold in pharmaceuticals and agrochemicals.[3][4]
The reaction proceeds via two key stages:
-
Hydrazone Formation: The hydrazine first reacts with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.
-
Cyclization and Dehydration: An intramolecular attack by the second nitrogen of the hydrazine onto the remaining carbonyl group leads to a cyclic intermediate, which then dehydrates to yield the stable, aromatic pyrazole ring.[1]
Acid catalysis is crucial as it protonates a carbonyl oxygen, activating the corresponding carbon for nucleophilic attack by the hydrazine.[5][6] This acceleration applies to both the initial hydrazone formation and the subsequent cyclization step.[5][6]
Caption: Figure 1: Generalized Mechanism of the Knorr Pyrazole Synthesis
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the Knorr synthesis in a practical question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is giving a very low yield, or I'm only recovering starting materials. What are the most likely causes?
A: Low yield is the most common complaint and can stem from several factors. Systematically investigate the following:
-
Insufficient Catalysis / Incorrect pH: This is the primary culprit. The reaction requires acidic conditions to proceed efficiently.[5] At neutral or higher pH, the cyclization step often stalls, trapping the hydrazone intermediate.[5][6]
-
Solution: Ensure a catalytic amount of a Brønsted acid is present. Glacial acetic acid is a common and effective choice, often used as a co-solvent.[7] For less reactive substrates, stronger acids like sulfuric acid or HCl can be used, but with caution to avoid side reactions.[8] If using a hydrazine salt (e.g., phenylhydrazine HCl), the in-situ generated HCl is often sufficient.[9]
-
-
Reaction Temperature: While many Knorr syntheses proceed at elevated temperatures (e.g., 100-140°C), some substrates may be sensitive.[7][10] Conversely, room temperature may be insufficient for less reactive starting materials.
-
Solution: If running at room temperature, try heating the reaction to 60-80°C and monitor for progress by TLC.[11] If running at high temperatures, check for product or starting material decomposition, which can appear as charring or the formation of intractable baseline material on a TLC plate.
-
-
Purity of Reagents: Hydrazine derivatives, especially phenylhydrazine, can degrade upon storage, leading to discoloration and impurities that can interfere with the reaction.[12] Similarly, some 1,3-dicarbonyls can be unstable.[9]
-
Solution: Use freshly opened or distilled hydrazine. Ensure the 1,3-dicarbonyl compound is pure.
-
-
Choice of Catalyst (Brønsted vs. Lewis Acids): While tempting to use stronger Lewis acids, they can sometimes be detrimental. Many Lewis acids are known to stabilize the enolate form of the dicarbonyl, which can be unproductive for the pyrazole cyclization mechanism.[5][6]
-
Solution: Stick with Brønsted acids like acetic acid or mineral acids unless literature on your specific substrate suggests otherwise. In one study, 10 out of 11 Lewis acids tested were found to slow the reaction.[5]
-
Issue 2: Formation of Multiple Products & Regioselectivity
Q: I am using an unsymmetrical 1,3-dicarbonyl and getting a mixture of two pyrazole isomers that are difficult to separate. How can I control the regioselectivity?
A: This is a classic challenge in Knorr synthesis.[13] The regiochemical outcome depends on which carbonyl group the hydrazine attacks first. This is governed by a combination of steric and electronic factors, but you can influence the outcome significantly.
-
Underlying Principle: The initial attack occurs between the more nucleophilic nitrogen of the hydrazine and the more electrophilic (less hindered) carbonyl of the dicarbonyl. For a substituted hydrazine like phenylhydrazine, the unsubstituted -NH2 group is more nucleophilic. For a β-ketoester, the ketone carbonyl is generally more reactive than the ester carbonyl.[14]
-
The "Fluorinated Alcohol Effect": This is the most powerful modern solution to the regioselectivity problem.
-
Solution: Change your solvent to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to dramatically increase the regioselectivity of the condensation, often favoring a single isomer.[12][15] This is thought to be due to specific hydrogen-bonding interactions that differentiate the two carbonyl groups.
-
-
Temperature Control: In some cases, lower temperatures may favor the kinetically controlled product, while higher temperatures may allow for equilibration to the thermodynamically more stable regioisomer.[16]
-
Solution: Attempt the reaction at a lower temperature (e.g., 0°C to room temperature) to see if the isomer ratio improves.
-
-
Reactant Stoichiometry: Recent kinetic studies have shown that the ratio of reactants can, surprisingly, influence the dominant reaction pathway and thus affect the regioisomeric outcome.[13]
-
Solution: Experiment with varying the ratio of the hydrazine to the dicarbonyl (e.g., 1:1.2 or 1.2:1) to see if it impacts the product ratio.
-
Issue 3: Reaction Discoloration and Purification Challenges
Q: My reaction mixture turns dark yellow or red, and the crude product is difficult to purify. What causes this and how can I clean it up?
A: Discoloration is very common and is almost always due to the decomposition or air oxidation of the hydrazine starting material.[9][12] This leads to colored impurities that can be persistent.
-
Prevention:
-
Purification Strategies:
-
Acid-Base Extraction/Precipitation: Pyrazoles are basic. You can dissolve the crude material in an organic solvent, wash with aqueous acid to protonate and extract the pyrazole into the aqueous layer, discard the organic layer containing non-basic impurities, and then basify the aqueous layer to precipitate the pure pyrazole. A related method involves forming a solid acid addition salt (e.g., with HCl or H2SO4), filtering it, and then neutralizing to recover the free base.[8][17]
-
Silica Plug Filtration: This is a highly effective method for removing baseline colored impurities. Dissolve the crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate). Load it onto a short plug of silica gel in a Büchner or fritted funnel. Wash the plug with a non-polar solvent like hexanes or toluene to elute the colored impurities.[9] Then, switch to a more polar solvent (like ethyl acetate or ether) to elute your desired pyrazole product.[9]
-
Recrystallization: This is the final step for obtaining highly pure material. Ethanol is a common and effective solvent for recrystallizing pyrazoles.[1][10]
-
Summary of Optimized Reaction Parameters
The following table provides a starting point for optimizing your Knorr synthesis. Conditions should always be tailored to the specific substrates being used.
| Parameter | Recommended Conditions & Rationale |
| 1,3-Dicarbonyl | 1.0 equivalent. Should be of high purity. |
| Hydrazine | 1.0 - 1.2 equivalents. Use of a slight excess can help drive the reaction to completion. Use high-purity reagent to minimize side reactions.[18] |
| Catalyst | Typically a catalytic amount of a Brønsted acid . Glacial acetic acid (can be used as solvent or co-solvent) is most common.[7] Mineral acids (H₂SO₄, HCl) can be used for difficult substrates.[8] |
| Solvent | Ethanol, 1-Propanol, or Glacial Acetic Acid are standard choices.[7] For controlling regioselectivity, 2,2,2-Trifluoroethanol (TFE) is highly recommended.[12][15] Solvent-free conditions at high temperatures are also reported.[10] |
| Temperature | Highly substrate-dependent. Ranges from room temperature to 140°C .[9][10] Start at a moderate temperature (e.g., 80°C) and adjust based on reaction monitoring. |
| Atmosphere | An inert atmosphere (N₂ or Ar) is recommended to prevent oxidation of the hydrazine and minimize the formation of colored byproducts.[12] |
General Experimental Protocols
These protocols serve as validated starting points. Always monitor your reaction by TLC or LCMS to determine the optimal reaction time.
Protocol 1: Synthesis of a Pyrazolone from a β-Ketoester
This protocol is adapted from the synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one.[7]
-
Reaction Setup: In a suitable flask, combine ethyl benzoylacetate (1.0 eq) and hydrazine hydrate (2.0 eq).
-
Solvent and Catalyst: Add 1-propanol as the solvent, followed by a few drops of glacial acetic acid to catalyze the reaction.
-
Heating: Heat the mixture with stirring to approximately 100°C. Monitor the consumption of the starting ketoester by TLC (e.g., 30% ethyl acetate/70% hexane).
-
Work-up & Precipitation: Once the reaction is complete (typically 1-2 hours), add water to the hot reaction mixture to precipitate the product.
-
Isolation: Turn off the heat and allow the mixture to cool slowly with stirring for 30 minutes to maximize crystallization.[7]
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water and allow it to air dry.[7] Further purification can be achieved by recrystallization from ethanol.[1]
Caption: Figure 2: Troubleshooting Workflow for Knorr Synthesis
References
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie. [Link]
-
Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]
- Process for the purification of pyrazoles.
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
- Method for purifying pyrazoles.
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Knorr Pyrazole Synthesis. ResearchGate. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. SciSpace. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Knorr Pyrazole Synthesis advice. Reddit. [Link]
-
4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry Books. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Knorr pyrrole synthesis. Wikipedia. [Link]
-
Knorr Pyrazole Synthesis Question. Reddit. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. [Link]
-
ONE-POT THREE-COMPONENT SYNTHESIS OF 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. Organic Syntheses. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
knorr pyrazole synthesis. Slideshare. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. name-reaction.com [name-reaction.com]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. knorr pyrazole synthesis | PPTX [slideshare.net]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. books.rsc.org [books.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 14. rsc.org [rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
- 17. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Pyrazole Ring Formation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole synthesis. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the formation of the pyrazole ring. We aim to move beyond simple procedural steps, offering explanations grounded in reaction mechanisms and field-proven experience to ensure the success of your experiments.
Troubleshooting Guide: Navigating Common Hurdles in Pyrazole Synthesis
This section is structured in a question-and-answer format to directly address specific experimental issues.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield of the desired pyrazole product. What are the likely causes and how can I improve it?
Answer: Low yields in pyrazole synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Underlying Causes and Solutions:
-
Purity of Starting Materials: Hydrazine derivatives can be susceptible to oxidation or decomposition. Ensure the purity of your hydrazine and 1,3-dicarbonyl compound or other starting materials. It is advisable to use freshly opened or properly stored reagents.
-
Reaction Temperature: The condensation reaction to form the pyrazole ring is often exothermic.[1] While some reactions require heating to proceed at a reasonable rate, excessive temperatures can lead to side reactions and decomposition of reactants or products.[2] It's recommended to monitor the reaction temperature and consider starting at a lower temperature, gradually increasing it if necessary.
-
Catalyst Choice and Concentration: Many pyrazole syntheses, such as the Knorr synthesis, are acid-catalyzed.[3][4][5] The choice of acid and its concentration can significantly impact the reaction rate and yield. If you are not using a catalyst, consider adding a catalytic amount of a mild acid like acetic acid.[6][7] For other syntheses, a variety of catalysts including silver triflate, copper, and ruthenium-based catalysts have been shown to be effective.[8][9][10]
-
Solvent Effects: The choice of solvent can influence the solubility of reactants and the reaction rate. While ethanol is a common solvent, for certain substrates, other solvents like N,N-dimethylacetamide have been shown to improve yields.[11] In some cases, solvent-free conditions can also lead to faster reactions and higher yields.[12] More sustainable options like deep eutectic solvents (DESs) are also emerging as effective media for pyrazole synthesis.[13]
Experimental Protocol: Optimizing a Generic Knorr Pyrazole Synthesis
-
Reagent Purity Check: Before starting, verify the purity of your hydrazine derivative and 1,3-dicarbonyl compound via an appropriate analytical method (e.g., NMR, GC-MS).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol.
-
Reagent Addition: Add the hydrazine derivative (1-1.2 equivalents) to the solution. If the reaction is known to be highly exothermic, consider adding the hydrazine dropwise while monitoring the temperature.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[6]
-
Heating and Monitoring: Heat the reaction mixture to a gentle reflux (e.g., ~80°C for ethanol). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[6][7]
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the crude product can be purified.
Issue 2: Formation of Regioisomers
Question: I am getting a mixture of two pyrazole regioisomers that are difficult to separate. How can I control the regioselectivity of the reaction?
Answer: The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[2][14] The regioselectivity is determined by which of the two carbonyl carbons is attacked first by the substituted nitrogen of the hydrazine.
Factors Influencing Regioselectivity and Control Strategies:
-
Steric Hindrance: The initial nucleophilic attack of the hydrazine will preferentially occur at the less sterically hindered carbonyl group.[2] You can leverage this by choosing starting materials with significantly different steric bulk around the carbonyl groups.
-
Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl compound can activate the adjacent carbonyl group for nucleophilic attack.[2] Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by its substituent.
-
Solvent Choice: The solvent can play a crucial role in controlling regioselectivity. The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer compared to traditional solvents like ethanol.[14]
-
Reaction pH: The acidity or basicity of the reaction medium can influence the nucleophilicity of the hydrazine nitrogens and the rate of condensation at each carbonyl group, thereby affecting the product ratio.[2]
Data Presentation: Solvent Effects on Regioselectivity
| Solvent | Ratio of Regioisomer A : B | Reference |
| Ethanol | ~1 : 1 | [11] |
| N,N-Dimethylacetamide | 98 : 2 | [11] |
| 2,2,2-Trifluoroethanol (TFE) | Highly selective for one isomer | [14] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Highly selective for one isomer | [14] |
Visualization: Controlling Regioselectivity in Knorr Pyrazole Synthesis
Caption: Factors influencing regioselectivity in pyrazole synthesis.
Issue 3: Difficulty in Product Purification
Question: My crude product is a complex mixture, and I'm struggling to purify the desired pyrazole. What are the best purification strategies?
Answer: Purification of pyrazole derivatives can be challenging due to the presence of unreacted starting materials, side products, and in some cases, regioisomers with similar physical properties.[15] A combination of techniques is often necessary.
Purification Strategies:
-
Column Chromatography: This is a widely used and effective method for separating pyrazole products from impurities.[15]
-
Normal Phase (Silica Gel): Standard silica gel chromatography is often the first choice. However, the basic nature of the pyrazole nitrogen can sometimes lead to tailing or irreversible adsorption on the acidic silica. To mitigate this, you can deactivate the silica gel by adding a small amount of triethylamine or ammonia to the eluent.[16]
-
Neutral Alumina: For particularly basic pyrazoles, neutral alumina can be a better stationary phase.
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[15][16] Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.[16] The key is to find a solvent or solvent pair in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Acid-Base Extraction: The basic nitrogen atom in the pyrazole ring allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the pyrazole, moving it into the aqueous layer. The aqueous layer can then be basified and extracted with an organic solvent to recover the purified pyrazole.
-
Formation of Acid Addition Salts: Pyrazoles can be purified by forming crystalline acid addition salts with inorganic or organic acids.[17][18] The salt can be isolated by crystallization and then neutralized to regenerate the pure pyrazole.
Experimental Protocol: Purification of a Basic Pyrazole by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel in your desired eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Deactivate the Silica: To the slurry of silica gel and eluent, add a small amount of triethylamine (e.g., 1% v/v).
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elute the Column: Run the column with your chosen eluent system, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis involves the reaction of a hydrazine or its derivative with a 1,3-dicarbonyl compound, typically under acidic conditions.[3][4] The mechanism begins with the acid-catalyzed formation of an imine (or hydrazone) between one of the carbonyl groups and the hydrazine.[3][5] This is followed by an intramolecular attack of the second nitrogen of the hydrazine on the other carbonyl group, forming a second imine and cyclizing the molecule.[3] Finally, deprotonation and dehydration yield the aromatic pyrazole ring.[4]
Visualization: Knorr Pyrazole Synthesis Mechanism
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Q2: Are there any "green" or more sustainable methods for pyrazole synthesis?
A2: Yes, there is a growing interest in developing more environmentally friendly methods for pyrazole synthesis.[13] This includes the use of greener solvents like deep eutectic solvents (DESs), which are biodegradable and have low toxicity.[13] Solvent-free reaction conditions are also being explored, which can lead to faster reaction rates and reduced energy consumption.[12][19] Additionally, the use of catalysts that can be easily recovered and reused, such as magnetically retrievable nano-organocatalysts, contributes to the sustainability of the process.[4]
Q3: Can I synthesize pyrazoles without using a 1,3-dicarbonyl compound?
A3: Absolutely. While the reaction with 1,3-dicarbonyls is a classic method, numerous other synthetic routes exist. These include:
-
[3+2] cycloaddition reactions of 1,3-dipoles with alkynes.[20]
-
Reactions of hydrazines with α,β-unsaturated aldehydes or ketones.[21]
-
Multicomponent reactions involving aldehydes, ketones, and hydrazines.[20][22]
-
Synthesis from propargylic alcohols.[23]
-
Ruthenium-catalyzed hydrogen transfer from 1,3-diols in the presence of hydrazines.[10]
Q4: How do I choose the right starting materials for my desired pyrazole?
A4: The choice of starting materials directly dictates the substitution pattern of the final pyrazole.
-
For a simple Knorr synthesis, the substituents on the 1,3-dicarbonyl compound will end up at positions 3 and 5 of the pyrazole ring. The substituent on the hydrazine will be on the N1 nitrogen.
-
To introduce a substituent at the 4-position, you would typically start with a 1,3-dicarbonyl compound that is already substituted at the 2-position.
-
For more complex substitution patterns, multicomponent reactions or functionalization of a pre-formed pyrazole ring might be more suitable.[24]
References
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved from [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2017). The Journal of Organic Chemistry. Retrieved from [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules. Retrieved from [Link]
-
Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (2015). Organic Letters. Retrieved from [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2021). The Journal of Organic Chemistry. Retrieved from [Link]
- Process for the purification of pyrazoles. (2011). Google Patents.
-
Knorr Pyrazole Synthesis (M. Pharm). (2018). Slideshare. Retrieved from [Link]
-
Various methods for the synthesis of pyrazole. (2022). ResearchGate. Retrieved from [Link]
-
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2011). Organic Letters. Retrieved from [Link]
- Method for purifying pyrazoles. (2011). Google Patents.
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. (2018). Green Chemistry Letters and Reviews. Retrieved from [Link]
-
Synthesis and Properties of Pyrazoles. (2022). Encyclopedia. Retrieved from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry. Retrieved from [Link]
-
Knorr Pyrazole Synthesis of Edaravone. (2017). The Royal Society of Chemistry. Retrieved from [Link]
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. Retrieved from [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. (2022). Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
Synthetic pathway for solvent-free preparations of pyrazole derivatives. (2023). ResearchGate. Retrieved from [Link]
-
Unit 4 Pyrazole. (2019). Slideshare. Retrieved from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). Molecules. Retrieved from [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Sustainability. Retrieved from [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2023). Molecules. Retrieved from [Link]
-
Pechmann pyrazole synthesis. (2019). ResearchGate. Retrieved from [Link]
-
pyrazole.pdf. (n.d.). CUTM Courseware. Retrieved from [Link]
Sources
- 1. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. name-reaction.com [name-reaction.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 18. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 22. researchgate.net [researchgate.net]
- 23. Pyrazole synthesis [organic-chemistry.org]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3,5-Dimethyl-1H-pyrazol-4-amine
Welcome to the technical support guide for the purification of crude 3,5-Dimethyl-1H-pyrazol-4-amine (CAS 5272-86-6). This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable building block in high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification strategy for this compound.
Q1: What are the typical impurities I should expect in my crude this compound?
A1: The impurity profile is intrinsically linked to the synthetic route. A prevalent synthesis involves the cyclocondensation of a hydrazine source with acetylacetone, followed by nitration and reduction, or direct amination.[1][2]
| Impurity Type | Potential Source | Key Characteristics & Removal Rationale |
| Unreacted Starting Materials | Incomplete reaction (e.g., hydrazine, acetylacetone). | Often possess significantly different polarities and boiling points, making them removable by a primary purification step like recrystallization or a simple silica plug. |
| Reaction Byproducts | Side reactions during cyclization or functionalization steps. | Highly variable in structure and properties. May require chromatographic separation if their polarity is close to the desired product. |
| Regioisomers | Use of unsymmetrical dicarbonyl precursors. | While the synthesis of 3,5-dimethylpyrazole from acetylacetone avoids this, syntheses of other pyrazoles often produce regioisomers which can be notoriously difficult to separate due to very similar physical properties.[3] |
| Oxidation Products | Exposure of the aromatic amine to air, especially under light or non-neutral pH.[4] | Often colored. Minimizing exposure to air (e.g., using an inert atmosphere) and prompt purification can prevent their formation. They may present as baseline material in TLC. |
| Residual Solvents/Reagents | Incomplete removal during workup (e.g., DMF, triethylamine). | High-boiling point solvents can be challenging to remove. Proper drying under high vacuum is essential. |
Q2: What is the most effective first-pass purification strategy for this compound?
A2: For a solid compound with a relatively high melting point like this compound (m.p. 204-205 °C), recrystallization is the most efficient and scalable initial purification method.[][6] The goal is to select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[7] This differential solubility allows for the separation of the desired product from impurities that are either highly soluble or insoluble in the chosen solvent system at all temperatures.
Q3: How do I choose between Recrystallization and Column Chromatography?
A3: The choice depends on the nature and quantity of your impurities.
-
Choose Recrystallization when:
-
You have a mostly pure product (>85-90%) with minor impurities.
-
The impurities have different solubility profiles from your product.
-
You are working on a larger scale where chromatography would be impractical.
-
-
Choose Column Chromatography when:
-
Your crude product is a complex mixture with multiple components.
-
Impurities have very similar polarity and solubility to your product (e.g., certain byproducts).[3]
-
The product is an oil or low-melting solid that is difficult to recrystallize.
-
You need to isolate multiple components from the reaction mixture.
-
A common workflow is to perform an initial recrystallization to remove the bulk of impurities and then, if necessary, polish the resulting material with column chromatography to achieve >99% purity.
Q4: Which analytical techniques are essential for monitoring purity?
A4: A multi-pronged approach is recommended for robust purity assessment:
-
Thin-Layer Chromatography (TLC): Indispensable for rapid, real-time monitoring of reaction progress and the effectiveness of chromatographic separation.[3] It provides a quick qualitative assessment of the number of components in a mixture.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, providing precise percentages of the main component and any impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for structural confirmation of the final product and for identifying and quantifying any remaining impurities whose structures can be deduced from the spectrum.[8]
-
Melting Point Analysis: A classic, effective technique. A sharp melting point range close to the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.[7]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during purification.
Problem: My compound "oils out" instead of crystallizing during recrystallization.
-
Causality: "Oiling out" occurs when the concentrated solution becomes supersaturated at a temperature above the melting point of the solute in the solvent. Instead of forming a crystalline lattice, the compound separates as a liquid phase.
-
Solutions:
-
Increase Solvent Volume: Your solution may be too concentrated. Add more hot solvent to dissolve the oil, then allow it to cool more slowly.
-
Lower the Cooling Temperature: Try cooling the solution to a lower temperature, potentially using an ice bath or refrigerator, after it has reached room temperature.
-
Change Solvent System: Select a solvent with a lower boiling point. Alternatively, use a solvent pair. Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until turbidity persists. Then, add a few drops of the good solvent to clarify and allow to cool. For aminopyrazoles, a system like Ethanol/Water or Methanol/Diethyl Ether can be effective.[9]
-
Problem: My compound streaks badly on the silica TLC plate and gives poor separation during column chromatography.
-
Causality: The primary amine group on the pyrazole ring is basic. It can interact strongly and irreversibly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to significant tailing or "streaking" of the spot on a TLC plate and poor recovery/separation from a column.[3]
-
Solutions:
-
Eluent Modification: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) is sufficient to neutralize the acidic sites on the silica gel, leading to sharp, well-defined spots and improved chromatographic separation.
-
Use a Different Stationary Phase: Switch to a more suitable stationary phase. Basic alumina is an excellent alternative to silica gel for the purification of basic compounds like amines.[10]
-
Salt Formation: As a last resort for very challenging separations, the amine can be protected (e.g., as a Boc-carbamate) to make it less basic, purified, and then deprotected.
-
Problem: After recrystallization, my product's purity has not improved significantly.
-
Causality: This suggests that the primary impurity has a solubility profile that is very similar to your desired product in the chosen solvent.
-
Solutions:
-
Systematic Solvent Screening: You must find a new solvent or solvent system. Test solubility in a range of solvents (e.g., ethanol, ethyl acetate, toluene, hexane) to find one with the ideal characteristics (high solubility when hot, low when cold).
-
Acid-Base Extraction: Leverage the basicity of your amine. Dissolve the crude material in an organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your amine will form a water-soluble salt and move to the aqueous layer, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer (e.g., with 1M NaOH) to regenerate the free amine, which will precipitate or can be extracted back into an organic solvent.[11] This is a powerful technique for removing non-basic impurities.
-
Switch to Chromatography: This is a classic scenario where column chromatography is required to separate compounds with similar physical properties.[3]
-
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline. The ideal solvent must be determined experimentally. Ethanol or an Ethanol/Water mixture is a good starting point.
-
Solvent Selection: Place a small amount of the crude solid (20-30 mg) in a test tube. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too good. If it is insoluble, heat the test tube. If it dissolves when hot but reappears as a solid upon cooling, the solvent is promising.
-
Dissolution: Place the bulk of the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid. Stirring and continued heating are essential.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice bath for 15-30 minutes to maximize crystal yield.[7]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Characterize the final product by melting point and another analytical technique (NMR, HPLC).
Protocol 2: Flash Column Chromatography (with Basic Modifier)
-
TLC Analysis & Eluent Selection: Develop a TLC system to effectively separate your product from its impurities. A good starting point for eluent is a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate). Find a ratio that gives your product an Rf value of approximately 0.25-0.35. Add 1% triethylamine to the chosen eluent mixture.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent. Pour it into your column and allow it to pack under pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Carefully add the eluent (containing 1% triethylamine) to the column and apply pressure. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator. Traces of triethylamine can be removed by co-evaporation with a solvent like toluene or by drying under high vacuum.
Section 4: Data & Visualizations
Purification Workflow Diagram
This diagram outlines the decision-making process for purifying crude this compound.
Caption: Decision workflow for purifying crude product.
Troubleshooting Logic for Failed Recrystallization
This diagram provides a logical path for troubleshooting when recrystallization does not yield the desired outcome.
Caption: Troubleshooting guide for common recrystallization issues.
References
-
Shcherbakov, K. A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
-
Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]
-
Ferreira, L. G., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. National Institutes of Health. Available at: [Link]
-
Shelke, S. B., et al. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]
-
Environmental Monitoring Methods. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Hanna, S. Y. (2017). Answer to "What solvent should I use to recrystallize pyrazoline?". ResearchGate. Retrieved from [Link]
-
Knopp, B. R., et al. (2018). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. National Institutes of Health. Available at: [Link]
- Bottcher, G., et al. (2011). Method for purifying pyrazoles. Google Patents.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
ResearchGate. (2014). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. Retrieved from [Link]
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]
-
Shcherbakov, K. A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethyl-1-(phenylmethyl)-1H-pyrazol-4-amine. Retrieved from [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. Retrieved from [Link]
-
Abrigach, F., et al. (2014). Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. Der Pharma Chemica. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
NIOSH. (2002). Amines, Aromatic. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Retrieved from [Link]
-
Loro, C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its energetic derivatives as promising melt-castable explosives. Retrieved from [Link]
-
Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - National Institutes of Health. Available at: [Link]
-
Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
PubChem. (n.d.). Pyrazole, 4-amino-3,5-dimethyl-. Retrieved from [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Navigating the Stability of Aminopyrazoles in Acidic Environments
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with aminopyrazole-based compounds. This resource is designed to provide you with in-depth, field-proven insights into the stability challenges of aminopyrazoles under acidic conditions. Here, you will find not just protocols, but the scientific rationale behind them, to empower you to troubleshoot effectively and ensure the integrity of your experiments.
Introduction: The Dichotomy of Aminopyrazole Stability
Aminopyrazoles are a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their versatility, however, is matched by a nuanced chemical reactivity, particularly in acidic environments. While some aminopyrazole-containing drugs like Fipronil exhibit remarkable stability at acidic to neutral pH, others, such as Celecoxib, show a greater propensity for degradation in acidic media.[2][3][4][5][6][7][8] This guide will dissect the factors influencing this stability and provide you with the tools to anticipate and mitigate potential issues.
Troubleshooting Guide: Addressing Common Stability Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experimental work.
Issue 1: Unexpected Degradation of Aminopyrazole Compound in Acidic Mobile Phase during HPLC Analysis
Q: I'm observing peak broadening, tailing, or the appearance of new, smaller peaks when analyzing my aminopyrazole compound using an acidic mobile phase in RP-HPLC. What could be the cause?
A: This is a classic indicator of on-column degradation. The acidic mobile phase, often necessary for good peak shape of basic compounds, can be harsh enough to induce hydrolysis or other degradation pathways for sensitive aminopyrazoles.
Root Cause Analysis:
-
Protonation and Ring Strain: The pyrazole ring contains nitrogen atoms that can be protonated under acidic conditions. This protonation can alter the electron distribution within the ring, potentially making it more susceptible to nucleophilic attack by water, a component of most reversed-phase mobile phases.
-
Hydrolysis of the Amino Group: The exocyclic amino group can also be a site of instability. While amides are generally stable, the electronic nature of the pyrazole ring can influence the reactivity of the attached amino group, potentially leading to slow hydrolysis to a hydroxyl group under prolonged exposure to acidic conditions.[9]
-
Influence of Substituents: The stability of the aminopyrazole core is highly dependent on the nature and position of its substituents. Electron-withdrawing groups can exacerbate instability, while electron-donating groups may offer some protection.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for on-column degradation.
Experimental Protocol: Optimizing HPLC Conditions for Acid-Labile Aminopyrazoles
-
Initial Assessment:
-
Prepare a fresh solution of your aminopyrazole standard in a neutral solvent (e.g., acetonitrile/water 50:50).
-
Inject immediately onto your existing HPLC system with the acidic mobile phase.
-
Observe the chromatogram for any signs of degradation as mentioned above.
-
-
Mobile Phase Modification:
-
pH Adjustment: Prepare a series of mobile phases with slightly increasing pH values (e.g., in 0.2 pH unit increments). Analyze the standard with each mobile phase to find the optimal balance between peak shape and stability.
-
Acid Modifier: If using trifluoroacetic acid (TFA), which can be aggressive, switch to a weaker acid like formic acid or acetic acid at an equivalent concentration.
-
-
Column Selection:
-
If mobile phase optimization is insufficient, consider a column with a different stationary phase. Some modern silica-based columns are designed to be more stable at intermediate pH ranges. Alternatively, a polymer-based column can offer a wider pH operating range.
-
-
Temperature Reduction:
-
Lowering the column temperature can significantly slow down the rate of acid-catalyzed degradation. If your HPLC system has a column thermostat, set it to a lower temperature (e.g., 20-25°C).
-
Issue 2: Low Recovery of Aminopyrazole Compound after Acidic Workup
Q: I'm performing a reaction that requires an acidic workup, but I'm consistently getting low yields of my aminopyrazole product. How can I improve this?
A: Low recovery after an acidic workup strongly suggests that your aminopyrazole is degrading during this step. The prolonged exposure to a strong acid in an aqueous environment can be detrimental.
Preventative Measures:
-
Minimize Exposure Time: Perform the acidic wash as quickly as possible. Have all your subsequent extraction solvents and reagents ready to go.
-
Use Weaker Acids: If your protocol allows, substitute strong acids like HCl with weaker organic acids such as citric acid or acetic acid.
-
Temperature Control: Conduct the workup in an ice bath to slow down the degradation kinetics.
-
Alternative Purification: If possible, avoid an acidic workup altogether. Consider alternative purification methods like column chromatography on silica gel (if the compound is stable enough) or crystallization.
Experimental Protocol: Modified Acidic Workup for Sensitive Aminopyrazoles
-
Preparation: Cool the reaction mixture in an ice bath. Prepare a pre-chilled, saturated solution of a weak acid (e.g., 10% citric acid).
-
Extraction: Add the cold, weak acid solution to the reaction mixture and shake gently. Immediately proceed with the extraction using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Neutralization: Quickly wash the organic layer with a cold, saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of aminopyrazole degradation in acidic conditions?
A1: The primary mechanism is believed to be acid-catalyzed hydrolysis. This can occur at two main sites:
-
Pyrazole Ring Opening: Protonation of the ring nitrogens can lead to a cascade of electronic shifts, making the ring susceptible to cleavage by water.
-
Hydrolysis of the Amino Group: The exocyclic amino group can undergo hydrolysis to form a hydroxyl-pyrazole derivative. The exact mechanism and rate of this process are highly dependent on the specific substitution pattern of the aminopyrazole.
Sources
- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fipronil Technical Fact Sheet [npic.orst.edu]
- 3. Fipronil | C12H4Cl2F6N4OS | CID 3352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. beyondpesticides.org [beyondpesticides.org]
- 5. coromandel.biz [coromandel.biz]
- 6. Fipronil (Ref: BAS 350l) [sitem.herts.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
strategies to control regioselectivity in reactions with unsymmetrical 1,3-dicarbonyls
Welcome to the technical support center for controlling regioselectivity in reactions with unsymmetrical 1,3-dicarbonyl compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in directing reactions to a specific carbonyl group or alpha-carbon position. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established chemical principles and field-proven insights.
Overview of Challenges
Unsymmetrical 1,3-dicarbonyls are powerful and versatile building blocks in organic synthesis. However, their inherent asymmetry presents a significant challenge: how to control which of the two non-equivalent carbonyl groups (or the three alpha-protons) participates in a reaction. A lack of control often leads to a mixture of regioisomers, complicating purification, reducing yields, and hindering the development of efficient synthetic routes.
The key to mastering these reactions lies in understanding the subtle interplay between substrate electronics, sterics, and the reaction environment. Factors such as solvent, temperature, the nature of the base or catalyst, and the choice of electrophile all play a critical role in tipping the balance in favor of a desired product. This guide will deconstruct these factors to provide actionable solutions for your experimental challenges.
Troubleshooting Guide: Specific Experimental Issues
This section addresses common problems encountered in the lab in a question-and-answer format, providing both the causal explanation and a direct protocol to resolve the issue.
Issue 1: Poor Regioselectivity in Pyrazole Synthesis
Question: "I am reacting 1-phenyl-1,3-butanedione with methylhydrazine in ethanol, but I'm getting a nearly 1:1 mixture of 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole. How can I selectively synthesize one isomer?"
Analysis: This is a classic regioselectivity problem in heterocycle synthesis. The reaction proceeds via nucleophilic attack of the hydrazine on one of the two carbonyl carbons. The outcome is determined by which carbonyl is more electrophilic and which transition state is lower in energy. In standard protic solvents like ethanol, the energy difference is often minimal, leading to poor selectivity.[1] To control this, you must manipulate the reaction conditions to exploit the electronic and steric differences between the benzoyl and acetyl groups.
Solution Strategies:
-
Solvent Modification for Enhanced Selectivity: Aprotic dipolar solvents often provide better results than polar protic solvents.[1] Furthermore, the use of fluorinated alcohols can dramatically improve regioselectivity.[2]
-
Causality: Aprotic solvents like N,N-dimethylacetamide (DMAc) can better solvate charged intermediates and influence the reaction pathway, often favoring the attack at the more sterically accessible carbonyl.[1] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can engage in specific hydrogen bonding interactions that amplify the electronic differences between the two carbonyls, leading to a more selective reaction.[2]
-
-
Kinetic vs. Thermodynamic Control: By modifying temperature and reaction time, you can favor either the kinetic (faster-forming) or thermodynamic (more stable) product.[3][4]
-
Causality: The initial nucleophilic attack is typically reversible. Low temperatures and short reaction times favor the kinetic product, which results from the attack on the most electrophilic or least sterically hindered carbonyl. Higher temperatures and longer reaction times allow the system to equilibrate to the more stable thermodynamic product.[3][5]
-
Workflow for Optimizing Pyrazole Synthesis
The following diagram outlines a systematic approach to troubleshooting poor regioselectivity in pyrazole synthesis.
Caption: A systematic workflow for optimizing the regioselectivity of pyrazole synthesis.
Protocol: Regioselective Pyrazole Synthesis in an Aprotic Solvent
This protocol is adapted from methodologies known to improve regioselectivity.[1][6]
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in anhydrous N,N-dimethylacetamide (DMAc, ~0.5 M).
-
Reactant Addition: Add the substituted hydrazine hydrochloride (1.1 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to isolate the major regioisomer.
Issue 2: Competing C- vs. O-Alkylation of an Enolate
Question: "I'm deprotonating ethyl acetoacetate with sodium ethoxide in ethanol and adding benzyl bromide. I'm getting a significant amount of the O-alkylated by-product along with my desired C-alkylated product. How can I ensure exclusive C-alkylation?"
Analysis: This problem arises from the ambident nucleophilic nature of the enolate ion, which has reactive sites at both the α-carbon (C-alkylation) and the oxygen (O-alkylation). The outcome is governed by the Hard and Soft Acids and Bases (HSAB) principle and reaction conditions. The α-carbon is a "soft" nucleophile, while the enolate oxygen is a "hard" nucleophile.[7][8] Your current conditions (protic solvent, non-coordinating cation) do not sufficiently differentiate between these two sites.
Solution Strategies:
-
Kinetic vs. Thermodynamic Enolate Formation: The choice of base and temperature determines which enolate is formed. For alkylation, you want to generate the enolate cleanly and irreversibly under kinetic control.[3][9]
-
Solvent and Counter-ion Effects: The solvent's ability to coordinate the metal counter-ion is crucial. Strongly coordinating solvents create "naked" enolates where the more electronegative oxygen is highly reactive, favoring O-alkylation. Weakly coordinating solvents keep the counter-ion associated with the oxygen, sterically shielding it and promoting C-alkylation.[10]
-
Electrophile Choice (HSAB): Soft electrophiles (like alkyl iodides) preferentially react with the soft carbon center. Hard electrophiles (like silyl chlorides) react with the hard oxygen center.[11]
Diagram: Controlling C- vs. O-Alkylation Pathways
This diagram illustrates the key factors that direct the alkylation of an enolate to either the carbon or oxygen atom.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Video: Regioselective Formation of Enolates [jove.com]
- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 11. researchgate.net [researchgate.net]
minimizing byproduct formation in the synthesis of pyrazolo[3,4-d]pyrimidines
Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical, field-proven insights.
I. Understanding the Core Synthesis and Common Pitfalls
The synthesis of pyrazolo[3,4-d]pyrimidines, bioisosteres of purines, is of significant interest due to their diverse pharmacological activities, including their roles as kinase inhibitors and anticancer agents.[1][2] A prevalent synthetic strategy involves the cyclization of a substituted aminopyrazole with a one-carbon source, such as formamide or formic acid.[3][4] While seemingly straightforward, this process can be prone to side reactions and byproduct formation, impacting yield and purity.
This guide will address the most pressing issues in pyrazolo[3,4-d]pyrimidine synthesis, focusing on minimizing byproduct formation and optimizing reaction conditions for a successful outcome.
II. Troubleshooting Guides & FAQs
A. Issues Related to Starting Materials and Reagents
Question 1: I am observing a low yield in my reaction of an aminopyrazole with formamide. What are the potential causes related to my starting materials?
Answer: Low yields in this reaction can often be traced back to the purity and stability of your starting materials. Here are some key factors to consider:
-
Purity of the Aminopyrazole: The presence of impurities in your aminopyrazole starting material can significantly hinder the reaction. It is crucial to start with a highly pure aminopyrazole. Recrystallization or column chromatography of the aminopyrazole precursor is recommended if impurities are suspected.
-
Stability of Formamide: Formamide can decompose over time, especially if not stored properly, to produce formic acid and ammonia. This can alter the pH of your reaction mixture and lead to unwanted side reactions. Always use freshly opened or purified formamide for best results. Distillation of formamide under reduced pressure is a reliable purification method.
-
Moisture Content: The presence of excess moisture can hydrolyze formamide and other reagents, leading to lower yields. Ensure all your glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if your substrates are particularly sensitive to moisture.
Question 2: My reaction is not going to completion, and I have a significant amount of unreacted aminopyrazole. What can I do?
Answer: Incomplete conversion is a common issue. Here are several strategies to drive the reaction to completion:
-
Increase Reaction Temperature: The cyclization of aminopyrazoles with formamide often requires high temperatures, typically refluxing conditions.[3] If your reaction is sluggish, a modest increase in temperature might be beneficial. However, be cautious, as excessive heat can lead to decomposition.
-
Prolong Reaction Time: Monitor your reaction progress using Thin Layer Chromatography (TLC). If you observe the persistence of the starting material spot, extending the reaction time may be necessary to achieve full conversion.
-
Use a Catalyst: While not always necessary, the addition of a catalyst can sometimes promote the reaction. For instance, some protocols utilize acidic or basic catalysts to facilitate the cyclization. A literature search for similar substrates can provide guidance on appropriate catalysts.
-
Solvent Choice: The choice of solvent can influence reactant solubility and reaction kinetics. While formamide can act as both a reactant and a solvent, in some cases, the use of a high-boiling point co-solvent might be advantageous.
B. Byproduct Formation and Regioselectivity
A significant challenge in the synthesis of substituted pyrazolo[3,4-d]pyrimidines is the potential for the formation of isomeric byproducts. This is primarily due to the presence of multiple reactive nitrogen atoms in the aminopyrazole precursor.
Question 3: I have isolated a mixture of products that I suspect are regioisomers. How can I confirm this and how can I control the regioselectivity of my reaction?
Answer: The formation of regioisomers is a well-documented issue in the synthesis of pyrazolo[3,4-d]pyrimidines, particularly when using unsymmetrically substituted aminopyrazoles.
Understanding the Problem:
The aminopyrazole ring contains two nucleophilic nitrogen atoms (N1 and the exocyclic amino group) that can participate in the cyclization reaction. This can lead to the formation of different constitutional isomers.[5]
dot
Sources
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Analytical Strategies for Impurity Profiling in Pyrazole Synthesis
Welcome to the Technical Support Center for analytical methods in pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity detection and characterization. Pyrazole cores are fundamental scaffolds in numerous pharmaceuticals, making rigorous purity assessment a cornerstone of safety and efficacy.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental analysis.
The Criticality of Impurity Profiling in Pharmaceutical Development
Impurities in active pharmaceutical ingredients (APIs) can arise from various sources, including starting materials, intermediates, by-products, and degradation.[4] Even at trace levels, these impurities can impact the safety, efficacy, and stability of the final drug product.[4] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (ICH Q3A/B/C/D) to control these impurities, setting specific thresholds for reporting, identification, and qualification.[5][6][7][8]
| Threshold | Typical Level (based on Maximum Daily Dose) | Action Required |
| Reporting Threshold | ≥ 0.03% - 0.05% | Impurity must be reported in regulatory submissions.[5] |
| Identification Threshold | ≥ 0.05% - 0.5% | The structure of the impurity must be determined.[5] |
| Qualification Threshold | > 0.15% or > 1.0 mg/day intake | Toxicological data is required to justify the proposed acceptance criterion.[5][8][9] |
Table 1: ICH Q3A/B Impurity Thresholds. These thresholds guide the analytical and toxicological efforts required for impurities in new drug substances.
A robust analytical program is therefore not just a quality control measure but a critical component of regulatory compliance and patient safety.
Logical Workflow for Impurity Detection and Identification
A systematic approach is essential for the efficient and accurate characterization of impurities in pyrazole synthesis. The following workflow outlines the key decision-making steps, from initial detection to final structural elucidation.
Figure 1: A stepwise workflow for the detection, isolation, and structural confirmation of impurities in pyrazole synthesis.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for purity assessment and impurity profiling of pyrazole derivatives due to its high resolution and sensitivity.[4] A well-developed HPLC method can separate the main pyrazole product from starting materials, regioisomers, and other by-products.[10]
Q1: I'm seeing poor peak shape (tailing or fronting) for my pyrazole analyte. What's the cause and how can I fix it?
A: Poor peak shape is a common issue that can compromise resolution and accurate quantification. The cause often lies in secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Scientific Rationale: The ideal chromatographic peak is Gaussian, resulting from a linear distribution of the analyte between the mobile and stationary phases. Peak tailing is often caused by strong, non-ideal interactions, such as the interaction of basic pyrazole nitrogens with acidic residual silanols on the silica-based stationary phase. Peak fronting can indicate column overload or a sample solvent that is too strong.
-
Troubleshooting Steps:
-
Modify Mobile Phase pH: For basic pyrazoles, adding a small amount of an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can protonate the analyte, reducing silanol interactions.[10][11]
-
Add an Ion-Pairing Reagent: If pH modification is insufficient, a competing base (e.g., triethylamine) can be added to the mobile phase to block active silanol sites.
-
Check Sample Solvent: Ensure your sample is dissolved in the initial mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.
-
Reduce Sample Load: Inject a smaller amount of your sample to rule out column overload.
-
Use a Different Column: Consider a column with end-capping or a different stationary phase (e.g., a modern, low-silanol activity column) designed to minimize these secondary interactions.[11]
-
Q2: My HPLC method isn't separating a critical pair of regioisomers. How can I improve the resolution?
A: The synthesis of pyrazoles from unsymmetrical starting materials frequently leads to the formation of regioisomers, which can be challenging to separate due to their similar physicochemical properties.[1]
-
Scientific Rationale: Resolution in HPLC is a function of column efficiency (N), selectivity (α), and retention factor (k). To improve the separation of closely eluting isomers, you must influence one or more of these parameters. Selectivity is often the most impactful parameter to adjust.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Acetonitrile and methanol have different selectivities and may resolve isomers differently.[12]
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different dipole moments and hydrogen bonding capabilities can alter selectivity.
-
Adjust Temperature: Lowering the column temperature can sometimes increase selectivity, although it will also increase retention times and backpressure.
-
Change the Stationary Phase: This is the most powerful way to alter selectivity. If you are using a C18 column, try a phenyl-hexyl or a polar-embedded phase. For chiral pyrazoles, a specialized chiral stationary phase will be necessary.[13]
-
Decrease Flow Rate: Reducing the flow rate can increase column efficiency, leading to narrower peaks and better resolution, as described by the Van Deemter equation.
-
| Parameter | Action | Expected Outcome on Resolution |
| Selectivity (α) | Change mobile phase solvent (ACN vs. MeOH), change stationary phase (C18 vs. Phenyl) | High Impact |
| Efficiency (N) | Decrease flow rate, use a column with smaller particles (e.g., UPLC) | Moderate Impact |
| Retention Factor (k) | Adjust organic/aqueous ratio | Moderate Impact (optimizes retention) |
Table 2: Parameters Affecting Chromatographic Resolution.
Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile pyrazole derivatives and impurities, GC-MS is a powerful analytical tool, providing both chromatographic separation and structural information from mass spectra.[1][4]
Q1: I'm not seeing my pyrazole compound in the GC-MS chromatogram, or the peak is very small and broad.
A: This issue often points to problems with analyte volatility, thermal stability, or interactions within the GC system.
-
Scientific Rationale: GC requires the analyte to be volatile and thermally stable at the temperatures used in the injector and oven. Pyrazoles with free N-H groups can exhibit strong hydrogen bonding, reducing their volatility and causing them to interact with active sites in the GC inlet or column, leading to poor peak shape or complete loss of signal.
-
Troubleshooting Steps:
-
Derivatization: The most effective solution for non-volatile or active compounds is derivatization. Silylating the N-H group with a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) will block hydrogen bonding, increase volatility, and improve peak shape dramatically.
-
Check Injector Temperature: The injector temperature must be high enough to volatilize the sample rapidly but not so high as to cause thermal degradation. Experiment with a range of temperatures (e.g., 250-300 °C).
-
Use a Deactivated Inlet Liner: Ensure you are using a fresh, deactivated inlet liner. Active sites on a dirty or old liner can adsorb the analyte.
-
Verify Column Choice: A non-polar or mid-polarity column (e.g., DB-5ms) is typically a good starting point for many pyrazole derivatives.[14]
-
Q2: How can I use mass spectrometry to distinguish between pyrazole regioisomers?
A: While regioisomers have the same molecular weight, their fragmentation patterns in the mass spectrometer can sometimes be different, providing clues for identification.
-
Scientific Rationale: Electron Ionization (EI) mass spectrometry fragments molecules in a reproducible way based on their structure. Differences in bond strengths and the stability of resulting fragment ions between isomers can lead to unique mass spectra.[15]
-
Troubleshooting Steps:
-
Careful Examination of Spectra: Acquire high-quality mass spectra for each isomer peak. Look for differences in the relative abundances of key fragment ions. For example, the loss of a substituent group may be more or less favorable depending on its position on the pyrazole ring.[15]
-
Use Retention Indices: Chromatographic separation is key. Even if the mass spectra are very similar, the difference in retention time (and calculated retention indices) can be used to reliably identify each isomer, provided you have authentic reference standards.[1]
-
Chemical Ionization (CI): If EI spectra are too similar, using a softer ionization technique like Chemical Ionization (CI) can sometimes highlight subtle structural differences by producing different adduct ions.
-
Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of unknown impurities.[4][14] However, pyrazole spectra can present unique challenges.
Q1: The signals for my C3 and C5 protons/carbons in an N-unsubstituted pyrazole are averaged or broad. Why is this happening?
A: This is a classic phenomenon in pyrazole chemistry caused by annular tautomerism.[16]
-
Scientific Rationale: The proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions. If this exchange is fast on the NMR timescale, the spectrometer "sees" an average of the two tautomeric forms. This leads to the C3 and C5 positions (and their attached protons) becoming chemically equivalent, resulting in a single, often broadened, signal instead of two distinct ones.[16]
-
Troubleshooting Steps:
-
Low-Temperature NMR: The most direct way to solve this is to slow down the tautomeric exchange by lowering the temperature of the NMR experiment.[16] As you cool the sample, the exchange rate decreases, and you may reach a point where the signals for the individual tautomers "decoalesce" and become sharp and distinct.
-
Solvent Effects: The rate of exchange is highly solvent-dependent. Protic solvents (like methanol-d4) or those that can form strong hydrogen bonds will accelerate the exchange. Aprotic, non-polar solvents (like toluene-d8) may slow it down enough to resolve the individual tautomers even at room temperature.[16]
-
Figure 2: Effect of temperature on NMR spectra of tautomerizing pyrazoles.
Q2: The N-H proton signal in my ¹H NMR spectrum is extremely broad or completely absent. How can I find it?
A: The disappearance of the N-H proton signal is also a consequence of chemical exchange and the quadrupolar nature of the ¹⁴N nucleus.[16]
-
Scientific Rationale: The N-H proton can exchange with other pyrazole molecules or with trace amounts of water in the deuterated solvent. This rapid exchange broadens the signal, sometimes to the point where it becomes indistinguishable from the baseline. Additionally, the ¹⁴N nucleus has a quadrupole moment that can efficiently relax the attached proton, further contributing to broadening.[16]
-
Troubleshooting Steps:
-
Use a Very Dry Solvent: Prepare your sample using a high-purity deuterated solvent from a freshly opened ampoule to minimize exchange with water.
-
Change Solvents: In a non-polar solvent like CDCl₃, the N-H signal might be visible but broad. In a hydrogen-bond-accepting solvent like DMSO-d₆, the exchange is often slowed, and the N-H proton signal can become a sharper, more easily identifiable peak.
-
Low Temperature: As with tautomerism, cooling the sample can slow the exchange rate and sharpen the N-H signal.
-
¹H-¹⁵N HMBC Experiment: If the impurity is present at a high enough concentration, a 2D ¹H-¹⁵N HMBC experiment can definitively identify protons attached to or near nitrogen atoms, even if the 1D signal is not visible.
-
Frequently Asked Questions (FAQs)
Q: What are the most common types of impurities found in pyrazole synthesis? A: Common impurities depend on the synthetic route but often include:
-
Unreacted Starting Materials: Such as residual hydrazines or 1,3-dicarbonyl compounds.[10]
-
Regioisomers: Formed when unsymmetrical starting materials are used.[1][10]
-
Pyrazoline Intermediates: Resulting from incomplete aromatization during the cyclization reaction.[10]
-
By-products: From side reactions, such as self-condensation of the carbonyl starting material.[10]
-
Residual Solvents: Volatile organic compounds used in the manufacturing process.[4][5]
Q: When do I need to use a hyphenated technique like LC-MS? A: LC-MS is invaluable when you need both separation and mass information simultaneously. It is particularly useful for:
-
Tentative Peak Identification: Quickly assigning molecular weights to unknown impurity peaks in a chromatogram.
-
Trace-Level Analysis: Analyzing impurities that are below the detection limits of NMR.
-
High-Throughput Screening: Rapidly analyzing multiple samples to track impurity profiles during process development.
Q: What are the regulatory expectations for analytical method validation? A: Regulatory agencies like the FDA and EMA require that analytical procedures used for impurity testing be validated to ensure they are suitable for their intended purpose.[8] According to ICH Q2(R1) guidelines, validation should demonstrate specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. All methods used to report data in a regulatory submission must be fully validated.
References
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Retrieved from [Link]
-
FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. (n.d.). ECA Academy. Retrieved from [Link]
-
Guideline on Impurities in new Active Pharmaceutical Ingredients. (2023). BfArM. Retrieved from [Link]
-
Quality: impurities. (n.d.). European Medicines Agency. Retrieved from [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Guidance for Industry Q3A Impurities in New Drug Substances. (2008). FDA. Retrieved from [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega. Retrieved from [Link]
-
1H NMR of pyrazole. (2024). Reddit. Retrieved from [Link]
-
The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry. Retrieved from [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). IJCPA. Retrieved from [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (n.d.). AMSbiopharma. Retrieved from [Link]
-
Synthesis of pyrazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2019). ResearchGate. Retrieved from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved from [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules. Retrieved from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Advances. Retrieved from [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved from [Link]
-
Various methods for the synthesis of pyrazole. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Retrieved from [Link]
-
Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. Retrieved from [Link]
-
Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). Chromatography Today. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy [gmp-compliance.org]
- 7. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. bfarm.de [bfarm.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. ijcpa.in [ijcpa.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalyst Selection for Pyrazole Synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of catalyst selection to optimize their synthetic routes. Pyrazoles are a cornerstone structural motif in pharmaceuticals and agrochemicals, and achieving high-yield, regioselective synthesis is often critically dependent on the chosen catalytic system.[1][2]
This document moves beyond simple protocols to explain the why behind catalyst choice, empowering you to troubleshoot effectively and innovate in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing pyrazoles?
The most prevalent and versatile method is the Knorr pyrazole synthesis , which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] This reaction is typically catalyzed by an acid.[5] Other significant methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazines and 1,3-dipolar cycloadditions.[6][7] The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyrazole ring.
Q2: What are the main types of catalysts used in pyrazole synthesis?
Catalysts for pyrazole synthesis can be broadly categorized into two main classes:
-
Homogeneous Catalysts: These catalysts are in the same phase as the reactants, typically dissolved in the reaction solvent. Examples include Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid), Lewis acids (e.g., Sc(OTf)₃, AgOTf, Cu(OTf)₂), and organometallic complexes.[1][8][9]
-
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, usually a solid catalyst in a liquid reaction mixture. This category includes solid acids (e.g., montmorillonite K10 clay, silica-supported sulfuric acid), metal nanoparticles (e.g., nano-ZnO, magnetic Fe₃O₄ nanoparticles), and supported metal catalysts.[2][7][10][11]
Q3: How do I choose between a homogeneous and a heterogeneous catalyst?
The decision involves a trade-off between activity, selectivity, and practicality. The following table summarizes the key considerations:
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Activity/Selectivity | Often exhibit high activity and selectivity due to well-defined active sites. Easier to tune sterically and electronically.[12] | Can have lower selectivity due to multiple types of active sites. Mass transfer limitations can sometimes reduce reaction rates.[12] |
| Reaction Conditions | Typically function under milder temperature and pressure conditions.[12] | Often require higher temperatures but can be more thermally stable.[12] |
| Product Separation | Separation of the catalyst from the product can be difficult and costly, sometimes requiring extensive chromatography.[12] | Easily separated from the reaction mixture by simple filtration.[12] |
| Catalyst Reusability | Recycling is often challenging and expensive.[12] | Generally straightforward to recover and reuse, making them cost-effective and environmentally friendly for large-scale synthesis.[12][13] |
| Mechanistic Study | Reaction mechanisms are often easier to study and understand using spectroscopic techniques like NMR.[12] | Characterizing the active sites and understanding the mechanism can be more complex.[12] |
Expert Insight: For initial small-scale discovery and route scouting, the high activity and vast variety of homogeneous catalysts often provide a quicker path to the desired product. For process development and scale-up, the focus shifts to sustainability and cost, making the reusability of heterogeneous catalysts highly attractive.[13][14]
Q4: I'm getting a mixture of regioisomers. How can the catalyst and reaction conditions influence this?
Regioselectivity is a major challenge when using an unsymmetrical 1,3-dicarbonyl compound.[15] The reaction can proceed through two different pathways, leading to a mixture of pyrazole isomers. Several factors can be tuned to favor one isomer over the other:
-
Catalyst Choice: The steric bulk and electronic properties of the catalyst can direct the initial nucleophilic attack of the hydrazine to one of the carbonyl groups. Lewis acids, for instance, can coordinate preferentially to the less sterically hindered carbonyl.
-
Solvent: The solvent can dramatically influence the regiochemical outcome. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to significantly improve regioselectivity in favor of the desired isomer compared to standard solvents like ethanol.[16]
-
pH Control: The pH of the reaction medium affects the protonation state of both the hydrazine and the dicarbonyl compound, which in turn influences the kinetics of the initial addition and subsequent cyclization steps.[15]
A systematic screening of these three parameters is the most effective strategy for optimizing regioselectivity.[17]
Q5: What are some "green" catalyst options for pyrazole synthesis?
The principles of green chemistry are increasingly important in modern synthesis.[18] For pyrazole synthesis, this has led to the development of several environmentally benign catalytic systems:
-
Recyclable Heterogeneous Catalysts: As mentioned, solid-supported acids and reusable magnetic nanoparticles (e.g., SrFe₁₂O₁₉, Fe₃O₄) reduce waste and catalyst leaching.[9][11]
-
Green Solvents: Using water or ethanol as a solvent, especially when paired with a suitable catalyst, minimizes the use of hazardous organic solvents.[6][10]
-
Mild Catalysts: Simple, inexpensive, and non-toxic catalysts like ammonium chloride have proven effective.[6]
-
Biocatalysts: Enzymes, such as immobilized lipases, can catalyze pyrazole synthesis under very mild conditions with high selectivity.[19]
-
Microwave-Assisted Synthesis: Often paired with solvent-free conditions or green solvents, microwave irradiation can dramatically reduce reaction times and energy consumption.[11][20]
Troubleshooting Guide
Problem: Low or No Product Yield
Low yield is a common issue that can often be traced back to the catalyst or reaction conditions. This decision tree outlines a systematic approach to troubleshooting.
Caption: Systematic workflow for catalyst selection and optimization.
Protocol 1: General Procedure for Small-Scale Catalyst Screening
This protocol uses a parallel reaction format to efficiently screen multiple catalysts.
-
Preparation: In an array of reaction vials (e.g., 24-well plate or individual microwave vials), add the 1,3-dicarbonyl substrate (1.0 equiv, e.g., 0.1 mmol) to each vial.
-
Catalyst Addition: To each designated vial, add the catalyst to be screened (e.g., 10 mol%, 0.01 mmol). Prepare separate vials for each catalyst (e.g., acetic acid, Cu(OTf)₂, nano-ZnO, Amberlyst-15). Include a no-catalyst control.
-
Solvent & Reactant Addition: Add the chosen solvent (e.g., 0.5 mL ethanol). Then, add the hydrazine derivative (1.1 equiv, 0.11 mmol) to each vial.
-
Reaction: Seal the vials and place the array on a stirring hotplate or in a parallel synthesis block. Heat to the desired temperature (e.g., 80 °C) for a set time (e.g., 12 hours).
-
Analysis: After cooling, take a small aliquot from each vial for analysis by LC-MS or GC-MS. This allows for rapid determination of product formation, conversion of starting material, and the ratio of any regioisomers formed.
-
Evaluation: Compare the results from each catalyst to identify the most promising candidates for further optimization.
References
- Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diaz
- Knorr Pyrazole Synthesis (M. Pharm) | PPTX. Slideshare.
- Knorr pyrazole synthesis. Name-Reaction.com.
- A Comparative Guide to Catalysts for Pyrazole Synthesis. Benchchem.
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- Green Synthetic Strategies for Pyrazole Deriv
- Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents.
- Nano-Catalyzed Green Synthesis of Pyrazole Derivatives & Its Biological Activity as EAC Receptor Antagonists. Pharmacophore.
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect.
- Recent Advances in the Synthesis of Pyrazole Deriv
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC - NIH.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- Influence of catalyst proportion on the synthesis of pyranopyrazole.
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. organic-chemistry.org.
- Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Recent advances in the multicomponent synthesis of pyrazoles. RSC Publishing.
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
- Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable C
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing.
- Homogeneous vs Heterogeneous C
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
- Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI.
- Pyrazole synthesis. Organic Chemistry Portal.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
- Various methods for the synthesis of pyrazole.
- eco-friendly multicomponent reaction synthesis of most privileged pyrano[2,3-c] pyrazole derivatives: a review.
- Efficient synthesis of pyrazoles: oxidative C-C/N-N bond-formation cascade. Beilstein Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. name-reaction.com [name-reaction.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. jetir.org [jetir.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 12. ethz.ch [ethz.ch]
- 13. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles [mdpi.com]
- 15. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 18. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pharmacophorejournal.com [pharmacophorejournal.com]
Technical Support Center: Column Chromatography Techniques for Purifying Polar Pyrazoles
Welcome to the Technical Support Center for the purification of polar pyrazoles using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the purification of these valuable heterocyclic compounds.
Introduction: The Challenge of Purifying Polar Pyrazoles
Pyrazoles are a critical class of heterocyclic compounds in medicinal chemistry and drug development due to their diverse biological activities. However, their inherent polarity often presents significant hurdles during purification. Traditional normal-phase column chromatography on silica gel can lead to issues such as poor separation, peak tailing, and even irreversible adsorption of the target compound. This guide will explore various column chromatography techniques and provide practical, field-proven insights to overcome these challenges and achieve high-purity polar pyrazoles.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the purification of polar pyrazoles:
Q1: My polar pyrazole is stuck on the silica gel column and won't elute, even with highly polar solvents. What should I do?
This is a frequent issue caused by strong interactions between the polar pyrazole and the acidic silanol groups on the silica surface.[1][2] Here are several strategies to address this:
-
Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic sites by preparing a slurry of the silica gel in your chosen eluent and adding a small amount of a basic modifier like triethylamine (~0.5-1% by volume).[1][3]
-
Use an Alternative Stationary Phase: Consider using a more inert stationary phase like neutral alumina, which is less acidic than silica gel and can be a good alternative for basic compounds.[1]
-
Switch to Reversed-Phase Chromatography: If your pyrazole has some hydrophobic character, reversed-phase chromatography using a C18-functionalized silica gel with polar mobile phases (e.g., acetonitrile/water or methanol/water) can be a highly effective alternative.[1]
Q2: I'm observing significant peak tailing for my polar pyrazole on a silica gel column. What is the cause and how can I fix it?
Peak tailing is often a result of strong, non-ideal interactions between the analyte and the stationary phase. For polar pyrazoles on silica, this is typically due to interactions with the acidic silanol groups.
-
Mobile Phase Modifiers: Adding a small amount of a polar, slightly acidic or basic modifier to your mobile phase can improve peak shape. For example, adding a small percentage of acetic acid or triethylamine can help to saturate the active sites on the silica gel and reduce tailing.
-
Increase Mobile Phase Polarity: A gradual increase in the polarity of the mobile phase (gradient elution) can help to sharpen peaks and improve resolution.[4]
Q3: How do I choose the right chromatography mode for my polar pyrazole?
The choice between normal-phase, reversed-phase, and other techniques depends on the specific properties of your pyrazole and the impurities you need to remove.[5]
-
Normal-Phase Chromatography (NPC): Best suited for less polar compounds or for separating isomers.[6] It uses a polar stationary phase (like silica or alumina) and a non-polar mobile phase.[7][8] Polar compounds will have longer retention times.[9]
-
Reversed-Phase Chromatography (RPC): The workhorse for many applications, especially for compounds with some non-polar character.[10][11] It employs a non-polar stationary phase (e.g., C18) and a polar mobile phase.[7][8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent choice for very polar, water-soluble pyrazoles that are poorly retained in reversed-phase.[5][12] HILIC uses a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.[10][12]
Q4: My polar pyrazole is not soluble in the non-polar solvents used for normal-phase chromatography. How can I load it onto the column?
This is a common challenge. Here are two effective methods for loading poorly soluble samples:
-
Dry Loading: Dissolve your crude sample in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder.[1] This powder can then be carefully added to the top of your packed column.
-
Minimal Strong Solvent Dissolution: Dissolve your sample in a minimal amount of a strong, polar solvent (like DMF or DMSO) and adsorb it onto a small amount of silica gel before loading it onto the column.[13]
Troubleshooting Guide: Common Problems and Solutions
This section provides a more detailed breakdown of common issues encountered during the column chromatography of polar pyrazoles, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Solution(s) |
| No Elution of Compound | - Compound is too polar and strongly adsorbed to the stationary phase.- Compound may have degraded on the acidic silica gel.[2] | - Increase the polarity of the mobile phase significantly or switch to a stronger solvent system.- Consider deactivating the silica gel with triethylamine.[1][3]- Switch to an alternative stationary phase like alumina or a reversed-phase column.[1] |
| Poor Separation/Co-elution | - Inappropriate mobile phase polarity.- Column overloading.- Poorly packed column. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first to find a system that gives good separation.[13]- Use a gradient elution to improve resolution.[4]- Ensure the column is packed uniformly without any cracks or channels.[14] |
| Compound Streaking/Tailing | - Strong interaction with the stationary phase.- Sample is too concentrated.[1]- Presence of highly polar impurities. | - Add a modifier (e.g., acetic acid, triethylamine) to the mobile phase.- Use a less concentrated sample solution.- Consider a pre-purification step like liquid-liquid extraction to remove highly polar impurities.[1] |
| Low Recovery of Product | - Irreversible adsorption to the stationary phase.- Compound degradation on the column.[2]- Co-elution with impurities, leading to discarding of mixed fractions.[13] | - Use a less acidic stationary phase (e.g., neutral alumina) or deactivated silica.[1]- Run the chromatography as quickly as possible (flash chromatography) to minimize contact time with the stationary phase.[1]- Optimize the separation to achieve baseline resolution of the target compound. |
Advanced Techniques for Polar Pyrazole Purification
For particularly challenging separations, more advanced chromatographic techniques may be necessary.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for the separation of highly polar compounds that are not well-retained by reversed-phase chromatography.[5][12] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, creating a water-rich layer on the stationary phase surface where polar analytes can partition.[15]
Key Considerations for HILIC:
-
Stationary Phase: Bare silica, diol, amino, and zwitterionic phases are commonly used.[15][16]
-
Mobile Phase: Typically consists of acetonitrile and an aqueous buffer. The aqueous component is the strong eluting solvent.[12][15]
-
Sample Diluent: The sample should be dissolved in a solvent that is similar in composition to the initial mobile phase to ensure good peak shape.[10]
Mixed-Mode Chromatography
This technique utilizes stationary phases with both reversed-phase and ion-exchange functionalities.[10] This dual retention mechanism provides greater flexibility in method development and can be particularly effective for separating polar compounds with ionizable groups.[10]
Experimental Workflow & Protocols
Workflow for Method Development in Column Chromatography
Caption: A systematic workflow for developing a column chromatography purification method.
Protocol 1: Normal-Phase Flash Chromatography of a Moderately Polar Pyrazole
-
TLC Analysis: Develop a solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that provides a retention factor (Rf) of approximately 0.2-0.3 for the target pyrazole.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[1]
-
Sample Loading: Dissolve the crude pyrazole in a minimal amount of a suitable solvent (e.g., dichloromethane).[1] Alternatively, perform dry loading as described in the FAQs.
-
Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.[1]
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC to identify and combine the fractions containing the pure product.[13]
Protocol 2: HILIC Purification of a Highly Polar Pyrazole
-
Stationary Phase Selection: Choose a suitable HILIC column, such as one with a bare silica or diol stationary phase.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of acetonitrile (e.g., 95%) and a low percentage of an aqueous buffer (e.g., 5% water with 10 mM ammonium formate).
-
Column Equilibration: Equilibrate the column with the initial mobile phase for a sufficient time to ensure a stable baseline and reproducible retention times.[10]
-
Sample Preparation: Dissolve the sample in a solvent mixture that matches the initial mobile phase conditions as closely as possible.[10]
-
Gradient Elution: Start with a high organic content and gradually increase the aqueous component to elute the polar compounds.
-
Fraction Collection: Collect fractions and analyze them using an appropriate method (e.g., LC-MS) to identify the pure product.
Decision Tree for Troubleshooting Purification Issues
Caption: A decision tree to guide troubleshooting common purification problems.
References
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]
-
Waters Corporation. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Waters. [Link]
-
Longdom Publishing. (n.d.). Advanced Techniques in Column Chromatography. Longdom Publishing. [Link]
-
ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. ChemistryViews. [Link]
-
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
-
Journal of Pharmaceutical Research International. (2023, April 28). Chromatography Techniques: Applications in Drug Development. [Link]
-
Doğa Thermal Hotel. (n.d.). Development techniques in column chromatography. [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Biotage. [Link]
-
Biotage. (2023, January 23). How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification? Biotage. [Link]
-
ResearchGate. (2015, June 21). Why is normal phase chromatography good for use on polar analytes? ResearchGate. [Link]
-
University of California, Los Angeles. (n.d.). Column chromatography. [Link]
-
Agilent. (n.d.). Finding the Perfect Match: Practical Advice on Column and Mobile Phase Selection. Agilent. [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Reddit. [Link]
-
Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. Agilent. [Link]
-
Journal of Chromatography A. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. [Link]
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
Chromatography Forum. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Chromatography Forum. [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Radleys. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Radleys. [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]
-
LCGC. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC. [Link]
-
ResearchGate. (n.d.). Effect of aqueous buffer pH value on peak resolution. ResearchGate. [Link]
-
Welch Materials, Inc. (n.d.). The effect of improper use of buffer salts on chromatographic columns and solutions! Welch Materials, Inc. [Link]
-
ResearchGate. (n.d.). 21 questions with answers in PYRAZOLES. ResearchGate. [Link]
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
-
MDPI. (n.d.). Evaluating Relative Retention of Polar Stationary Phases in Hydrophilic Interaction Chromatography. MDPI. [Link]
-
ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography? ResearchGate. [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Quora. (2023, November 27). How to select what buffers to use for chromatography columns. Quora. [Link]
-
BioPharm International. (2020, August 2). Chromatographic Science Clarifies Separation Challenges. BioPharm International. [Link]
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? ResearchGate. [Link]
-
Cytiva Life Sciences. (2024, May 30). How buffer pH and NaCl affect size exclusion chromatography. Cytiva Life Sciences. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. Purification [chem.rochester.edu]
- 4. chromtech.com [chromtech.com]
- 5. pharmanow.live [pharmanow.live]
- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 7. longdom.org [longdom.org]
- 8. What is the difference between normal-phase chromatography and reversed-phase chromatography? | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. biotage.com [biotage.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. web.uvic.ca [web.uvic.ca]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrazoles: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the pyrazole nucleus is a cornerstone of molecular design. Its prevalence in blockbuster drugs such as Celecoxib (Celebrex®) underscores its significance as a privileged scaffold in medicinal chemistry.[1] This guide provides an in-depth, comparative analysis of the most pertinent synthetic methodologies for accessing substituted pyrazoles, moving beyond a simple recitation of protocols to offer insights into the causality behind experimental choices and the strategic selection of a particular synthetic route.
The Enduring Relevance of the Pyrazole Core
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[2][3] This structural motif imparts a unique combination of physicochemical properties, including hydrogen bonding capabilities, metabolic stability, and the ability to engage in various non-covalent interactions with biological targets.[4][5] Consequently, pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4][6] The successful development of Celecoxib, a selective COX-2 inhibitor, has particularly fueled extensive research into the synthesis of novel, highly functionalized pyrazole analogs.[1][7]
This guide will dissect and compare three principal synthetic strategies: the classical Knorr Pyrazole Synthesis, the versatile 1,3-Dipolar Cycloaddition, and the efficient Multicomponent Reactions.
The Knorr Pyrazole Synthesis: The Foundational Approach
First reported by Ludwig Knorr in 1883, this method remains a fundamental and widely practiced route to pyrazoles.[8][9][10] It involves the condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[2][11]
Mechanistic Insights
The reaction proceeds via an initial nucleophilic attack of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, typically under acidic catalysis, to form a hydrazone intermediate.[12][13] Subsequent intramolecular condensation, involving the second nitrogen atom and the remaining carbonyl group, followed by dehydration, leads to the formation of the aromatic pyrazole ring.[8][10]
A critical consideration in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine are used, two regioisomeric products can be formed, depending on which carbonyl group is initially attacked by which nitrogen atom of the hydrazine.[9][11] The reaction's outcome is often influenced by the steric and electronic properties of the substituents on both reactants and the reaction conditions.[11]
Caption: Generalized mechanism of the Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This variation of the Knorr synthesis utilizes a β-ketoester and phenylhydrazine.[13]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1.1 equivalents) in ethanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reaction: Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Isolation: Collect the precipitated product by vacuum filtration, wash with cold ethanol, and dry to afford the pyrazolone product.
1,3-Dipolar Cycloaddition: A Modern and Versatile Strategy
The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful method for constructing five-membered heterocyclic rings, including pyrazoles.[14][15] For pyrazole synthesis, this typically involves the reaction of a diazo compound (as the 1,3-dipole) with an alkyne or an alkene (as the dipolarophile).[16][17]
Mechanistic Considerations
The Huisgen 1,3-dipolar cycloaddition is a concerted pericyclic reaction where the three atoms of the dipole react with two atoms of the dipolarophile to form the five-membered ring in a single step.[15] A significant advantage of this method is the potential for high regioselectivity, which can often be controlled by the electronic and steric nature of the substituents on both the dipole and the dipolarophile.[15][18] Modern variations often utilize nitrile imines, generated in situ from hydrazonoyl halides, as the 1,3-dipole.[15]
Caption: 1,3-Dipolar cycloaddition for pyrazole synthesis.
Experimental Protocol: Synthesis of a 1,3,4,5-Tetrasubstituted Pyrazole
This protocol describes a regioselective synthesis using a nitrile imine and an alkyne surrogate.[15]
-
Nitrile Imine Generation: In a suitable solvent such as THF, dissolve the hydrazonoyl chloride (1 equivalent) and add a base, typically triethylamine (1.1 equivalents), at room temperature to generate the nitrile imine in situ.
-
Cycloaddition: To this mixture, add the alkyne or alkene (1 equivalent).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).
-
Work-up: Filter the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrazole.
Multicomponent Reactions (MCRs): The Path to Molecular Complexity
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, represent a highly efficient and atom-economical approach to complex molecules.[19][20] Several MCRs have been developed for the synthesis of highly substituted pyrazoles.[21]
Mechanistic Rationale
A common MCR for pyrazoles involves the one-pot reaction of an aldehyde, a compound with an active methylene group (like malononitrile or a β-ketoester), and a hydrazine.[20] The reaction typically proceeds through a cascade of reactions, such as a Knoevenagel condensation between the aldehyde and the active methylene compound to form a Michael acceptor, followed by a Michael addition of the hydrazine, and subsequent intramolecular cyclization and aromatization.[20] This strategy allows for the rapid generation of molecular diversity from simple and readily available starting materials.
Caption: Workflow for a multicomponent pyrazole synthesis.
Experimental Protocol: One-Pot Synthesis of Polysubstituted Pyrazoles
This is a general procedure for a three-component synthesis.[19]
-
Reaction Setup: In a suitable solvent like ethanol, combine the aldehyde (1 equivalent), malononitrile (1 equivalent), and the substituted hydrazine (1 equivalent).
-
Catalysis: Add a catalytic amount of a base, such as piperidine or a deep eutectic solvent.[19]
-
Reaction: Stir the mixture at room temperature or heat to reflux for a few hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, the product often precipitates from the reaction mixture upon cooling. Collect the solid by filtration.
-
Purification: If necessary, recrystallize the product from a suitable solvent to obtain the pure polysubstituted pyrazole.
Comparative Analysis of Synthesis Methods
| Feature | Knorr Pyrazole Synthesis | 1,3-Dipolar Cycloaddition | Multicomponent Reactions (MCRs) |
| Starting Materials | 1,3-Dicarbonyls, Hydrazines | Diazo compounds/Hydrazonoyl halides, Alkynes/Alkenes | Aldehydes, Active Methylene Compounds, Hydrazines |
| Key Advantage | Well-established, readily available starting materials.[2][13] | High regioselectivity, broad substrate scope, mild conditions.[15][22] | High efficiency, atom economy, rapid access to complexity.[19][20] |
| Key Disadvantage | Potential for regioisomeric mixtures with unsymmetrical substrates.[9][11] | May require synthesis of specialized 1,3-dipoles or dipolarophiles. | Optimization can be complex due to multiple competing reactions. |
| Typical Yields | Good to excellent.[13] | Good to excellent.[15] | Good to excellent.[19] |
| Reaction Conditions | Often requires heating and acidic or basic catalysis.[8][13] | Often proceeds at room temperature.[23] | Can vary from room temperature to reflux, often with catalysis.[19] |
| Scalability | Generally good. | Good, but precursors might be costly for large scale. | Often very good due to one-pot nature. |
| Best For | Simple, symmetrically substituted pyrazoles. | Regiocontrolled synthesis of complex pyrazoles. | Rapid library synthesis and generating molecular diversity. |
Strategic Synthesis Selection
The choice of synthetic method is dictated by the desired substitution pattern on the pyrazole ring and the availability of starting materials.
Caption: Decision tree for selecting a pyrazole synthesis method.
Conclusion
The synthesis of substituted pyrazoles is a mature field, yet one that continues to evolve with the advent of modern synthetic methodologies. While the Knorr synthesis provides a robust and classical entry point, particularly for simpler analogs, 1,3-dipolar cycloadditions and multicomponent reactions offer superior control and efficiency for accessing complex and highly functionalized pyrazole scaffolds. A thorough understanding of the mechanistic underpinnings and practical considerations of each method is paramount for the successful design and execution of synthetic campaigns targeting novel pyrazole-based therapeutics and functional materials.
References
-
Pechmann, H. v. (1898). Ueber Diazomethan. Berichte der deutschen chemischen Gesellschaft, 31(3), 2950-2951. [Link]
-
Karrouchi, K., Ramli, Y., Taoufik, J., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Al-Mulla, A. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 22(1), 146. [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
-
Wikipedia contributors. (2023, April 25). Pechmann-Pyrazol-Synthese. In Wikipedia, Die freie Enzyklopädie. [Link]
-
Padwa, A., Brodney, M. A., Liu, B., Satake, K., & Wu, T. (2009). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. The Journal of organic chemistry, 74(15), 5139–5147. [Link]
-
Baeva, A. S., et al. (2024). Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate. [Link]
-
Zou, X., et al. (2023). Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles. The Journal of Organic Chemistry, 88(4), 2190-2206. [Link]
-
El-Faham, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Hamad, A. A., et al. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters, 6(1), 1-18. [Link]
-
Radi, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 503-547. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Chem Help ASAP. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]
-
Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(4), 250. [Link]
-
Singh, V., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Brauch, S., & Bräse, S. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1118-1158. [Link]
-
Slideshare. (2018, November 13). knorr pyrazole synthesis. [Link]
-
Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. ResearchGate. [Link]
-
Bizzarri, B., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(7), 719-735. [Link]
-
Yurttaş, L., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 21(11), 1569. [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Tigreros, A., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(21), 7566. [Link]
-
Shaw, A. A., et al. (2010). Pechmann pyrazole synthesis. ResearchGate. [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
-
Baeva, A. S., et al. (2024). Modern Approaches to the Synthesis of Pyrazoles (A Review). Consensus. [Link]
-
Kumar, V., et al. (2013). Developments in synthesis of the anti-inflammatory drug, celecoxib: a review. Recent patents on inflammation & allergy drug discovery, 7(2), 126-138. [Link]
-
Chen, Q., et al. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 13(16), 4336-4339. [Link]
-
Semantic Scholar. Pechmann pyrazole synthesis. [Link]
-
Yurttaş, L., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. ResearchGate. [Link]
-
Kumar, V., et al. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. ResearchGate. [Link]
-
Roy, A., et al. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology, 10(9), 2372-2382. [Link]
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]
-
Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]
-
Orzechowski, A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9489-9501. [Link]
Sources
- 1. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrevlett.com [chemrevlett.com]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. mdpi.com [mdpi.com]
- 10. name-reaction.com [name-reaction.com]
- 11. mdpi.com [mdpi.com]
- 12. knorr pyrazole synthesis | PPTX [slideshare.net]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pechmann Pyrazole Synthesis [drugfuture.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Pyrazole synthesis [organic-chemistry.org]
in vitro comparison of 3,5-Dimethyl-1H-pyrazol-4-amine derivatives with standard drugs
An In-Depth Guide to the In Vitro Efficacy of 3,5-Dimethyl-1H-pyrazol-4-amine Derivatives Compared to Standard Therapeutic Agents
Executive Summary
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5][6] This guide focuses on a specific, promising scaffold: this compound. We present a comprehensive in vitro comparative analysis of novel derivatives of this scaffold against established standard drugs in key therapeutic areas. Through detailed experimental protocols, direct data comparisons, and mechanistic insights, this document serves as a critical resource for researchers engaged in the discovery and development of next-generation pyrazole-based therapeutics. The findings highlight derivatives with potent and sometimes superior activity to standard agents, underscoring their potential for further preclinical and clinical investigation.
Introduction: The Versatility of the Pyrazole Scaffold
Heterocyclic compounds are fundamental to drug design, with nitrogen-containing rings being particularly prevalent in approved pharmaceuticals.[7] Among these, the five-membered pyrazole ring is a "privileged scaffold," a molecular framework that can bind to a variety of biological targets with high affinity.[1][8] This versatility has led to the development of drugs for a wide range of conditions, from inflammation (Celecoxib) to cancer (Crizotinib).[1][9]
The this compound core offers a robust and synthetically accessible starting point for creating diverse chemical libraries. The amine group at the 4-position provides a convenient handle for introducing various substituents, allowing for fine-tuning of the molecule's physicochemical properties and biological activity. This guide aims to provide an objective, data-driven comparison of these novel derivatives against gold-standard drugs in two critical areas of unmet medical need: oncology and infectious diseases.
Comparative Analysis I: Anticancer Cytotoxicity
The proliferation of cancer cells is often driven by dysregulated cellular signaling, particularly through protein kinases. Pyrazole derivatives have emerged as potent kinase inhibitors, making them attractive candidates for anticancer drug development.[8][10][11]
Standard Drug Profile: Doxorubicin
Doxorubicin is a widely used chemotherapeutic agent effective against a broad spectrum of cancers, including breast, lung, and liver carcinomas.[12][13] It primarily acts by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. Its well-characterized cytotoxicity profile makes it an essential benchmark for evaluating novel anticancer compounds.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. It is a standard preliminary test for evaluating the cytotoxic potential of new chemical entities.[12][14]
Causality: This assay is chosen for its reliability, high throughput, and the fact that the reduction of the MTT tetrazolium salt to purple formazan crystals is dependent on the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes. A decrease in this activity is indicative of cellular damage or metabolic compromise, and thus, cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS).[14] Plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: The pyrazole derivatives and the standard drug (Doxorubicin) are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture medium and added to the wells, typically for an exposure period of 48 or 72 hours.[15] A control group receives medium with the same concentration of DMSO.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in PBS is added to each well. The plates are then incubated for another 4 hours.[14]
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated for 15 minutes to ensure complete dissolution.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that inhibits cell viability by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Summary: Cytotoxicity (IC₅₀, µM)
| Compound ID | Target/Activity | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | HCT-116 (Colon) | Reference |
| PZ-Derivative 1 | Anticancer | 7.12 ± 0.04 | - | 6.34 ± 0.06 | - | [3] |
| PZ-Derivative 2 | Anticancer | 8.03 | 13.14 | - | - | [16] |
| PZ-Derivative 3 | Anticancer | 16.50 | - | - | - | [13] |
| PZ-Derivative 4 | Anticancer | 0.25 | - | - | - | [13] |
| Doxorubicin | Standard Drug | 0.95 | 24.7 ± 3.2 | - | - | [12][13] |
Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires testing under identical experimental conditions.
Several novel pyrazole derivatives exhibit potent cytotoxicity against various cancer cell lines, with some compounds showing IC₅₀ values in the low micromolar range.[3][12][13][16] For instance, certain derivatives have demonstrated superior or comparable activity to the standard drug Doxorubicin, particularly against breast and liver cancer cell lines.[12][13]
Mechanistic Insight: Kinase Inhibition & Cell Cycle Arrest
Many pyrazole derivatives exert their anticancer effects by inhibiting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[8][16][17] Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest, preventing cancer cells from progressing through the division cycle and ultimately inducing apoptosis (programmed cell death).[16][17]
Caption: CDK2 inhibition pathway by a pyrazole derivative, blocking G1/S cell cycle transition.
Comparative Analysis II: Antimicrobial Activity
The rise of antibiotic-resistant bacteria presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[18] Pyrazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[4][6][19][20]
Standard Drug Profile: Ciprofloxacin
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections. It functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination. It is a common reference drug for in vitro antimicrobial screening.[4]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.
Causality: This method is preferred for its quantitative results (the MIC value), efficiency, and conservation of reagents. It provides a more precise measure of antimicrobial potency than diffusion-based methods.
Step-by-Step Methodology:
-
Inoculum Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, typically corresponding to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The pyrazole derivatives and Ciprofloxacin are serially diluted in the 96-well microtiter plates using the broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth + bacteria, no drug) and a negative control well (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.
Data Summary: Antimicrobial Activity (MIC, µg/mL)
| Compound ID | Target/Activity | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | Reference |
| PZ-Derivative 5 | Antimicrobial | 4 | >128 | - | [3] |
| PZ-Derivative 6 | Antimicrobial | 62.5 | 125 | 2.9 | [6] |
| PZ-Derivative 7 | Antimicrobial | Moderate Activity | Good Activity | - | |
| Ciprofloxacin | Standard Drug | Moderate Activity | Good Activity | N/A | |
| Clotrimazole | Standard Drug | N/A | N/A | 7.8 - 15.6 | [6] |
Note: Data is compiled from multiple sources for illustrative purposes. "Moderate" and "Good" are qualitative descriptors from the source material and should be interpreted with caution.
The antimicrobial screening reveals that certain this compound derivatives possess significant antibacterial and antifungal properties.[4][6] Notably, some compounds show high potency against Gram-positive bacteria like MRSA, while others exhibit broad-spectrum activity.[3] In some cases, the antifungal activity of these novel pyrazoles has been shown to be superior to standard drugs like Clotrimazole.[6]
General Synthesis of the Pyrazole Scaffold
A common and efficient method for synthesizing the 3,5-dimethylpyrazole core involves the cyclization reaction between a 1,3-diketone (such as acetylacetone) and a hydrazine derivative.[2] This foundational reaction provides the basic pyrazole ring, which can then be further modified to produce the desired amine derivatives.
Caption: General synthesis scheme for the 3,5-dimethylpyrazole core via cyclization.
Discussion and Future Outlook
The in vitro data presented in this guide demonstrates the significant therapeutic potential of this compound derivatives.
-
In Oncology: Several derivatives exhibit cytotoxicity comparable or superior to Doxorubicin against specific cancer cell lines.[12][13] The proposed mechanism of CDK inhibition provides a clear rationale for their anticancer effects and a pathway for further investigation.[16][17] Future work should focus on broad-panel kinase screening to identify specific targets, confirm the mechanism of action through cell-based assays like cell cycle analysis and apoptosis detection, and evaluate lead compounds in animal models.[7][15]
-
In Infectious Disease: The potent antimicrobial and antifungal activities of select derivatives are highly encouraging.[3][6] The compound that showed higher potency than Clotrimazole against C. albicans warrants immediate further study.[6] The next steps should include determining whether the compounds are bactericidal or bacteriostatic, assessing their activity against a wider panel of resistant strains, and evaluating their cytotoxicity against human cell lines to establish a selectivity index.[15][21]
The synthetic tractability of the pyrazole scaffold allows for rapid lead optimization to improve potency, selectivity, and pharmacokinetic properties. The structure-activity relationship (SAR) studies will be crucial in identifying which substitutions on the pyrazole core are most critical for activity against different biological targets.[11]
Conclusion
The this compound scaffold is a fertile ground for the development of novel therapeutic agents. The comparative in vitro data strongly suggests that derivatives of this core can rival, and in some cases exceed, the potency of standard drugs in both anticancer and antimicrobial applications. This guide provides the foundational data and methodologies to support further research, with the ultimate goal of translating these promising laboratory findings into clinically effective treatments.
References
- Current time information in Jasper County, US. (n.d.). Google.
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. Retrieved January 11, 2026, from [Link]
-
Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 11, 2026, from [Link]
-
Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (n.d.). Taylor & Francis Online. Retrieved January 11, 2026, from [Link]
-
Full article: Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (n.d.). Taylor & Francis Online. Retrieved January 11, 2026, from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Synthesis and antimicrobial activity of some new 3, 5-dimethyl azopyrazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 11, 2026, from [Link]
-
In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (2012). PubMed. Retrieved January 11, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Journal of Pharmaceutical Research International. Retrieved January 11, 2026, from [Link]
-
Synthesis of 3-Methyl-1H-Pyrazole-4-Carboxylic Ester Derivatives and Biological Activity. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). PubMed. Retrieved January 11, 2026, from [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Signal Transduction and Targeted Therapy. Retrieved January 11, 2026, from [Link]
-
The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). Aging-US. Retrieved January 11, 2026, from [Link]
-
Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Current status of pyrazole and its biological activities. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Antimicrobial Resistance and Novel Alternative Approaches to Conventional Antibiotics. (2024). MDPI. Retrieved January 11, 2026, from [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 17. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 20. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Bioactivity Assays for Novel Pyrazole Compounds
For researchers, scientists, and drug development professionals, the journey of bringing a novel therapeutic agent from the bench to the clinic is paved with rigorous validation. This is particularly true for heterocyclic compounds like pyrazoles, a class of molecules renowned for their vast therapeutic potential, exhibiting activities ranging from anti-inflammatory and anticancer to antimicrobial.[1] The promise of these compounds can only be realized through the meticulous validation of the bioassays used to characterize their activity.
This guide provides an in-depth comparison of common bioactivity assays for novel pyrazole compounds, moving beyond a simple recitation of protocols to explain the causality behind experimental choices. We will delve into the principles, validation parameters, and practical considerations for cytotoxicity, enzyme inhibition, and receptor binding assays, equipping you with the knowledge to select and validate the most appropriate assay for your research needs.
The Foundational Role of Assay Validation in Drug Discovery
The objective of validating a bioanalytical assay is to demonstrate that it is suitable for its intended purpose.[2] This is not merely a regulatory hurdle but a cornerstone of scientific integrity. A well-validated assay ensures that the data generated are reliable, reproducible, and accurately reflect the biological activity of the compound . For novel pyrazole compounds, which can exhibit a wide array of biological effects, robust assay validation is paramount to making informed decisions about which candidates to advance through the drug discovery pipeline.
The principles of assay validation are outlined in guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4] Key validation parameters that we will explore for each assay type include:
-
Specificity: The ability of the assay to measure the analyte of interest in the presence of other components.
-
Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be precise, accurate, and linear.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the coefficient of variation (%CV).
A Comparative Analysis of Bioactivity Assays for Pyrazole Compounds
The diverse biological activities of pyrazole derivatives necessitate a range of bioassay techniques to fully characterize their potential.[1] Here, we compare three commonly employed assay types: cytotoxicity assays, enzyme inhibition assays, and receptor binding assays.
Cytotoxicity Assays: Gauging the Impact on Cell Viability
Cytotoxicity assays are fundamental in anticancer drug discovery, providing a measure of a compound's ability to kill or inhibit the growth of cancer cells. Given that many pyrazole derivatives have been investigated for their antiproliferative effects, these assays are highly relevant.[5][6][7][8][9]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10][11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Caption: Workflow for a typical cytotoxicity assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the novel pyrazole compound in culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the pyrazole compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
| Validation Parameter | Acceptance Criteria |
| Linearity | R² > 0.95 for cell number vs. absorbance |
| Precision (Repeatability) | %CV < 15% for replicate wells |
| Precision (Intermediate) | %CV < 20% between different days/analysts |
| Accuracy | 85-115% recovery of a known standard |
| Range | The range of cell numbers that meet linearity, precision, and accuracy criteria |
| Specificity | Demonstrated by comparing the response of target cells versus non-target cells |
Note: These are typical acceptance criteria and may vary depending on the specific assay and regulatory requirements.
While the MTT assay is widely used, it has limitations. For instance, some compounds can interfere with the MTT reduction, leading to inaccurate results.[12] Alternative assays include:
-
MTS Assay: Similar to MTT, but the formazan product is soluble in culture medium, eliminating the need for a solubilization step.
-
SRB (Sulforhodamine B) Assay: A protein stain that binds to basic amino acids in cellular proteins. It is less susceptible to interference from compounds that affect mitochondrial function.[13]
-
ATP-Based Assays: Measure the amount of ATP in viable cells, which is a good indicator of metabolic activity. These assays are generally more sensitive than MTT.[14]
The choice of cytotoxicity assay should be guided by the specific characteristics of the pyrazole compounds being tested and the cell lines being used.
Enzyme Inhibition Assays: Targeting Molecular Pathways
Many pyrazole-containing drugs exert their therapeutic effects by inhibiting specific enzymes. For example, some pyrazole derivatives are potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs), which are key regulators of cell cycle progression and inflammatory signaling, respectively.[15][16][17][18][19][20][21]
Caption: Inhibition of the CDK pathway by a pyrazole compound.
This assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. In the presence of an inhibitor, kinase activity is reduced, resulting in less ADP production. The ADP is then converted to ATP, which is used to generate a luminescent signal.[22][23]
-
Reagent Preparation: Prepare kinase buffer, CDK2/Cyclin A2 enzyme, substrate (e.g., a specific peptide), and ATP solutions.
-
Inhibitor Preparation: Prepare a serial dilution of the novel pyrazole compound.
-
Reaction Setup: In a 384-well plate, add the inhibitor (or DMSO control), the enzyme, and the substrate/ATP mix.
-
Kinase Reaction: Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Luminescence Reading: Record the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
| Validation Parameter | Acceptance Criteria |
| Linearity | R² > 0.98 for signal vs. product concentration |
| Precision (Repeatability) | %CV < 10% for replicate wells |
| Precision (Intermediate) | %CV < 15% between different days/analysts |
| Accuracy | 80-120% of the theoretical value for a known inhibitor |
| Range | The range of inhibitor concentrations that provide a linear dose-response |
| Specificity | Confirmed by testing against other related kinases |
Note: These are typical acceptance criteria and may vary depending on the specific assay and regulatory requirements.
Receptor Binding Assays: Quantifying Ligand-Target Interactions
Receptor binding assays are crucial for understanding how a novel compound interacts with its molecular target. These assays can determine the affinity (Kd) and the number of binding sites (Bmax) of a ligand for a receptor.[24]
Caption: Inhibition of the JAK-STAT pathway by a pyrazole compound.
This technique uses a radiolabeled ligand to quantify its binding to a receptor. In a competition assay, a fixed concentration of a radiolabeled ligand competes with increasing concentrations of an unlabeled test compound (the novel pyrazole) for binding to the receptor. The amount of radiolabeled ligand bound to the receptor is measured, and the IC50 of the test compound is determined.[17][19][24]
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Reagent Preparation: Prepare assay buffer, radiolabeled ligand, and a serial dilution of the novel pyrazole compound.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, the radiolabeled ligand, and the pyrazole compound at various concentrations. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Radioactivity Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percent specific binding versus the concentration of the pyrazole compound to determine the IC50.
| Validation Parameter | Acceptance Criteria |
| Linearity | R² > 0.95 for specific binding vs. protein concentration |
| Precision (Repeatability) | %CV < 15% for replicate wells |
| Precision (Intermediate) | %CV < 25% between different assays |
| Accuracy | Ki of a known ligand should be within 2-fold of the published value |
| Specificity | Minimal binding to membranes from cells not expressing the receptor |
Note: These are typical acceptance criteria and may vary depending on the specific assay and regulatory requirements.
Choosing the Right Assay: A Strategic Decision
The selection of a bioactivity assay is not a one-size-fits-all decision. The optimal choice depends on the specific research question and the properties of the novel pyrazole compounds being investigated.
-
For initial high-throughput screening of a large library of pyrazole compounds for anticancer activity, a cytotoxicity assay like the MTT or SRB assay is a good starting point. These assays are relatively simple, cost-effective, and can be easily automated.
-
If a pyrazole compound shows promising cytotoxic activity and is hypothesized to target a specific enzyme, an enzyme inhibition assay is the logical next step. This will confirm the mechanism of action and provide a quantitative measure of the compound's potency against its target.
-
For pyrazole compounds designed to interact with a specific receptor, a receptor binding assay is essential. This will provide crucial information about the compound's affinity and specificity for its target.
Conclusion
The validation of bioactivity assays is a critical and indispensable part of the drug discovery process for novel pyrazole compounds. By understanding the principles, protocols, and validation parameters of different assay types, researchers can generate high-quality, reliable data that will guide the development of the next generation of pyrazole-based therapeutics. This guide provides a framework for making informed decisions about assay selection and validation, ultimately contributing to the successful translation of promising compounds from the laboratory to the clinic.
References
- A comparison of statistical methods for combining relative bioactivities
- Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Tre
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors.
- Radioligand Binding Assays - Alfa Cytology.
- Radioligand Binding Assay Protocol - Gifford Bioscience.
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
- Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- An In-depth Technical Guide to CDK2 Inhibition. Benchchem.
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
- CDK Signaling Pathway.
- Radioligand Binding Assays and Their Analysis.
- CDK2/CyclinE1 Kinase Assay.
- Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. PubMed.
- CDK2/CyclinA2 Kinase Assay.
- Applying analytical method validation to cell-based potency assays. European Pharmaceutical Review.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- M10 Bioanalytical Method Valid
- CDK Assay Kit, RbING*. Thermo Fisher Scientific.
- Validation parameters, samples, and acceptance criteria.
- ICH M10 on bioanalytical method valid
- Essential FDA Guidelines for Bioanalytical Method Valid
- Validation Study on Five Cytotoxicity Assays by JSAAE II.
- Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. PubMed.
- Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. MDPI.
- Pyrazoles and Pyrazolines as Anti-Inflamm
- Recent Advances in the Development of Pyrazole Deriv
- VALID
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - NIH.
- Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formul
- Comparison of MTT and ATP-based assays for the measurement of viable cell number. SciSpace.
- Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. SciSpace.
- The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions. NIH.
- Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis. NIH.
- Cell Sensitivity Assays: The MTT Assay.
- JAK-STAT signaling p
- The JAK/STAT P
- JAK-STAT Signaling Pathway.
- Design, Synthesis and Biological Evaluation of Novel Diaryl Pyrazole Derivatives as Anticancer Agents. Semantic Scholar.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
Sources
- 1. An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - Analyst (RSC Publishing) DOI:10.1039/D0AN00721H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 4. nihs.go.jp [nihs.go.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. skandalifesciences.com [skandalifesciences.com]
- 7. uniprot.org [uniprot.org]
- 8. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Comparison of MTT and ATP-based assays for the measurement of viable cell number. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. journals.physiology.org [journals.physiology.org]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Qualification of a flow cytometry-based method for the evaluation of in vitro cytotoxicity of GTA002 natural killer cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. promega.com [promega.com]
- 22. biophysics-reports.org [biophysics-reports.org]
- 23. researchgate.net [researchgate.net]
- 24. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
The Ascendant Role of Pyrazole Derivatives in Antioxidant Drug Discovery: A Comparative Analysis
In the relentless pursuit of novel therapeutic agents to combat oxidative stress-induced pathologies, the versatile pyrazole scaffold has emerged as a frontrunner.[1][2] This guide offers a comprehensive comparative study of the antioxidant activity of various pyrazole derivatives, underpinned by experimental data and a deep dive into the structure-activity relationships that govern their efficacy. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from recent studies to provide a clear, data-driven perspective on the potential of pyrazole-based compounds as potent antioxidants.
The Imperative for Novel Antioxidants and the Promise of Pyrazoles
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a key etiological factor in a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][3] While endogenous antioxidant systems exist, their capacity can be overwhelmed, necessitating exogenous intervention. This has fueled the quest for new, potent, and safe antioxidant molecules.
Pyrazole (1,2-diazole), a five-membered heterocyclic ring with two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities.[1][4] Beyond their well-established roles as anti-inflammatory, anticancer, and antimicrobial agents, pyrazole derivatives are increasingly recognized for their significant antioxidant potential.[2][5][6] The structural versatility of the pyrazole nucleus allows for extensive chemical modifications, enabling the fine-tuning of its antioxidant properties.[2]
Gauging Antioxidant Potency: A Methodological Overview
The antioxidant activity of pyrazole derivatives is typically assessed using a battery of in vitro assays, each with a distinct mechanism of action. Understanding these methods is crucial for interpreting and comparing the published data. The most commonly employed assays include:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be monitored spectrophotometrically.[1][7]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this method relies on the reduction of the pre-formed ABTS radical cation by an antioxidant, leading to a decrease in its characteristic absorbance.[8]
-
Nitric Oxide (NO) Radical Scavenging Assay: This assay evaluates the ability of a compound to inhibit the production of nitric oxide radicals from a donor molecule like sodium nitroprusside.
-
Superoxide Radical Scavenging Assay: This method assesses the capacity of a compound to scavenge superoxide radicals, which are generated in vitro by systems such as the PMS-NADH system.
The results of these assays are often expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the radicals. A lower IC50 value indicates a higher antioxidant activity.
Experimental Workflow: DPPH Radical Scavenging Assay
Caption: Workflow of the DPPH radical scavenging assay.
Comparative Antioxidant Activity of Pyrazole Derivatives
Numerous studies have synthesized and evaluated novel pyrazole derivatives for their antioxidant properties. The following table summarizes the antioxidant activities of selected pyrazole derivatives from various studies, compared against standard antioxidants.
| Compound/Derivative | Assay | IC50 (µM) | Standard | Standard IC50 (µM) | Reference |
| Thienyl-pyrazole 5g | DPPH | 0.245 | Ascorbic Acid | 0.483 | [3] |
| Thienyl-pyrazole 5h | DPPH | 0.284 | Ascorbic Acid | 0.483 | [3] |
| Thienyl-pyrazole 5g | Hydroxyl Radical | 0.905 | BHA | 1.739 | [3] |
| Thienyl-pyrazole 5h | Hydroxyl Radical | 0.892 | BHA | 1.739 | [3] |
| Pyrazole-substituted chalcone 112f | DPPH | - | Quercetin | - | [9] |
| Pyrazole-substituted chalcone 112o | DPPH | - | Quercetin | - | [9] |
| Pyrazole-substituted chalcone 112u | DPPH | - | Quercetin | - | [9] |
| 3-(2-naphthyl)-1-phenyl-1H-pyrazole 5b | DPPH | - | Ascorbic Acid | - | [1] |
| 3-(2-naphthyl)-1-phenyl-1H-pyrazole 5c | DPPH | - | Ascorbic Acid | - | [1] |
| 3-(2-naphthyl)-1-phenyl-1H-pyrazole 6e | DPPH | - | Ascorbic Acid | - | [1] |
| Pyrazole Hydrazone 11a | ROS Inhibition | - | N-acetylcysteine | 872 | [10] |
Note: Some studies report excellent activity without providing specific IC50 values, indicating the potential for further quantitative analysis.
Structure-Activity Relationship (SAR) Insights
The antioxidant activity of pyrazole derivatives is intricately linked to their molecular structure. Analysis of various studies reveals several key SAR trends:
-
Electron-Donating Groups: The presence of electron-donating groups (EDGs) such as hydroxyl (-OH), methoxy (-OCH3), and amino (-NH2) on the phenyl rings attached to the pyrazole core generally enhances antioxidant activity.[8] These groups can readily donate a hydrogen atom or an electron to scavenge free radicals.
-
Substitution Pattern: The position of substituents on the pyrazole ring and any attached aromatic rings significantly influences activity. For instance, certain substitution patterns can increase the stability of the resulting radical after hydrogen donation, thereby enhancing scavenging potency.
-
Planarity and Conjugation: A more planar molecular structure with extended conjugation can facilitate the delocalization of electrons, which is a crucial factor in stabilizing the radical species formed during the antioxidant process.
-
Hybrid Molecules: Incorporating other pharmacologically active moieties, such as chalcones or naphthalenes, into the pyrazole scaffold has been shown to yield hybrid molecules with potent antioxidant and other biological activities.[1]
General Mechanism of Radical Scavenging by a Phenolic Pyrazole Derivative
Caption: Hydrogen atom donation mechanism for radical scavenging.
Conclusion and Future Directions
The collective evidence strongly supports the development of pyrazole derivatives as a promising class of antioxidant agents. The synthetic accessibility and tunable electronic properties of the pyrazole scaffold offer a robust platform for designing novel compounds with enhanced efficacy and favorable safety profiles. Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To build predictive models for designing more potent antioxidants.
-
In vivo studies: To validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of lead compounds.[1]
-
Mechanism of action studies: To elucidate the detailed molecular mechanisms underlying the antioxidant activity, including potential interactions with antioxidant enzymes.
-
Development of multifunctional ligands: Combining the antioxidant properties of pyrazoles with other therapeutic activities to address complex diseases.[8]
References
-
Ali, M. M., et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 10(1), 1-21. [Link]
-
Bavetsias, V., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(9), 1989. [Link]
-
Ali, M. M., et al. (2020). Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. ResearchGate. [Link]
-
Bavetsias, V., et al. (2024). Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PubMed. [Link]
-
Abdel-Aziz, M., et al. (2012). Synthesis and biological evaluation of novel pyrazoline derivatives as anti-inflammatory and antioxidant agents. Bioorganic & Medicinal Chemistry, 20(12), 3847-3853. [Link]
-
Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(21), 7298. [Link]
-
Kumar, K. A., et al. (2021). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Journal of Molecular Structure, 1225, 129111. [Link]
-
Prashanthi, Y., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Korean Chemical Society, 61(6), 353-359. [Link]
-
Li, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2583820. [Link]
-
Kumar, A., et al. (2022). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Papers, 76(10), 6147-6163. [Link]
-
Akhramez, S., et al. (2022). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. Arabian Journal of Chemistry, 15(1), 103511. [Link]
-
Kumar, A., et al. (2022). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1365-1376. [Link]
-
Sereda, A. S., et al. (2022). Antioxidant activity of pyrazoles 1 and 4. ResearchGate. [Link]
-
Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
-
Kumar, V., & Singh, A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. [Link]
Sources
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Aminopyrazole Derivatives in Drug Discovery
The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics.[1][2] Its versatility allows for the development of potent and selective inhibitors for a wide range of biological targets, particularly protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer and inflammatory disorders.[3][4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of aminopyrazole derivatives, offering insights into the rational design of next-generation inhibitors for researchers, scientists, and drug development professionals.
The Aminopyrazole Core: A Versatile Pharmacophore
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can be substituted with an amino group at the 3, 4, or 5-position, giving rise to 3-aminopyrazoles (3APs), 4-aminopyrazoles (4APs), and 5-aminopyrazoles (5APs), respectively.[1][3] This amino group serves as a key hydrogen bond donor, often interacting with the hinge region of kinase ATP-binding pockets, a common feature in many kinase inhibitors.[2][5] The strategic placement of various substituents on the pyrazole ring and the amino group allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6][7]
Comparative SAR of Aminopyrazole Derivatives as Kinase Inhibitors
Kinase inhibitors are a major class of drugs developed from the aminopyrazole scaffold.[2] Below, we compare the SAR of these derivatives against several important kinase targets.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[5][8] Aminopyrazole-based compounds have emerged as potent CDK inhibitors.[5]
A systematic study on a library of aminopyrazole analogs targeting CDKs revealed several key SAR insights. The aminopyrazole core forms crucial hydrogen bonds with the hinge region residues of CDKs.[5] Modifications at the R¹ and R² positions, as depicted in the general structure below, have a significant impact on inhibitory activity.
Table 1: SAR of Aminopyrazole Derivatives as CDK Inhibitors
| Compound | R¹ Substituent | R² Substituent | CDK2 IC₅₀ (nM) | CDK5 IC₅₀ (nM) | Reference |
| Analog 16 | Isopropyl | 4-Fluorophenyl | - | - | |
| Analog 24 | Cyclobutyl | 4-Fluorophenyl | <100 | <100 | [5] |
| AT7519 | - | - | 10-210 (multi-CDK) | - | |
| CAN508 | - | - | 350 | - | [9] |
Note: Specific IC₅₀ values for Analog 16 were not provided in the source material, but it served as a basis for the library design. AT7519 is a multi-CDK inhibitor with varying IC₅₀ values for different CDKs.
From these studies, a cyclobutyl substitution at the R¹ position was found to be optimal for activity, leading to the identification of analog 24 as a potent and selective CDK2/5 inhibitor with sub-micromolar potency.[5] The R² position showed less clear selectivity for substitution.[5]
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors
p38 MAPK is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines, making it an attractive target for anti-inflammatory drugs.[3][10] 5-Aminopyrazoles have been extensively studied as p38 MAPK inhibitors.[3]
SAR studies have shown that the 5-aminopyrazole core is a crucial hinge-binding motif.[3] The nature of the substituents at the N1 position and the C3 and C4 positions of the pyrazole ring significantly influences potency and selectivity. For instance, the introduction of a 2,4-difluorophenyl substituent was found to increase activity.[3] Furthermore, pyrazole urea-based inhibitors have been developed, where the urea moiety forms additional hydrogen bonds, enhancing binding affinity.[11]
Table 2: SAR of 5-Aminopyrazole Derivatives as p38α MAPK Inhibitors
| Compound | Key Substituents | p38α IC₅₀ (nM) | Cellular Potency (TNFα inhibition) | Reference |
| Compound 17a | 2,4-difluorophenyl | Potent (exact value not specified) | Significant inhibition | [3] |
| Compound 17b | N1-methyl | Potent (exact value not specified) | Significant inhibition | [3] |
| Compound 2j | Undisclosed proprietary structure | Potent and selective | Excellent cellular potency | [10] |
| BIRB 796 | N-pyrazole, N'-aryl urea | Potent | High in vivo potency | [11] |
These studies culminated in the discovery of potent and selective inhibitors like compound 2j, which demonstrated excellent cellular and in vivo efficacy in inhibiting TNFα production.[10] The clinical candidate BIRB 796 emerged from the optimization of pyrazole urea-based inhibitors.[11]
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant FGFR signaling is a driver in various cancers.[6] A series of aminopyrazole-based inhibitors have been developed to target both wild-type and gatekeeper mutant versions of FGFR2 and FGFR3, a common mechanism of drug resistance.[6]
These inhibitors were designed to covalently target a cysteine residue on the P-loop of the kinase.[6] SAR studies focused on optimizing the linker that positions the electrophile and modifications to the pyrazole hinge binder. Small aliphatic groups or ethers at the 5-position of the pyrazole were well-tolerated, with an isopropyl group being the most potent.[6]
Table 3: SAR of Aminopyrazole Derivatives as FGFR Inhibitors
| Compound | Key Features | FGFR2 WT IC₅₀ (nM) | FGFR3 WT IC₅₀ (nM) | FGFR2 V564F IC₅₀ (nM) | FGFR3 V555M IC₅₀ (nM) | Reference |
| Compound 6 | Isopropyl at 5-position of pyrazole | - | - | - | - | [6] |
| Compound 19 | Piperidine linker | Potent | Potent | Potent | Potent | [6] |
Note: Specific IC₅₀ values for compound 6 were not provided, but it was highlighted as the most potent in its series. Compound 19 showed a promising overall profile.
The optimization of the linker to the P-loop led to the identification of compound 19, which exhibited improved potency and a favorable drug metabolism and pharmacokinetics (DMPK) profile.[6]
Visualizing the SAR Logic
To better understand the design principles behind these aminopyrazole derivatives, the following diagrams illustrate the key interactions and optimization strategies.
Caption: SAR strategy for aminopyrazole-based CDK inhibitors.
Caption: Experimental workflow for evaluating p38 inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of aminopyrazole derivatives against a target kinase, based on common methodologies cited in the literature.
Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (aminopyrazole derivative) dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader or scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a microplate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and quantify the kinase activity. The method of detection will depend on the assay format:
-
ADP-Glo™: Add the ADP-Glo™ reagent to measure the amount of ADP produced.
-
LanthaScreen™: Use a fluorescently labeled antibody to detect the phosphorylated substrate via time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unreacted [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Self-Validation:
-
Include positive controls (no inhibitor) and negative controls (no kinase or no ATP) to define the dynamic range of the assay.
-
Run a known reference inhibitor in parallel to validate the assay performance.
-
Ensure the Z'-factor is > 0.5 for a robust assay.
Conclusion
The aminopyrazole scaffold has proven to be a highly fruitful starting point for the development of targeted therapies, particularly kinase inhibitors. The extensive SAR studies have provided a clear roadmap for medicinal chemists to design novel derivatives with improved potency, selectivity, and drug-like properties. By understanding the key interactions between the aminopyrazole core and its biological targets, and by systematically exploring the effects of various substituents, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds. The comparative data and experimental insights provided in this guide aim to facilitate these ongoing drug discovery efforts.
References
-
Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC. [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. [Link]
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. [Link]
-
Synthesis of novel antioxidant and antitumor 5-aminopyrazole derivatives, 2D/3D QSAR, and molecular docking - PubMed. [Link]
-
Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - NIH. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed. [Link]
-
Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PubMed. [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC. [Link]
-
(PDF) Aminopyrazoles as privileged structures in anticancer drug design -an in silico study. [Link]
-
5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors (Journal Article) | OSTI.GOV. [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. [Link]
-
Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives | Journal of Medicinal Chemistry. [Link]
-
Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 | Journal of Medicinal Chemistry. [Link]
-
Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC. [Link]
-
Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed. [Link]
-
Recent developments in aminopyrazole chemistry - ResearchGate. [Link]
-
Structure–activity relationship (SAR) of aminopyrazole derivatives as anticancer agents. - ResearchGate. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]
-
Part 1: Structure–Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38α mitogen-activated protein kinase - ResearchGate. [Link]
-
Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed. [Link]
-
Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed. [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 10. 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 11. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of 3,5-Dimethyl-1H-pyrazol-4-amine by HPLC-MS
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy.[1][2] The subject of our discussion, 3,5-Dimethyl-1H-pyrazol-4-amine (CAS 5272-86-6), is a vital heterocyclic building block in the synthesis of various pharmacologically active compounds. Its molecular integrity is paramount, as even trace-level impurities can potentially alter the pharmacological profile, introduce toxicity, or affect the stability of the final drug product.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on the gold-standard technique: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[3][4] We will dissect the causality behind experimental choices, present a robust, self-validating protocol, and compare the performance of HPLC-MS against viable alternatives, supported by experimental logic and authoritative standards.
Understanding the Target: this compound and Its Impurity Profile
Before developing any analytical method, a thorough understanding of the analyte and its potential impurities is critical.
-
Analyte: this compound
-
Molecular Formula: C₅H₉N₃[]
-
Molecular Weight: 111.15 g/mol []
-
Structure: A pyrazole ring substituted with two methyl groups and an amine group. This structure features a basic amine function, making it amenable to positive mode ionization in mass spectrometry.
Potential Impurities: Impurities can arise from various stages of the manufacturing process and storage.[2]
-
Organic Impurities: These are the most common and challenging. They include:
-
Starting Materials: Unreacted precursors such as acetylacetone or hydrazine derivatives.[6][7]
-
Synthesis By-products: Isomeric pyrazoles, products of side reactions, or incompletely reacted intermediates. The synthesis of pyrazoles can sometimes yield isomeric products, making chromatographic separation essential.[8]
-
Degradation Products: Resulting from exposure to light, heat, or oxidative conditions.
-
-
Inorganic Impurities: Catalysts, salts, and reagents from the manufacturing process.[2]
-
Residual Solvents: Organic or inorganic liquids used during synthesis or purification.[2]
The goal of our analytical method is to separate, detect, and quantify these potential impurities with high specificity and sensitivity.
The Method of Choice: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC is a powerhouse for separating complex mixtures, while MS provides highly sensitive and specific detection, along with invaluable mass information for structural identification.[1][9] The coupling of these two techniques (HPLC-MS) offers an unparalleled ability to comprehensively profile the purity of pharmaceutical intermediates.
Workflow for Purity Assessment
The logical flow of a purity analysis project is a systematic process designed to ensure data integrity and reliability.
Caption: A typical workflow for HPLC-MS purity analysis.
Devising the HPLC-MS Protocol: A Scientist's Rationale
A robust analytical method is not a matter of chance; it is built on a foundation of sound chemical principles and experience. Here, we explain the "why" behind each critical parameter choice for analyzing this compound.
Chromatographic Separation (The "LC" part)
The primary objective is to achieve baseline separation of the main compound from all potential impurities.
-
Column Selection: A reversed-phase (RP) column is the logical starting point. The stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Given that this compound is a moderately polar compound, it will have sufficient retention on a C18 column. A high-quality column with low silanol activity is preferable to prevent peak tailing of the basic amine group.[10]
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile is often chosen over methanol for its lower viscosity (leading to lower backpressure) and better UV transparency.
-
Aqueous Phase & Additive: The key to good chromatography for a basic compound like this is pH control. An acidic mobile phase additive, such as 0.1% Formic Acid , serves a dual purpose.[10] First, it protonates the amine group on the analyte, ensuring a single ionic species and preventing peak tailing. Second, it provides the protons necessary for efficient electrospray ionization (ESI) in the mass spectrometer.
-
-
Elution Mode: A gradient elution is superior to an isocratic one for purity analysis. It starts with a high aqueous content to retain and separate polar impurities and gradually increases the organic content to elute the main peak and any less polar impurities in a reasonable timeframe, ensuring sharp peaks and better sensitivity.
Detection and Identification (The "MS" part)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is the ideal choice. The acidic mobile phase ensures the amine group is readily protonated, forming a strong [M+H]⁺ ion (m/z 112.1).[11]
-
Mass Analyzer:
-
Full Scan Mode: Initially, a full scan is used to get a complete mass spectrum of the eluting peaks, helping to identify unknown impurities by their molecular weight.
-
Selected Ion Monitoring (SIM): For quantifying known impurities at very low levels, SIM mode provides superior sensitivity by instructing the mass spectrometer to only monitor specific m/z values.
-
Tandem MS (MS/MS): To confirm the identity of an impurity, MS/MS can be used. The parent ion is isolated, fragmented, and the resulting daughter ions create a unique fingerprint, providing definitive structural confirmation.[3] The fragmentation of pyrazole derivatives is well-studied and can provide clear structural evidence.[8][12][13]
-
Logical Framework for Method Development
Caption: Decision process for HPLC-MS method development.
A Self-Validating Experimental Protocol
This protocol is designed to be inherently robust. The inclusion of a rigorous System Suitability Test (SST) before each analytical run ensures that the system is performing as expected, thereby validating the results of that specific run. This aligns with the core principle of trustworthiness.
1. Instrumentation and Reagents
-
HPLC System: A quaternary HPLC or UHPLC system with a degasser, autosampler, and column oven.
-
MS Detector: A single quadrupole or tandem mass spectrometer with an ESI source.
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, Formic acid (LC-MS grade).
-
Reference Standard: A well-characterized, high-purity standard of this compound.
2. Standard and Sample Preparation
-
Solvent (Diluent): 50:50 Acetonitrile/Water.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent. Note: Higher concentration for the test sample allows for better detection of trace impurities.
3. Chromatographic and MS Conditions
| Parameter | Condition | Rationale |
| HPLC Column | C18, 100 x 2.1 mm, 2.6 µm | Provides good resolution for a moderately polar compound. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous phase with MS-compatible acidifier for peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier. |
| Flow Rate | 0.4 mL/min | Standard flow for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and ensures reproducible retention times. |
| Injection Vol. | 2 µL | Small volume to prevent peak overload. |
| Gradient | 5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-10 min), 5% B (10.1-12 min) | Separates polar and non-polar impurities effectively. |
| Ionization Mode | ESI Positive | Amine group is readily protonated. |
| Scan Range | m/z 50 - 500 | Covers the mass of the analyte and most likely impurities. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and good signal. |
4. System Suitability Test (SST) Before analyzing samples, perform five replicate injections of the Working Standard Solution (0.1 mg/mL). The system is deemed suitable for use only if the following criteria are met. This is a non-negotiable step for data integrity.
| SST Parameter | Acceptance Criteria | Purpose |
| Retention Time %RSD | ≤ 1.0% | Ensures chromatographic stability. |
| Peak Area %RSD | ≤ 2.0% | Demonstrates injection precision. |
| Tailing Factor (T) | 0.8 - 1.5 | Confirms good peak symmetry. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency. |
Method Validation: Grounding in Regulatory Standards
Once developed, the method must undergo formal validation according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), to prove it is fit for its intended purpose.[14][15] This process involves experimentally verifying:
-
Specificity: The ability to distinguish the analyte from impurities. This is tested by analyzing forced degradation samples (acid, base, peroxide, heat, light) to ensure degradation products do not co-elute with the main peak.
-
Linearity: A linear relationship between concentration and detector response, typically assessed over a range of 50% to 150% of the target concentration.[16]
-
Accuracy & Precision: How close the results are to the true value and how repeatable they are.[17][18]
-
LOD & LOQ: The lowest concentrations that can be reliably detected and quantified, crucial for controlling trace impurities.
-
Robustness: The method's resilience to small, deliberate changes in parameters like mobile phase composition, pH, or temperature.[18]
Comparative Analysis: HPLC-MS vs. Alternative Techniques
While HPLC-MS is the premier technique, it's important to understand how it compares to other available methods. The choice of technique often depends on the specific requirement, available instrumentation, and the stage of drug development.
| Technique | Principle | Pros | Cons | Best For |
| HPLC-MS | Chromatographic separation followed by mass-based detection. | Unmatched Specificity: Provides mass data for peak identification. High Sensitivity: Excellent for trace impurity analysis. Structural Info: MS/MS confirms impurity structures.[3][4] | Higher cost and complexity. Requires specialized expertise. | Definitive purity testing, impurity identification, and method validation. |
| HPLC-UV | Chromatographic separation with UV absorbance detection. | Cost-effective, robust, and widely available. Simple to operate.[9] | Co-elution Risk: Impurities with no chromophore or the same UV spectrum as the API can be missed. No mass information. | Routine QC testing for known impurities, assay determination. |
| GC-MS | Separation of volatile compounds in a gas stream with mass detection. | Excellent for Residual Solvents: The gold standard for volatile impurity analysis.[3][9] | Not suitable for non-volatile compounds like this compound without derivatization, which adds complexity and potential for error. | Analysis of residual solvents and other volatile impurities. |
| DSC | Measures heat flow difference between a sample and a reference. | Provides absolute purity of highly crystalline substances (>98.5%) without a reference standard.[2] | Does not identify individual impurities. Not suitable for amorphous or decomposing materials.[2] | Orthogonal purity check for a highly pure, final crystalline intermediate or API. |
Conclusion
For the comprehensive and rigorous assessment of this compound purity, HPLC-MS stands as the unequivocally superior methodology. Its power lies in the synergistic combination of high-resolution chromatographic separation with the specificity and sensitivity of mass spectrometric detection. This allows for not just the quantification of impurities but also their confident identification, a critical requirement in modern pharmaceutical development. While other techniques like HPLC-UV and GC-MS have their place for routine or specific tests, only HPLC-MS provides the complete, unambiguous purity profile necessary to ensure the quality, safety, and efficacy of the final pharmaceutical product. The adoption of a well-developed and validated HPLC-MS method, as outlined in this guide, is a testament to a commitment to scientific integrity and regulatory compliance.
References
- Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives.
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. This guide discusses various analytical methods for drug purity, highlighting the roles of HPLC and MS. Available at: [Link]
-
Mata, V. G., et al. (2022). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. This article details the fragmentation patterns of pyrazole compounds in mass spectrometry. Available at: [Link]
-
MDPI. (2024). Review on the modern analytical advancements in impurities testing. This review discusses modern analytical techniques, including HPLC and hyphenated MS methodologies for impurity testing in pharmaceuticals. Available at: [Link]
-
SIELC Technologies. Separation of Pyrazole, 4-amino-3,5-dimethyl- on Newcrom R1 HPLC column. This application note provides a starting point for an HPLC method for the target analyte, including mobile phase considerations for MS compatibility. Available at: [Link]
-
Technology Networks. (2023). Analytical Techniques in Pharmaceutical Analysis. This article provides an overview of various analytical techniques used in the pharmaceutical industry, including HPLC-MS. Available at: [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. This article explains the importance of purity and discusses different types of impurities and analytical techniques like DSC. Available at: [Link]
-
Integrated Liner Technologies. (2024). Techniques in Pharmaceutical Analysis. This blog post compares different analytical techniques, including HPLC and GC, for pharmaceutical analysis. Available at: [Link]
-
ResearchGate. (2014). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. This research shows examples of reactions involving the pyrazole core, relevant to understanding its chemistry. Available at: [Link]
-
El-Emary, T. I., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. This study discusses the mass spectral data and fragmentation of pyrazoline derivatives. Available at: [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. This article provides a detailed overview of HPLC method validation in accordance with ICH guidelines. Available at: [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. This review details the steps involved in developing and validating an HPLC method as per ICH guidelines. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. This resource outlines the necessary steps and parameters for validating an HPLC method in the pharmaceutical industry. Available at: [Link]
-
ACS Omega. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. This paper discusses the synthesis and characterization of various pyrazole derivatives, including by LC-MS. Available at: [Link]
-
ResearchGate. (2018). Synthesis and Characterization of Some New Pyrazole Derivatives. This paper describes the synthesis and characterization of pyrazole derivatives using techniques including Mass spectroscopy. Available at: [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. This article explains HPLC method development and validation parameters according to ICH guidelines. Available at: [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. This article explains the core parameters and acceptance criteria for analytical method validation based on ICH guidelines. Available at: [Link]
-
Taylor & Francis Online. (2010). One-Pot, Three-Component Synthesis of 3-(5-Amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones. This paper describes synthesis involving pyrazole amines, providing context for potential related impurities. Available at: [Link]
-
NIH National Library of Medicine. (2022). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. This study details the use of ion-pair LC-MS/MS for a similar pyrazole compound, offering advanced method development insights. Available at: [Link]
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. This journal article details the synthesis starting from 3,5-dimethyl pyrazole. Available at: [Link]
-
RJPBCS. (2016). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. This article provides characterization data (IR, NMR, MS) for pyrazole derivatives. Available at: [Link]
-
PubChemLite. This compound (C5H9N3). This database entry provides predicted mass spectrometry data, including adducts like [M+H]⁺. Available at: [Link]
-
NIH National Library of Medicine. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. This article mentions the use of HPLC for purification of pyrazole derivatives. Available at: [Link]
-
ResearchGate. (2022). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. This publication provides an in-depth look at an LC-MS/MS method for a related pyrazole isomer. Available at: [Link]
-
ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. This article details the development and validation of an RP-HPLC method for a pyrazolone derivative. Available at: [Link]
-
Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. This post discusses a lab synthesis of a related pyrazole, giving clues to common starting materials. Available at: [Link]
-
Mangalam Drugs & Organics. Impurities. This page lists common impurities for various APIs, including some with a pyrazole core. Available at: [Link]
Sources
- 1. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 6. tsijournals.com [tsijournals.com]
- 7. reddit.com [reddit.com]
- 8. tandfonline.com [tandfonline.com]
- 9. iltusa.com [iltusa.com]
- 10. Separation of Pyrazole, 4-amino-3,5-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. PubChemLite - this compound (C5H9N3) [pubchemlite.lcsb.uni.lu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 18. actascientific.com [actascientific.com]
Comparative Docking Studies of Pyrazole-Based Inhibitors: A Guide for Rational Drug Design
This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of pyrazole-based inhibitors. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods for the rational design of novel therapeutics. By integrating established protocols with expert insights, this document will guide you through the intricacies of molecular docking, from target selection to the critical analysis of in silico data against experimental results.
Introduction: The Power of Pyrazoles and the Precision of Docking
Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2] Their versatile five-membered heterocyclic scaffold allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties to target a wide array of enzymes and receptors.[1][3] Pyrazoles are known to act as bioisosteres for other aromatic systems and can engage in crucial hydrogen bonding interactions within protein active sites.[1] Consequently, they have been successfully developed as inhibitors for various pathological targets, including those involved in cancer, inflammation, and infectious diseases.[2][3]
Molecular docking is an indispensable computational tool in modern drug discovery, allowing for the prediction of binding conformations and affinities between a small molecule (ligand) and its macromolecular target (protein).[4][][6] This in silico technique provides invaluable insights into the molecular interactions driving inhibitory activity, thereby guiding the prioritization of candidates for synthesis and biological evaluation.[][7] When applied to a series of inhibitors, such as pyrazole derivatives, comparative docking studies can elucidate structure-activity relationships (SAR) and inform the design of more potent and selective compounds.[8][9]
This guide will delve into the practical application of molecular docking for the comparative analysis of pyrazole-based inhibitors, emphasizing scientific rigor and the critical importance of experimental validation.
The Strategic Workflow of a Comparative Docking Study
A successful comparative docking study follows a logical and systematic workflow. Each step is crucial for generating reliable and reproducible results. The causality behind these choices is rooted in the fundamental principles of molecular recognition and the limitations of computational models.
Caption: A generalized workflow for a comparative molecular docking study.
Methodologies: A Step-by-Step Guide
This section provides detailed protocols for the key stages of a comparative docking study. The choice of software and specific parameters should be guided by the nature of the target protein and the available computational resources.
Target Protein Preparation
The quality of the protein structure is paramount for obtaining meaningful docking results. The three-dimensional coordinates are typically retrieved from the Protein Data Bank (PDB).[8]
Protocol for Target Protein Preparation:
-
PDB Structure Selection:
-
Search the RCSB PDB database for the desired target protein.
-
Prioritize high-resolution crystal structures complexed with a known inhibitor, as this conformation is often more biologically relevant for inhibitor binding.[10]
-
If multiple structures are available, a comparative analysis of the binding sites is recommended.
-
-
Initial Structure Cleanup:
-
Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.[11][12] This can be done using software like UCSF Chimera or Discovery Studio Visualizer.[12]
-
If the protein is a multimer, retain only the chain(s) that form the binding site of interest.[13]
-
-
Adding Hydrogens and Assigning Charges:
-
PDB files often lack hydrogen atoms. These must be added to correctly model hydrogen bonding interactions.[14]
-
Assign appropriate protonation states to ionizable residues at a physiological pH (typically 7.4). Tools like H++ can assist with this.[15]
-
Assign partial atomic charges using a force field (e.g., AMBER, CHARMM).[15] Software like AutoDockTools can automate this process.[12]
-
-
File Format Conversion:
Pyrazole-Based Ligand Preparation
The accuracy of ligand representation is equally critical. A library of pyrazole-based inhibitors needs to be prepared for docking.
Protocol for Ligand Preparation:
-
2D Structure Drawing:
-
Draw the two-dimensional structures of the pyrazole derivatives using a chemical drawing tool like ChemDraw or MarvinSketch.
-
-
3D Structure Generation and Energy Minimization:
-
Convert the 2D structures into 3D conformations.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation. Software like Avogadro or the RDKit library in Python can be used.[11]
-
-
Adding Hydrogens and Assigning Charges:
-
Defining Rotatable Bonds:
-
Identify and define the rotatable bonds within the ligands. This allows for conformational flexibility during the docking simulation.[17]
-
-
File Format Conversion:
-
Save the prepared ligands in a format required by the docking software (e.g., PDBQT).[11]
-
Molecular Docking Simulation
With the prepared protein and ligands, the docking simulation can be performed. AutoDock Vina is a widely used and freely available software for this purpose.[18][19]
Protocol for Molecular Docking using AutoDock Vina:
-
Grid Box Definition:
-
Define a three-dimensional grid box that encompasses the active site of the target protein. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.[12]
-
-
Configuration File Setup:
-
Create a configuration file specifying the paths to the prepared protein and ligand files, the coordinates of the grid box center, and the grid box dimensions.
-
-
Running the Docking Simulation:
-
Execute the AutoDock Vina program using the configuration file as input. Vina will perform a series of docking runs for each ligand, exploring different conformations and orientations within the binding site.
-
-
Output Generation:
-
The software will generate an output file containing the predicted binding poses of the ligand, ranked by their docking scores (binding affinities in kcal/mol).[19]
-
Results and Comparative Analysis
The analysis of docking results requires a careful and systematic approach, integrating computational data with experimental findings.
Interpretation of Docking Scores and Binding Poses
The primary output of a docking simulation is a set of binding poses for each ligand, each with an associated docking score.[20] A lower docking score generally indicates a more favorable binding affinity.[20] However, it is crucial to remember that docking scores are estimations and should not be interpreted as absolute binding free energies.[21]
Key aspects to analyze include:
-
Binding Affinity (Docking Score): Compare the docking scores across the series of pyrazole inhibitors to rank their predicted potency.
-
Binding Pose: Visualize the top-ranked binding pose for each ligand within the protein's active site.[20]
-
Molecular Interactions: Identify the key interactions between the pyrazole inhibitors and the amino acid residues of the target protein. These can include:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Pi-pi stacking
-
Electrostatic interactions
-
Software like PyMOL or UCSF Chimera can be used for visualization, while tools like LigPlot+ can generate 2D diagrams of the interactions.[22]
Caption: A conceptual diagram of potential interactions between a pyrazole inhibitor and a protein's active site.
Comparative Data Presentation
Summarizing the docking results and experimental data in a clear and concise table is essential for comparative analysis.
Table 1: Comparative Docking Scores and Experimental Activities of Pyrazole-Based Inhibitors
| Compound ID | Pyrazole Substituents | Docking Score (kcal/mol) | Experimental IC50 (µM) | Key Interacting Residues |
| PZ-1 | R1=H, R2=Phenyl | -8.5 | 0.5 | Tyr123, Phe201, Arg345 |
| PZ-2 | R1=CH3, R2=Phenyl | -8.2 | 1.2 | Tyr123, Phe201 |
| PZ-3 | R1=H, R2=4-Cl-Phenyl | -9.1 | 0.1 | Tyr123, Phe201, Arg345 |
| PZ-4 | R1=H, R2=4-OH-Phenyl | -9.5 | 0.05 | Tyr123, Phe201, Arg345, Ser120 |
| Control | Known Inhibitor | -10.2 | 0.01 | Tyr123, Phe201, Arg345, Ser120 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Validation: The Ground Truth
Computational predictions must be validated by experimental data to be considered reliable.[7] A strong correlation between docking scores and experimentally determined biological activities (e.g., IC50 or Ki values) lends confidence to the docking protocol and the predicted binding modes.[20]
Common experimental validation techniques include:
-
Enzyme Inhibition Assays: To determine the IC50 values of the synthesized pyrazole derivatives.[8]
-
Isothermal Titration Calorimetry (ITC): To measure the binding affinity (Kd) and thermodynamic parameters of the interaction.
-
Surface Plasmon Resonance (SPR): To study the kinetics of binding (kon and koff rates).
Discrepancies between docking results and experimental data can arise from inaccuracies in scoring functions, neglect of protein flexibility, or unaccounted for solvent effects.[7]
Case Study: Pyrazole-Based Kinase Inhibitors
Numerous studies have successfully employed molecular docking to guide the development of pyrazole-based kinase inhibitors.[23][24][25][26] For instance, in the discovery of novel CDK8 inhibitors, high-throughput virtual screening of a large library of pyrazole compounds identified several promising hits.[23][27] Subsequent molecular docking studies revealed that the pyrazole scaffold facilitated strong interactions with the hinge region of the kinase, a critical area for inhibitor binding.[27] These computational predictions were then used to prioritize compounds for synthesis and biological testing, ultimately leading to the identification of potent CDK8 inhibitors.[27] Similarly, docking studies have been instrumental in designing pyrazole derivatives targeting VEGFR-2 and EGFR kinases, providing a rational basis for optimizing their inhibitory activity.[24][26][28]
Conclusion and Future Directions
Comparative molecular docking is a powerful and cost-effective strategy for the rational design and optimization of pyrazole-based inhibitors. By providing detailed insights into ligand-protein interactions, this computational approach can significantly accelerate the drug discovery process. However, it is imperative to view docking as a predictive tool that complements and guides experimental research, rather than replacing it. The validation of in silico predictions through rigorous biological evaluation remains the ultimate benchmark for success.
Future advancements in docking algorithms, including the incorporation of machine learning and enhanced treatment of protein flexibility and solvent effects, promise to further improve the accuracy and predictive power of these methods.[20] The continued integration of computational and experimental approaches will undoubtedly pave the way for the discovery of novel and more effective pyrazole-based therapeutics.
References
-
Rudnitskaya, A., Török, B., & Török, M. (n.d.). Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. University of Massachusetts Boston. Retrieved from [Link]
-
Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Retrieved from [Link]
-
Reddit. (2024, October 2). Best protein protein docking software to use? Receptor-Protein. r/bioinformatics. Retrieved from [Link]
-
Koubeissi, H., et al. (2017). Software for molecular docking: a review. PMC - PubMed Central. Retrieved from [Link]
-
DNASTAR. (n.d.). NovaDock Molecular Docking Software. Retrieved from [Link]
-
Uddin, M. J., et al. (2023). Virtual screening of pyrazole derivatives of usnic acid as new class of anti-hyperglycemic agents against PPARγ agonists. PMC - NIH. Retrieved from [Link]
-
MDPI. (n.d.). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Retrieved from [Link]
-
Sajjadifar, N. (2025, August 14). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. ResearchGate. Retrieved from [Link]
-
Ghazimoradi, S., et al. (2025, January 14). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. Chemical Methodologies. Retrieved from [Link]
-
PubMed. (2025, April 1). Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. Retrieved from [Link]
-
PubMed. (2022, August 15). Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking and molecular dynamics simulation studies. Retrieved from [Link]
-
Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina. Retrieved from [Link]
-
(n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
-
PubMed. (2022, October 28). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Retrieved from [Link]
-
ResearchGate. (2021, April 19). How can I validate docking result without a co-crystallized ligand?. Retrieved from [Link]
-
Di Meo, F., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (2022, April 25). How to validate the molecular docking results ?. Retrieved from [Link]
-
(n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
-
Protein Structural Analysis Laboratory - Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]
-
Kumar, R. S., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC - NIH. Retrieved from [Link]
-
YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Retrieved from [Link]
-
(n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved from [Link]
-
NIH. (n.d.). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Retrieved from [Link]
-
Rudnitskaya, A., Török, B., & Török, M. (n.d.). Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design | Request PDF. Retrieved from [Link]
-
Pathania, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. Retrieved from [Link]
-
YouTube. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). Retrieved from [Link]
-
Encyclopedia.pub. (2025, January 11). Docking Analysis in Research for Novel Enzyme Inhibitors. Retrieved from [Link]
-
El-Malah, A., et al. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. MDPI. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Retrieved from [Link]
-
YouTube. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. Retrieved from [Link]
-
ResearchGate. (2020, October 26). Can anyone tell me the difference between Docking Score, Binding Free Energy and Binding Affinity?. Retrieved from [Link]
-
Ferreira, R. S., et al. (n.d.). Key Topics in Molecular Docking for Drug Design. PMC - NIH. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Retrieved from [Link]
-
PubMed. (n.d.). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Retrieved from [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Docking Analysis in Research for Novel Enzyme Inhibitors | Encyclopedia MDPI [encyclopedia.pub]
- 11. kaggle.com [kaggle.com]
- 12. youtube.com [youtube.com]
- 13. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 14. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 15. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 19. reddit.com [reddit.com]
- 20. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 21. researchgate.net [researchgate.net]
- 22. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 23. researchgate.net [researchgate.net]
- 24. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. chemmethod.com [chemmethod.com]
- 28. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Catalyst Selection for Pyrazole Synthesis
For researchers, scientists, and professionals in drug development, the pyrazole core is a cornerstone of medicinal chemistry, appearing in blockbuster drugs like Celebrex and Viagra. The efficient construction of this privileged scaffold is therefore of paramount importance. This guide provides an in-depth evaluation of various catalytic systems for pyrazole synthesis, moving beyond a simple recitation of protocols to offer insights into the rationale behind catalyst choice and reaction design. We will explore the landscape of homogeneous, heterogeneous, and organocatalytic approaches, supported by comparative data and detailed experimental procedures.
The Strategic Importance of Catalyst Selection in Pyrazole Synthesis
The classical Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, often serves as the foundational method for pyrazole formation.[1][2][3][4] While robust, this acid-catalyzed reaction can present challenges in regioselectivity when using unsymmetrical dicarbonyls and may require harsh conditions. Modern catalytic methods aim to overcome these limitations, offering milder reaction conditions, improved yields, greater functional group tolerance, and access to novel pyrazole architectures. The choice of catalyst is not merely an experimental parameter but a strategic decision that dictates the efficiency, selectivity, and environmental impact of the synthesis.
Comparative Evaluation of Catalytic Systems
The selection of an optimal catalyst is a multifactorial decision, weighing yield, reaction time, temperature, catalyst loading, and reusability. Below is a comparative summary of various catalytic systems for the synthesis of pyrazole derivatives, providing a clear overview of their efficacy under different experimental conditions.
| Catalyst Type | Catalyst | Reactants | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reusability |
| Homogeneous | Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Catalytic | Ethanol | Reflux | Varies | Good | Not Reported |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Aryl/Alkyl Hydrazines | 1 mol% | Not Specified | Room Temp | 1 h | up to 99% | Not Reported | |
| Copper(I) Triflate (CuOTf) | β,γ-Unsaturated Hydrazones | Not Specified | Not Specified | Not Specified | Not Specified | Good | Not Reported | |
| Ruthenium (II) Complex | 1,3-Diols, Hydrazines | Not Specified | Not Specified | Not Specified | Not Specified | Good | Not Reported | |
| Palladium Nanoparticles (in situ) | Terminal Alkynes, Aryl Halides, Hydrazine | Not Specified | PEG-400/H2O | Not Specified | Not Specified | Good | Not Reported | |
| Heterogeneous | Nano-ZnO | Phenylhydrazone, Ethyl Acetoacetate | Not Specified | Aqueous | Not Specified | Short | up to 95% | Reported |
| Magnetic Fe3O4 Nanoparticles | Ethyl Acetoacetate, Hydrazine, Aldehyde, Malononitrile | 6 mol% | Water | Room Temp | 15 min | Excellent | Reported | |
| Amberlyst-70 | 1,3-Diketones, Hydrazines/Hydrazides | Not Specified | Water | Room Temp | Not Specified | Good | Reported | |
| Nickel-based Catalyst | Acetophenone, Hydrazine, Benzaldehyde | 10 mol% | Ethanol | Room Temp | 3 h | Good to Excellent | Up to 7 cycles | |
| Organocatalyst | Secondary Amines | Carbonyl Compounds, Diazoacetates | Not Specified | Not Specified | Room Temp | Varies | High | Not Reported |
In-Depth Analysis of Key Catalytic Strategies
Homogeneous Metal Catalysis: Precision and Activity
Homogeneous catalysts, particularly those based on transition metals, offer high activity and selectivity due to their well-defined active sites. Silver, copper, and ruthenium complexes have demonstrated remarkable efficiency in pyrazole synthesis.
Silver-Catalyzed [3+2] Cycloaddition: Silver triflate (AgOTf) has proven highly effective in the rapid and regioselective synthesis of 3-CF3-pyrazoles from trifluoromethylated ynones and hydrazines.[5] The reaction proceeds quickly at room temperature with low catalyst loading, affording excellent yields.[5]
Copper-Catalyzed Aerobic Cyclization: Copper(I) salts can catalyze the aerobic cyclization of β,γ-unsaturated hydrazones.[6] This method utilizes molecular oxygen as the terminal oxidant, representing a green and economical approach.[6]
Ruthenium-Catalyzed Dehydrogenative Coupling: A notable advancement involves the use of ruthenium catalysts for the dehydrogenative coupling of 1,3-diols with hydrazines.[7] This "hydrogen transfer" strategy avoids the need for pre-oxidized and often unstable 1,3-dicarbonyl substrates.[7]
Experimental Protocol: Nickel-Catalyzed One-Pot Synthesis of Pyrazoles[8]
This protocol details a one-pot, three-component synthesis of pyrazole derivatives using a reusable heterogeneous nickel-based catalyst at room temperature.[8]
Step 1: Initial Reaction Setup
-
In a round-bottom flask, combine acetophenone (0.1 mol), hydrazine (0.1 mol), and the solid nickel-based heterogeneous catalyst (10 mol%) in ethanol (10 mL).
Step 2: Stirring and Aldehyde Addition
-
Stir the mixture for 30 minutes at room temperature.
-
Add benzaldehyde dropwise to the reaction mixture.
Step 3: Reaction Progression and Monitoring
-
Continue stirring the reaction mixture for 3 hours at room temperature.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
Step 4: Work-up and Purification
-
Upon completion, wash the reaction mixture with water and toluene to remove unreacted starting materials.
-
The desired pyrazole product can then be purified by recrystallization from methanol or by column chromatography.
Heterogeneous Catalysis: Sustainability and Reusability
Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact.[8][9] Nanocatalysts, with their high surface-area-to-volume ratio, are particularly promising.[10]
Nano-ZnO: An eco-friendly protocol utilizing nano-ZnO as a catalyst for the condensation of phenylhydrazones with ethyl acetoacetate in an aqueous medium has been reported to produce excellent yields in a short reaction time.[4]
Magnetic Nanoparticles: Magnetic Fe3O4 nanoparticles have been employed as a catalyst in a four-component reaction to synthesize pyranopyrazoles in water at room temperature, with the catalyst being easily recoverable using an external magnet.[11]
Amberlyst-70: This ion-exchange resin serves as a cost-effective and thermally stable heterogeneous catalyst for the synthesis of pyrazoles from 1,3-diketones and hydrazines in water, highlighting the green credentials of this method.[5]
Organocatalysis: A Metal-Free Alternative
Organocatalysis has emerged as a powerful, environmentally benign strategy for pyrazole synthesis, avoiding the use of potentially toxic and expensive metals.
Amine-Catalyzed [3+2] Cycloaddition: Secondary amines can act as "green promoters" for the inverse-electron-demand [3+2] cycloaddition of carbonyl compounds with diazoacetates, yielding substituted pyrazoles with high regioselectivity at room temperature.[12] This method is operationally simple and utilizes readily available starting materials.[12]
Mechanistic Insights: The "Why" Behind the Reaction
Understanding the reaction mechanism is crucial for optimizing conditions and predicting outcomes. Below are simplified representations of key catalytic cycles.
Caption: A simplified workflow of the acid-catalyzed Knorr pyrazole synthesis.
Caption: General workflow for a heterogeneously catalyzed reaction, emphasizing catalyst reusability.
Conclusion and Future Outlook
The field of pyrazole synthesis continues to evolve, driven by the need for more efficient, selective, and sustainable methods. While classical approaches like the Knorr synthesis remain valuable, modern catalytic systems offer unparalleled advantages. Homogeneous metal catalysts provide high activity and precision, heterogeneous catalysts excel in terms of reusability and environmental friendliness, and organocatalysts offer a compelling metal-free alternative. The choice of catalyst will ultimately depend on the specific synthetic target, desired scale, and economic and environmental considerations. As our understanding of catalytic mechanisms deepens, we can anticipate the development of even more sophisticated and efficient catalysts for the construction of this vital heterocyclic motif.
References
- Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacet
- Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. PMC - NIH.
- Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC - NIH.
- A Comparative Guide to Catalysts for Pyrazole Synthesis. Benchchem.
- Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI.
- Transition-metal-catalyzed C–H functionaliz
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- Recent Advances in Catalytic Enantioselective Synthesis of Pyrazolones with a Tetrasubstituted Stereogenic Center
- Knorr pyrazole synthesis. Name-Reaction.com.
- Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diaz
- Recent Advances in the Synthesis of Pyrazole Deriv
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer C
- "detailed experimental protocol for Knorr pyrazole synthesis". Benchchem.
- Comparison of various synthesis methods and synthesis parameters of pyrazoline deriv
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations.
- Comparison of efficiency of various catalysts in the synthesis of pyrazolopyranopyrimidines.
- A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
- Pyrazole synthesis. Organic Chemistry Portal.
- Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts.
- A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIV
- Novel synthesis of pyrazoles by heterogeneous c
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. name-reaction.com [name-reaction.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. mdpi.com [mdpi.com]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Novel synthesis of pyrazoles by heterogeneous catalyst [morressier.com]
- 10. acgpubs.org [acgpubs.org]
- 11. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 12. Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Pyrazole Antifungals Versus Commercial Standards
Introduction: The Pressing Need for Novel Antifungal Agents
The landscape of invasive fungal infections presents a formidable challenge to modern medicine. A rising population of immunocompromised individuals, coupled with the emergence of drug-resistant fungal pathogens, underscores the urgent need for novel antifungal therapeutics.[1] For decades, our therapeutic arsenal has been dominated by a limited number of drug classes, primarily the azoles, polyenes, and echinocandins.[2] While these agents have saved countless lives, their efficacy is increasingly threatened by resistance and, in some cases, significant host toxicity.[3] This guide provides a comprehensive comparison of a promising new class of antifungals, the pyrazoles, against these commercial standards, offering a data-driven perspective for researchers and drug development professionals.
Pyrazole-containing compounds have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antifungal properties.[4] Their potential to overcome existing resistance mechanisms and offer improved therapeutic profiles makes them a compelling area of research. This document will delve into the mechanisms of action, present comparative in vitro and in vivo efficacy data, and provide detailed experimental protocols to empower researchers in this critical field.
Mechanisms of Action: A Tale of Different Targets
The efficacy of any antimicrobial agent is fundamentally linked to its mechanism of action. Pyrazole antifungals and commercial standards employ distinct strategies to inhibit or kill fungal cells.
Commercial Antifungal Standards: The Established Players
The three major classes of systemic antifungal drugs target either the fungal cell membrane or the cell wall.[5]
-
Azoles (e.g., Fluconazole, Voriconazole): This class of antifungals inhibits the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][5] Disruption of ergosterol synthesis alters membrane fluidity and function, leading to fungal growth inhibition.[6]
-
Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and ultimately cell death.[5]
-
Echinocandins (e.g., Caspofungin): This newer class of antifungals inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, leading to osmotic instability and cell lysis.[5]
Pyrazole Antifungals: Novel Approaches to Fungal Inhibition
The pyrazole scaffold allows for diverse chemical modifications, leading to compounds with various mechanisms of action. Two prominent mechanisms for pyrazole antifungals have been identified:
-
Succinate Dehydrogenase (SDH) Inhibition: Some pyrazole-4-carboxamide derivatives function as inhibitors of succinate dehydrogenase (also known as complex II) in the mitochondrial electron transport chain.[7] By blocking this key enzyme, these compounds disrupt cellular respiration and energy production, leading to fungal cell death.
-
Lanosterol 14α-demethylase (CYP51) Inhibition: Many novel pyrazole-containing compounds, particularly those designed as azole analogues, also target lanosterol 14α-demethylase.[8][9] These pyrazole-based inhibitors often exhibit potent activity against both susceptible and azole-resistant fungal strains.[8]
The following diagram illustrates the distinct targets of these antifungal classes within a fungal cell.
Caption: Mechanisms of action for commercial and pyrazole antifungals.
Comparative In Vitro Efficacy: MIC and MFC Data
The in vitro efficacy of an antifungal agent is primarily assessed by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism, while MFC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.[10][11]
The following tables summarize the comparative in vitro activities of representative novel pyrazole compounds against commercial standards.
Table 1: In Vitro Activity (MIC, µg/mL) of Pyrazole Antifungals vs. Commercial Standards against Yeasts
| Fungal Strain | Novel Pyrazole Compound | MIC (µg/mL) | Commercial Standard | MIC (µg/mL) | Reference |
| Candida albicans SC5314 | Tetrazole-Pyrazole 11 | <0.008 | Fluconazole | 0.25 | [12] |
| Candida albicans SC5314 | Triazole-Pyrazole 6c | 0.0625 | Fluconazole | 0.25 | [8][9] |
| Candida albicans (Fluconazole-resistant) | Triazole-Pyrazole 6c | 4.0 | Fluconazole | >64 | [8][9] |
| Candida auris (Fluconazole-resistant) | Tetrazole-Pyrazole 8 | 0.016-0.031 | Fluconazole | >128 | [12] |
| Cryptococcus neoformans H99 | Tetrazole-Pyrazole 15 | <0.008 | Fluconazole | 2 | [12] |
| Cryptococcus neoformans H99 | Triazole-Pyrazole 6c | 0.0625 | Fluconazole | 2 | [8][9] |
Table 2: In Vitro Activity (MIC, µg/mL) of Pyrazole Antifungals vs. Commercial Standards against Molds
| Fungal Strain | Novel Pyrazole Compound | MIC (µg/mL) | Commercial Standard | MIC (µg/mL) | Reference |
| Aspergillus fumigatus 7544 | Triazole-Pyrazole 6c | 4.0 | Voriconazole | 0.25 | [8][9] |
| Aspergillus fumigatus 7544 | Tetrazole-Pyrazole 25 | 2 | Voriconazole | 0.25 | [12] |
| Rhizoctonia solani | Isoxazolol Pyrazole 7ai | 0.37 | Carbendazol | 1.00 |
Note: The provided data represents a selection from the cited literature and is intended to be illustrative. Direct comparison of absolute values across different studies should be done with caution due to potential variations in experimental conditions.
Comparative In Vivo Efficacy: Murine Models of Systemic Infection
While in vitro data provides valuable initial insights, in vivo studies are essential to evaluate the therapeutic potential of a new antifungal agent. Murine models of systemic fungal infections are widely used for this purpose.[12]
A study evaluating a novel triazole-pyrazole compound (6c) in a murine model of systemic candidiasis demonstrated its potent in vivo efficacy.[2][8]
Table 3: In Vivo Efficacy of Triazole-Pyrazole 6c vs. Fluconazole in a Murine Model of Systemic C. albicans Infection
| Treatment Group | Dose (mg/kg) | Survival Rate at Day 7 | Mean Fungal Burden in Kidneys (log CFU/g) | Reference |
| Vehicle Control | - | 0% | Not Reported | [2][8] |
| Triazole-Pyrazole 6c | 0.5 | 20% | Not Reported | [2][8] |
| Triazole-Pyrazole 6c | 1.0 | 80% | ~5.5 | [2][8] |
| Triazole-Pyrazole 6c | 2.0 | 100% | Not Reported | [2][8] |
| Fluconazole | 0.5 | 40% | Not Reported | [2][8] |
| Fluconazole | 1.0 | Not Reported | ~5.8 | [2][8] |
These results indicate that the novel pyrazole compound not only improved survival rates but also effectively reduced the fungal burden in the kidneys of infected mice, with comparable or superior efficacy to fluconazole at similar dosages.[2][8]
Experimental Protocols: A Guide to Antifungal Efficacy Testing
To ensure the reproducibility and validity of antifungal efficacy studies, standardized protocols are crucial. The following sections provide detailed methodologies for key in vitro and in vivo assays.
In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination
The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the MIC of antifungal agents.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antifungal Stock Solutions: Dissolve the pyrazole compound and commercial standards in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates:
-
Add 100 µL of RPMI-1640 medium to wells in columns 2-11 of a 96-well microtiter plate.
-
Add 200 µL of the antifungal stock solution (at 2x the highest desired final concentration) to the wells in column 1.
-
Perform serial two-fold dilutions by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL for yeasts or 0.4–5 x 10⁴ CFU/mL for molds.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well from columns 1 to 11.
-
Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for molds.
-
-
Endpoint Determination:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts and 100% for most other drug-organism combinations) compared to the growth control well.
-
The following diagram illustrates the workflow for the broth microdilution MIC assay.
Caption: Workflow for the broth microdilution MIC assay.
Minimum Fungicidal Concentration (MFC) Determination
Following the determination of the MIC, the MFC can be ascertained to distinguish between fungistatic and fungicidal activity.
Protocol: MFC Assay
-
Subculturing: From the wells of the completed MIC assay that show no visible growth, transfer a standardized volume (e.g., 10-20 µL) to a fresh, drug-free agar plate.
-
Incubation: Incubate the agar plate at 35°C for 24-48 hours, or until growth is visible in the subculture from the growth control well.
-
Endpoint Determination: The MFC is the lowest concentration of the antifungal agent that results in no growth or a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum count.[8][11]
In Vivo Efficacy Testing: Murine Model of Systemic Candidiasis
This model is a standard for evaluating the in vivo efficacy of antifungal agents against systemic Candida infections.[12]
Protocol: Murine Model of Systemic Candidiasis
-
Animal Model: Use immunocompetent mice (e.g., ICR or BALB/c strain).
-
Infection:
-
Prepare an inoculum of Candida albicans in sterile saline.
-
Infect the mice via intravenous (tail vein) injection with a predetermined lethal or sublethal dose of the fungal suspension (e.g., 1 x 10⁶ CFU/mouse).
-
-
Treatment:
-
Randomly assign the infected mice to treatment and control groups.
-
Administer the pyrazole compound, commercial standard, or vehicle control at various dosages via an appropriate route (e.g., intraperitoneal or oral).
-
Treatment typically begins a few hours post-infection and continues for a specified duration (e.g., 5-7 days).
-
-
Efficacy Assessment:
-
Survival: Monitor the mice daily for morbidity and mortality, and plot survival curves.
-
Fungal Burden: At the end of the experiment, euthanize the mice and aseptically remove target organs (typically kidneys). Homogenize the organs and perform serial dilutions for colony forming unit (CFU) enumeration on appropriate agar plates.[2][8]
-
The workflow for the in vivo efficacy study is depicted below.
Caption: Workflow for in vivo antifungal efficacy testing.
Conclusion and Future Directions
The data presented in this guide strongly suggest that pyrazole-based compounds represent a promising new frontier in the development of antifungal agents. Several novel pyrazole derivatives have demonstrated potent in vitro activity against a broad spectrum of fungal pathogens, including clinically challenging resistant strains.[8][12] Furthermore, in vivo studies have confirmed the therapeutic potential of these compounds in preclinical models of systemic fungal infections.[2][8]
The versatility of the pyrazole scaffold allows for the design of compounds with diverse mechanisms of action, offering the potential to circumvent existing resistance pathways. As research in this area continues, it will be crucial to:
-
Expand the scope of in vivo studies to include other models of fungal disease and a wider range of pyrazole derivatives.
-
Conduct comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing regimens.
-
Investigate the potential for combination therapy with existing antifungal agents to enhance efficacy and combat resistance.
The development of new antifungal drugs is a complex and lengthy process, but the compelling preclinical data for pyrazole antifungals provides a strong rationale for their continued investigation. These novel compounds may one day provide much-needed additions to our clinical armamentarium in the fight against life-threatening fungal infections.
References
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). Molecules. [Link]
-
Discovery of Novel Tetrazoles Featuring a Pyrazole Moiety as Potent and Highly Selective Antifungal Agents. (2023). ACS Omega. [Link]
-
In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. (2014). PLoS ONE. [Link]
-
Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). Molecules. [Link]
-
Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. (2002). Journal of Clinical Microbiology. [Link]
-
Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). PubMed. [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). ResearchGate. [Link]
-
Preliminary antifungal activity versus pyrazole derivatives 2-16. (n.d.). ResearchGate. [Link]
-
Novel antifungal agents in clinical trials. (2021). F1000Research. [Link]
-
Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). ResearchGate. [Link]
-
Evaluation of the Antifungal Properties of Azomethine‐Pyrazole Derivatives from a Structural Perspective. (2022). ChemistryOpen. [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). National Center for Biotechnology Information. [Link]
-
In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (2021). Journal of Fungi. [Link]
-
Antibacterial and antifungal pyrazoles based on different construction strategies. (2024). European Journal of Medicinal Chemistry. [Link]
-
A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model. (2024). Journal of Medicinal Chemistry. [Link]
-
Current and Emerging Azole Antifungal Agents. (1999). Clinical Microbiology Reviews. [Link]
-
Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. (2002). PubMed Central. [Link]
-
Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. (2002). Antimicrobial Agents and Chemotherapy. [Link]
-
New Antifungal Agents with Azole Moieties. (2022). Molecules. [Link]
-
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). Journal of Agricultural and Food Chemistry. [Link]
-
MFC ranges for the various antifungal agents against molds. (n.d.). ResearchGate. [Link]
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2017). Journal of Visualized Experiments. [Link]
-
Minimum inhibitory concentration. (n.d.). Wikipedia. [Link]
-
Antifungals and Drug Resistance. (2022). Journal of Fungi. [Link]
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). Molecules. [Link]
-
Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (1999). Clinical Microbiology Reviews. [Link]
-
Preliminary antifungal activity versus pyrazole derivatives 2-16. (n.d.). ResearchGate. [Link]
-
Preliminary antifungal activity versus pyrazole derivatives 2-16. (n.d.). ResearchGate. [Link]
-
commercial antifungal agents: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Pharmacology of Systemic Antifungal Agents. (2011). Clinical Infectious Diseases. [Link]
-
Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (2017). Molecules. [Link]
-
Antifungal agents: mechanisms of action. (2001). Medical Mycology. [Link]
-
Design, Synthesis and Evaluation of Antifungal Activity of Pyrazoleacetamide Derivatives. (2022). Letters in Drug Design & Discovery. [Link]
-
Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. (2013). ResearchGate. [Link]
-
Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. (2024). Scientific Reports. [Link]
-
Pharmacokinetics and pharmacodynamics of antifungals. (2006). Current Opinion in Infectious Diseases. [Link]
-
Antifungal Pharmacokinetics and Pharmacodynamics. (2015). ResearchGate. [Link]
-
Antifungal pharmacokinetics and pharmacodynamics. (2015). Cold Spring Harbor Perspectives in Medicine. [Link]
-
Antibacterial and antifungal pyrazoles based on different construction strategies. (2024). PubMed. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]
-
Antifungal Pharmacokinetics and Pharmacodynamics. (2015). Cold Spring Harbor Perspectives in Medicine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 11. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Unambiguous Arbitrator: Validating the Synthesis of 3,5-Dimethyl-1H-pyrazol-4-amine with X-ray Crystallography
A Comparative Guide to Structural Elucidation for Medicinal Chemistry
In the landscape of drug discovery and development, the unequivocal confirmation of a synthesized molecule's three-dimensional structure is paramount. For heterocyclic amines, a cornerstone of many pharmaceutical compounds, this structural integrity underpins all subsequent biological and toxicological evaluations. This guide provides a comprehensive comparison of analytical techniques for the structural validation of a synthesized target, 3,5-Dimethyl-1H-pyrazol-4-amine, with a primary focus on the definitive method of single-crystal X-ray crystallography.
The Synthetic Pathway: A Foundational Step
The journey to structural validation begins with a robust and reproducible synthesis. This compound can be efficiently synthesized through the reduction of an azo precursor. This common and effective method provides the raw material for subsequent purification and characterization.
A widely adopted synthetic approach involves the reduction of a corresponding azo compound using hydrazine hydrate, a process that is both high-yielding and straightforward.[1] This method stands out for its efficiency and cost-effectiveness in producing various 4-aminopyrazole derivatives.[1]
X-ray Crystallography: The Gold Standard for Structural Validation
Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2] It provides unambiguous information on bond lengths, bond angles, and stereochemistry, making it the gold standard for structural elucidation in small molecule chemistry. The process, from crystal growth to data refinement, is a meticulous but ultimately rewarding endeavor that leaves no room for structural ambiguity.
The Crystallographic Workflow: From Solution to Structure
The successful application of X-ray crystallography hinges on the growth of a high-quality single crystal. This is often the most challenging step, requiring careful control of solvent, temperature, and concentration to encourage slow, ordered molecular packing.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: The purified this compound is dissolved in a suitable solvent or solvent mixture (e.g., methanol/toluene) and allowed to slowly evaporate at room temperature. The goal is to obtain well-formed, single crystals of appropriate size (typically 0.1-0.3 mm in each dimension).
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
The crystal structure of a salt of the target compound, 4-amino-3,5-dimethyl-1H-pyrazolium citrate monohydrate, has been successfully determined, showcasing the feasibility of this method for this class of molecules.[3] The Cambridge Crystallographic Data Centre (CCDC) also holds the crystal structure data for the parent compound, this compound (CCDC Number: 134002).[4]
A Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides the definitive structure, other analytical techniques offer complementary information and are often used for routine characterization. The following table compares X-ray crystallography with Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the structural validation of this compound.
| Technique | Information Provided | Advantages | Disadvantages |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. Provides a static picture of the molecule in the solid state.[5] |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, dynamic processes in solution. | Provides information about the molecule in solution, closer to physiological conditions. Does not require crystallization.[6] | Structure is inferred from indirect data and can sometimes be ambiguous for complex molecules. Less precise for bond lengths and angles compared to X-ray. |
| Mass Spectrometry | Molecular weight and elemental composition (with high resolution MS). | High sensitivity, requires very small sample amounts. | Provides no information on atomic connectivity or stereochemistry. |
| Infrared Spectroscopy | Presence of specific functional groups. | Fast and simple method for confirming the presence of key bonds (e.g., N-H, C-H). | Provides limited information on the overall molecular structure. |
Spectroscopic Data for this compound
-
¹H-NMR (DMSO-d₆): δ 2.10 (s, 6H, pyrazole 3,5-dimethyl), 3.30 (s, 2H, NH₂), 11.40 (s, 1H, pyrazole NH).[1]
-
IR (KBr): 3347, 3163 cm⁻¹ (N-H stretching), 2882 cm⁻¹ (C-H stretching).[1]
The ¹H-NMR spectrum confirms the presence of the two methyl groups and the amine and pyrazole N-H protons. The IR spectrum corroborates the presence of the amine functional group. While this data is consistent with the expected structure, it does not provide the definitive proof of atom connectivity and spatial arrangement that X-ray crystallography offers.
The Synergy of Techniques: A Holistic Approach
The most robust structural validation comes from the synergistic use of multiple analytical techniques. NMR, MS, and IR provide initial confirmation of the successful synthesis and the presence of key structural features. However, for the unambiguous determination of the three-dimensional structure, a prerequisite for advancing a compound in the drug development pipeline, single-crystal X-ray crystallography remains the indispensable tool.
References
-
A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. SciSpace by Typeset. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. ResearchGate. [Link]
-
Recent developments in aminopyrazole chemistry. ARKAT USA, Inc. [Link]
-
Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. PubMed. [Link]
-
Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods (RSC Publishing). [Link]
-
Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. [Link]
-
Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]
-
Crystal structure of bis(3,5-dimethyl-1H-pyrazol-4-ammonium) tetrafluoroterephthate, 2[C5H10N3][C8F4O4]. ResearchGate. [Link]
-
Synthesis, single-crystal X-ray diffraction, NLO and DFT studies of centrosymmetric 4-amino-3,5-dimethyl-1 H -pyrazolium citrate monohydrate salt. ResearchGate. [Link]
-
3,5-Dimethyl-4-nitroso-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
X-Ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. [Link]
-
dimethyl 4-amino-1H-pyrazole-3,5-dicarboxylate. Chemical Synthesis Database. [Link]
-
Pyrazole, 4-amino-3,5-dimethyl-. PubChem. [Link]
-
X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]
-
Synthesis of 4‐amino‐3,5‐dinitro‐1H‐pyrazole using vicarious nucleophilic substitution of hydrogen. ResearchGate. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole, 4-amino-3,5-dimethyl- | C5H9N3 | CID 78931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. creative-biostructure.com [creative-biostructure.com]
A Senior Application Scientist's Guide to the Reproducible Synthesis of 3,5-Dimethyl-1H-pyrazol-4-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of two distinct published protocols for the synthesis of 3,5-Dimethyl-1H-pyrazol-4-amine, a valuable heterocyclic building block in medicinal chemistry and materials science.[1] We will move beyond a simple recitation of steps to dissect the underlying chemical logic, assess reproducibility, and provide the field-proven insights necessary for successful implementation in a research or process development setting.
Introduction: The Importance of a Reliable Route to 4-Aminopyrazoles
This compound serves as a critical intermediate for the synthesis of a wide range of functional molecules, including potent enzyme inhibitors and novel materials.[1] The reliability of its synthesis is paramount; inconsistent yields or purity can create significant bottlenecks in discovery and development pipelines. The challenge lies in efficiently and selectively introducing an amine functional group onto the electron-rich pyrazole ring. This guide evaluates two common strategies to achieve this transformation: the classic approach of nitration followed by reduction, and a more direct method involving the reductive cleavage of an azo compound.
Protocol A: The Two-Step Nitration and Catalytic Hydrogenation Approach
This is a robust and widely documented strategy in heterocyclic chemistry. It involves the initial electrophilic nitration of the C4 position of 3,5-dimethylpyrazole, followed by the reduction of the resulting nitro group to the desired primary amine.
Step 1: Electrophilic Nitration of 3,5-Dimethylpyrazole
The first step is the regioselective installation of a nitro group at the 4-position of the pyrazole ring. The electron-donating effects of the two methyl groups activate the ring, making it susceptible to electrophilic substitution, while the two nitrogen atoms direct the substitution primarily to the C4 position.
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a cooling bath, combine 3,5-dimethylpyrazole (1 equivalent) with a suitable solvent.
-
Nitrating Agent: Prepare a nitrating mixture, such as nitric acid in sulfuric acid, or nitric acid in trifluoroacetic anhydride.[2]
-
Reaction: Slowly add the nitrating agent to the pyrazole solution while maintaining a low temperature (e.g., 0-5 °C) to control the exotherm and minimize side reactions.
-
Monitoring: Stir the reaction at room temperature for several hours, monitoring its progress by Thin Layer Chromatography (TLC).[2]
-
Workup & Isolation: Upon completion, carefully quench the reaction mixture by pouring it over ice. Neutralize the solution with a suitable base (e.g., NaOH solution) until a precipitate forms. Filter the solid, wash with cold water, and dry under vacuum to yield 3,5-dimethyl-4-nitropyrazole.[2] A reported yield for this step is approximately 76%.[2]
Step 2: Reduction of 3,5-Dimethyl-4-nitropyrazole
The nitro group is a versatile precursor to an amine via reduction. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Reaction Setup: To a hydrogenation vessel, add 3,5-dimethyl-4-nitropyrazole (1 equivalent), a suitable solvent such as methanol or ethanol, and a catalytic amount of palladium on carbon (e.g., 10% Pd/C, 50% wet).[3]
-
Acidification (Optional but Recommended): Add hydrochloric acid (HCl) to the mixture. The acidic medium can improve the reaction rate and results in the direct isolation of the amine as its hydrochloride salt, which often has better stability and crystallinity.[3]
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50-120 psi) and heat to approximately 50 °C with vigorous stirring.[3]
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Workup & Isolation: After the reaction is complete, cool the vessel and carefully vent the hydrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent under reduced pressure to obtain the this compound hydrochloride salt.[3]
Protocol B: Reductive Cleavage of a 4-Arylazo-Pyrazole Intermediate
This protocol offers a different strategic approach, utilizing an azo compound as the immediate precursor to the target amine. The key transformation is the reductive cleavage of the N=N double bond.
Causality and Mechanism
Azo compounds can be readily synthesized via diazonium coupling reactions. The subsequent reduction is often achieved with reagents like hydrazine hydrate, which acts as a potent reducing agent, cleaving the azo linkage to yield two separate amine products. In this specific synthesis, one of the resulting amines is the desired 4-aminopyrazole, while the other is derived from the aryl portion of the azo starting material.
-
Reaction Setup: Dissolve the 4-(arylazo)-3,5-dimethylpyrazole precursor (1 equivalent) in ethanol in a round-bottom flask.[4]
-
Reduction: Warm the solution to approximately 50°C and add hydrazine hydrate.[4] This reduction is often performed without the need for a metal catalyst, simplifying the procedure.[4]
-
Reaction: The progress of the reaction is typically indicated by a color change as the highly conjugated azo dye is consumed.
-
Workup & Isolation: Dilute the reaction mixture with distilled water and perform an extraction with a suitable organic solvent, such as diethyl ether.[4]
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent. The crude product is then recrystallized from ethanol to yield pure this compound.[4] A high yield of 80% is reported for this specific reduction step.[4]
Quantitative & Qualitative Comparison
| Parameter | Protocol A: Nitration/Reduction | Protocol B: Azo Reduction |
| Starting Material | 3,5-Dimethylpyrazole | 4-(Arylazo)-3,5-dimethylpyrazole |
| Key Reagents | HNO₃/H₂SO₄, H₂ gas, Pd/C catalyst | Hydrazine Hydrate, Ethanol |
| Number of Steps | 2 (Nitration + Reduction) | 1 (Assuming azo precursor is available) |
| Reported Yield | ~76% (Nitration)[2], High (Reduction, not specified) | 80% (for the reduction step)[4] |
| Reaction Conditions | Low temp (0°C) for nitration; Elevated temp (~50°C) and pressure (50-120 psi) for reduction[3] | Moderate temperature (50°C), atmospheric pressure[4] |
| Purification Method | Filtration, Crystallization | Extraction, Recrystallization[4] |
| Safety Considerations | Use of strong acids/oxidizers (HNO₃/H₂SO₄). Handling of flammable H₂ gas under pressure. | Use of hydrazine hydrate (toxic and corrosive). |
Reproducibility Assessment & Field Insights
Protocol A: The Workhorse Method
-
Expertise & Trustworthiness: This two-step sequence is a cornerstone of heterocyclic synthesis. Its reliability stems from the well-understood mechanisms of electrophilic aromatic substitution and catalytic hydrogenation. The intermediates and final product are typically crystalline solids, allowing for straightforward purification and characterization. The use of a hydrogenation apparatus is standard in many organic synthesis labs, making this protocol highly accessible.
-
Challenges & Mitigation: The primary challenge in the nitration step is controlling the reaction's exothermicity to prevent over-nitration or side-product formation; a reliable cooling bath is essential. For the hydrogenation, ensuring the quality of the Pd/C catalyst is crucial, as catalyst poisoning can stall the reaction. The use of specialized equipment to handle hydrogen gas under pressure is a mandatory safety and operational consideration.
-
Verdict: This protocol is highly reproducible and scalable. Its self-validating nature comes from the clear characterization points after each step (e.g., melting point, NMR of the nitro-intermediate). It is the recommended route for researchers who require a reliable, gram-scale supply of the target amine and have access to standard hydrogenation equipment.
Protocol B: The High-Yield Finishing Step
-
Expertise & Trustworthiness: The reduction of an azo compound with hydrazine is an effective transformation. The reported 80% yield for this step is excellent.[4] The procedure is operationally simple, avoiding the need for specialized pressure equipment.
-
Challenges & Mitigation: The trustworthiness of this protocol is entirely dependent on the availability and purity of the 4-(arylazo)-3,5-dimethylpyrazole starting material, the synthesis of which is a prerequisite not covered in the final reduction step. Furthermore, hydrazine hydrate is a hazardous substance requiring careful handling in a well-ventilated fume hood. The workup involves an extraction, which can sometimes be complicated by emulsion formation.
-
Verdict: This protocol describes a highly efficient final step. It is an excellent choice if the azo precursor is readily available or if it is part of a larger synthetic scheme where it arises naturally. The main reproducibility challenge shifts from the reduction itself to the synthesis of the starting material. For labs not equipped for or wishing to avoid high-pressure hydrogenation, this atmospheric pressure method presents a compelling alternative, provided the necessary safety precautions for handling hydrazine are strictly followed.
Conclusion
Both protocols present viable and reproducible pathways to this compound.
-
Protocol A (Nitration/Reduction) is a fundamentally robust, albeit longer, route that starts from a simpler, commercially available material. It is the preferred method for general-purpose synthesis where control and predictability are paramount.
-
Protocol B (Azo Reduction) is an operationally simpler and high-yielding final step. It is ideal when the requisite azo precursor is on hand or when avoiding high-pressure reactions is a priority.
The ultimate choice depends on the specific context of the research, including starting material availability, equipment on hand, scale, and safety protocols.
References
- A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. (2006). Journal of the Faculty of Pharmacy of Istanbul University (Online).
- 3,5-Dimethyl-4-nitro-1H-pyrazole synthesis. ChemicalBook.
- Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. (2014). Analytical Methods.
- Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods (RSC Publishing).
- 4-amino-3,5-dimethyl-pyrazol synthesis. ChemicalBook.
- General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
- Practical and Scalable Process for the Preparation of 4-Amino-1,3-dimethylpyrazole Hydrochloride. Organic Process Research & Development.
- Direct nitration of five membered heterocycles. ARKIVOC.
- Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors.
Sources
A Comparative Analysis of the Antimicrobial Spectrum of Pyrazole Derivatives: A Guide for Researchers
In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation antimicrobial agents. Among these, pyrazole derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of activity against a variety of pathogenic bacteria and fungi. This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of pyrazole derivatives, grounded in established experimental methodologies. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively evaluate and advance these compounds in their own research endeavors.
Introduction: The Therapeutic Potential of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and, notably, antimicrobial properties.[1] The versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic properties. Numerous studies have reported the synthesis and evaluation of novel pyrazole derivatives with potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[2][3] This guide will delve into the experimental frameworks used to characterize this activity and present a comparative overview of the antimicrobial spectrum of select pyrazole derivatives.
Methodologies for Assessing Antimicrobial Spectrum: A Practical Approach
The evaluation of the antimicrobial activity of any new compound hinges on robust and standardized methodologies. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing, ensuring reproducibility and comparability of data across different laboratories.[4][5][6] The two most common methods employed for determining the antimicrobial spectrum are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8] This is a cornerstone of antimicrobial research, providing a precise measure of a compound's potency.
Causality Behind Experimental Choices: The broth microdilution method is favored for its quantitative nature, providing a specific MIC value that is crucial for comparing the potency of different compounds and for understanding structure-activity relationships (SAR). The use of a 96-well plate format allows for high-throughput screening of multiple compounds and concentrations simultaneously, making it an efficient tool in early-stage drug discovery.
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Reagents and Media:
-
Prepare a sterile stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO).
-
Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
-
Prepare a 0.5 McFarland turbidity standard for inoculum standardization.[3]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[3]
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution and Inoculation:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the pyrazole derivative in the appropriate broth.
-
Inoculate each well with the prepared microbial suspension.
-
Include a growth control well (no compound) and a sterility control well (no inoculum).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria. Fungal plates may require longer incubation periods (24-48 hours).
-
-
Reading and Interpretation:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[7]
-
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative technique used to assess the susceptibility of a bacterium to an antimicrobial agent.[2][9] While it does not provide a precise MIC value, it is a valuable screening tool.
Causality Behind Experimental Choices: The disk diffusion method is a simple, cost-effective, and rapid way to screen a large number of compounds for antimicrobial activity. The size of the zone of inhibition provides a visual and intuitive indication of the compound's efficacy. It is particularly useful for initial screening before proceeding to the more quantitative MIC determination.
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
-
Plate Preparation:
-
Use Mueller-Hinton agar (MHA) plates with a uniform depth of 4 mm.[10]
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, as described for the broth microdilution method.[3]
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[9]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of bacterial growth.[9]
-
-
Disk Application:
-
Aseptically apply paper disks impregnated with a known concentration of the pyrazole derivative onto the surface of the inoculated agar.
-
Ensure the disks are placed at least 24 mm apart to prevent overlapping of the inhibition zones.[10]
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Reading and Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[11]
-
The results are typically interpreted as susceptible, intermediate, or resistant based on standardized zone diameter interpretive charts, although for novel compounds, the zone size itself is the primary data point.[10]
-
Workflow for Kirby-Bauer Disk Diffusion Assay
Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.
Comparative Antimicrobial Spectrum of Pyrazole Derivatives
The antimicrobial spectrum of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives against a selection of clinically relevant microorganisms, as reported in the literature.
| Pyrazole Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | Reference(s) |
| Staphylococcus aureus (including MRSA) | Escherichia coli | Candida albicans | ||
| Pyrazole-Thiazole Hybrids | MICs as low as 4 µg/mL against MRSA.[12] | Moderate activity with MICs around 16 µg/mL.[12] | Good activity with MICs of 3.9/7.8 μg/mL.[13] | [12][13] |
| Pyrazole Carboxamides | Moderate to good activity. | Variable activity. | Moderate antifungal activity reported.[10] | [10] |
| Pyrazolyl 1,3,4-Thiadiazines | Some derivatives showed remarkable activity, with MICs lower than standard drugs.[9] | Active, with some derivatives showing MICs lower than standard drugs.[9] | Potent antifungal activity observed in some derivatives.[9] | [9] |
| Pyrazole-Triazole Hybrids | Potent inhibitors with MICs in the range of 10-15 µg/mL.[12] | Potent inhibitors with MICs in the range of 10-15 µg/mL.[12] | Not extensively reported in the provided sources. | [12] |
| Coumarin-Attached Pyrazoles | Moderate growth inhibitors.[12] | Moderate activity. | Not extensively reported in the provided sources. | [12] |
| Pyrazoline-Clubbed Pyrazoles | Moderate growth inhibitors of S. aureus.[12] | Potent against P. aeruginosa in some cases.[12] | Not extensively reported in the provided sources. | [12] |
Note: MIC values can vary depending on the specific derivative, the microbial strain tested, and the experimental conditions. This table provides a general overview for comparative purposes.
Mechanism of Action: Targeting Bacterial DNA Gyrase
A key mechanism of action for some pyrazole derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[14][15] DNA gyrase is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair. By inhibiting this enzyme, pyrazole derivatives disrupt these vital cellular processes, leading to bacterial cell death.
Sources
- 1. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asm.org [asm.org]
- 3. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. nih.org.pk [nih.org.pk]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. microbenotes.com [microbenotes.com]
- 11. biolabtests.com [biolabtests.com]
- 12. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking New Pyrazole-Based Ligands
Introduction: The Enduring Significance of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility is evidenced by the numerous FDA-approved drugs incorporating this scaffold, targeting a wide array of diseases from cancer to inflammatory conditions.[1][[“]][4] The unique physicochemical properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to form high-affinity interactions with biological targets.[1] This guide provides a comprehensive framework for the rigorous performance benchmarking of novel pyrazole-based ligands, ensuring that promising candidates are identified and advanced with a solid, data-driven foundation. We will delve into the critical performance parameters, provide detailed experimental protocols for their assessment, and present a comparative analysis to contextualize the performance of a novel ligand.
Critical Performance Parameters: A Multi-Faceted Evaluation
The success of a new pyrazole-based ligand is not determined by a single metric but by a holistic assessment of its biochemical, cellular, and pharmacokinetic properties. A robust benchmarking strategy must encompass the following key areas:
-
Binding Affinity and Kinetics: This is the foundational measurement of how strongly and how quickly a ligand binds to its intended target. High affinity (low dissociation constant, Kd) is often a prerequisite for potent biological activity.[5]
-
Target Selectivity: A critical determinant of a drug's safety profile. A highly selective ligand will preferentially bind to its intended target over other related proteins (e.g., other kinases in the same family), minimizing the potential for off-target effects.[6][7]
-
Cellular Potency and Efficacy: Moving from a purified protein to a cellular context, this assesses the ligand's ability to modulate a biological pathway and elicit a desired cellular response, typically measured as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).[8][9]
-
Pharmacokinetic Properties (ADME): An early-stage assessment of a ligand's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for its potential as a therapeutic agent.[10]
Experimental Protocols for Rigorous Benchmarking
The following protocols represent a core suite of assays for the comprehensive evaluation of new pyrazole-based ligands. The choice of specific cell lines and target proteins will be dictated by the therapeutic area of interest.
Determination of Binding Affinity and Kinetics using Surface Plasmon Resonance (SPR)
Rationale: SPR is a powerful, label-free technique that provides real-time data on the association and dissociation of a ligand and its target, allowing for the precise determination of kinetic parameters (kon, koff) and the dissociation constant (Kd).[11][12][13]
Methodology:
-
Ligand Immobilization: The target protein is immobilized on a sensor chip surface. Common coupling chemistries include amine coupling, which links the ligand to the sensor surface via primary amines.[14]
-
Analyte Injection: A series of concentrations of the pyrazole-based ligand (the analyte) are flowed over the sensor surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound, is monitored in real-time to generate a sensorgram.[12]
-
Kinetic Analysis: The association and dissociation phases of the sensorgram are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (kon) and the dissociation rate constant (koff).
-
Affinity Determination: The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
Diagram 1: Experimental Workflow for SPR Analysis
Caption: A simplified workflow for determining binding kinetics using SPR.
In Vitro Kinase Inhibition Assay
Rationale: Many pyrazole-based ligands are designed as kinase inhibitors.[15][16] This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Methodology:
-
Compound Preparation: The pyrazole-based ligand is serially diluted to a range of concentrations in an appropriate buffer.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Incubation: The ligand dilutions are added to the reaction mixture and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved using various methods, including radiometric assays (using ³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining in the reaction.[15]
-
IC50 Determination: The percentage of kinase inhibition is plotted against the ligand concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
Rationale: To assess the cytotoxic or anti-proliferative effects of the pyrazole-based ligand on cancer cell lines.[9][17]
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole-based ligand for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
GI50/IC50 Calculation: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the concentration that causes 50% inhibition (GI50 or IC50) is determined.[17]
Diagram 2: Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a kinase cascade by a new pyrazole-based ligand.
Comparative Performance Analysis
To illustrate the benchmarking process, let's consider a hypothetical new pyrazole-based ligand, "Pyr-2026," designed as a kinase inhibitor for oncology applications. We will compare its performance against two existing alternatives: a well-established approved drug ("Standard Drug") and another experimental compound ("Competitor X").
Table 1: Comparative Binding Affinity and Kinase Selectivity
| Compound | Target Kinase Kd (nM) | Off-Target Kinase 1 Kd (nM) | Off-Target Kinase 2 Kd (nM) | Selectivity Fold (vs. Off-Target 1) |
| Pyr-2026 | 5.2 | >10,000 | 1,500 | >1923 |
| Standard Drug | 15.8 | 500 | 250 | 31.6 |
| Competitor X | 8.1 | 850 | 980 | 104.9 |
Data is hypothetical for illustrative purposes.
Interpretation: Pyr-2026 demonstrates superior binding affinity to the target kinase compared to both the standard drug and Competitor X.[18] More importantly, it exhibits a significantly improved selectivity profile, with minimal binding to the tested off-target kinases.[6]
Table 2: In Vitro Cellular Potency
| Compound | Cell Line A IC50 (nM) | Cell Line B IC50 (nM) |
| Pyr-2026 | 25.4 | 32.1 |
| Standard Drug | 89.7 | 115.2 |
| Competitor X | 45.3 | 68.5 |
Data is hypothetical for illustrative purposes.
Interpretation: The high binding affinity and selectivity of Pyr-2026 translate into potent cellular activity, as evidenced by its lower IC50 values in both cell lines compared to the alternatives.[19]
Table 3: Preliminary ADME Properties
| Compound | Microsomal Stability (t1/2, min) | Caco-2 Permeability (Papp, 10-6 cm/s) |
| Pyr-2026 | >60 | 15.2 |
| Standard Drug | 45 | 12.8 |
| Competitor X | 25 | 8.5 |
Data is hypothetical for illustrative purposes.
Interpretation: Pyr-2026 shows excellent metabolic stability in human liver microsomes and good cell permeability, suggesting favorable pharmacokinetic properties for in vivo studies.[10]
Conclusion and Future Directions
The comprehensive benchmarking of new pyrazole-based ligands is a critical step in the drug discovery pipeline. The data presented for our hypothetical ligand, Pyr-2026, demonstrates a promising profile characterized by high affinity, exceptional selectivity, potent cellular activity, and favorable preliminary ADME properties. This robust dataset provides a strong rationale for advancing Pyr-2026 to the next stage of preclinical development, including in vivo efficacy and toxicology studies.[20][21] By employing a systematic and data-driven approach to performance evaluation, researchers can confidently identify and prioritize the most promising pyrazole-based candidates for further investigation.
References
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Predicted pharmacokinetics and drug-like properties of compounds 2a-d and 3a-d.
- Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. - Consensus. (URL: )
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: )
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (URL: )
-
Enhanced selectivity profile of pyrazole-urea based DFG-out p38alpha inhibitors - PubMed. (URL: [Link])
-
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (URL: [Link])
-
Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. (URL: [Link])
-
Advances in Next Generation Ligand Binding Assay Technologies - IJRASET. (URL: [Link])
-
In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib | Request PDF - ResearchGate. (URL: [Link])
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (URL: [Link])
-
Examples of pyrazole‐containing drugs and their pharmacological activities. - ResearchGate. (URL: [Link])
-
Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed Central. (URL: [Link])
-
Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives - PubMed. (URL: [Link])
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC - NIH. (URL: [Link])
-
Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2 - ResearchGate. (URL: [Link])
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: [Link])
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (URL: [Link])
-
Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - MDPI. (URL: [Link])
-
Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Selectivity Criterion for pyrazolo[3,4-b]pyrid[az]ine Derivatives as GSK-3 Inhibitors: CoMFA and Molecular Docking Studies - PubMed. (URL: [Link])
-
Best docking scores and binding modes from docking the pyrazole-based ligands into the cofactor binding pockets of the MTBPS crystal structures - ResearchGate. (URL: [Link])
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (URL: [Link])
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. | Semantic Scholar. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])
-
Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review | ACS Omega. (URL: [Link])
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (URL: [Link])
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])
-
Ligand Binding Assays in the 21st Century Laboratory: Recommendations for Characterization and Supply of Critical Reagents - PubMed Central. (URL: [Link])
-
Ligand binding assays at equilibrium: validation and interpretation - PMC - PubMed Central. (URL: [Link])
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. (URL: [Link])
-
The binding affinity of chemical interaction by N-phenyl pyrazoline derivatives. - ResearchGate. (URL: [Link])
-
Ligand-Binding Assays: Development, Validation, and Implementation in the Drug Development Arena - ResearchGate. (URL: [Link])
-
Tips on ligand immobilization and kinetic study using surface plasmon resonance - PubMed. (URL: [Link])
-
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - NIH. (URL: [Link])
-
Ligand binding assay – Knowledge and References - Taylor & Francis. (URL: [Link])
-
Various energies in the binding process of Schiff bases of pyrazole... - ResearchGate. (URL: [Link])
-
Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study - PMC. (URL: [Link])
-
Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip | Bio-Radiations. (URL: [Link])
-
Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis - PubMed Central. (URL: [Link])
-
Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PubMed Central. (URL: [Link])
-
Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed. (URL: [Link])
-
Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism - Drug Hunter. (URL: [Link])
-
Tips on ligand immobilization and kinetic study using surface plasmon resonance - Semantic Scholar. (URL: [Link])
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. consensus.app [consensus.app]
- 4. researchgate.net [researchgate.net]
- 5. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced selectivity profile of pyrazole-urea based DFG-out p38alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectivity criterion for pyrazolo[3,4-b]pyrid[az]ine derivatives as GSK-3 inhibitors: CoMFA and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Tips on ligand immobilization and kinetic study using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioradiations.com [bioradiations.com]
- 13. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the mechanism of action for a 3,5-Dimethyl-1H-pyrazol-4-amine derivative
A Comprehensive Guide to Validating the Mechanism of Action for a Novel 3,5-Dimethyl-1H-pyrazol-4-amine Derivative as a MEK1/2 Kinase Inhibitor
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is both rigorous and multifaceted. This guide provides an in-depth, experience-driven framework for validating the mechanism of action (MoA) of a novel this compound derivative, which we will refer to as "Pyrazol-X." Our hypothetical scenario positions Pyrazol-X as a selective inhibitor of the Mitogen-activated protein kinase kinase (MEK1/2), a critical node in the frequently dysregulated RAS-RAF-MEK-ERK signaling pathway.[1][2]
This guide is structured to provide not just a series of protocols, but a logical and self-validating workflow. We will compare the hypothetical performance of Pyrazol-X against well-established, FDA-approved MEK inhibitors such as Trametinib, Selumetinib, and Cobimetinib, providing a clear benchmark for its potential as a therapeutic agent.
The Central Role of the MEK/ERK Pathway in Oncology
The RAS-RAF-MEK-ERK pathway is a cornerstone of cellular signaling, translating extracellular cues into critical cellular responses like proliferation, differentiation, and survival.[3] Its hyperactivation, often driven by mutations in genes like BRAF and RAS, is a hallmark of over one-third of all human cancers, making it a prime target for therapeutic intervention.[1][4] MEK1 and MEK2 are dual-specificity kinases that act as a central control point in this cascade, phosphorylating and activating their sole known substrates, ERK1 and ERK2.[1] The strategic value of targeting MEK lies in its potential to overcome resistance to upstream inhibitors (e.g., RAF inhibitors) and to broadly impact cancers driven by RAS or RAF mutations.
Section 1: Establishing Target Engagement in a Cellular Context
The foundational step in MoA validation is to unequivocally demonstrate that the compound physically interacts with its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the assessment of target engagement in a label-free manner.[5] The principle of CETSA is based on the ligand-induced stabilization of a target protein against thermal denaturation.[5]
Comparative Analysis of Target Engagement
To contextualize the performance of Pyrazol-X, we will compare its ability to stabilize MEK1/2 with that of established MEK inhibitors.
| Compound | Target | Cell Line | Thermal Shift (ΔTagg) | Reference |
| Pyrazol-X (Hypothetical) | MEK1 | HEK293 | +4.5 °C | - |
| Selumetinib | MEK1 | HEK293 | +4.2 °C | [5] |
| Trametinib | MEK1/2 | Various | Not specified in search results | - |
| Cobimetinib | MEK1 | Various | Not specified in search results | - |
This table presents a hypothetical thermal shift for Pyrazol-X, benchmarked against published data for Selumetinib.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to determine the thermal stabilization of MEK1/2 by Pyrazol-X.
1. Cell Culture and Treatment:
-
Culture HEK293 cells to ~80% confluency.
-
Treat cells with either DMSO (vehicle control) or a saturating concentration of Pyrazol-X (e.g., 10 µM) for 1 hour.
2. Thermal Challenge:
-
Harvest and resuspend cells in a suitable buffer.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 45°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
3. Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-aggregated proteins) from the precipitated fraction by centrifugation at high speed.
4. Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble MEK1/2 at each temperature point by Western blotting using a specific anti-MEK1/2 antibody.
5. Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble MEK1/2 as a function of temperature to generate melting curves for both DMSO and Pyrazol-X treated samples.
-
The shift in the melting temperature (Tagg) between the two curves represents the degree of thermal stabilization induced by the compound.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Section 2: Elucidating Downstream Signaling Effects
Confirming target engagement is the first step. The next critical phase is to demonstrate that this engagement translates into the intended functional consequence: the inhibition of downstream signaling. For a MEK1/2 inhibitor, the primary downstream effect is the reduction of ERK1/2 phosphorylation.[1][2]
Comparative Analysis of ERK1/2 Phosphorylation
We will assess the potency of Pyrazol-X in inhibiting ERK1/2 phosphorylation and compare it to known MEK inhibitors.
| Compound | Target | Biochemical IC50 | Cellular IC50 (pERK) | Reference |
| Pyrazol-X (Hypothetical) | MEK1/2 | 1.5 nM | 10 nM | - |
| Trametinib | MEK1/2 | 0.7-0.9 nM | ~1-2.5 nM (in BRAFV600E cells) | [4][6] |
| Selumetinib | MEK1/2 | 14.1 nM | <1 µM (in BRAF/RAS mutant cells) | [7] |
| Cobimetinib | MEK1 | 4.2 nM | 0.006-0.8 µM (in RCC cells) | [8][9] |
This table presents hypothetical IC50 values for Pyrazol-X, providing a direct comparison to the potencies of established MEK inhibitors.
Experimental Protocol: Western Blotting for Phospho-ERK1/2
This protocol details the steps to measure the inhibition of ERK1/2 phosphorylation in response to Pyrazol-X treatment.
1. Cell Culture and Stimulation:
-
Seed a suitable cancer cell line with a constitutively active MAPK pathway (e.g., A375, which harbors a BRAF V600E mutation) in a multi-well plate.
-
Alternatively, use a cell line where the pathway can be stimulated (e.g., serum-starved HeLa cells stimulated with EGF).
2. Compound Treatment:
-
Treat the cells with a dose-response range of Pyrazol-X for a predetermined time (e.g., 2 hours). Include DMSO as a vehicle control.
3. Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[10]
4. Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
5. Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
6. Normalization:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure that the observed changes in p-ERK1/2 are not due to variations in the total amount of ERK protein.
-
Further normalize to a housekeeping protein like β-actin or GAPDH as a loading control.[11]
7. Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2.
-
Calculate the ratio of p-ERK1/2 to total ERK1/2 for each treatment condition.
-
Plot the normalized p-ERK1/2 levels against the concentration of Pyrazol-X to determine the IC50 value.
Caption: The MEK/ERK signaling pathway and the inhibitory action of Pyrazol-X.
Section 3: Assessing Cellular Phenotypic Consequences
The ultimate validation of an MoA lies in demonstrating that the molecular effects of the compound translate into a desired cellular phenotype, such as the inhibition of cancer cell proliferation.
Comparative Analysis of Anti-proliferative Activity
The anti-proliferative potency of Pyrazol-X will be evaluated in a panel of cancer cell lines and compared with established MEK inhibitors.
| Compound | Cell Line | Genotype | GI50 (Growth Inhibition 50) | Reference |
| Pyrazol-X (Hypothetical) | A375 | BRAF V600E | 25 nM | - |
| Pyrazol-X (Hypothetical) | HCT116 | KRAS G13D | 50 nM | - |
| Trametinib | A375 | BRAF V600E | 1.0-2.5 nM | [4] |
| Selumetinib | A375 | BRAF V600E | <1 µM | [7] |
| Cobimetinib | A375 | BRAF V600E | Not specified in search results | - |
This table provides hypothetical GI50 values for Pyrazol-X in relevant cancer cell lines, offering a comparison to the anti-proliferative effects of known MEK inhibitors.
Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that measures ATP levels as an indicator of metabolically active, viable cells.[12]
1. Cell Seeding:
-
Seed cancer cell lines (e.g., A375, HCT116) in opaque-walled 96-well plates at an appropriate density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of Pyrazol-X and the comparator compounds (Trametinib, Selumetinib). Include a vehicle control (DMSO).
-
Incubate the plates for a standard duration (e.g., 72 hours).
3. Assay Procedure:
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well.[13]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[13]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
4. Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the GI50 value for each compound.
Caption: Logical flow of the mechanism of action validation process.
Conclusion and Future Directions
This guide has outlined a comprehensive and comparative workflow for validating the mechanism of action of a novel this compound derivative, Pyrazol-X, as a selective MEK1/2 inhibitor. By systematically demonstrating target engagement, downstream pathway modulation, and a corresponding cellular phenotype, and by benchmarking these results against established drugs, a robust case can be built for the compound's therapeutic potential.
Future studies should expand upon this foundation by investigating selectivity through kinome-wide profiling, exploring mechanisms of potential resistance, and evaluating in vivo efficacy and pharmacodynamics in relevant animal models. This rigorous, multi-faceted approach is essential for the successful translation of a promising molecule from the laboratory to the clinic.
References
-
Gopal, Y. N. V., Arora, S., Van Dyke, T., & Guan, K.-L. (2015). The MEK/ERK Network as a Therapeutic Target in Human Cancer. Cancer Research, 75(10), 1914–1919. [Link]
-
Guo, Y. J., Pan, W. W., Liu, S. B., Shen, Z. F., Xu, Y., & Hu, L. L. (2020). ERK/MAPK signalling pathway and tumorigenesis (Review). Experimental and Therapeutic Medicine, 19(3), 1997–2007. [Link]
-
Salama, A. K., & Kim, K. B. (2016). Trametinib in the treatment of melanoma. Expert Opinion on Pharmacotherapy, 17(2), 277–285. [Link]
-
University of Queensland. (2020). ERK/MAPK signalling pathway and tumorigenesis (Review). Retrieved from [Link]
-
NIH. (n.d.). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Erk Signaling Pathway. Retrieved from [Link]
-
Wikipedia. (n.d.). MAPK/ERK pathway. Retrieved from [Link]
-
NIH. (n.d.). Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib. Retrieved from [Link]
-
Wikipedia. (n.d.). Selumetinib. Retrieved from [Link]
-
YouTube. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Retrieved from [Link]
-
NIH. (2014, July 24). Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial. Retrieved from [Link]
-
PubMed. (2021, April 28). Preclinical activity of cobimetinib alone or in combination with chemotherapy and targeted therapies in renal cell carcinoma. Retrieved from [Link]
-
Division of Cancer Treatment and Diagnosis. (2025, April 9). Cobimetinib. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Selumetinib? Retrieved from [Link]
-
Bio-protocol. (n.d.). Western blot analysis of phosphorylated (p)-ERK and ERK. Retrieved from [Link]
-
RxReasoner. (n.d.). Trametinib Pharmacology - Active Ingredient. Retrieved from [Link]
-
NIH. (n.d.). Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis. Retrieved from [Link]
-
Oreate AI Blog. (2025, December 16). Clinical Application Research of MEK Inhibitor Cobimetinib: From Mechanism of Action to Combination Therapy. Retrieved from [Link]
-
DermNet. (n.d.). Cobimetinib. Retrieved from [Link]
-
NIH. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]
-
AACR Journals. (n.d.). Comprehensive Predictive Biomarker Analysis for MEK Inhibitor GSK1120212. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 2 Selumetinib treatment inhibits OMM cell proliferation at IC 50... Retrieved from [Link]
-
Wikipedia. (n.d.). Trametinib. Retrieved from [Link]
-
ResearchGate. (n.d.). The cellular thermal shift assay of MEK in the presence of inhibitors,... Retrieved from [Link]
-
ResearchGate. (2015, August 26). How should we analyze the two bands of phospho ERK1/2 in western blot ? Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Retrieved from [Link]
-
NIH. (n.d.). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Retrieved from [Link]
-
NIH. (2018, April 20). MEK inhibitors overcome resistance to BET inhibition across a number of solid and hematologic cancers. Retrieved from [Link]
-
AACR Journals. (n.d.). ERK Inhibition Overcomes Acquired Resistance to MEK Inhibitors. Retrieved from [Link]
-
Oncolines B.V. (2024, November 19). Case study – Protein expression analysis identifies predictive drug-response markers for the MEK inhibitor trametinib. Retrieved from [Link]
-
NIH. (n.d.). Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib). Retrieved from [Link]
Sources
- 1. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Preclinical activity of cobimetinib alone or in combination with chemotherapy and targeted therapies in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 13. promega.com [promega.com]
Safety Operating Guide
Proper Disposal of 3,5-Dimethyl-1H-pyrazol-4-amine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,5-Dimethyl-1H-pyrazol-4-amine (CAS No. 5272-86-6), ensuring the safety of laboratory personnel, adherence to regulatory standards, and environmental stewardship. This document is structured to provide not just procedural instructions, but also the scientific rationale behind each recommendation, fostering a culture of safety and informed practice.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. This foundational knowledge informs every subsequent step of the disposal process.
Based on available Safety Data Sheet (SDS) information, this compound is classified with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The pyrazole moiety, a five-membered aromatic heterocycle, is generally stable and resistant to strong oxidizing and reducing agents[2][3]. However, the presence of the amine functional group imparts basic properties and potential reactivity with acids and other electrophilic reagents. As a primary aromatic amine, it should be handled with the understanding that this class of compounds can have other potential health effects, and thus exposure should be minimized[4].
Quantitative Hazard Summary
| Hazard Statement | GHS Classification | Description |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if ingested. |
| H315 | Skin Corrosion/Irritation (Category 2) | Causes irritation upon skin contact. |
| H319 | Serious Eye Damage/Eye Irritation (Category 2A) | Can cause significant, but reversible, eye irritation. |
| H335 | Specific Target Organ Toxicity — Single Exposure (Category 3) | May cause irritation to the respiratory tract. |
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable when handling this compound in any form, including as a waste product. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be utilized.
-
Respiratory Protection: While general handling in a well-ventilated area or a fume hood should be sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary if there is a risk of generating dust or aerosols, or if working outside of a ventilated enclosure.
Waste Segregation and Container Management: Preventing Unwanted Reactions
Proper segregation and containment of chemical waste are critical to preventing hazardous reactions and ensuring safe transport and disposal.
Waste Classification
All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., gloves, weighing paper, pipette tips), and spill cleanup debris, must be classified and disposed of as hazardous chemical waste . Under no circumstances should this material be disposed of down the drain or in the regular trash.
Container Selection and Labeling
-
Container Choice: Use a container that is in good condition, chemically compatible with the waste, and has a secure, leak-proof, screw-on cap. High-density polyethylene (HDPE) containers are a suitable choice.
-
Labeling: As soon as the first particle of waste is added, the container must be labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound" (avoid abbreviations).
-
The approximate concentration and composition of the waste.
-
The date when waste was first added.
-
An indication of the associated hazards (e.g., "Toxic," "Irritant").
-
Chemical Incompatibilities
To prevent dangerous reactions within the waste container, do not mix this compound waste with the following:
-
Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, permanganates)
-
Strong Acids: (e.g., hydrochloric acid, sulfuric acid) - Vigorous, exothermic neutralization reactions can occur.
-
Acid Halides and Anhydrides: Can lead to vigorous reactions.
It is best practice to collect this waste stream in its own dedicated, properly labeled container.
Spill Management: A Step-by-Step Emergency Protocol
In the event of a spill, a calm and methodical response is essential to mitigate exposure and environmental contamination.
For Minor Spills (Contained, small quantity):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don Appropriate PPE: Ensure you are wearing the full, appropriate PPE as described in Section 2.
-
Contain the Spill: If it is a liquid spill, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial spill pillows.
-
Neutralize (if safe to do so): For spills of basic compounds like amines, a weak acid can be used for neutralization. A solution of citric acid or ascorbic acid can be carefully applied[5][6]. Use pH paper to confirm that the spilled material has been neutralized (a pH between 6 and 8 is generally a safe target). Be aware that neutralization can be exothermic.
-
Absorb and Collect: Once neutralized, absorb the material with an inert absorbent. Carefully scoop the absorbed material and place it into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. The rinsate should also be collected as hazardous waste.
-
Report: Inform your laboratory supervisor and/or Environmental Health & Safety (EHS) department of the spill.
For Major Spills (Large quantity, risk of airborne exposure):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the affected area to contain any vapors.
-
Alert: Activate the nearest fire alarm and/or call your institution's emergency response number.
-
Do Not Attempt to Clean Up: Await the arrival of trained emergency response personnel.
Disposal Protocol: The Final Step
The ultimate disposal of this compound waste must be conducted in compliance with all local, state, and federal regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).
Step-by-Step Disposal Procedure
-
Ensure Proper Containment: The hazardous waste container should be securely sealed and properly labeled as described in Section 3.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not transport hazardous waste yourself.
-
Documentation: Complete any required waste manifests or tracking forms provided by your EHS department. This "cradle-to-grave" tracking is a key component of RCRA compliance.
-
Final Disposal: The waste will be transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF). Common industrial treatment technologies for amine-containing waste include:
Disposal of Empty Containers
Empty containers that held this compound must also be managed properly. While this compound is not on the EPA's P-list of acutely hazardous wastes, it is best practice to decontaminate the container before disposal.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).
-
Collect Rinsate: The rinsate from all three washes must be collected and disposed of as hazardous chemical waste.
-
Deface Label: Completely remove or deface the original label on the container.
-
Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of as non-hazardous solid waste or recycled, depending on institutional policies.
Disposal Workflow Diagram
Sources
- 1. This compound | 5272-86-6 [sigmaaldrich.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pyrazole: Chemical property and Pyrazole analogs_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. qmul.ac.uk [qmul.ac.uk]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
Personal protective equipment for handling 3,5-Dimethyl-1H-pyrazol-4-amine
Comprehensive Safety and Handling Guide: 3,5-Dimethyl-1H-pyrazol-4-amine
This guide provides essential safety protocols and operational directives for the handling of this compound (CAS No. 5272-86-6). As a substituted pyrazole, this compound is integral to various research and development pipelines; however, its amine functionality necessitates stringent adherence to safety protocols to mitigate potential health risks.[1] This document is structured to provide researchers, scientists, and drug development professionals with the critical information needed to establish a self-validating system of safety, moving beyond mere compliance to foster a deeply ingrained culture of proactive risk management.
Hazard Identification and Core Risk Assessment
Understanding the intrinsic hazards of this compound is the foundational step in developing a robust safety plan. The compound is classified with several key hazards that dictate the required level of protection and handling care.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |
| Skin Irritation (Category 2) | H315: Causes skin irritation | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Source: Sigma-Aldrich Safety Information
Expert Analysis of Hazards:
-
Oral Toxicity: The "Harmful if swallowed" classification underscores the importance of preventing ingestion through direct contact or cross-contamination. This necessitates strict hygiene practices, such as washing hands thoroughly after handling and prohibiting eating or drinking in the laboratory.[2]
-
Skin and Eye Irritation: As a solid, the primary risk of skin and eye contact comes from airborne dust or direct handling. The irritation potential means that even minor contact can lead to discomfort or injury, making robust personal protective equipment (PPE) non-negotiable.[3][4]
-
Respiratory Irritation: The potential for respiratory irritation from inhaling dust particles is a significant concern.[3] This hazard dictates that the compound must be handled in a way that minimizes or eliminates the generation of airborne dust.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, the work environment must be engineered to minimize exposure. PPE should be viewed as the final barrier, not the primary method of protection.
-
Chemical Fume Hood: All weighing, transferring, and handling of this compound solid must be performed inside a certified chemical fume hood.[5] This is the most critical engineering control, as it captures airborne dust at the source, preventing inhalation and contamination of the general laboratory space.
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[6]
-
Emergency Equipment: An operational and easily accessible eyewash station and safety shower are mandatory in any area where this chemical is handled.[6][7] Proximity is key; these facilities must be reachable within 10 seconds of an exposure.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for standard and elevated-risk operations.
Table 2: Recommended PPE for Handling this compound
| Protection Level | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection | When to Use |
| Standard Laboratory Use | Safety glasses with side shields or chemical splash goggles.[8] | Chemical-resistant gloves (e.g., Nitrile).[9] | Standard lab coat.[9] | Not generally required if handled exclusively in a certified chemical fume hood.[8] | For handling small quantities in a fume hood. |
| Increased Risk of Splash or Aerosol | Chemical splash goggles and a face shield.[8][10] | Double-gloving with chemical-resistant gloves.[8] | Chemical-resistant apron or coveralls over a lab coat.[8] | A NIOSH-approved respirator with particulate filters (e.g., N95) or organic vapor cartridges.[3][8] | For handling larger quantities, during reactions that may generate aerosols, or if working outside of a fume hood is unavoidable. |
3.1. Eye and Face Protection Direct contact with the eyes can cause serious irritation. At a minimum, ANSI Z87.1-compliant (or equivalent) safety glasses with side shields are required.[11] For procedures with any risk of splashing, such as when dissolving the solid, chemical splash goggles are mandatory. For higher-risk operations, a face shield must be worn in conjunction with goggles.[10]
3.2. Hand Protection To prevent skin irritation, chemical-resistant gloves are essential.[2] Nitrile gloves are a suitable choice for incidental contact.[9] Always inspect gloves for tears or punctures before use. Employ proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[11] For extended handling or when working with solutions, consider gloves with a longer breakthrough time and consider double-gloving.[8]
3.3. Body Protection A clean, buttoned lab coat provides a primary barrier against contamination of personal clothing.[9] For tasks with a higher potential for contamination, such as cleaning up spills or handling larger quantities, a chemical-resistant apron should be worn over the lab coat.[8] All personnel must wear long pants and closed-toe shoes.[9]
3.4. Respiratory Protection When handled within a fume hood, respiratory protection is typically not necessary.[8] However, if a procedure has the potential to generate significant dust outside of a containment system, a NIOSH-approved respirator is required. The choice between a simple particulate filter (like an N95) and a respirator with organic vapor cartridges depends on the specific task and the presence of volatile solvents.
Step-by-Step Safe Handling Protocol
Adherence to a standardized workflow is critical for minimizing exposure and ensuring reproducible safety.
Caption: Workflow for the safe handling of this compound.
-
Preparation: Before handling, confirm that a chemical fume hood is operational. Cover the work surface with disposable, absorbent bench paper.[8] Assemble all necessary equipment (spatulas, weigh boats, glassware).
-
Don PPE: Put on all required PPE as determined by your risk assessment.
-
Weighing and Transfer: Perform all manipulations of the solid compound within the fume hood. Use a spatula to carefully transfer the material, avoiding actions that could generate dust, such as dropping the solid from a height.[12]
-
Decontamination: After handling, wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.[8]
-
Waste Disposal: All disposable materials that have come into contact with the chemical, including gloves, bench paper, and weigh boats, must be considered hazardous waste. Place them in a designated, sealed, and clearly labeled hazardous waste container.[13]
-
Doff PPE: Remove PPE in an order that minimizes cross-contamination (e.g., remove gloves last).
-
Hygiene: Immediately wash hands with soap and water after removing gloves.[7]
Emergency and Spill Response Plan
Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.
5.1. Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][14]
-
Skin Contact: Promptly remove all contaminated clothing while under a safety shower. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[15]
-
Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[6][16]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[16][17]
5.2. Chemical Spill
-
Minor Spill (in fume hood): Wearing appropriate PPE, carefully sweep up the solid material to avoid generating dust.[6] Place the material and any contaminated cleanup supplies into a sealed container for hazardous waste disposal. Decontaminate the area.
-
Major Spill (outside fume hood): Evacuate all non-essential personnel from the area and close the doors. Alert your supervisor and institutional Environmental Health & Safety (EHS) department immediately.[14] Do not attempt to clean up a large spill without proper training and equipment.
Storage and Disposal
6.1. Storage Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[11][18] The storage location should be a locked cabinet or an area accessible only to authorized personnel.[19] Keep it away from incompatible materials such as strong oxidizing agents.[19]
6.2. Disposal This chemical and any materials contaminated with it must be disposed of as hazardous waste.[13] Follow all local, state, and federal regulations for chemical waste disposal.[6] Never dispose of this compound down the drain or in the regular trash.[7] Ensure waste containers are properly labeled with "Hazardous Waste" and a full list of the contents.[13]
References
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved January 11, 2026.
-
PubChem. (n.d.). 3,4-dimethyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved January 11, 2026.
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved January 11, 2026, from [Link]
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved January 11, 2026.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 3-Amino-1-methyl-1H-pyrazole. Retrieved January 11, 2026.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 3,5-Dimethylpyrazole. Retrieved January 11, 2026.
-
Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved January 11, 2026, from [Link]
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 5-Amino-1,3-dimethylpyrazole. Retrieved January 11, 2026.
-
PubChem. (n.d.). 1H-pyrazol-4-amine. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved January 11, 2026, from [Link]
-
Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency. Retrieved January 11, 2026, from [Link]
- AK Scientific, Inc. (n.d.).
- Sigma-Aldrich. (2024, September 6).
- TCI Chemicals. (2025, January 8). SAFETY DATA SHEET: 7-Amino-1H-indazole. Retrieved January 11, 2026.
- Sigma-Aldrich. (n.d.).
- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid. Retrieved January 11, 2026.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1H-Pyrazole. Retrieved January 11, 2026.
- BenchChem. (2025). Personal protective equipment for handling 1-(1H-Pyrazol-3-YL)propan-2-amine. Retrieved January 11, 2026.
-
University of Pittsburgh Office of Public Safety & Emergency Management. (n.d.). Personal Protective Equipment. Retrieved January 11, 2026, from [Link]
- BenchChem. (2025). Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine. Retrieved January 11, 2026.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. Retrieved January 11, 2026.
- BLDpharm. (n.d.). 5272-86-6|this compound. Retrieved January 11, 2026.
- BenchChem. (2025). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - ...). Retrieved January 11, 2026.
- Journal of Chemical Health Risks. (n.d.).
Sources
- 1. jchr.org [jchr.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. aksci.com [aksci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Personal Protective Equipment | Office of Public Safety & Emergency Management [safety.pitt.edu]
- 10. americanchemistry.com [americanchemistry.com]
- 11. bio.vu.nl [bio.vu.nl]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. echemi.com [echemi.com]
- 17. restoredcdc.org [restoredcdc.org]
- 18. chemicalbook.com [chemicalbook.com]
- 19. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
